6,7-Dimethoxyquinolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGPNCUTXVZQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928537 | |
| Record name | 6,7-Dimethoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13425-93-9, 127285-54-5 | |
| Record name | 6,7-Dimethoxy-4-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxy-4-hydroxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127285545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxyquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DIMETHOXY-4-HYDROXYQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD9X7ZL9D7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Quinoline Core as a Privileged Scaffold
An In-Depth Technical Guide to 6,7-Dimethoxyquinolin-4-ol: Core Properties and Research Applications
Within the landscape of heterocyclic chemistry, the quinoline scaffold stands as a cornerstone, particularly in the realm of medicinal chemistry and drug discovery. Its rigid, planar structure and capacity for diverse functionalization make it an ideal framework for interacting with biological targets. This compound, a key derivative, exemplifies this potential. This molecule is not merely a static chemical entity but exists in a tautomeric equilibrium between its phenol (quinolin-4-ol) and ketone (quinolin-4-one) forms, a characteristic that influences its reactivity and biological interactions.[1] Its true value lies in its role as a versatile synthetic intermediate, providing a robust starting point for the development of potent therapeutic agents, particularly in the fields of oncology and infectious diseases.[2][3][4] This guide, intended for researchers and drug development professionals, offers a comprehensive overview of its fundamental properties, synthesis, and critical applications, grounding technical data in the context of practical research.
Part 1: Physicochemical and Structural Characteristics
A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental design. This compound is typically a white to pale yellow solid, with its core identity confirmed by a unique set of identifiers and properties.[3][5]
Table 1: Core Identifiers and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13425-93-9 | [1][5][6] |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][5][7] |
| Molecular Weight | 205.21 g/mol | [1][5][7] |
| IUPAC Name | This compound / 6,7-dimethoxy-1H-quinolin-4-one | [1][7] |
| Appearance | White to slightly pale yellow or yellowish-brown solid | [3][4][5] |
| Melting Point | 227-231 °C | [5] |
| Boiling Point | 355.3 °C (at 760 mmHg) | [5] |
| Solubility | Reported as soluble in water and various organic solvents | [4] |
| Storage | Inert atmosphere, Room Temperature | [5][6] |
The structural arrangement of this compound is defined by a bicyclic quinoline core. The methoxy groups at positions 6 and 7 are electron-donating, influencing the electron density of the aromatic system and thereby its reactivity and binding characteristics. The hydroxyl group at position 4 is the most significant feature, enabling the keto-enol tautomerism that is characteristic of 4-hydroxyquinolines. This equilibrium is crucial for its synthetic versatility, allowing reactions to occur at either the oxygen or nitrogen atom.
Part 2: Synthesis and Spectroscopic Characterization
The accessibility of this compound through reliable synthetic routes is paramount to its utility. While several classical methods exist for constructing the quinolin-4-one core, such as the Gould-Jacobs reaction, more specific and modern protocols offer high-yield preparations.[8][9]
Experimental Protocol: Microwave-Assisted Synthesis
This protocol, adapted from published literature, describes a high-yield synthesis via saponification and decarboxylation of an ethyl carboxylate precursor.[3] The choice of microwave heating is deliberate; it dramatically reduces reaction times from hours to minutes by efficiently and uniformly heating the polar solvent mixture, thereby accelerating the rate of the hydrolysis reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of potassium hydroxide (450 mg, 7.6 mmol) in 20 mL of a 1:1 (v/v) H₂O/EtOH solution, add ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate (700 mg, 2.53 mmol).
-
Microwave Irradiation: Place the mixture in a sealed microwave-safe vessel and heat to 180°C for 50 minutes. The internal pressure will typically reach 260-280 psi.
-
Workup: After cooling the reaction to room temperature, transfer the mixture to a flask.
-
Acidification: Carefully acidify the solution to a pH of approximately 6 using acetic acid. This step protonates the carboxylate and phenoxide intermediates.
-
Extraction: Saturate the aqueous solution with sodium chloride to decrease the solubility of the organic product and extract three times with 100 mL portions of tetrahydrofuran.
-
Isolation: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and concentrate under reduced pressure to yield the final product, this compound. A reported yield for this method is 90%.[3]
Part 4: Safety and Handling
Trustworthy science requires rigorous safety protocols. While not acutely toxic, this compound is classified as an irritant and requires careful handling in a laboratory setting.
Table 2: GHS Safety and Hazard Information
| Category | Information | Source(s) |
| Signal Word | Warning | [6][10] |
| Pictogram | GHS07 (Exclamation Mark) | [10] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][10] |
| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][10] |
Protocol for Safe Handling:
-
Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Spill Management: In case of a spill, avoid creating dust. Sweep up the solid material carefully and place it in a sealed container for disposal according to institutional guidelines.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If swallowed, rinse mouth with water and seek immediate medical attention. [11]
Conclusion
This compound is far more than a simple heterocyclic compound; it is a synthetically accessible and highly valuable scaffold with demonstrated importance in modern drug discovery. Its well-defined physicochemical properties, coupled with reliable synthetic protocols, provide a solid foundation for research. Its primary value is realized in its role as a key intermediate for potent anticancer agents targeting validated pathways like c-Met and Topoisomerase I, as well as for novel antimalarial compounds. For the medicinal chemist and drug development scientist, this compound represents a privileged starting point for the rational design of next-generation therapeutics.
References
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Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PubMed. [Link] [12]13. Zhang, H., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. [Link] [13]14. Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6477. [Link] [8]15. 6,7-Dimethoxy-4-hydroxyquinoline. PubChem. [Link] [1]16. This compound: An Overview of Its Uses and Properties. Ningbo Inno Pharmchem Co., Ltd. [Link] [4]17. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines. PubMed. [Link]
- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
-
2-methyl-4-hydroxyquinoline. Organic Syntheses. [Link]
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Strategic Importance: Why Focus on 6,7-Dimethoxyquinolin-4-ol?
An In-Depth Technical Guide to 6,7-Dimethoxyquinolin-4-ol (CAS: 13425-93-9) for Drug Development Professionals
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on this compound. We will move beyond a simple recitation of facts to provide an in-depth analysis of its synthesis, characterization, and critical role as a foundational scaffold in modern medicinal chemistry, particularly in the domain of oncology.
The quinoline core is a "privileged scaffold" in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] The specific substitution pattern of this compound is not arbitrary; it is a meticulously evolved starting point for targeting specific enzyme families. The methoxy groups at the 6- and 7-positions are frequently found in potent tyrosine kinase inhibitors (TKIs), where they often occupy a key region of the ATP-binding pocket, contributing to binding affinity and selectivity.[3][4] The hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the 4-quinolone form) is the primary reactive handle for synthetic elaboration, making this molecule a strategically vital building block.[5]
Its most prominent application is as a key intermediate in the synthesis of several c-Met and VEGFR inhibitors, including the FDA-approved drug Cabozantinib.[3][5] Understanding the nuances of this molecule is therefore essential for any research program aimed at developing novel kinase inhibitors.
Core Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The data below represents a consensus from reliable commercial suppliers and chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13425-93-9 | [6] |
| Molecular Formula | C₁₁H₁₁NO₃ | [6] |
| Molecular Weight | 205.21 g/mol | [6][7] |
| Appearance | Light orange to yellow powder/crystal | [8] |
| Melting Point | 227-233 °C | [8][9] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |
| pKa (Predicted) | 4.26 ± 0.40 | [8] |
| LogP (Predicted) | 1.95760 | [10] |
Interpreting the Spectroscopic Signature
Unambiguous identification relies on a multi-faceted spectroscopic approach.
-
¹H NMR (Proton NMR): In a DMSO-d₆ solvent, the spectrum is expected to show characteristic signals. Two singlets for the non-equivalent methoxy groups (around 3.8-3.9 ppm), two aromatic singlets for the protons at C5 and C8, and a pair of doublets for the protons at C2 and C3 are key identifiers. A broad singlet corresponding to the N-H proton of the quinolone tautomer is also expected.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the exact mass. The expected value for the protonated molecule [M+H]⁺ is 206.0761.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key absorptions include a broad N-H/O-H stretching band (from the tautomeric forms) around 3400 cm⁻¹, C-H stretching from aromatic and aliphatic groups just above 3000 cm⁻¹, and a strong C=O (amide) stretch from the dominant quinolone tautomer around 1685 cm⁻¹.[2]
Synthesis Protocol: The Gould-Jacobs Reaction
The most reliable and widely adopted method for synthesizing this compound is the Gould-Jacobs reaction.[12][13][14] This multi-step, one-pot sequence is valued for its efficiency and use of readily available starting materials.
Gould-Jacobs Synthesis Workflow
Caption: Key stages of the Gould-Jacobs reaction for synthesizing this compound.
Detailed Step-by-Step Methodology
-
Condensation:
-
To a stirred solution of 3,4-dimethoxyaniline (1.0 eq) in a suitable solvent like ethanol, add diethyl ethoxymethylenemalonate (1.05 eq) dropwise at ambient temperature.
-
Stir the reaction mixture for 2-3 hours. The reaction is typically complete when the starting aniline is consumed (monitored by TLC).
-
Expertise & Experience: A slight excess of the malonate ester ensures the complete conversion of the more valuable aniline. This initial condensation is an exothermic nucleophilic substitution at the enol ether, readily forming the key enamine intermediate.[15]
-
-
Cyclization:
-
Remove the ethanol under reduced pressure.
-
Add the crude enamine intermediate to a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to approximately 250 °C for 30-60 minutes.
-
Causality Behind Experimental Choice: This is a critical step. The high temperature is required to facilitate an intramolecular electrophilic aromatic substitution (a 6-electron cyclization), where the aniline ring attacks one of the ester carbonyls, followed by elimination of ethanol.[14][16] Dowtherm A is the solvent of choice due to its thermal stability, which prevents decomposition of the product at these temperatures.
-
-
Hydrolysis (Saponification) and Decarboxylation:
-
Cool the reaction mixture to below 100 °C and carefully pour it into an aqueous solution of sodium hydroxide (e.g., 10-15%).
-
Heat the resulting biphasic mixture to reflux for 1-2 hours. This hydrolyzes the ethyl ester at the 3-position to a carboxylate salt.
-
Trustworthiness: This step is self-validating. The desired product is soluble in the aqueous base as its sodium salt, while the high-boiling organic solvent (Dowtherm A) is insoluble and can be separated. This provides an initial purification.
-
-
Precipitation and Isolation:
-
Cool the aqueous layer (e.g., in an ice bath) and slowly acidify with concentrated hydrochloric acid to a pH of ~6.
-
The this compound will precipitate as a solid. The initial carboxylic acid formed upon acidification is unstable at elevated temperatures and readily decarboxylates to yield the final product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of a cold organic solvent like ethanol or acetone to remove residual impurities.
-
Dry the product under vacuum. Purity can be assessed by HPLC and melting point.
-
Core Application: A Gateway to Kinase Inhibitors
The primary value of this compound lies in its efficient conversion to 4-chloro-6,7-dimethoxyquinoline.[17] The 4-hydroxyl group is a poor leaving group for nucleophilic aromatic substitution. Converting it to a chloro group transforms the molecule into a highly reactive electrophile, primed for coupling with various nucleophilic aniline fragments to build potent kinase inhibitors.[3][4][18]
Workflow: From Quinolone to Kinase Inhibitor
Caption: General synthetic route from this compound to a 4-anilinoquinoline TKI.
This SNAr (Nucleophilic Aromatic Substitution) reaction is the cornerstone of synthesizing numerous inhibitors targeting kinases like c-Met, EGFR, and VEGFR. The specific aniline fragment used (R-Aniline in the diagram) is varied to achieve desired potency, selectivity, and pharmacokinetic properties.[3][4]
Conclusion
This compound is more than a mere chemical intermediate; it is a strategically designed platform for the rapid and efficient construction of complex, high-value active pharmaceutical ingredients. Its robust synthesis via the Gould-Jacobs reaction and its straightforward activation to the 4-chloro derivative provide a reliable and scalable route for drug discovery and development pipelines. A thorough understanding of its properties and synthesis, as detailed in this guide, is fundamental for any scientist working to create the next generation of targeted therapies in oncology and beyond.
References
- Flychem Co., ltd. (2024, December 24). Common Quinoline Synthesis Reactions.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
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Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
YouTube. (2025, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism. Retrieved from [Link]
-
Chemsrc. (2025, August 23). 4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9. Retrieved from [Link]
-
Elbadawi, M. M., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Retrieved from [Link]
-
A novel synthesis of anti-cancer drug Gefitinib from 6,7-dimethoxy-3H-quinazolin-4-one. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
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MDPI. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Retrieved from [Link]
-
PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611. Retrieved from [Link]
-
Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. (n.d.). Retrieved from [Link]
-
PMC. (n.d.). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. Retrieved from [Link]
-
PubMed. (2021, April 5). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Retrieved from [Link]
-
precisionFDA. (n.d.). 6,7-DIMETHOXY-4-QUINOLINONE. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 6,7-Dimethoxyisoquinoline | C11H11NO2 | CID 177578. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Retrieved from [Link]
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An In-depth Technical Guide to 6,7-Dimethoxyquinolin-4-ol: Properties, Reactivity, and Applications in Drug Discovery
Abstract
6,7-Dimethoxyquinolin-4-ol is a pivotal heterocyclic compound, distinguished by its quinoline scaffold adorned with two methoxy groups and a hydroxyl moiety. This guide provides a comprehensive technical overview of its physical and chemical properties, delving into the structural nuances and chemical behaviors that underpin its significance. We will explore its synthesis, spectroscopic profile, and the critical concept of keto-enol tautomerism that dictates its reactivity. Furthermore, this document will illuminate the profound impact of this compound in the realm of medicinal chemistry, with a particular focus on its indispensable role as a key intermediate in the synthesis of tyrosine kinase inhibitors, most notably the anticancer drug Cabozantinib. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into this versatile molecule.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] Its rigid, bicyclic aromatic nature provides a robust framework for the spatial orientation of functional groups, enabling precise interactions with biological targets.[1] Within this important class of compounds, this compound has emerged as a molecule of significant interest. Its strategic substitution pattern not only influences its intrinsic chemical properties but also renders it an ideal precursor for the synthesis of complex pharmaceutical agents.[2][3] This guide will systematically dissect the physicochemical attributes and chemical reactivity of this compound, providing a holistic understanding of its scientific and industrial relevance.
Physicochemical Properties: A Quantitative Overview
The physical characteristics of this compound are fundamental to its handling, formulation, and reactivity. These properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₃ | [4][5][6] |
| Molecular Weight | 205.21 g/mol | [4][5][6] |
| CAS Number | 13425-93-9 | [4][5][6] |
| Appearance | White to light orange/yellow solid, powder to crystal | [7] |
| Melting Point | 227.0 to 231.0 °C | [7] |
| Boiling Point (Predicted) | 370.9 ± 37.0 °C | [7] |
| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required) | [7] |
| pKa (Predicted) | 4.26 ± 0.40 | [7] |
| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [7] |
| LogP (Predicted) | 1.95760 |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the interplay of its quinoline core, the electron-donating methoxy groups, and the versatile hydroxyl group. A crucial aspect of its chemistry is the existence of a tautomeric equilibrium.
Keto-Enol Tautomerism
This compound exists in a tautomeric equilibrium with its keto form, 6,7-dimethoxyquinolin-4(1H)-one. This equilibrium is a cornerstone of its reactivity and biological interactions. The IUPAC name for the keto form is 6,7-dimethoxy-1H-quinolin-4-one.[4] While the "-ol" suffix is commonly used, it is essential to recognize that the quinolinone tautomer is a significant contributor to the overall structure, particularly in the solid state. This tautomerism influences the molecule's hydrogen bonding capabilities and its reactivity in subsequent synthetic steps.
Caption: Tautomeric equilibrium of this compound.
Reactivity of the Quinoline Ring
The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of two electron-donating methoxy groups on the benzene ring portion of this compound activates it towards electrophilic attack. Conversely, the pyridine ring is deactivated towards electrophilic substitution but is susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[8]
Reactions at the 4-Hydroxyl Group
The hydroxyl group is the most reactive site for many synthetic transformations. A reaction of paramount industrial importance is its conversion to a chloro group, which serves as an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.
3.3.1. Chlorination to 4-chloro-6,7-dimethoxyquinoline
The synthesis of the anticancer drug Cabozantinib hinges on the conversion of this compound to 4-chloro-6,7-dimethoxyquinoline.[2][3] This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[9]
Caption: Chlorination of the 4-hydroxyl group.
Spectroscopic Characterization
A thorough analytical characterization is crucial for confirming the identity and purity of this compound.
¹H NMR Spectroscopy
Proton NMR provides valuable information about the structure of the molecule. A representative ¹H NMR spectrum in DMSO-d₆ shows the following key signals:
-
Two singlets for the methoxy groups: around 3.81 and 3.84 ppm, each integrating to 3 protons.[7]
-
A doublet for the proton at position 5: around 5.93 ppm (J = 7.3 Hz).[7]
-
A singlet for the proton at position 8: around 7.05 ppm.[7]
-
A singlet for the proton at position 2: around 7.42 ppm.[7]
-
A doublet for the proton at position 3: around 7.76 ppm (J = 7.3 Hz).[7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups. Due to the tautomeric equilibrium, features of both the enol and keto forms may be present. Key expected peaks include:
-
O-H stretch (enol form): A broad band in the region of 3200-3600 cm⁻¹.
-
N-H stretch (keto form): A band around 3400 cm⁻¹.
-
C=O stretch (keto form): A strong absorption in the range of 1650-1690 cm⁻¹.
-
C=C and C=N stretching of the aromatic rings: Multiple bands in the 1450-1620 cm⁻¹ region.
-
C-O stretching of the methoxy groups and the hydroxyl group: Strong bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 206.[3]
Synthesis of this compound
A common synthetic route to this compound involves a reduction and cyclization of 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one.[9] This precursor is typically prepared from 1-(3,4-dimethoxyphenyl)ethan-1-one through nitration followed by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[10]
Applications in Drug Discovery and Development
The primary application of this compound in the pharmaceutical industry is as a key building block for the synthesis of tyrosine kinase inhibitors.
Precursor to Cabozantinib
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and RET.[11] It is approved for the treatment of certain types of thyroid and kidney cancer.[11] The synthesis of Cabozantinib relies on the initial conversion of this compound to 4-chloro-6,7-dimethoxyquinoline, which is then coupled with 4-aminophenol via an ether linkage.[3]
Caption: Synthetic pathway from this compound to Cabozantinib.
The c-Met Signaling Pathway: A Key Target in Oncology
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[12][13] Aberrant activation of the HGF/c-Met signaling pathway is implicated in the development and metastasis of numerous cancers.[2][14] Cabozantinib's efficacy is, in part, due to its potent inhibition of this pathway.[11][15] By blocking c-Met, Cabozantinib can inhibit tumor growth, angiogenesis, and invasion.[16][17]
Experimental Protocols
The following protocols provide standardized methods for determining key physicochemical properties of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the traditional shake-flask method for determining the thermodynamic equilibrium solubility.
Materials:
-
This compound
-
Purified water (or relevant buffer solution)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential.
-
Add a known volume of the desired aqueous medium (e.g., 10 mL of purified water).
-
Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).[18]
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifugation of the sample is recommended.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
The determined concentration represents the equilibrium solubility.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of a compound.
Materials:
-
This compound
-
Calibrated pH meter with an electrode
-
Automated titrator or burette
-
Standardized solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Deionized, CO₂-free water
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Due to its slight solubility, a co-solvent like methanol may be necessary, and the pKa in the mixed solvent system can be extrapolated to a purely aqueous environment.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[19]
-
Place the solution in a jacketed beaker to maintain a constant temperature and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
Conclusion
This compound is a molecule of significant academic and industrial importance. Its well-defined physical and chemical properties, particularly its tautomeric nature and the reactivity of its hydroxyl group, make it a versatile building block in organic synthesis. Its critical role in the production of the life-saving anticancer drug Cabozantinib underscores its value in modern drug discovery and development. A thorough understanding of the principles and protocols outlined in this guide is essential for any scientist working with this compound or in the broader field of medicinal chemistry.
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[Cabozantinib: Mechanism of action, efficacy and indications]. (2017). Bulletin du Cancer. [Link]
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Role of c-Met in Cancer: Emphasis on Lung Cancer. (n.d.). Frontiers in Bioscience. [Link]
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c-Met: structure, functions and potential for therapeutic inhibition. (2003). Cancer and Metastasis Reviews. [Link]
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Mechanism of action of cabozantinib. (n.d.). ResearchGate. [Link]
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CABOMETYX® (cabozantinib) Mechanism of Action. (n.d.). Cabometyx HCP. [Link]
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4-Chloro-6,7-dimethoxyquinoline. (n.d.). ResearchGate. [Link]
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Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. (n.d.). Cancers. [Link]
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]
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How do you perform the shake flask method to determine solubility? (2017). Quora. [Link]
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Ethynyl ketene-S,S-acetals: The Highly Reactive Electron-Rich Dienophiles and Applications in the Synthesis of 4-functionalized Quinolines via a One-Pot Three-Component Reaction. (2007). The Journal of Organic Chemistry. [Link]
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Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (n.d.). Molecules. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]
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(A) Plot of absorbance versus pH. (B) Plot for determination of pKa. (n.d.). ResearchGate. [Link]
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Isolation, identification, and synthesis of 4-amino-6,7-dimethoxy-3-quinolinol, the major metabolite of amiquinsin hydrochloride in rats and humans. (n.d.). Journal of Pharmaceutical Sciences. [Link]
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Synthesis and hypotensive properties of 4-amino-6,7-dimethoxyisoquinoline. (1974). Journal of Pharmaceutical Sciences. [Link]
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The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). Journal of Chemical Education. [Link]
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Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). (2021). Mini-Reviews in Organic Chemistry. [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Pharmata. [Link]
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Reactivity of Quinoline. (2020). YouTube. [Link]
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Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). ACS Medicinal Chemistry Letters. [Link]
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A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.). Sains Malaysiana. [Link]
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Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). ResearchGate. [Link]
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Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector. (n.d.). ResearchGate. [Link]
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Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. [Link]
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How to find Pka of compound using UV visible spectroscopy. (2022). YouTube. [Link]
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Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. (2025). ResearchGate. [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). Molecules. [Link]
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Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (n.d.). Molecules. [Link]
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Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. (2024). Scientific Reports. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. [Link]
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6,7-Dimethoxyquinolin-4-ol molecular structure and weight
An In-depth Technical Guide to 6,7-Dimethoxyquinolin-4-ol: A Core Scaffold in Medicinal Chemistry
Introduction
This compound is a heterocyclic aromatic compound of significant interest in the field of medicinal chemistry and drug development. While not an active pharmaceutical ingredient itself, it serves as a crucial starting material and key intermediate in the synthesis of a range of pharmacologically active molecules, most notably potent tyrosine kinase inhibitors (TKIs).[1] Its rigid quinoline core, substituted with electron-donating methoxy groups and a reactive hydroxyl group, provides a versatile platform for building complex molecular architectures. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and critical applications, tailored for researchers and professionals in drug discovery.
Molecular Structure and Physicochemical Properties
The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. These characteristics dictate its reactivity, solubility, and suitability for specific synthetic transformations.
Chemical Structure and Tautomerism
The systematic IUPAC name for this compound is this compound.[2] However, it exists in a tautomeric equilibrium with its keto form, 6,7-dimethoxyquinolin-4(1H)-one.[1][3] This keto-enol tautomerism is a common feature of 4-hydroxyquinolines. The quinolinol form possesses an aromatic pyridinol ring, while the quinolinone form has a pyridone structure. In solid state and in various solutions, the equilibrium often favors the more stable quinolinone form.
Caption: Tautomeric equilibrium of this compound.
Physicochemical and Identifier Data
A summary of the key properties and identifiers for this compound is presented below. This data is critical for laboratory handling, analytical characterization, and regulatory documentation.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [4] |
| Molecular Formula | C₁₁H₁₁NO₃ | [2][4] |
| Molecular Weight | 205.21 g/mol | [2][5] |
| Exact Mass | 205.0739 g/mol | [2][4] |
| Melting Point | 227.0 to 231.0 °C | [4] |
| Boiling Point | 355.3 °C at 760 mmHg (Predicted) | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 2 | [4] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [3][4][5] |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| CAS Registry Number | 13425-93-9 | [2][4][6] |
| IUPAC Name | This compound | [2] |
| InChI | InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h3-6H,1-2H3,(H,12,13) | [2][5] |
| SMILES | COc1cc2nccc(O)c2cc1OC | [2] |
| ChEMBL ID | CHEMBL163784 | [4] |
| PubChem CID | 459611 | [7] |
Synthesis and Analytical Characterization
The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.
Synthetic Pathway
A common and effective method for synthesizing the quinoline core is through a reduction-cyclization reaction. This approach builds the heterocyclic ring system from a suitably substituted benzene derivative.
Caption: General synthetic workflow for this compound.
This pathway involves the initial formation of an enaminone, such as 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one, which contains all the necessary atoms for the final quinoline ring. The nitro group is first reduced to an amine, which then undergoes an intramolecular cyclization by attacking the enone system, followed by dehydration to yield the aromatic quinolinol product.[8]
Analytical Characterization
Confirmation of the structure and assessment of purity are typically performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include two singlets for the aromatic protons on the benzene ring, distinct signals for the protons on the pyridine ring, and two singlets around 3.9-4.0 ppm for the two methoxy groups. The N-H and O-H protons may be broad or exchangeable depending on the solvent and tautomeric form.
-
¹³C NMR: Will show 11 distinct carbon signals, including those for the two methoxy groups, and the aromatic and heterocyclic carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement, which should correspond to the calculated exact mass of 205.0739 for C₁₁H₁₁NO₃.[2][4]
-
Infrared (IR) Spectroscopy: The spectrum will show characteristic peaks for O-H and N-H stretching (in the 3400-3200 cm⁻¹ region), C=C and C=N aromatic stretches (around 1600-1450 cm⁻¹), and strong C-O stretches for the methoxy groups (around 1250-1050 cm⁻¹).
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a foundational building block for multi-kinase inhibitors.[1] The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules that target ATP-binding sites in kinases.[9][10]
Key Intermediate for Tyrosine Kinase Inhibitors
The hydroxyl group at the 4-position is the key point of reactivity. It is not typically the final desired functionality but rather an intermediate handle that is converted into a better leaving group, most commonly a chlorine atom. This transformation is the gateway to producing a vast array of derivatives.
Protocol: Conversion to 4-Chloro-6,7-dimethoxyquinoline
This chlorination step is a critical activation of the scaffold, enabling subsequent nucleophilic aromatic substitution reactions.
-
Reagents & Setup: Suspend this compound (1.0 eq) in a suitable solvent such as toluene or acetonitrile. Place the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Chlorination: Add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (1.5-3.0 eq), often with a catalytic amount of dimethylformamide (DMF).
-
Reaction: Heat the mixture, typically to reflux (80-110 °C), for several hours until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction mixture by pouring it onto ice or into a cold basic solution (e.g., sodium bicarbonate). The 4-chloro product can then be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The crude product is purified by recrystallization or flash column chromatography to yield 4-chloro-6,7-dimethoxyquinoline.
Causality: The conversion of the hydroxyl group into a chloro group transforms it into an excellent leaving group. This allows for the subsequent introduction of various nucleophiles (e.g., anilines, phenols) at the C4 position, which is a cornerstone of the synthesis of drugs like Cabozantinib and other anilinoquinolines.[1][11]
Caption: Synthetic utility of this compound in drug synthesis.
Role in c-Met and VEGFR Inhibitors
Derivatives synthesized from this quinoline core have shown potent inhibitory activity against various tyrosine kinases. The 6,7-dimethoxy substitution pattern is particularly important for binding to the ATP pocket of kinases like c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR). A series of 6,7-dimethoxy-4-anilinoquinolines were synthesized and identified as potent inhibitors of c-Met, a key driver in many cancers.[11] For example, Cabozantinib, used to treat thyroid and renal cancers, features the 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline core structure, which is synthesized directly from the 4-chloro intermediate.[1][12]
Safety and Handling
According to Globally Harmonized System (GHS) classifications, this compound presents several hazards.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5][7]
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][5]
Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the solid powder.[13]
Conclusion
This compound is a compound of high strategic importance in modern medicinal chemistry. Its true value is not in its own biological activity, but in its role as a versatile and indispensable synthetic intermediate. The quinoline core, activated by the 4-hydroxyl group and tuned by the 6,7-dimethoxy substituents, provides an ideal starting point for the construction of potent and selective kinase inhibitors that form the basis of targeted cancer therapies. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for scientists and researchers dedicated to the discovery and development of next-generation therapeutics.
References
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LookChem. (n.d.). This compound. Retrieved from [Link]
-
Zhang, Q. W., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1330–1343. Available from: [Link]
-
Acta Poloniae Pharmaceutica. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Retrieved from [Link]
-
Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261. Available from: [Link]
-
Malaysian Journal of Chemistry. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Retrieved from [Link]
-
Disclosure Commons. (2024). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline. Retrieved from [Link]
-
Molecules. (2009). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Retrieved from [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
PubMed. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. Retrieved from [Link]
-
ResearchGate. (2015). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]
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solubility of 6,7-Dimethoxyquinolin-4-ol in organic solvents
An In-Depth Technical Guide to the Solubility of 6,7-Dimethoxyquinolin-4-ol for Pharmaceutical Development
Executive Summary
This compound is a pivotal intermediate in the synthesis of several targeted anticancer therapies, most notably Cabozantinib[1]. For researchers, scientists, and drug development professionals, understanding its solubility characteristics is not merely an academic exercise; it is a critical parameter that dictates reaction conditions, purification strategies, and the overall efficiency of synthetic routes. This guide provides a comprehensive analysis of the physicochemical properties governing the solubility of this compound, synthesizes available qualitative solubility data, and presents a gold-standard experimental protocol for its precise quantitative determination in various organic solvents. By explaining the causality behind its behavior, this document serves as a practical resource for optimizing its use in pharmaceutical research and development.
Introduction to this compound: A Key Pharmaceutical Building Block
Chemical Identity and Core Structure
This compound (CAS No. 13425-93-9) is a heterocyclic aromatic compound with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol [2][3]. The molecule features a quinoline core, a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. It is further substituted with two methoxy groups at positions 6 and 7, and a hydroxyl group at position 4. This hydroxyl group exists in tautomeric equilibrium with its keto form, 6,7-dimethoxyquinolin-4(1H)-one.
Significance in Medicinal Chemistry
The primary significance of this compound lies in its role as a key precursor for the synthesis of multi-targeted tyrosine kinase inhibitors. Its structure forms the core scaffold of drugs like Cabozantinib, which are vital in the treatment of various cancers, including medullary thyroid cancer and advanced renal cell carcinoma[1][4]. Efficiently handling this intermediate is therefore paramount for the pharmaceutical supply chain.
The Critical Role of Solubility in Synthesis and Purification
In drug development, solubility is a master variable. For an intermediate like this compound, solubility data directly informs:
-
Reaction Solvent Selection: Ensuring reactants are in the solution phase for optimal reaction kinetics.
-
Purification Methods: Designing effective crystallization, recrystallization, or chromatographic purification protocols[5].
-
Process Safety and Scalability: Preventing precipitation in transfer lines and ensuring consistent, scalable processes.
Poorly characterized solubility can lead to failed batches, low yields, and significant delays in development timelines[6].
Physicochemical Properties Governing Solubility
The solubility of a solid in a solvent is a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This balance is governed by the compound's intrinsic properties, which are summarized below.
| Property | Value / Description | Implication for Solubility | Source(s) |
| Appearance | White to light yellow solid/powder | Solid form indicates that energy is required to break the crystal lattice. | [2][3][7] |
| Melting Point | 227.0 to 231.0 °C | Very high, suggesting strong intermolecular forces (hydrogen bonding, π-stacking) and high crystal lattice energy that a solvent must overcome. | [2][3] |
| pKa (Predicted) | 4.26 ± 0.40 | Weakly basic due to the quinoline nitrogen. Solubility will be pH-dependent in protic solvents; protonation in acidic media will increase solubility. | [2][3] |
| LogP (Predicted) | 1.96 | Indicates moderate lipophilicity. Suggests a preference for moderately polar to polar organic solvents over highly non-polar or aqueous media. | [2] |
| Hydrogen Bond Donor Count | 1 (from the 4-OH group) | Can donate a hydrogen bond to acceptor solvents (e.g., DMSO, alcohols, ethyl acetate). | [2] |
| Hydrogen Bond Acceptor Count | 4 (N, two OCH₃, and OH) | Can accept hydrogen bonds from donor solvents (e.g., alcohols, water). | [2] |
Structural Analysis
The molecular structure reveals a molecule with dual characteristics. The large, aromatic quinoline core is inherently hydrophobic, while the hydroxyl and methoxy groups introduce polarity and specific sites for hydrogen bonding. The very high melting point is a key indicator that the intermolecular forces in the solid state are exceptionally strong, making this compound challenging to dissolve without favorable solvent interactions[8].
Caption: Structure of this compound with key functional groups highlighted.
Qualitative and Predicted Solubility Profile
| Solvent / System | Type | Reported Solubility | Rationale | Source(s) |
| DMSO | Polar Aprotic | Slightly Soluble | Strong H-bond acceptor, effectively solvates the 4-OH group. | [3] |
| Methanol | Polar Protic | Slightly Soluble (Sonication aids) | Can both donate and accept H-bonds, but the hydrophobic core may limit high solubility. | [3] |
| Ethanol / Ethyl Acetate (1:1) | Polar Mixture | Soluble when hot | Used for recrystallization. The combined polarity and H-bonding ability of the mixture is effective at high temperatures to overcome lattice energy. | [5] |
| Ethyl Acetate in Hexane | Gradient | Soluble | Used as a mobile phase in column chromatography, indicating sufficient solubility to be eluted from silica gel. | [5] |
Expert Interpretation: The available data suggests that this compound requires polar solvents capable of hydrogen bonding to achieve dissolution. Polar aprotic solvents like DMSO and moderately polar protic solvents like methanol and ethanol are logical starting points. The success of a hot ethanol/ethyl acetate mixture for recrystallization is a highly valuable piece of practical information, indicating a significant positive temperature coefficient of solubility[5]. Non-polar solvents like hexane are expected to be poor solvents and are best used as anti-solvents.
Gold-Standard Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility
To move beyond qualitative descriptions, a robust and reliable method is required to determine the thermodynamic equilibrium solubility. The shake-flask method is the universally accepted "gold standard" for this purpose[9].
Causality Behind the Method: This protocol is designed to ensure that the measurement reflects the true thermodynamic equilibrium, not a less stable, supersaturated state. By agitating an excess of the solid with the solvent for an extended period, the system is allowed to reach the point where the rate of dissolution equals the rate of precipitation. This value is crucial for building reliable and reproducible process models.
Experimental Workflow
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
-
Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg, enough to ensure solid remains after equilibration).
-
Solvent Addition: Accurately pipette a specific volume (e.g., 1.0 mL) of the desired high-purity organic solvent (e.g., Methanol, DMSO, Ethyl Acetate, Acetonitrile, Tetrahydrofuran) into each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours. Expert Tip: For compounds with slow dissolution kinetics, a 48 or 72-hour equilibration time is recommended. A pilot study can determine the time required to reach a plateau.
-
Phase Separation: After equilibration, let the vials stand to allow for coarse settling. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes). Alternatively, filter the supernatant through a solvent-compatible 0.22 µm syringe filter. Trustworthiness Check: The first few drops from the filter should be discarded to avoid any adsorption effects.
-
Sample Preparation for Analysis: Immediately after separation, carefully withdraw a known volume of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration into the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method against a standard calibration curve prepared from a stock solution of this compound of known concentration.
-
Calculation: Calculate the original concentration in the supernatant, factoring in the dilution, to report the equilibrium solubility in units such as mg/mL or mmol/L.
Strategies for Solubility Enhancement
For practical applications, if the intrinsic solubility is insufficient, several strategies can be employed:
-
pH Adjustment: As a weak base, the compound's solubility in protic solvents can be significantly increased by the addition of a non-reactive acid (e.g., methanesulfonic acid, HCl). This protonates the quinoline nitrogen, forming a more polar and soluble salt[10].
-
Use of Co-solvents: Employing a mixture of solvents can fine-tune the polarity of the medium to better match the solute. For example, mixtures of DMSO/Methanol or THF/Water could be explored.
-
Temperature Elevation: As evidenced by its recrystallization behavior, the solubility of this compound is highly dependent on temperature. Performing reactions or transfers at elevated temperatures is a viable strategy, provided the compound is thermally stable.
Conclusion
This compound presents a solubility profile characteristic of a rigid, aromatic molecule with strong crystal lattice forces. Its dissolution is favored in polar organic solvents capable of engaging in hydrogen bonding, and its solubility shows a strong positive correlation with temperature. While qualitative data provides a useful starting point, precise and reproducible process development necessitates the quantitative determination of its equilibrium solubility. The isothermal shake-flask method detailed herein represents a robust, self-validating protocol for generating this critical data, empowering researchers to optimize synthetic and purification processes with confidence and scientific rigor.
References
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This compound - LookChem. LookChem. Available at: [Link]
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Carvajal, M. T., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. Available at: [Link]
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Jorgensen, M. R., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1035–1040. Available at: [Link]
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Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Technical Disclosure Commons. (2024). Available at: [Link]
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4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. (2021). Available at: [Link]
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An In-depth Technical Guide to the Mechanism of Action of 6,7-Dimethoxyquinolin-4-ol and Its Derivatives
This guide provides a comprehensive exploration of the mechanism of action associated with 6,7-Dimethoxyquinolin-4-ol. It is intended for researchers, scientists, and drug development professionals. We will delve into the core functionalities of this molecule, not as a standalone therapeutic, but as a pivotal structural scaffold. The primary focus will be on the well-elucidated mechanisms of its prominent derivatives, which are at the forefront of modern therapeutics, particularly in oncology.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of quinoline have been successfully developed as antimalarial, antibacterial, and anticancer agents.[1][2] The specific compound, this compound, has garnered significant attention not for its intrinsic biological activity, but as a crucial intermediate in the synthesis of potent therapeutic agents.[2][3][4] Its chemical structure, featuring methoxy groups at the C6 and C7 positions and a hydroxyl group at C4, provides a versatile platform for chemical modification.[4] The hydroxyl group at the C4 position is particularly important as it serves as a key point for derivatization.[4]
This compound as a Synthetic Precursor
The primary role of this compound in pharmacology is as a foundational building block for more complex molecules.[3][4] It is a key intermediate in the synthesis of several multi-kinase inhibitors, most notably Cabozantinib, a drug used in the treatment of certain types of cancer.[3][4] Therefore, to understand the mechanism of action related to this scaffold, we must examine the mechanisms of the final drug products derived from it.
Mechanism of Action of 6,7-Dimethoxyquinoline Derivatives: Tyrosine Kinase Inhibition
A significant number of potent anticancer agents derived from the 6,7-dimethoxyquinoline scaffold function as inhibitors of receptor tyrosine kinases (RTKs).
Inhibition of the c-Met Signaling Pathway
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a key RTK involved in cell proliferation, survival, migration, and invasion.[5] Its only known ligand is the hepatocyte growth factor (HGF).[5] Dysregulation of the HGF/c-Met signaling pathway is a critical factor in the development and progression of many cancers.[5][6][7]
Derivatives of 6,7-dimethoxy-4-anilinoquinoline have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase.[5][6][7] These compounds competitively bind to the ATP-binding site of the c-Met kinase domain, preventing the phosphorylation and subsequent activation of the receptor.[5] This blockade of c-Met activation leads to the downstream inhibition of several key signaling cascades.
The binding of HGF to c-Met normally triggers receptor homodimerization and autophosphorylation, which then recruits adaptor proteins to activate downstream pathways, including:
-
The RAS-RAF-MEK-ERK (MAPK) pathway[5]
-
The PI3K-AKT-mTOR pathway[5]
-
The SRC pathway[5]
-
The STAT3 pathway[5]
By inhibiting the initial c-Met phosphorylation, 6,7-dimethoxyquinoline-based inhibitors effectively shut down these pro-growth and pro-survival signals.
Caption: Inhibition of the HGF/c-Met signaling pathway by a 6,7-dimethoxyquinoline derivative.
Inhibition of other Kinases in the Ras-MAPK Pathway
Beyond direct c-Met inhibition, certain 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles have been identified as inhibitors of other kinases within the Ras-MAPK signaling cascade, such as MEK1.[8] This suggests that the quinoline scaffold can be modified to target different nodes within a critical oncogenic pathway, potentially offering a dual-inhibition mechanism.[8] The mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that regulate numerous cellular processes, including proliferation and apoptosis.[9]
Alternative Mechanism of Action: Topoisomerase I Inhibition
While tyrosine kinase inhibition is a major mechanism, derivatives of the 6,7-dimethoxyquinoline scaffold have also been investigated as Topoisomerase I (TOP1) inhibitors.[1] TOP1 is an enzyme that relaxes DNA supercoiling during replication and transcription.[1] TOP1 inhibitors trap the transient TOP1-DNA cleavage complex, leading to DNA strand breaks and ultimately, cancer cell death.[1]
The design of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as TOP1 inhibitors is based on mimicking the structural features of known TOP1 poisons like camptothecin.[1] The planar quinoline core is thought to intercalate into the DNA, while substituents at various positions can form hydrogen bonds with amino acid residues in the TOP1-DNA complex, stabilizing it and preventing DNA re-ligation.[1]
Induction of Apoptosis and Cell Cycle Arrest
Research on structurally related quinolinone compounds has provided further insight into the downstream cellular effects. For instance, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, a compound with a similar core structure, has been shown to induce apoptosis in human ovarian cancer cells.[10] The proposed mechanism involves:
-
Modulation of Apoptotic Proteins: A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins p53 and Bax.[10]
-
Cell Cycle Arrest: Induction of G2/M phase cell cycle arrest through the downregulation of cyclin B1 and cdk1.[10]
These findings suggest that the cytotoxic effects of these quinoline derivatives are a result of a coordinated induction of programmed cell death and a halt in cell division.
Experimental Protocols for Mechanistic Elucidation
The determination of the mechanisms described above relies on a suite of established experimental techniques.
Protocol: In Vitro Kinase Inhibition Assay
This protocol is used to determine the potency of a compound against a specific kinase, such as c-Met.
Objective: To measure the IC50 value of a 6,7-dimethoxyquinoline derivative against c-Met kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Dilute the compound to various concentrations.
-
Prepare a reaction buffer containing ATP and a substrate peptide.
-
Prepare a solution of recombinant c-Met kinase.
-
-
Assay Procedure:
-
Add the kinase, test compound, and reaction buffer to a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a 6,7-dimethoxyquinoline derivative.
Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media.[5]
-
-
Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to an untreated control.
-
Plot the percentage of viability against the compound concentration to determine the GI50 value.
-
Protocol: Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation status of proteins in a signaling pathway.
Objective: To assess the effect of a 6,7-dimethoxyquinoline derivative on the phosphorylation of c-Met and downstream proteins like AKT and ERK.
Methodology:
-
Cell Lysis:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Electrophoresis and Transfer:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-AKT, anti-AKT).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to quantify changes in protein levels and phosphorylation.
-
Caption: A typical workflow for Western Blot analysis.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative 6,7-dimethoxy-4-anilinoquinoline derivatives against c-Met and various cancer cell lines, as reported in the literature.
| Compound ID | c-Met IC50 (µM) | A549 GI50 (µM) | MCF-7 GI50 (µM) | MKN-45 GI50 (µM) |
| 12n | 0.030 ± 0.008 | 7.3 ± 1.0 | 6.1 ± 0.6 | 13.4 ± 0.5 |
| Cabozantinib (Reference) | - | - | - | - |
Data extracted from a study on novel 6,7-dimethoxy-4-anilinoquinolines.[5] The study showed compound 12n had comparable anticancer activity to the reference drug Cabozantinib.[5]
Conclusion and Future Directions
This compound is a vital molecular scaffold, and its true mechanism of action is realized through its chemical elaboration into potent and selective therapeutic agents. The primary mechanism of its derivatives is the inhibition of protein kinases, particularly c-Met, which plays a pivotal role in cancer progression. This inhibition disrupts key downstream signaling pathways like the RAS/MAPK and PI3K/AKT cascades, ultimately leading to reduced cell proliferation and survival. Furthermore, the versatility of the quinoline core allows for the development of compounds with alternative mechanisms, such as TOP1 inhibition and the direct induction of apoptosis.
Future research should continue to explore the vast chemical space around the 6,7-dimethoxyquinoline scaffold. Efforts to enhance potency, selectivity, and pharmacokinetic properties will be crucial. Investigating combinations of these agents with other targeted therapies or immunotherapies could also unlock synergistic effects and overcome resistance mechanisms, paving the way for more effective cancer treatments.
References
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- Benchchem. (n.d.). This compound | 13425-93-9.
- Gao, H., et al. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC.
- Elbadawi, M. M., et al. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.
- PubMed. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
- Benchchem. (n.d.). Application Notes: Synthesis of 6,7-Dimethoxy-4-anilinoquinolines as Potent c-Met Inhibitors.
- PubMed. (n.d.). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines.
- PubMed. (n.d.). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade.
- MDPI. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment.
- Ningbo Inno Pharmchem Co., Ltd. (2023). This compound: An Overview of Its Uses and Properties.
- Krol, E., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.
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- 10. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of Quinoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a structure of paramount importance in the field of medicinal chemistry.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, making it an ideal pharmacophore for interacting with a wide array of biological targets. This moiety is not only prevalent in natural alkaloids, such as quinine, but also serves as the foundational core for numerous synthetic therapeutic agents.[3][4] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activities.[5] Consequently, quinoline derivatives have been extensively explored and developed, leading to a diverse portfolio of drugs with applications spanning from anticancer and antimalarial to antimicrobial and anti-inflammatory therapies.[2][5][6][7] This guide provides a technical overview of the major biological activities of quinoline derivatives, delves into their mechanisms of action, outlines key structure-activity relationships, and presents detailed protocols for their biological evaluation.
Core Biological Activities and Mechanisms of Action
The structural versatility of the quinoline nucleus has given rise to derivatives with a broad spectrum of pharmacological effects. The following sections explore the most significant of these activities.
Anticancer Activity
Quinoline derivatives are a cornerstone in the development of novel anticancer agents, exhibiting multiple mechanisms of action to inhibit tumor growth and induce cancer cell death.[8][9]
Mechanisms of Action:
-
Topoisomerase Inhibition: Certain quinoline analogues, like camptothecin and its derivatives (irinotecan, topotecan), function by inhibiting topoisomerase I, an enzyme critical for relaxing DNA supercoils during replication.[10] This inhibition leads to DNA strand breaks and ultimately triggers apoptosis. Other derivatives act as topoisomerase II inhibitors, interfering with DNA replication and repair processes.[8][11]
-
Kinase Inhibition: Many signaling pathways that drive cell proliferation and survival are regulated by protein kinases. Quinoline derivatives have been successfully designed as inhibitors of key kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[12] Dual-target inhibitors can be particularly effective in treating solid tumors.[12] By blocking these pathways, these compounds can halt the cell cycle and prevent tumor progression.[13]
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, motility, and intracellular transport. Some quinoline derivatives target the colchicine binding site on tubulin, disrupting microtubule dynamics.[14] This interference with the mitotic spindle assembly leads to cell cycle arrest in the G2/M phase and induces apoptosis.[13][14]
-
Induction of Apoptosis: Beyond specific enzyme inhibition, many quinoline compounds induce apoptosis through various pathways. This can involve the overproduction of reactive oxygen species (ROS), leading to mitochondrial dysfunction, or by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[10][12][15]
Below is a generalized workflow for the preclinical assessment of a novel quinoline derivative's anticancer potential.
Caption: Inhibition of heme detoxification by quinoline antimalarials. [10][16]
Antimicrobial Activity
Quinoline derivatives exhibit broad-spectrum activity against a range of pathogenic bacteria and fungi, including multidrug-resistant strains. [1][3][17]This makes them a valuable scaffold for developing new anti-infective agents.
Mechanisms of Action: The antibacterial mechanisms are diverse. The well-known fluoroquinolones (e.g., ciprofloxacin) inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. Other novel quinoline derivatives may act by disrupting the bacterial cell membrane, inhibiting key enzymes like peptide deformylase (PDF), or targeting the proton pump of ATP synthase. [17][18][19][20]Their antifungal activity can stem from disrupting the fungal cell wall or other essential cellular processes. [21]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and quinoline derivatives have emerged as promising anti-inflammatory agents. [22][23] Mechanisms of Action: These compounds can modulate inflammatory pathways by inhibiting key enzymes and receptors. [24]Identified targets include:
-
Cyclooxygenase (COX): Inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain. [25][26]* Phosphodiesterase 4 (PDE4): By inhibiting PDE4, these derivatives can increase intracellular levels of cyclic AMP (cAMP), which has broad anti-inflammatory effects. [22][25]* Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE): Inhibition of TACE reduces the levels of the pro-inflammatory cytokine TNF-α. [22][26]
Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For quinoline derivatives, SAR studies have revealed critical insights. [27]
-
Position of Substituents: The nature and position of substituents on the quinoline ring dramatically influence activity and target specificity. For instance, in 4-aminoquinolines, a 7-chloro group is often essential for potent antimalarial activity. [28]In the context of anti-inflammatory agents, a carboxamide moiety can confer antagonism towards the TRPV1 receptor, whereas a carboxylic acid group leads to COX inhibition. [25][26]* Side Chains: The side chain, particularly at position 4, is a key determinant of activity. For antimalarial chloroquine, the dialkylaminoalkyl side chain is crucial for its accumulation in the parasite's food vacuole. [28]Modifications to this chain can alter potency and overcome drug resistance.
-
Stereochemistry: The three-dimensional arrangement of atoms can have a significant and specific effect. In one study of α2C-adrenoceptor antagonists, substitutions on the piperazine ring exerted a stereospecific beneficial effect on affinity and potency. [29]* Fusion with Other Heterocycles: Fusing the quinoline ring with other heterocyclic systems (e.g., indoles, triazoles, pyrazoles) can produce hybrid molecules with synergistic or enhanced therapeutic potential. [24] The table below presents illustrative data on the biological activity of various quinoline derivatives.
| Compound Class | Derivative Example | Target/Assay | Activity (IC50 / MIC) | Reference |
| Anticancer | Quinoline-based EGFR/HER-2 Inhibitor (Compound 5a) | EGFR Kinase | 71 nM | [12] |
| Quinoline-based EGFR/HER-2 Inhibitor (Compound 5a) | HER-2 Kinase | 31 nM | [12] | |
| 8-hydroxyquinoline-5-sulfonamide (Compound 3c) | C-32 Melanoma Cells | 1.8 µM | [30] | |
| Quinolyl-thienyl chalcone (Compound 31) | VEGFR-2 Kinase | 73.41 nM | [13] | |
| Antimalarial | Amino-quinoline derivative (Compound 40a) | P. falciparum (3D7) | 0.25 µM | [10] |
| Antibacterial | 2-(trifluoromethyl)-4-hydroxyquinoline (Compound Qa5) | Xanthomonas oryzae | 3.12 µg/mL | [19][20] |
| N-methyl-N-(prop-2-yn-1-yl)quinoline (Compound 3c) | MRSA | > 100 µM | [30] |
Data synthesized from multiple sources for illustrative purposes.
Experimental Evaluation Protocols
The following protocols describe standard methodologies for assessing the biological activity of novel quinoline derivatives.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing a compound's effect on cell viability and proliferation by measuring the metabolic activity of mitochondrial dehydrogenases. [31][32] Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization. [33] Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Causality Insight: Seeding density must be optimized for each cell line to ensure cells are in the logarithmic growth phase during the experiment.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of the quinoline derivative, typically in dimethyl sulfoxide (DMSO) due to the often-low aqueous solubility of synthetic compounds. [34] * Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include wells for vehicle control (medium with the same final concentration of DMSO, typically ≤0.5%) and untreated control (medium only).
-
Trustworthiness Check: The vehicle control is critical to ensure that the solvent itself does not have a cytotoxic effect.
-
-
Exposure Incubation:
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). * Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL). [33][35] * Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, or an acidified isopropanol solution) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm. [35]A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution)
This protocol, based on CLSI guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that completely inhibits the visible growth of a microorganism. [17][36]
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Test Compound: Prepare a stock solution of the quinoline derivative in DMSO. The final DMSO concentration in the assay wells should not exceed 1% to avoid antimicrobial effects from the solvent. [36] * Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria. [36] * Microorganism: Use a fresh, pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) grown on an appropriate agar medium.
-
-
Inoculum Preparation:
-
Select several colonies from the agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Plate Setup (96-Well Plate):
-
Add 100 µL of sterile CAMHB to all wells.
-
Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions. [36] * Trustworthiness Check: Include a positive control well (growth control: bacteria, no compound) and a negative control well (sterility control: medium only, no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. [36]
-
-
Reading and Interpreting Results:
Conclusion and Future Perspectives
The quinoline scaffold remains a privileged and highly productive structure in the pursuit of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent anticancer and antimalarial effects to broad-spectrum antimicrobial and anti-inflammatory properties. The ongoing challenge of drug resistance, particularly for infectious diseases and cancer, ensures that the exploration of novel quinoline-based compounds will continue to be a vibrant area of research.
Future efforts will likely focus on the design of hybrid molecules that combine the quinoline scaffold with other pharmacophores to achieve multi-target activity, enhance potency, and circumvent resistance mechanisms. Advances in computational chemistry and a deeper understanding of molecular targets will further enable the rational design of next-generation quinoline derivatives with improved efficacy and safety profiles, solidifying their role in modern medicine.
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Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
An In-depth Technical Guide on the Role of 6,7-Dimethoxyquinolin-4-ol in Kinase Inhibition
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their inherent ability to bind to multiple biological targets with high affinity. The quinoline scaffold is a prominent member of this class, forming the backbone of numerous pharmaceuticals.[1] Within this family, this compound has emerged as a particularly crucial starting material and core structure for the development of potent protein kinase inhibitors.[2][3] Its utility is famously demonstrated by its role as a key intermediate in the synthesis of multi-kinase inhibitors like Cabozantinib, a drug instrumental in treating certain advanced cancers.[3][]
This guide provides an in-depth technical exploration of the this compound core, dissecting its role in kinase inhibition from its fundamental mechanism of action to its application in cellular contexts. We will examine the key kinases it targets, provide validated experimental protocols for its characterization, and synthesize structure-activity relationship (SAR) data to inform future drug development efforts.
Chapter 1: The 6,7-Dimethoxyquinoline Core - A Foundation for Potency and Selectivity
The power of the this compound scaffold lies in its specific chemical architecture. The quinoline ring system provides a rigid, planar structure that can effectively engage with the ATP-binding pocket of protein kinases. The substituents at the 6- and 7-positions are not merely passive additions; they are critical for orienting the molecule within the binding site to achieve high-affinity interactions.[5]
The 4-ol (hydroxy) group is a key functional handle. While possessing some intrinsic activity, its primary role is to serve as a versatile point for chemical modification, allowing for its conversion into ethers (phenoxy) or amines (anilino) at the 4-position.[3][6] These modifications are crucial for extending the molecule into the kinase active site and establishing specific interactions that dictate both potency and the inhibitor's selectivity profile across the human kinome.[6][7] The choice between a quinoline and its isomeric quinazoline core can also fundamentally alter the binding characteristics and selectivity of the resulting inhibitor.[6][8]
Chapter 2: Mechanism of Action - Competitive Inhibition at the ATP-Binding Site
Derivatives of this compound predominantly function as ATP-competitive inhibitors . Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. These inhibitors are designed to mimic the adenine portion of ATP, occupying the same binding pocket and thereby preventing the kinase from binding its natural substrate, ATP.
The core quinoline ring typically forms one or more hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction is a cornerstone of inhibitor binding. The substituents introduced at the 4-position then project deeper into the active site, often into a hydrophobic back pocket, forming additional van der Waals and hydrogen bonding interactions that enhance affinity and contribute to selectivity.[7] Molecular docking studies of potent derivatives, such as the c-Met inhibitor '12n', have confirmed this binding mode, showing the molecule firmly anchored in the ATP-binding site.[9][10]
Caption: General binding mechanism of a 6,7-dimethoxyquinoline inhibitor.
Chapter 3: Key Kinase Targets and Therapeutic Relevance
The versatility of the 6,7-dimethoxyquinoline scaffold allows its derivatives to target a range of therapeutically relevant kinases, many of which are implicated in cancer cell proliferation, survival, and angiogenesis.
-
c-Met (HGFR): The hepatocyte growth factor receptor (HGFR), encoded by the c-Met proto-oncogene, is arguably the most significant target for this inhibitor class.[9][10] The HGF/c-Met signaling pathway, when dysregulated, drives tumorigenesis and metastasis.[9] Numerous 6,7-dimethoxy-4-anilinoquinoline derivatives have been synthesized and shown to be potent c-Met inhibitors.[9][10][11]
-
VEGFRs (Vascular Endothelial Growth Factor Receptors): These receptors are critical mediators of angiogenesis, the formation of new blood vessels that tumors require to grow. Cabozantinib, for instance, potently inhibits VEGFR-2.[6]
-
c-KIT: This receptor tyrosine kinase is a key driver in certain gastrointestinal stromal tumors (GISTs) and other cancers. Derivatives have been developed that show single-digit nanomolar potency against both wild-type and mutant forms of c-KIT.[6]
-
AXL: A receptor tyrosine kinase implicated in cancer progression, metastasis, and the development of drug resistance. Potent AXL inhibitors with nanomolar IC50 values have been developed from the 6,7-dimethoxyquinoline scaffold.[6]
-
GAK (Cyclin G-Associated Kinase): 4-Anilinoquinoline derivatives have been identified as potent and highly selective inhibitors of GAK, a regulator of viral and bacterial entry into host cells.[7]
Quantitative Inhibitory Activity
The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of inhibitor required to reduce kinase activity by 50%.
| Compound/Drug | Target Kinase | IC50 Value | Cell Line Activity (GI50/IC50) |
| Cabozantinib | c-Met | 4.5 ± 0.6 nM[6] | Varies by cell line |
| Compound 12n | c-Met | 30 ± 8 nM[6][9] | A549 (Lung): 7.3 µM; MCF-7 (Breast): 6.1 µM[6][9] |
| CHMFL-KIT-64 | c-KIT | Single-digit nM[6] | Effective in c-KIT mutant cell lines[6] |
| Unnamed Derivative | AXL | 3.5 nM[6] | Not specified |
| Compound 14m | Topoisomerase I | Not specified | Leukemia (SR): 0.133 µM; NCI-H226 (Lung): 0.343 µM[1][6] |
Note: Compound 14m is an example of a derivative developed as a Topoisomerase I inhibitor, showcasing the scaffold's versatility.[1][6]
Chapter 4: Validated Experimental Protocols for Inhibitor Characterization
A rigorous, multi-step validation process is essential to characterize a novel kinase inhibitor. This process begins with cell-free biochemical assays to determine direct enzyme inhibition and progresses to cell-based assays to confirm activity in a physiological context.
Part 4.1: In Vitro Biochemical Kinase Assay
The first step is to confirm that the compound directly inhibits the kinase of interest. A luminescence-based assay that quantifies ATP consumption, such as the ADP-Glo™ Kinase Assay, is a robust, high-throughput method.[12]
Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
-
Causality: This assay directly measures the product of the kinase reaction (ADP). A decrease in ADP production in the presence of the inhibitor is a direct measure of its effect on the enzyme's catalytic activity.
-
Self-Validation: The protocol includes a "no inhibitor" (DMSO) control for 100% activity and a known potent inhibitor (e.g., Staurosporine) as a positive control to validate assay performance.[12]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 10 mM to 1 nM).
-
Kinase Reaction Setup:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to respective wells.
-
Add 2.5 µL of the target kinase (e.g., recombinant c-Met) in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Caption: Workflow for a cell-based Western Blot assay.
Conclusion and Future Directions
The this compound scaffold is a cornerstone of modern kinase inhibitor design, offering a robust and adaptable platform for targeting key oncogenic drivers like c-Met, VEGFR, and c-KIT. Its value is proven not only by its presence in clinically approved drugs but also by the extensive ongoing research to develop novel derivatives with improved potency, selectivity, and pharmacokinetic properties. [2][9] Future research will likely focus on several key areas:
-
Overcoming Resistance: Designing next-generation inhibitors that are active against kinase mutations that confer resistance to current therapies.
-
Enhancing Selectivity: Fine-tuning the scaffold to create highly selective inhibitors will be crucial to minimize off-target effects and improve safety profiles. [7]3. Exploring New Targets: Applying the scaffold's proven utility to inhibit other kinase families or even non-kinase targets implicated in disease. [1][2] By combining rational design with the rigorous biochemical and cell-based validation protocols outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable privileged structure.
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- Immuno-oncology Cell-based Kinase Assay Service.
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- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.Journal of Enzyme Inhibition and Medicinal Chemistry, PMC.
- Assay Development for Protein Kinase Enzymes.Methods in Molecular Biology, NCBI.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.PLOS One.
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preliminary cytotoxicity screening of 6,7-Dimethoxyquinolin-4-ol analogs
An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 6,7-Dimethoxyquinolin-4-ol Analogs
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2] This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of novel this compound analogs. The protocols detailed herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data for early-stage drug discovery. We will delve into the rationale behind the selection of specific assays, provide step-by-step methodologies for their execution, and offer insights into data interpretation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the identification and characterization of new anticancer agents.
Introduction: The Rationale for Targeting Quinoline Scaffolds in Oncology
Quinoline and its derivatives have garnered significant attention in the field of oncology due to their diverse mechanisms of antitumor activity.[3] These compounds have been shown to exert their effects through various cellular pathways, including but not limited to, the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of protein kinases.[1][4] The this compound core, in particular, serves as a key pharmacophore in several kinase inhibitors, highlighting its potential for targeted cancer therapy.[5][6][] Preliminary cytotoxicity screening is the crucial first step in evaluating the potential of newly synthesized analogs.[8][9] This process aims to identify compounds that exhibit potent and selective killing of cancer cells, thereby justifying their advancement in the drug discovery pipeline.
A Multi-tiered Approach to Cytotoxicity Screening
A comprehensive preliminary cytotoxicity screen should not rely on a single assay. Instead, a multi-tiered approach employing assays that measure different cellular endpoints is recommended to gain a holistic understanding of a compound's cytotoxic profile. This strategy helps to minimize false-positive or false-negative results and provides initial insights into the potential mechanism of action. Our proposed workflow integrates three key types of assays:
-
Metabolic Viability Assays: To assess the overall metabolic activity of the cell population.
-
Membrane Integrity Assays: To quantify cell death resulting from compromised cell membranes.
-
Apoptosis Induction Assays: To specifically investigate programmed cell death pathways.
dot graph "Screening_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
subgraph "cluster_0" { label="Tier 1: Primary Screening"; bgcolor="#E8F0FE"; "Compound_Library" [label="this compound\nAnalog Library", fillcolor="#FBBC05"]; "MTT_Assay" [label="Metabolic Viability Assay\n(e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Compound_Library" -> "MTT_Assay" [label="Dose-response treatment"]; }
subgraph "cluster_1" { label="Tier 2: Hit Confirmation & Mechanistic Insight"; bgcolor="#E6F4EA"; "Active_Hits" [label="Active Hits from Tier 1\n(Low IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "LDH_Assay" [label="Membrane Integrity Assay\n(e.g., LDH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis_Assay" [label="Apoptosis vs. Necrosis Assay\n(e.g., Annexin V/PI Staining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Active_Hits" -> "LDH_Assay"; "Active_Hits" -> "Apoptosis_Assay"; }
subgraph "cluster_2" { label="Tier 3: Lead Prioritization"; bgcolor="#FCE8E6"; "Data_Analysis" [label="Integrated Data Analysis\n(IC50, Cytotoxicity Profile, Apoptotic Index)", fillcolor="#FBBC05"]; "Lead_Candidates" [label="Prioritized Lead Candidates", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; "LDH_Assay" -> "Data_Analysis"; "Apoptosis_Assay" -> "Data_Analysis"; "MTT_Assay" -> "Active_Hits" [label="Select compounds with\nsignificant growth inhibition"]; "Data_Analysis" -> "Lead_Candidates"; } } Caption: A multi-tiered workflow for preliminary cytotoxicity screening.
Experimental Protocols
Cell Line Selection and Culture
The choice of cancer cell lines is critical and should ideally represent a variety of tumor types to assess the spectrum of activity. For initial screening, a panel of well-characterized and readily available cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and MKN-45 (gastric carcinoma) can be utilized.[5] All cell lines should be maintained in their recommended culture media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
Tier 1: Metabolic Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Tier 2: Membrane Integrity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of necrosis or late-stage apoptosis.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: After the incubation period, carefully transfer a small aliquot (e.g., 10-50 µL) of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well according to the manufacturer's instructions.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100).
Tier 2: Apoptosis vs. Necrosis Differentiation (Annexin V/Propidium Iodide Staining)
Flow cytometry using Annexin V and Propidium Iodide (PI) dual staining is a powerful technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[16] PI is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[17]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds at their approximate IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
dot graph "Apoptosis_Assay_Logic" { layout="dot"; rankdir="LR"; node [shape="record", style="filled", fontname="Arial", fontsize="10"];
subgraph "cluster_input" { label="Input"; bgcolor="#E8F0FE"; "Treated_Cells" [label="Treated Cell Population", fillcolor="#FBBC05"]; }
subgraph "cluster_staining" { label="Staining"; bgcolor="#E6F4EA"; "Staining_Step" [label="{ Annexin V-FITC | Propidium Iodide (PI)}", shape="record", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_detection" { label="Flow Cytometry Detection"; bgcolor="#FCE8E6"; "Detection" [label="{ FITC Channel (Annexin V) | PI Channel}", shape="record", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_output" { label="Cell Population Quadrants"; bgcolor="#F1F3F4"; "Quadrants" [label="{ Live (AnnV-/PI-) | Early Apoptotic (AnnV+/PI-) | Late Apoptotic/Necrotic (AnnV+/PI+) | Necrotic (AnnV-/PI+)}", shape="record", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Treated_Cells" -> "Staining_Step"; "Staining_Step" -> "Detection"; "Detection" -> "Quadrants"; } Caption: Logic diagram for apoptosis detection via Annexin V/PI staining.
Data Presentation and Interpretation
For effective comparison, all quantitative data should be summarized in clearly structured tables.
Table 1: Hypothetical Cytotoxicity Data for this compound Analogs
| Compound ID | Cancer Cell Line | MTT IC50 (µM) | LDH Release (% Cytotoxicity at IC50) | Apoptotic Cells (%) | Necrotic Cells (%) |
| Analog-01 | A549 | 1.5 ± 0.2 | 15 ± 3 | 65 ± 5 | 5 ± 1 |
| Analog-02 | A549 | 12.8 ± 1.1 | 55 ± 6 | 10 ± 2 | 45 ± 4 |
| Analog-03 | MCF-7 | 0.8 ± 0.1 | 12 ± 2 | 72 ± 6 | 4 ± 1 |
| Doxorubicin | A549 | 0.5 ± 0.05 | 20 ± 4 | 80 ± 7 | 8 ± 2 |
Interpretation:
-
Analog-01 and Analog-03 show potent cytotoxic activity with low IC50 values. The low LDH release and high percentage of apoptotic cells suggest that these compounds primarily induce apoptosis. These would be considered promising lead candidates for further investigation.
-
Analog-02 exhibits weaker cytotoxic activity. The high LDH release and significant percentage of necrotic cells suggest a different mechanism of cell death, possibly involving membrane disruption.
Potential Signaling Pathways and Future Directions
The quinoline scaffold is known to interact with a multitude of cellular targets.[18] Analogs of this compound may exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.[5] Compounds that demonstrate significant apoptotic activity in the preliminary screen should be further investigated to elucidate their precise molecular targets. Techniques such as Western blotting to assess the activation of caspases and other apoptosis-related proteins, and kinase profiling assays can provide valuable mechanistic insights.[19]
Conclusion
The preliminary cytotoxicity screening of novel this compound analogs is a critical phase in the early-stage discovery of new anticancer agents. The multi-tiered screening strategy outlined in this guide, which combines metabolic, membrane integrity, and apoptosis assays, provides a robust framework for identifying and prioritizing promising lead compounds. By adhering to these detailed protocols and principles of scientific integrity, researchers can generate high-quality, reliable data to guide the subsequent stages of drug development.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 6,7-Dimethoxyquinolin-4-ol Derivatives
Foreword: The Scaffolding for Innovation
As a Senior Application Scientist, it is understood that the journey from a simple chemical entity to a life-saving therapeutic is neither linear nor guaranteed. It is a path paved with rigorous scientific inquiry, validated methodologies, and a deep, mechanistic understanding of molecular interactions. This guide is dedicated to researchers, scientists, and drug development professionals who are at the forefront of this endeavor.
The focus of this document, 6,7-Dimethoxyquinolin-4-ol, is not a therapeutic agent in its own right. Instead, it represents something arguably more critical in the landscape of modern medicinal chemistry: a privileged scaffold. Its rigid, heterocyclic structure, adorned with strategically placed methoxy and hydroxyl groups, serves as a foundational building block for a multitude of potent and selective inhibitors targeting critical nodes in disease pathology.[1][2] The hydroxyl group at the C4 position is a particularly vital chemical handle, allowing for extensive derivatization to explore and optimize interactions within the binding sites of diverse protein targets.[2]
This guide, therefore, deviates from a traditional compound-centric analysis. We will dissect the therapeutic potential not of the core molecule itself, but of the sophisticated derivatives it enables. We will explore the key protein families and pathways these derivatives have been designed to inhibit, providing both the strategic rationale and the practical, validated workflows for identifying and characterizing novel therapeutic candidates built upon this versatile quinoline framework.
I. Receptor Tyrosine Kinases (RTKs): Intercepting Oncogenic Signals
The dysregulation of Receptor Tyrosine Kinase (RTK) signaling is a hallmark of numerous cancers, driving tumor growth, proliferation, angiogenesis, and metastasis. The 6,7-dimethoxyquinoline scaffold is a cornerstone in the design of small molecule inhibitors that target the ATP-binding site of these critical oncoproteins.[1][3][4]
A. The c-Met/HGF Axis: A Prime Target in Oncology
The c-Met receptor, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in embryonic development and tissue repair.[3] However, its aberrant activation in cancer leads to aggressive tumor phenotypes.[3] Consequently, c-Met has emerged as a highly validated and promising target for cancer therapy. The 6,7-dimethoxyquinoline moiety is a key pharmacophore found in several potent c-Met inhibitors, including the FDA-approved drug Cabozantinib.[1][3][5]
Mechanistic Rationale for Targeting c-Met:
Upon HGF binding, c-Met dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3] These pathways promote cell proliferation, survival, and invasion. Derivatives of 6,7-dimethoxyquinoline are designed to act as ATP-competitive inhibitors, occupying the kinase domain's ATP-binding pocket and preventing the phosphotransfer reaction, thereby silencing the oncogenic signaling output.
Caption: The c-Met signaling pathway and point of inhibition.
Quantitative Data: Potency of c-Met Inhibitors
A series of 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole moiety have been synthesized and evaluated for their potent inhibitory activity against c-Met kinase and various cancer cell lines.[3][4][6]
| Compound ID | R Group on Benzimidazole | c-Met IC₅₀ (µM)[6] | MKN-45 Cell Line IC₅₀ (µM)[6] |
| 12f | 4-chlorophenyl | 0.045 ± 0.005 | 0.08 ± 0.01 |
| 12l | p-tolyl | 0.049 ± 0.004 | 0.11 ± 0.01 |
| 12n | Not Specified in Source | 0.030 ± 0.008 | Not Specified in Source |
| 12r | 3,4-dichlorophenyl | 0.063 ± 0.007 | 0.19 ± 0.02 |
| 12h | 2-iodophenyl | 0.52 ± 0.04 | >50 |
| 12q | 2,6-dichlorophenyl | 0.68 ± 0.05 | >50 |
Note: Data extracted from a study on analogous 6,7-dimethoxy-4-anilinoquinoline derivatives.[6] The data highlights that bulky ortho-substituents on the phenyl ring attached to the benzimidazole can lead to a significant loss of activity, likely due to steric hindrance.[6]
B. Multi-Kinase Inhibition: Broadening the Anti-Cancer Spectrum
Many of the most effective cancer therapies derived from the this compound scaffold are not exquisitely selective for a single kinase. Instead, they inhibit a small, curated panel of RTKs involved in tumorigenesis. Cabozantinib, for instance, is a potent inhibitor of both c-Met and VEGFR2.[1] This dual inhibition is mechanistically synergistic: VEGFR2 is a key mediator of angiogenesis (the formation of new blood vessels that supply tumors), while c-Met drives tumor invasiveness. Targeting both can deliver a powerful anti-tumor effect.
Other key RTK targets for which 6,7-dimethoxyquinoline derivatives have been developed include:
-
c-KIT: A driver mutation in gastrointestinal stromal tumors (GIST).[1][8]
-
RON: Implicated in tumor growth and metastasis.[1]
-
FLT3: An important therapeutic target in acute myeloid leukemia (AML).[8][9]
C. Experimental Workflow: Target Validation for Novel RTK Inhibitors
This workflow outlines a self-validating system for identifying and characterizing a novel this compound derivative as a potential RTK inhibitor.
Caption: A workflow for validating novel RTK inhibitors.
Protocol 1: Cellular Target Engagement via Western Blot
-
Cell Culture & Treatment: Plate a cancer cell line known to be dependent on the target kinase (e.g., MKN-45 for c-Met).[3] Culture to 70-80% confluency. Starve cells in serum-free media for 12-24 hours.
-
Inhibition and Stimulation: Pre-treat cells with various concentrations of the novel 6,7-dimethoxyquinoline derivative for 1-2 hours. Subsequently, stimulate the cells with the cognate ligand (e.g., HGF for c-Met) for 15-30 minutes. Include appropriate vehicle (DMSO) and positive control (e.g., Cabozantinib) groups.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against the phosphorylated form of the target kinase (e.g., p-Met), the total form (e.g., t-Met), downstream effectors (p-AKT, p-ERK), and a loading control (e.g., GAPDH).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities. A successful inhibitor will show a dose-dependent decrease in the phosphorylation of the target RTK and its downstream effectors, without affecting the total protein levels.
II. DNA Topoisomerase I: A Classic Target Reimagined
DNA topoisomerase I (TOP1) is an essential enzyme that resolves DNA supercoiling during replication and transcription.[10] It is a well-established target for cancer chemotherapy.[10] Interestingly, the quinoline scaffold, mimicking the structure of known TOP1 poisons like camptothecin, has been explored for the development of novel TOP1 inhibitors.[10]
Mechanistic Rationale for Targeting TOP1:
TOP1 inhibitors do not block the enzyme's catalytic activity directly. Instead, they trap the enzyme in a covalent complex with DNA, known as the TOP1-DNA cleavage complex (TOP1cc).[10] The stabilization of these complexes leads to DNA strand breaks when the replication fork collides with them, ultimately triggering cell death.[10] Cancer cells are often more sensitive to TOP1 inhibitors due to their high proliferation rates and compromised DNA repair mechanisms.[10] Novel 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been designed and synthesized as potential agents that can trap these TOP1ccs.[10]
Caption: Mechanism of action for TOP1 inhibitors.
Protocol 2: TOP1-Mediated DNA Cleavage Assay
This biochemical assay directly evaluates the ability of a compound to stabilize the TOP1cc.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), purified human TOP1 enzyme, and assay buffer.
-
Compound Addition: Add the test 6,7-dimethoxyquinoline derivative at various concentrations. Include a positive control (e.g., camptothecin) and a vehicle control (DMSO).
-
Incubation: Incubate the reaction at 37°C for 30 minutes to allow for TOP1 cleavage and potential trapping by the inhibitor.
-
Reaction Termination: Stop the reaction by adding SDS. This denatures TOP1, leaving a single-strand nick in the DNA if a cleavage complex was formed.
-
Protein Digestion: Add Proteinase K and incubate further to digest the TOP1, ensuring the DNA can be analyzed without interference.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel to separate the different DNA topoisomers.
-
Visualization and Analysis: Visualize the DNA under UV light. Supercoiled DNA (un-nicked) runs fastest, followed by nicked (open-circular) DNA, and then linear DNA. A potent TOP1 inhibitor will cause a dose-dependent increase in the amount of nicked DNA at the expense of supercoiled DNA.
III. Emerging Frontiers: Neuroprotection and Anti-Inflammatory Potential
While the primary application of 6,7-dimethoxyquinoline derivatives has been in oncology, related quinoline and quinazolinone structures have shown promise in other therapeutic areas, suggesting new avenues of exploration for this scaffold.
A. Neuroprotective Targets
Neurodegenerative diseases like Alzheimer's and cerebral ischemia represent a significant unmet medical need.[11][12] Research into related 6,7-dimethoxyquinazolinone derivatives has demonstrated potential cerebroprotective effects in models of cerebral ischemia.[11][12] Some studies suggest that quinoline derivatives may possess neuroprotective properties, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.[8][13] For instance, certain dimethoxyflavones have been shown to exert neuroprotective effects by reducing levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in the brain and modulating GABA and serotonin receptors.[14]
Potential targets for 6,7-dimethoxyquinoline derivatives in the CNS could include:
-
Enzymes involved in oxidative stress: (e.g., MAO, NADPH oxidase)
-
Neurotransmitter receptors: (e.g., GABAA, 5-HT receptors)[14]
-
Kinases involved in neuronal death pathways: (e.g., GSK-3β, JNK)
-
Proteins involved in neuroinflammation: (e.g., IKK, COX-2)
B. Anti-Inflammatory Targets
Inflammation is a key pathological component of numerous diseases.[15][16] Natural products containing methoxy groups have demonstrated anti-inflammatory activity.[17][18][19] The mechanism often involves the inhibition of pro-inflammatory mediators like TNF-α and IL-6, or enzymes such as cyclooxygenase-2 (COX-2).[15][20] Given the structural motifs, it is plausible that novel derivatives of this compound could be developed as inhibitors of key inflammatory targets like COX enzymes, lipoxygenases, or kinases in inflammatory signaling pathways (e.g., NF-κB).
IV. Conclusion
This compound is a testament to the power of scaffold-based drug discovery. Its true therapeutic value lies not in its intrinsic activity, but in its role as a versatile and privileged starting point for the synthesis of highly potent and targeted inhibitors. The overwhelming success of its derivatives as inhibitors of oncogenic receptor tyrosine kinases like c-Met and VEGFR2 has cemented its importance in medicinal chemistry. The exploration of this scaffold for targeting other critical enzymes such as Topoisomerase I, and for potential applications in neurodegenerative and inflammatory diseases, opens exciting new frontiers for drug development. The experimental workflows and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to unlock the full therapeutic potential of this remarkable chemical entity.
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The Cornerstone of Modern Kinase Inhibitors: A Technical Guide to 6,7-Dimethoxyquinolin-4-ol as a Precursor for Antineoplastic Agents
Abstract
The 6,7-dimethoxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous targeted anticancer agents. Its significance lies in its ability to be readily functionalized, leading to potent and selective inhibitors of key oncogenic signaling pathways. This technical guide provides an in-depth exploration of 6,7-dimethoxyquinolin-4-ol, the foundational precursor to this critical class of therapeutics. We will dissect the synthetic pathways to this core molecule and its activated intermediate, 4-chloro-6,7-dimethoxyquinoline. Furthermore, this guide details the subsequent elaboration into potent tyrosine kinase inhibitors targeting c-Met, VEGFR, and EGFR, supported by structure-activity relationship analyses, detailed experimental protocols, and a review of their clinical significance, exemplified by the multi-kinase inhibitor Cabozantinib. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of oncology.
Introduction: The Strategic Importance of the Quinoline Scaffold in Oncology
The quinoline ring system is a cornerstone in the development of anticancer drugs.[1] Its planar structure and nitrogen atom allow for critical interactions within the ATP-binding pockets of various protein kinases, enzymes that are frequently dysregulated in cancer.[2] By competitively inhibiting these kinases, quinoline-based drugs can block the downstream signaling cascades that drive tumor cell proliferation, survival, angiogenesis, and metastasis.[2]
The 6,7-dimethoxy substitution pattern on the quinoline core has proven particularly fruitful. These electron-donating groups often enhance the binding affinity and selectivity of the final drug molecule for its target kinase.[3] The journey from simple chemical building blocks to a life-saving therapeutic often begins with a versatile and strategically designed precursor. In the context of a significant class of modern kinase inhibitors, that precursor is this compound. Its synthesis and subsequent activation are the critical first steps in building complex molecules that can selectively shut down cancer-driving pathways.
The Foundational Precursor: Synthesis of this compound
This compound (which exists in tautomeric equilibrium with 6,7-dimethoxy-1,4-dihydroquinolin-4-one) is the initial building block. Its synthesis is most effectively achieved via a cyclization strategy, with the Gould-Jacobs reaction being a prominent and reliable method.[1][4] This approach builds the quinoline core from an appropriately substituted aniline.
Synthetic Rationale: The Gould-Jacobs Reaction
The Gould-Jacobs reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[1][4] The choice of 3,4-dimethoxyaniline as the starting material directly installs the required 6,7-dimethoxy pattern on the resulting quinoline ring. The reaction proceeds through an intermediate anilidomethylenemalonic ester, which upon heating, cyclizes to form the 4-hydroxy-3-carboalkoxyquinoline. Subsequent saponification and decarboxylation yield the desired this compound.[1]
An alternative, multi-step route begins with 1-(3,4-dimethoxyphenyl)ethanone, which undergoes nitration, condensation with DMF-DMA, and finally, a reductive cyclization to yield the quinolin-4-ol core.[2][5]
Experimental Protocol: Synthesis of this compound
This protocol is based on the principles of the Gould-Jacobs reaction.[1][4][6]
Materials:
-
3,4-Dimethoxyaniline
-
Diethyl ethoxymethylenemalonate
-
Diphenyl ether (or Dowtherm A)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: In a round-bottom flask, combine 3,4-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture gently (e.g., 100-110 °C) for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. Upon completion, the ethanol byproduct is removed under reduced pressure to yield the crude anilidomethylenemalonate intermediate.
-
Cyclization: Add high-boiling solvent such as diphenyl ether to the crude intermediate. Heat the mixture to approximately 250 °C. Maintain this temperature for 30-60 minutes. The cyclization product, ethyl 6,7-dimethoxy-4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling.
-
Purification & Saponification: Cool the reaction mixture and add hexane or petroleum ether to dilute the diphenyl ether. Collect the precipitated solid by filtration and wash thoroughly. Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and reflux for 1-2 hours to achieve saponification.
-
Decarboxylation & Isolation: Cool the reaction mixture and filter to remove any insoluble impurities. Acidify the clear filtrate with concentrated HCl until the pH is acidic, which will precipitate the crude 6,7-dimethoxy-4-hydroxyquinoline-3-carboxylic acid. Collect this solid by filtration. Suspend the carboxylic acid in diphenyl ether and heat to 250-260 °C until gas evolution (CO2) ceases, indicating complete decarboxylation.
-
Final Work-up: Cool the mixture, dilute with hexane, and collect the final product, this compound, by filtration. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Activation for Derivatization: Synthesis of 4-Chloro-6,7-dimethoxyquinoline
The hydroxyl group at the C-4 position of the quinolinol is not a good leaving group for nucleophilic aromatic substitution. Therefore, it must be converted to a more reactive group, typically a halogen. Chlorination with phosphorus oxychloride (POCl₃) is the standard and highly effective method to generate the key intermediate, 4-chloro-6,7-dimethoxyquinoline.[7][8]
Mechanistic Rationale
The chlorination mechanism is thought to involve the initial attack of the quinolinol's hydroxyl group on the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate.[7] A chloride ion then acts as a nucleophile, attacking the C-4 position and displacing the phosphate group to yield the desired 4-chloroquinoline.[7][9]
Experimental Protocol: Chlorination with POCl₃
This protocol describes the conversion of the quinolinol to the activated chloro-intermediate.[2][7][8]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Toluene or Diethylene glycol dimethyl ether (optional solvent)
-
Aqueous potassium carbonate (K₂CO₃) or ammonia solution
-
Ice
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), add this compound (1.0 eq).
-
Chlorination: Cautiously add phosphorus oxychloride (3-5 eq). POCl₃ can serve as both the reagent and the solvent.[7] Alternatively, a high-boiling solvent like toluene can be used.
-
Heating: Heat the reaction mixture to reflux (typically 90-110 °C) for 4-6 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice. This is a highly exothermic reaction.
-
Neutralization & Isolation: Neutralize the acidic aqueous solution by the slow addition of a base, such as saturated potassium carbonate solution or aqueous ammonia, until the pH is approximately 7-8. This will cause the product to precipitate.
-
Purification: Stir the slurry for 1-2 hours, then collect the solid product by suction filtration. Wash the solid with water and dry it thoroughly. The crude 4-chloro-6,7-dimethoxyquinoline can be purified by recrystallization from a suitable solvent system, such as an ethanol/ethyl acetate mixture, to yield the final product.[2]
Therapeutic Derivatives: Potent Tyrosine Kinase Inhibitors
The activated intermediate, 4-chloro-6,7-dimethoxyquinoline, is the gateway to a vast array of potent antineoplastic agents. The primary synthetic strategy involves a nucleophilic aromatic substitution reaction, where the chlorine at C-4 is displaced by a nitrogen atom from a substituted aniline or other amine-containing moieties.[10] This modular approach allows for the systematic exploration of structure-activity relationships.
Mechanism of Action: Targeting Oncogenic Signaling
Many derivatives of 6,7-dimethoxyquinoline function as Type I or Type II kinase inhibitors, competing with ATP for binding to the catalytic domain of oncogenic receptor tyrosine kinases (RTKs).[11] By blocking the autophosphorylation of these receptors, they inhibit the activation of critical downstream signaling pathways responsible for cell growth and proliferation, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[10][11]
c-Met Inhibitors: The Cabozantinib Story
The HGF/c-Met signaling pathway is a major driver of tumorigenesis and metastasis.[10] The 6,7-dimethoxyquinoline scaffold is central to Cabozantinib, a potent inhibitor of c-Met, VEGFRs, and other tyrosine kinases.
-
Structure-Activity Relationship (SAR): For c-Met inhibition, the 4-anilino linkage is crucial. Modifications on the aniline ring significantly impact potency. For instance, the addition of a benzimidazole moiety, as seen in a series of potent c-Met inhibitors, can enhance activity.[10][12] Compound 12n from one such study, featuring a 4-ethylphenyl-benzimidazole group, exhibited a c-Met IC₅₀ of 0.030 µM.[10] This highlights the importance of exploring substitutions on the aniline fragment to optimize interactions within the kinase domain.
-
Clinical Significance: Cabozantinib is FDA-approved for treating medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma, demonstrating the profound clinical impact of this chemical scaffold.[13] Numerous clinical trials are ongoing to explore its efficacy in other cancers.[6]
VEGFR/EGFR Inhibitors
Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are also critical targets in cancer therapy. The 6,7-dimethoxyquinazoline (an isostere of quinoline) scaffold has been extensively studied for this purpose, and the principles apply to the quinoline core as well.
-
Structure-Activity Relationship (SAR): The 6,7-dimethoxy groups are considered favorable for both EGFR and VEGFR-2 inhibition.[3] The nature of the substituent at the C-4 position is paramount. Small, flexible linkers and appropriate terminal aromatic groups are key to achieving high potency. For example, a series of 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety were developed as potent VEGFR-2 inhibitors, with compound 14b showing an IC₅₀ of 0.016 µM.[14]
Representative Biological Activity Data
The following table summarizes the inhibitory activity of selected antineoplastic agents derived from the 6,7-dimethoxyquinoline or the closely related quinazoline scaffold.
| Compound ID | Target(s) | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cabozantinib | c-Met, VEGFR2 | 0.004 (c-Met) | A549 (Lung) | 7.3 ± 1.0 | [10] |
| Compound 12n | c-Met | 0.030 ± 0.008 | MCF-7 (Breast) | 6.1 ± 0.6 | [10] |
| Compound 14b | VEGFR-2 | 0.016 ± 0.002 | Hep-G2 (Liver) | Low-micromolar | [14] |
General Protocol: Synthesis of 4-Anilino-6,7-dimethoxyquinoline Derivatives
This protocol outlines the nucleophilic aromatic substitution to couple the chloro-intermediate with a substituted aniline.[10]
Materials:
-
4-Chloro-6,7-dimethoxyquinoline
-
Substituted aniline derivative (e.g., 2-phenyl-1H-benzo[d]imidazol-5-amine)
-
Isopropanol or other suitable solvent
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and the desired substituted aniline (1.1-1.2 eq) in a solvent such as isopropanol.
-
Heating: Heat the mixture to reflux and maintain for 5-12 hours. The reaction progress should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel, typically using a dichloromethane/methanol gradient, to afford the pure target compound.
Conclusion and Future Directions
This compound is more than just a chemical intermediate; it is the foundational starting point for a clinically validated class of anticancer agents. The synthetic pathways to this precursor and its activated chloro-derivative are robust and scalable, enabling the extensive exploration of its chemical space. The success of Cabozantinib validates the therapeutic potential unlocked from this core structure.
Future research will undoubtedly continue to leverage this privileged scaffold. The development of derivatives with enhanced selectivity for specific kinase isoforms, improved pharmacokinetic profiles, and the ability to overcome acquired resistance mechanisms remains a key objective. The modular nature of the synthesis, starting from this compound, ensures that this scaffold will remain a cornerstone of innovative oncology drug discovery for the foreseeable future.
References
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Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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Zhang, Q. W., Ye, Z. D., Shen, C., Tie, H. X., Wang, L., & Shi, L. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124–133. [Link]
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An In-Depth Technical Guide to Exploring the Antioxidant Properties of Dimethoxyquinolines
Introduction: The Growing Imperative for Novel Antioxidants
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1] At physiological concentrations, ROS are crucial signaling molecules involved in processes like cell proliferation and immune responses.[1] However, their overproduction can lead to significant damage to lipids, proteins, and DNA.[1] This has propelled the search for novel antioxidant compounds that can mitigate oxidative damage and restore cellular redox homeostasis.
Quinoline and its derivatives have emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[2][3][4][5][6] Among these, dimethoxyquinolines are of particular interest due to their potential to act as potent antioxidant agents.[7] The presence and position of methoxy groups on the quinoline ring can significantly influence the molecule's electron-donating capacity, a key determinant of its radical scavenging ability. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies and conceptual frameworks for evaluating the antioxidant properties of novel dimethoxyquinoline compounds.
Part 1: The Chemical Rationale - Structure-Activity Relationships in Dimethoxyquinolines
The antioxidant capacity of quinoline derivatives is intrinsically linked to their chemical structure.[8][9] The core mechanism often involves the donation of a hydrogen atom or an electron to neutralize free radicals.[5][10][11] For dimethoxyquinolines, several structural features are critical:
-
Position of Methoxy Groups: The location of the electron-donating methoxy groups on the quinoline ring system significantly impacts the molecule's ability to stabilize the resulting radical after donation of a hydrogen atom or electron. Computational studies, such as those using Density Functional Theory (DFT), can predict parameters like ionization potential and bond dissociation energies, which are directly related to these antioxidant mechanisms.[5][12][13][14]
-
Nitrogen Atom: The nitrogen atom within the quinoline ring can contribute to the antioxidant activity by participating in metal chelation, which can prevent the formation of highly reactive hydroxyl radicals through the Fenton reaction.[7]
-
Substituent Effects: Other substituents on the quinoline core can either enhance or diminish antioxidant activity through inductive or resonance effects, altering the electron density and reactivity of the molecule.
A thorough investigation into the structure-activity relationship (SAR) is paramount for the rational design of more potent dimethoxyquinoline-based antioxidants.[3][4][9]
Part 2: A Multi-tiered Approach to Antioxidant Evaluation
No single assay can fully capture the multifaceted nature of antioxidant activity.[15] Therefore, a tiered approach employing a combination of in vitro chemical assays and cell-based models is essential for a comprehensive evaluation.
Tier 1: Foundational In Vitro Chemical Assays
These assays provide a rapid and cost-effective initial screening of the radical scavenging capabilities of dimethoxyquinoline candidates. They are based on the principle of measuring the reduction of a colored radical species by the antioxidant, leading to a measurable change in absorbance.[16]
2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is one of the most common and straightforward methods for assessing antioxidant potential.[10]
Principle: DPPH is a stable free radical with a deep violet color, exhibiting a maximum absorbance around 517 nm.[10] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow.[10] The degree of discoloration is directly proportional to the scavenging activity of the compound.[10]
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a stock solution of the dimethoxyquinoline test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).[10]
-
Prepare a working solution of DPPH in the same solvent to an absorbance of approximately 1.0 ± 0.2 at 517 nm.[17] This solution should be freshly prepared and protected from light.[17]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of various concentrations of the test compound or standard to the wells of a 96-well plate.
-
Add 200 µL of the DPPH working solution to each well.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[18][17]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100[10] Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[19]
-
2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.[20][21]
Principle: ABTS is oxidized to its radical cation, ABTS•+, by a strong oxidizing agent like potassium persulfate.[22] The ABTS•+ radical has a characteristic blue-green color with absorption maxima at 734 nm.[21] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decolorization is proportional to the antioxidant's activity.[23]
Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate stock solution (e.g., 2.45 mM) in water.
-
Generate the ABTS•+ solution by mixing the two stock solutions in equal volumes and allowing them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm. This working solution should be used immediately.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of various concentrations of the dimethoxyquinoline test compound or standard (e.g., Trolox) to the wells of a 96-well plate.
-
Add 200 µL of the ABTS•+ working solution to each well.
-
Include a control well with solvent and the ABTS•+ solution.
-
Incubate the plate at room temperature for 5 minutes with continuous shaking.
-
Read the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using a similar formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.[17]
-
Data Presentation: In Vitro Assays
Summarize the results from the DPPH and ABTS assays in a clear, tabular format for easy comparison of the antioxidant activities of different dimethoxyquinoline derivatives.
| Compound ID | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) |
| DMQ-1 | 15.2 ± 1.8 | 1.8 ± 0.2 |
| DMQ-2 | 28.5 ± 2.5 | 1.1 ± 0.1 |
| DMQ-3 | 9.8 ± 1.1 | 2.5 ± 0.3 |
| Ascorbic Acid | 8.5 ± 0.9 | N/A |
| Trolox | N/A | 1.0 |
Tier 2: Cell-Based Assays for Physiological Relevance
While in vitro chemical assays are valuable for initial screening, they do not account for biological factors such as cell uptake, distribution, and metabolism.[18] Cell-based assays provide a more physiologically relevant assessment of antioxidant efficacy.
2.3 Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the formation of intracellular ROS.[24][25]
Principle: The assay utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[26] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.[26][27] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26][27] Antioxidant compounds that can penetrate the cell membrane will scavenge the intracellular ROS, thereby inhibiting the formation of DCF and reducing fluorescence.[24]
Experimental Protocol: CAA Assay
-
Cell Culture:
-
Assay Procedure:
-
Wash the cells gently with a buffered saline solution (e.g., DPBS or HBSS).[26]
-
Add 50 µL of the DCFH-DA probe solution to each well.[26][27]
-
Add 50 µL of the dimethoxyquinoline test compound or a standard antioxidant (e.g., Quercetin) at various concentrations.[26][27]
-
Incubate the plate at 37°C for 60 minutes.[26]
-
Wash the cells to remove the probe and test compounds.[26]
-
Add a free radical initiator (e.g., AAPH) to induce intracellular ROS production.[26]
-
Immediately begin monitoring the fluorescence intensity (Excitation ~485 nm, Emission ~538 nm) over time using a plate reader.[25]
-
-
Data Analysis:
-
Calculate the area under the curve from the kinetic fluorescence readings.
-
Determine the CAA value, which reflects the percentage of inhibition of ROS formation.
-
Results can be expressed as Quercetin Equivalents (QE).
-
Visualizing the Workflow
Caption: Multi-tiered workflow for antioxidant evaluation.
Part 3: Understanding the Broader Context - Redox Signaling Pathways
The antioxidant activity of dimethoxyquinolines may extend beyond simple radical scavenging. These compounds can potentially modulate intracellular redox signaling pathways, which are critical for maintaining cellular homeostasis.[1][28][29]
Reactive oxygen species are not merely damaging agents; they also function as second messengers in various signaling cascades.[30] Key pathways influenced by the cellular redox state include:
-
The Keap1-Nrf2 Pathway: The Nrf2 transcription factor is a master regulator of the antioxidant response.[1] Under normal conditions, it is kept inactive by Keap1. Oxidative stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of a wide range of antioxidant and cytoprotective genes.[31] Dimethoxyquinolines could potentially activate this pathway, leading to an enhanced endogenous antioxidant defense.
-
NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation.[1] Its activity is redox-sensitive, and oxidative stress is a known activator of this pathway. Antioxidants can modulate NF-κB signaling, thereby exerting anti-inflammatory effects.
Caption: Modulation of the Keap1-Nrf2 antioxidant pathway.
Conclusion and Future Directions
This guide has outlined a robust, multi-tiered strategy for the comprehensive evaluation of the antioxidant properties of dimethoxyquinolines. By integrating foundational in vitro chemical assays with more physiologically relevant cell-based models, researchers can gain a deeper understanding of the potential of these compounds. The initial screening with DPPH and ABTS assays allows for the rapid identification of promising candidates, while the CAA assay provides crucial insights into their activity within a cellular context.
Future research should focus on elucidating the precise mechanisms of action, including the modulation of key redox signaling pathways like Keap1-Nrf2. Furthermore, computational modeling can aid in the rational design and optimization of dimethoxyquinoline structures to enhance their antioxidant potency and drug-like properties.[12][13][14] The systematic exploration of these promising compounds holds the potential to yield novel therapeutic agents for the prevention and treatment of a wide range of oxidative stress-related diseases.
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Topic: Initial Investigation into the Antifungal Activity of 6,7-Dimethoxyquinolin-4-ol
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The persistent rise of invasive fungal infections, compounded by the escalating issue of antifungal drug resistance, necessitates the urgent exploration of novel chemical scaffolds for therapeutic development.[1][2] Quinoline derivatives have emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable antifungal potential.[3][4][5][6] This guide outlines a comprehensive, structured, and rationale-driven framework for the initial in vitro investigation of 6,7-Dimethoxyquinolin-4-ol, a specific quinoline derivative, as a potential antifungal candidate. From primary screening against a diverse panel of pathogenic fungi to quantitative determination of inhibitory concentrations and preliminary mechanism of action studies, this document serves as a technical roadmap for researchers seeking to rigorously evaluate this compound's antifungal profile.
Introduction: The Rationale for Investigating Quinoline Scaffolds
Quinoline, a fused heterocyclic system composed of a benzene and a pyridine ring, is a cornerstone in drug discovery. Its derivatives are known to exhibit a remarkable spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][5][6] The antifungal action of certain quinoline compounds has been previously reported, suggesting that this scaffold can be systematically modified to develop potent and selective agents.[3]
The subject of this investigation, this compound (CAS 13425-93-9), is a readily available chemical intermediate.[7][8] Its structure, featuring methoxy groups on the benzene ring and a hydroxyl group on the pyridine ring, presents unique electronic and steric properties that warrant investigation for biological activity.[9] This guide provides the scientific framework to move from a compound on a shelf to a preliminary data package assessing its potential as an antifungal lead.
Phase I: Primary Screening via Disk Diffusion Assay
The initial step is to ascertain whether this compound exhibits any antifungal activity. A disk diffusion assay is the method of choice for this primary screen due to its simplicity, low cost, and ability to test against multiple organisms simultaneously.[10][11][12]
Causality Behind Experimental Design
-
Choice of Fungal Panel: The selected panel must be diverse, representing the major classes of pathogenic fungi. This ensures we capture a broad spectrum of potential activity.
-
Media Selection: Mueller-Hinton agar is chosen for its reproducibility. For yeasts, it is supplemented with glucose and methylene blue (GMB) to support robust growth and enhance zone edge definition, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[10]
-
Inoculum Standardization: A standardized inoculum concentration is critical for reproducibility. A 0.5 McFarland standard is a well-established benchmark for achieving a consistent fungal lawn.
Experimental Workflow: Phase I
Caption: Phase I Experimental Workflow Diagram.
Detailed Protocol: Disk Diffusion
-
Fungal Panel Preparation: Culture the selected fungi (see Table 1) on appropriate agar (e.g., Sabouraud Dextrose Agar for yeasts/dermatophytes, Potato Dextrose Agar for molds) to obtain fresh colonies.
-
Inoculum Preparation: Suspend fungal colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate (supplemented as needed) to ensure confluent growth.[12] Allow the plate to dry for 10-15 minutes.[13]
-
Disk Application: Aseptically place the prepared disks—containing this compound, a positive control (e.g., Amphotericin B), and a negative control (solvent-only)—onto the agar surface.
-
Incubation: Incubate the plates at a temperature appropriate for the organism (e.g., 35°C for Candida spp., 30°C for molds) for 24-72 hours.[12][14]
-
Data Collection: Measure the diameter of the zone of complete growth inhibition in millimeters (mm).
Data Presentation: Primary Screening Panel
Table 1: Representative Fungal Panel and Expected Outcome Interpretation
| Fungal Species | Type | Clinical Relevance | Interpretation of Inhibition Zone |
|---|---|---|---|
| Candida albicans | Yeast | Common cause of candidiasis | Sensitive / Resistant |
| Cryptococcus neoformans | Yeast | Causes cryptococcosis, meningitis | Sensitive / Resistant |
| Aspergillus fumigatus | Mold | Opportunistic, causes aspergillosis | Sensitive / Resistant |
| Trichophyton rubrum | Dermatophyte | Causes skin, nail, and hair infections | Sensitive / Resistant |
Phase II: Quantitative Analysis via Broth Microdilution
Following a positive result in the primary screen, the next logical step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method, standardized by organizations like CLSI, is the gold standard for this purpose, providing reliable and reproducible MIC values.[14][15][16][17][18]
Causality Behind Experimental Design
-
Standardized Method: Adherence to the CLSI M27/M38 guidelines ensures that the results are comparable to data generated in other laboratories and provides a clear framework for interpretation.[17][19]
-
Serial Dilution: A two-fold serial dilution series allows for the precise determination of the concentration at which fungal growth is inhibited.
-
Endpoint Reading: The definition of the MIC endpoint is crucial. For fungistatic agents like azoles, the MIC is often defined as a ≥50% reduction in growth compared to the control, while for fungicidal agents like Amphotericin B, it is complete growth inhibition.[14] The appropriate endpoint for this compound will be determined empirically.
Detailed Protocol: Broth Microdilution (Adapted from CLSI M27)
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in RPMI 1640 medium. The final concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a fungal inoculum as described in Phase I, then dilute it in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the wells.
-
Inoculation: Add the standardized fungal inoculum to each well containing the compound dilutions. Include a positive control (fungus + medium, no drug) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the organism's growth rate.[16]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the drug-free growth control well.
Data Presentation: Hypothetical MIC Data
Table 2: Example MIC Results for this compound
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Positive Control (Fluconazole) MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | 16 | 32 | 0.5 |
| Cryptococcus neoformans | 8 | 16 | 4 |
| Aspergillus fumigatus | 32 | 64 | >64 (intrinsically resistant)[2] |
| Trichophyton rubrum | 4 | 8 | 1 |
(Note: Data are hypothetical and for illustrative purposes only.)
Phase III: Preliminary Mechanism of Action (MoA) Investigation
With confirmed in vitro activity, the next critical phase is to gain early insights into the compound's mechanism of action. Fungal cells offer several unique targets not present in mammalian cells, primarily the cell wall and the ergosterol in the cell membrane.[20][21] Simple, targeted assays can help elucidate which of these pathways this compound might disrupt.
Conceptual Framework for Fungal Drug Targets
Most clinically successful antifungal drugs target unique components of the fungal cell.[22]
-
Cell Wall: Composed of chitin and β-glucans, the cell wall is essential for osmotic stability. Echinocandins, for example, inhibit β-1,3 glucan synthase.[23]
-
Cell Membrane: The primary sterol in the fungal cell membrane is ergosterol, which is absent in humans. Polyenes (like Amphotericin B) bind directly to ergosterol, creating pores, while azoles inhibit the enzyme lanosterol 14-alpha demethylase, blocking ergosterol synthesis.[20][21][23][24]
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A Comprehensive Technical Guide to the Safe Handling of 6,7-Dimethoxyquinolin-4-ol
This guide provides an in-depth framework for the safe handling, storage, and emergency management of 6,7-Dimethoxyquinolin-4-ol (CAS No: 13425-93-9). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven methodologies. The protocols herein are structured to be self-validating, emphasizing the causality behind each safety recommendation to foster a proactive safety culture in the laboratory environment.
Section 1: Compound Profile and Significance
This compound is a heterocyclic organic compound belonging to the quinoline family. Its structure is a key scaffold and intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.[1] Given the biological activity often associated with quinoline derivatives, understanding the toxicological and safety profile of this precursor is paramount for any researcher handling it.[2]
Key Identifiers:
-
Chemical Name: this compound[3]
-
Synonyms: 4-Hydroxy-6,7-dimethoxyquinoline, 6,7-Dimethoxy-4-quinolinol[4][6][7]
Section 2: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While comprehensive toxicological data for this specific compound is limited, the available GHS (Globally Harmonized System) classifications from multiple suppliers provide a clear directive for cautious handling.[4][5][6]
GHS Classification Summary
The hazards associated with this compound are primarily related to irritation, with some notifications suggesting more severe systemic effects. The aggregated data mandates treating this compound with a high degree of caution.
| Hazard Class | Hazard Code | Description | GHS Pictogram | Signal Word |
| Skin Irritation | H315 | Causes skin irritation[4][6] | GHS07 | Warning[4][8] |
| Serious Eye Irritation | H319 | Causes serious eye irritation[4][6] | GHS07 | Warning[4][8] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed[6][8] | GHS07 | Warning[4][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[6][8] | GHS07 | Warning[4][8] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects[6] | GHS08 | Warning[4][8] |
Note: The GHS classifications are based on aggregated data from suppliers; some hazards, like mutagenicity, were noted in a smaller percentage of notifications but are included here to support a conservative safety approach.[6]
The Hierarchy of Controls: A Risk Mitigation Framework
Effective safety management prioritizes systematic risk reduction. The hierarchy of controls is a fundamental concept in chemical safety that outlines the preferred order of risk mitigation strategies, from most to least effective. Personal Protective Equipment (PPE) is essential but is considered the last line of defense.
Caption: The Hierarchy of Controls prioritizes systematic risk reduction.
Section 3: Engineering and Administrative Controls
3.1 Primary Engineering Controls The primary engineering control for handling this compound, especially in its solid, powdered form, is a certified chemical fume hood.[5] This is critical for two reasons:
-
Containment: It prevents the inhalation of fine particulates, directly mitigating the respiratory irritation hazard (H335).[6][8]
-
Ventilation: It ensures that any dusts or aerosols are safely exhausted from the work area.[4][5]
All weighing, transfers, and manipulations of the solid material must be performed within a fume hood.[5]
3.2 Standard Operating Procedures (SOPs) & Administrative Controls
-
Designated Areas: All work with this compound should be restricted to a designated and clearly labeled area within the laboratory.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide and its corresponding Safety Data Sheet (SDS) before commencing work.
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[9][10] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][5]
Section 4: Personal Protective Equipment (PPE) Protocol
Appropriate PPE is mandatory to prevent skin and eye contact.[4]
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[5] | Protects against dust or splashes, mitigating the serious eye irritation hazard (H319).[4][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile), inspected before use.[4][5] | Prevents direct contact with skin, mitigating the skin irritation hazard (H315).[4][6] Use proper glove removal technique to avoid cross-contamination.[5] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Required if dust formation is unavoidable or if working outside a fume hood. Use an approved/certified respirator.[11] | Mitigates the respiratory irritation hazard (H335).[6][8] |
Section 5: Standard Handling and Storage Protocols
5.1 Protocol for Weighing and Handling Solid Compound
-
Preparation: Ensure the chemical fume hood is operational. Don appropriate PPE (lab coat, gloves, safety glasses).
-
Staging: Place a weigh boat, spatula, and the sealed container of this compound onto the balance inside the fume hood.
-
Transfer: Carefully open the container. Use the spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust, such as dropping or rapid movements.[4][5]
-
Sealing: Tightly close the primary container immediately after transfer.
-
Cleanup: Clean the spatula and any minor residual powder from the work surface using a wipe dampened with an appropriate solvent (e.g., 70% ethanol). Dispose of the wipe in the designated solid chemical waste container.
-
Transport: If moving the weighed compound, place it in a sealed, labeled secondary container.
5.2 Long-Term Storage Requirements
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[7][8][12] This is crucial for preventing potential degradation from atmospheric moisture or oxygen over time.
-
Temperature: Store at room temperature in a cool, dry place.[4][7][8]
-
Container: Keep the container tightly closed and properly labeled.[4][5]
-
Compatibility: Store away from incompatible materials and foodstuff containers.[4]
Section 6: Emergency Response Procedures
Immediate and correct response to an emergency is critical.
Spill Management
For a small spill of solid this compound within a fume hood:
Caption: A systematic workflow for managing a minor laboratory spill.
Key Actions:
-
Evacuate and Secure: Alert personnel and restrict access to the area. Ensure ventilation is adequate.[4][5]
-
Contain: Prevent the spill from spreading or entering drains.[4][5]
-
Clean-up: Using appropriate PPE, carefully sweep up the solid material to avoid creating dust.[5] Place the material and all cleaning supplies into a suitable, closed container for disposal.[4][5]
-
Decontaminate: Wipe the spill area with a suitable solvent.
Exposure and First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5] |
| Skin Contact | Take off contaminated clothing.[4] Immediately wash the affected area with soap and plenty of water.[5] If skin irritation occurs, seek medical attention.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[5] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] Rinse mouth with water and seek immediate medical attention.[5] |
In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[5]
Section 7: Disposal Considerations
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in designated, sealed, and properly labeled containers.
-
Disposal must be conducted through a licensed hazardous waste disposal company.[9][13]
-
Do not allow the chemical to enter drains or the environment.[4][5]
Section 8: Physicochemical Data Summary
| Property | Value | Source |
| Appearance | White Solid | [7] |
| CAS Number | 13425-93-9 | [4][5][6] |
| Molecular Formula | C₁₁H₁₁NO₃ | [5][6][7] |
| Molecular Weight | 205.21 g/mol | [6][7] |
| Melting Point | 227.0 to 231.0 °C | [7] |
| Storage Temperature | Room Temperature, under inert atmosphere | [7][8][12] |
References
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6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611. PubChem, National Center for Biotechnology Information. [Link]
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This compound. LookChem. [Link]
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QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]
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QUINOLINE FOR SYNTHESIS. Loba Chemie. [Link]
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Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]
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Material Safety Data Sheet. Sciencelab.com. [Link]
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Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. National Institutes of Health (NIH). [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 6,7-Dimethoxyquinolin-4-ol via the Gould-Jacobs Reaction
Abstract
This application note provides a detailed protocol for the synthesis of 6,7-Dimethoxyquinolin-4-ol, a pivotal intermediate in the development of numerous pharmaceuticals, including kinase inhibitors for oncology.[1][2] The synthetic strategy detailed herein employs the Gould-Jacobs reaction, a robust and classical method for constructing the 4-hydroxyquinoline scaffold.[3][4] Starting from commercially available 3,4-dimethoxyaniline, the process involves a two-step sequence: an initial condensation with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization and subsequent saponification/decarboxylation. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying mechanistic rationale, troubleshooting insights, and critical process parameters to ensure a successful and reproducible synthesis.
Introduction: The Significance of this compound
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents.[2] Specifically, the 6,7-dimethoxy-4-hydroxyquinoline scaffold is a crucial building block for the synthesis of targeted anti-cancer drugs. Its most notable application is as a key precursor to Cabozantinib, a multi-tyrosine kinase inhibitor that targets pathways involved in tumor progression and metastasis.[5] The compound's utility also extends to the development of novel anti-inflammatory and antimalarial agents.[1][6]
Given its importance, a reliable and well-understood synthetic route is paramount. The Gould-Jacobs reaction provides a convergent and effective pathway, transforming a substituted aniline into the desired heterocyclic core.[7] This document serves as a practical guide to executing this synthesis in a laboratory setting.
Core Synthetic Strategy: The Gould-Jacobs Reaction
The synthesis proceeds via the Gould-Jacobs reaction, which involves two primary transformations:
-
Nucleophilic Substitution: 3,4-Dimethoxyaniline acts as a nucleophile, attacking diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the stable vinylogous amide intermediate, diethyl [[(3,4-dimethoxyphenyl)amino]methylene]malonate.[3][8]
-
Thermal Cyclization & Aromatization: The intermediate undergoes an intramolecular 6-electron electrocyclization reaction at high temperatures.[3] This step is the key ring-forming reaction. The resulting cyclized product is then saponified (hydrolysis of the ester) and decarboxylated to yield the final, stable this compound, which exists in tautomeric equilibrium with its 4-oxo form.[7]
Reaction Mechanism
The mechanism begins with the nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of the methylene group in DEEM, followed by elimination of ethanol. The resulting intermediate then undergoes a thermally induced 6π-electrocyclization, followed by tautomerization and subsequent hydrolysis and decarboxylation to yield the final product.[8]
Caption: High-level overview of the synthetic workflow.
Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Molar Eq. | Notes |
| 3,4-Dimethoxyaniline | 6315-89-5 | C₈H₁₁NO₂ | 153.18 | 1.0 | Purity >98% |
| Diethyl ethoxymethylenemalonate (DEEM) | 87-13-8 | C₁₀H₁₆O₅ | 216.23 | 1.0 | Purity >97% |
| Dowtherm™ A | 8004-13-5 | C₁₂H₁₀O / C₁₂H₁₀ | ~166 | Solvent | Eutectic mixture of diphenyl ether and biphenyl |
| Potassium Hydroxide (KOH) | 1310-58-3 | KOH | 56.11 | ~3.0 | For saponification |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 46.07 | Solvent | For reaction and recrystallization |
| Acetic Acid (Glacial) | 64-19-7 | C₂H₄O₂ | 60.05 | - | For neutralization |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | - | For pH adjustment (alternative to acetic acid) |
Protocol 1: Synthesis of Diethyl [[(3,4-dimethoxyphenyl)amino]methylene]malonate
This protocol details the initial condensation reaction to form the key acyclic intermediate.
Rationale: This step forms the C-N bond and sets up the molecule for the subsequent intramolecular cyclization. The reaction is typically straightforward and can often be performed without solvent or in a minimal amount of a polar aprotic solvent like DMF. [9]Heating gently accelerates the reaction and helps drive off the ethanol byproduct.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethoxyaniline (15.3 g, 0.1 mol).
-
Add diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).
-
Heat the mixture in an oil bath at 100-110 °C for 2 hours with stirring. The mixture will become a homogeneous solution, and ethanol will begin to distill off.
-
After 2 hours, increase the temperature to 125-130 °C and maintain for an additional 1 hour to ensure the complete removal of ethanol.
-
Cool the reaction mixture to room temperature. The resulting product, a viscous oil or low-melting solid, is typically used in the next step without further purification. A sample can be purified by recrystallization from cyclohexane for characterization if desired. [9]
Protocol 2: Synthesis of this compound
This protocol describes the critical high-temperature cyclization followed by in-situ saponification and decarboxylation.
Rationale: The thermal cyclization requires significant thermal energy, necessitating the use of a high-boiling solvent like Dowtherm A (b.p. ~257 °C). [10]This ensures the reaction reaches the activation energy for the 6π-electrocyclization. The subsequent addition of an aqueous base hydrolyzes the ethyl ester, and acidification followed by heating removes the carboxyl group as CO₂, yielding the final product.
SAFETY NOTE: This procedure involves very high temperatures and should be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. Dowtherm A is stable but can be flammable at high temperatures.
Procedure:
-
In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add Dowtherm A (200 mL).
-
Heat the Dowtherm A to 245-250 °C with vigorous stirring.
-
Slowly add the crude diethyl [[(3,4-dimethoxyphenyl)amino]methylene]malonate from Protocol 1 to the hot Dowtherm A over 30 minutes. Caution: The addition may cause some initial bubbling as residual ethanol is removed.
-
Maintain the reaction temperature at 245-250 °C for 30-45 minutes after the addition is complete. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.
-
Cool the reaction mixture to below 100 °C.
-
Carefully add a solution of potassium hydroxide (17 g, ~0.3 mol) in water (50 mL) and ethanol (50 mL).
-
Heat the mixture to reflux (~100-110 °C) and maintain for 2 hours to ensure complete saponification of the ester.
-
Cool the mixture to room temperature. The product may precipitate as the potassium salt.
-
Transfer the mixture to a separatory funnel. The lower aqueous/ethanolic layer contains the product salt. Separate this layer and wash the Dowtherm A layer with water (2 x 50 mL). Combine the aqueous layers.
-
Cool the combined aqueous extracts in an ice bath and acidify to pH 6-7 by the slow addition of glacial acetic acid or dilute HCl. A precipitate will form.
-
Heat the acidified slurry to 80-90 °C for 1 hour to facilitate decarboxylation (vigorous gas evolution may be observed).
-
Cool the mixture in an ice bath for 1 hour to complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight. The product is typically an off-white to light yellow crystalline powder. [1]
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Light yellow to off-white crystalline powder [1] |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Melting Point | 227-231 °C [6] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 11.5 (s, 1H, OH), 7.8 (d, 1H), 7.4 (s, 1H), 7.1 (s, 1H), 5.9 (d, 1H), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃) [6] |
Troubleshooting and Field-Proven Insights
-
Dark-Colored Product/Low Yield in Cyclization: The high temperature of the cyclization can lead to the formation of tarry byproducts. [10]This can be minimized by:
-
Ensuring the intermediate from Step 1 is reasonably pure and free of excess starting aniline.
-
Adding the intermediate slowly to the pre-heated solvent to maintain a consistent temperature and avoid localized overheating.
-
Minimizing the reaction time at high temperature; monitor closely by TLC.
-
-
Incomplete Saponification: If the ester is not fully hydrolyzed, the final product will be contaminated with the ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate. Ensure a sufficient excess of base (KOH) is used and the reflux time is adequate.
-
Incomplete Decarboxylation: Failure to fully decarboxylate will leave the 3-carboxylic acid impurity. Ensure the pH is correctly adjusted and the mixture is heated sufficiently until CO₂ evolution ceases.
-
Alternative Cyclization Conditions: While thermal cyclization in high-boiling solvents is standard, microwave-assisted synthesis has been shown to dramatically reduce reaction times and potentially improve yields for Gould-Jacobs reactions, offering a modern alternative to conventional heating. [11]
References
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VertexChem. 6,7-Dimethoxy-4-Hydroxyquinoline (CAS 13425-93-9). 1
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Chem-Impex. 6,7-Dimethoxy-4-hydroxyquinoline. 12
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NINGBO INNO PHARMCHEM CO.,LTD. Investigating this compound Derivatives for Novel Therapeutic Applications. 2
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PrepChem.com. Synthesis of Diethyl Ethoxymethylenemalonate.
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ChemicalBook. 4-Hydroxy-6,7-dimethoxyqunioline.
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Organic Syntheses. Diethyl methylenemalonate.
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Google Patents. CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
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PMC. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
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Technical Disclosure Commons. Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.
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Wikipedia. Gould–Jacobs reaction.
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LookChem. Cas 87-13-8, Diethyl ethoxymethylenemalonate.
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Google Patents. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate.
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Wiley Online Library. Gould-Jacobs Reaction.
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BenchChem. Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives.
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Guidechem. How can 4-Hydroxy-6,7-Dimethoxyquinoline be synthesized?.
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
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Echemi. 6,7-Dimethoxy-4-hydroxyquinoline SDS.
-
Penerbit UKM. A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One.
-
ChemicalBook. 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline synthesis.
-
PrepChem.com. Synthesis of (A) [[(3,4-Dimethoxyphenyl)amino]methylene]malonic acid, diethyl ester.
-
BenchChem. Application Notes: Synthesis of 6,7-Dimethoxy-4-anilinoquinolines as Potent c-Met Inhibitors.
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BenchChem. this compound.
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Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.
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The Gould-Jacobs Reaction: A Comprehensive Guide to the Synthesis of 4-Hydroxyquinolines
Introduction: The Enduring Significance of the 4-Hydroxyquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The Gould-Jacobs reaction, first reported by R.G. Gould and W.A. Jacobs in 1939, remains a cornerstone synthetic methodology for accessing the 4-hydroxyquinoline core.[3][4] This reaction provides a robust and versatile route for the construction of this key heterocyclic motif from readily available anilines and malonic acid derivatives.[5][6]
This comprehensive guide provides an in-depth exploration of the Gould-Jacobs reaction, from its underlying mechanism to detailed, field-proven protocols for its execution. We will delve into both classical thermal methodologies and modern microwave-assisted approaches, offering researchers, scientists, and drug development professionals the necessary insights to effectively leverage this powerful transformation in their synthetic endeavors.
Theoretical Framework: Unraveling the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a multi-step synthesis that culminates in the formation of a 4-hydroxyquinoline.[5] The overall transformation can be dissected into four key stages: condensation, thermal cyclization, saponification, and decarboxylation.
1. Condensation: The reaction commences with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the malonate derivative, followed by the elimination of an alcohol (e.g., ethanol) to yield a stable anilidomethylenemalonate intermediate.[1][2]
2. Thermal Cyclization: This is the pivotal, and often most demanding, step of the sequence. It requires significant thermal energy (traditionally temperatures exceeding 250 °C) to facilitate a 6-electron electrocyclization.[1][4] This intramolecular reaction forges the quinoline ring system. The high activation energy for this step can be overcome using conventional heating in high-boiling point solvents or, more efficiently, through microwave irradiation.[1][2]
3. Saponification: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then subjected to hydrolysis, typically under basic conditions using an aqueous solution of a strong base like sodium hydroxide.[5] This saponification step converts the ester group into a carboxylic acid.
4. Decarboxylation: The final step involves the thermal decarboxylation of the quinoline-3-carboxylic acid. Heating the acid above its melting point leads to the extrusion of carbon dioxide, furnishing the desired 4-hydroxyquinoline product.[1][5]
The regioselectivity of the Gould-Jacobs reaction is an important consideration when using asymmetrically substituted anilines, as cyclization can occur at either of the two ortho positions. The outcome is generally governed by a combination of steric and electronic factors.[4][7] Notably, the reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[2][5]
Visualizing the Pathway: Reaction Mechanism and Workflow
To provide a clearer understanding of the molecular transformations, the following diagrams illustrate the reaction mechanism and a generalized experimental workflow.
Caption: The reaction mechanism of the Gould-Jacobs synthesis.
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Application Note & Protocol: High-Purity Recovery of 6,7-Dimethoxyquinolin-4-ol via Recrystallization
Abstract & Introduction
6,7-Dimethoxyquinolin-4-ol is a pivotal intermediate in the synthesis of various pharmacologically active molecules, including kinase inhibitors used in oncology research.[1] The purity of this precursor is paramount, as impurities can lead to significant side reactions, reduced yields, and complications in subsequent synthetic steps. This application note provides a robust, field-tested protocol for the purification of this compound by recrystallization. We will delve into the mechanistic principles behind solvent selection, provide a step-by-step methodology, and offer expert insights into process optimization and troubleshooting to ensure the consistent attainment of a high-purity crystalline product.
The core principle of recrystallization is based on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[2][3] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while impurities remain dissolved in the mother liquor.[3]
Compound Profile & Safety Mandates
Prior to commencing any experimental work, a thorough understanding of the material's properties and associated hazards is essential.
Physical & Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 13425-93-9 | [4][5][6] |
| Molecular Formula | C₁₁H₁₁NO₃ | [5][6][7] |
| Molecular Weight | 205.21 g/mol | [7][8] |
| Appearance | White to light orange/yellow solid or crystalline powder | [4][9][10] |
| Melting Point | 227.0 to 231.0 °C | [4][8][9][10] |
| Storage | Store at room temperature under an inert atmosphere | [5][8][9] |
| Solubility (Qualitative) | Slightly soluble in DMSO and Methanol | [8] |
Hazard Analysis & Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. All handling must be performed inside a certified chemical fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
-
Mandatory PPE:
-
First Aid: In case of contact, wash skin with soap and plenty of water. For eye contact, flush with water as a precaution. If inhaled, move the person to fresh air. If swallowed, rinse mouth with water. In all cases of exposure, consult a physician.[12]
Recrystallization Workflow: A Visual Guide
The following diagram outlines the logical flow of the purification process, from crude material to the final, high-purity product.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
This protocol is designed for purifying approximately 5.0 g of crude material. Quantities should be scaled appropriately for different batch sizes.
Materials & Equipment
-
Chemicals:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Ethyl Acetate (Reagent Grade)
-
Deionized Water
-
-
Equipment:
-
250 mL Erlenmeyer flask
-
100 mL Graduated cylinder
-
Glass stirring rod
-
Hotplate with magnetic stirring capability
-
Stemless glass funnel and fluted filter paper
-
Büchner funnel and filtration flask
-
Vacuum source (aspirator or pump)
-
Watch glass
-
Spatula
-
Vacuum oven
-
Melting point apparatus
-
Solvent System Selection & Rationale
The choice of solvent is the most critical parameter in recrystallization. For this compound, a binary solvent system of Ethanol and Ethyl Acetate (1:1 v/v) has been demonstrated to be highly effective.[13][14]
-
Causality: Ethanol is a polar protic solvent that can effectively dissolve the polar quinolinol structure at elevated temperatures. Ethyl acetate is less polar and helps to modulate the overall solvent polarity. This mixture provides a steep solubility curve, meaning the compound is highly soluble when hot but poorly soluble when cold, which is the ideal characteristic for high-recovery recrystallization. This system is particularly effective at leaving behind common non-polar impurities and unreacted starting materials from typical synthetic routes like the Gould-Jacobs reaction.[13]
Step-by-Step Procedure
-
Preparation: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution:
-
In a separate beaker, prepare approximately 100 mL of the 1:1 Ethanol:Ethyl Acetate solvent mixture.
-
Add an initial 50 mL of the solvent mixture to the Erlenmeyer flask containing the crude solid.
-
Gently heat the mixture on a hotplate with stirring. The target temperature should be near the boiling point of the solvent mixture (~77 °C).
-
Continue adding small portions of the hot solvent mixture dropwise until all the solid has just dissolved. Expert Tip: Avoid adding a large excess of solvent, as this will reduce the final product yield. The goal is to create a saturated solution.
-
-
Hot Filtration (Recommended if insoluble impurities are visible):
-
If you observe any suspended particles (e.g., dust, inorganic salts) in the hot solution, a hot gravity filtration is necessary.
-
Pre-warm a stemless glass funnel and a clean receiving Erlenmeyer flask on the hotplate. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot, saturated solution through the pre-warmed filtration setup. This step must be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the mouth of the Erlenmeyer flask containing the clear, hot filtrate with a watch glass. This prevents solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Rationale: Slow cooling is crucial for the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling (which can trap impurities).
-
Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for 20-30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation & Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold solvent mixture.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Wash the collected crystals with a small amount (5-10 mL) of the ice-cold 1:1 solvent mixture to rinse away any residual mother liquor containing dissolved impurities.
-
Continue to draw air through the crystals on the funnel for 10-15 minutes to partially dry them.
-
-
Drying:
-
Transfer the purified crystalline cake to a pre-weighed watch glass.
-
Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved (typically 4-6 hours).
-
Quality Control & Troubleshooting
A successful recrystallization yields a product with significantly improved purity, which can be verified through the following methods.
Purity Assessment
-
Visual Inspection: The purified product should be a white to off-white crystalline solid, free of discoloration.
-
Melting Point Analysis: This is a primary indicator of purity. A pure compound will have a sharp melting point range (typically < 2 °C). Compare the experimental melting point to the literature value of 227-231 °C .[4][8][9] A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | Too much solvent was added; the solution is not supersaturated upon cooling. | Re-heat the solution to boil off some of the solvent, then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal. |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; insoluble impurities are present. | Re-heat the solution to dissolve the oil, add a slightly larger volume of solvent, and allow it to cool much more slowly. If the problem persists, column chromatography may be required before recrystallization.[13] |
| Low Recovery Yield | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent for dissolution. Ensure filtration apparatus is pre-warmed. Always use ice-cold solvent for washing and use it sparingly. |
References
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This compound - LookChem. [Link]
-
CAS No.13425-93-9,4-Hydroxy-6,7-dimethoxyqunioline Suppliers - LookChem. [Link]
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6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem. [Link]
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Recrystallization - Chemistry LibreTexts. [Link]
- Quinoline compounds and process of making same - Google P
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Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
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DERIVATIVES OF 8-QUINOLINOL - DTIC. [Link]
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A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. [Link]
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Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. [Link]
- The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
-
Improved process for the preparation of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl) - Technical Disclosure Commons. [Link]
-
4-Hydroxy-6,7-dimethoxyqunioline - Protheragen. [Link]
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Application Note: A Robust Column Chromatography Protocol for the Purification of 6,7-Dimethoxyquinolin-4-ol
Abstract and Introduction
6,7-Dimethoxyquinolin-4-ol is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] It serves as a crucial intermediate in the synthesis of pharmacologically active molecules, including potent tyrosine kinase inhibitors used in oncology.[3] The purity of this intermediate is paramount, as impurities can lead to significant side reactions and diminished yields in subsequent synthetic steps. The Gould-Jacobs reaction, a common synthetic route, often leaves behind unreacted starting materials such as 3,4-dimethoxyaniline and various side-products from incomplete cyclization.[4]
This application note provides a detailed, field-proven protocol for the purification of crude this compound using normal-phase column chromatography. We will delve into the causality behind experimental choices, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the rationale for the dry-loading technique, ensuring a robust and reproducible method for obtaining high-purity material.
The Chromatographic Principle: Exploiting Polarity
The purification strategy hinges on the principles of normal-phase adsorption chromatography.[5] In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[6]
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[5]
-
Analyte: this compound is a polar molecule, possessing a hydroxyl group (-OH), two ether linkages (-OCH₃), and a nitrogen atom within its quinoline core, all of which can form hydrogen bonds or engage in dipole-dipole interactions with the silica gel.[2]
-
Separation Mechanism: When the crude mixture is loaded onto the column, its components adsorb to the silica gel with varying affinities. A mobile phase (eluent) is then passed through the column.[7] Less polar impurities have a weaker affinity for the stationary phase and are carried down the column more quickly by the non-polar eluent. The more polar this compound interacts strongly with the silica gel and moves down the column more slowly.[8] By gradually increasing the polarity of the mobile phase, we can systematically desorb and elute the bound compounds, achieving separation.[7]
Preliminary Analysis: Mobile Phase Optimization with TLC
Before committing to a large-scale column, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[7] The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of approximately 0.25-0.35 for this compound. This Rƒ value typically ensures good separation on a column without requiring excessively long elution times.[4]
Protocol 3.1: TLC System Development
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or methanol. Prepare a separate solution of a pure standard, if available.
-
Spot the Plate: Using a capillary tube, spot the dissolved crude mixture and the standard onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing a proposed eluent system. Good starting points for polar molecules like this are mixtures of a non-polar solvent and a polar solvent.
-
System 1 (Less Polar): Hexane:Ethyl Acetate (e.g., start at 3:1, then 1:1, 1:2)
-
System 2 (More Polar): Dichloromethane:Methanol (e.g., start at 99:1, then 95:5, 90:10)
-
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).[9]
-
Analyze: Calculate the Rƒ value for the spot corresponding to this compound. Adjust the solvent ratio until the target Rƒ of ~0.3 is achieved. A higher proportion of the polar solvent (ethyl acetate or methanol) will increase the Rƒ.
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude material. The scale can be adjusted by modifying the column size and quantities of silica and solvent.
Materials and Equipment
| Category | Item |
| Chemicals | Crude this compound |
| Silica Gel (230-400 mesh)[9] | |
| Dichloromethane (DCM) | |
| Methanol (MeOH) | |
| Ethyl Acetate (EtOAc) | |
| Hexanes or Petroleum Ether | |
| Sand (acid-washed) | |
| Equipment | Glass chromatography column (e.g., 40-50 mm diameter) |
| Solvent reservoir or separatory funnel | |
| Round bottom flasks | |
| Fraction collector or test tubes | |
| TLC plates, chamber, and UV lamp[9] | |
| Rotary evaporator | |
| Glass wool or cotton |
Step-by-Step Methodology
Step 1: Column Packing (Slurry Method) The slurry method ensures a homogeneously packed column, free of air bubbles and channels, which is critical for a high-resolution separation.[4]
-
Determine Silica Quantity: Use a silica gel-to-crude product weight ratio of approximately 50:1. For 2 g of crude material, use ~100 g of silica gel.[9]
-
Prepare the Column: Place a small plug of glass wool or cotton at the bottom of the column and add a thin layer (~1 cm) of sand.
-
Create Slurry: In a beaker, mix the required silica gel with the initial, least polar eluent (e.g., 100% DCM or Hexane:EtOAc 4:1) to form a consistent, pourable slurry.
-
Pack the Column: Gently pour the slurry into the column. Use a funnel to guide the flow. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to encourage even packing.
-
Equilibrate: Once all the silica has settled, add a protective layer of sand (~1 cm) on top. Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top layer of sand.[9]
Step 2: Sample Loading (Dry Loading Method) Dry loading is highly recommended as it prevents the dissolution of the upper layer of the stationary phase and promotes the formation of a tight, narrow starting band, which is essential for good separation.[9]
-
Dissolve Crude Product: Dissolve the crude this compound (~2 g) in a minimal volume of a volatile solvent like dichloromethane or methanol in a round bottom flask.
-
Adsorb onto Silica: Add a small amount of silica gel (approx. 2-3 times the weight of the crude product, ~4-6 g) to the flask.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load the Column: Carefully transfer the silica-adsorbed sample powder onto the top layer of sand in the prepared column, ensuring an even and level surface.
Step 3: Elution and Fraction Collection This protocol utilizes a step-gradient elution, where the polarity of the mobile phase is increased in discrete steps. This provides excellent control over the separation.
-
Initial Elution: Begin eluting with the low-polarity mobile phase determined from TLC analysis (e.g., Dichloromethane with 0-1% Methanol). This will elute non-polar impurities.
-
Gradient Increase: Systematically increase the polarity of the mobile phase. For a DCM/MeOH system, you might progress as follows:
-
200 mL of 1% MeOH in DCM
-
200 mL of 2% MeOH in DCM
-
400 mL of 4% MeOH in DCM (The product is expected to elute in this range)
-
200 mL of 8% MeOH in DCM (To elute any highly polar impurities)
-
-
Collect Fractions: Collect the eluent in appropriately sized test tubes or vials (e.g., 15-20 mL per fraction).
Step 4: Fraction Analysis via TLC
-
Spot Fractions: Systematically spot every second or third fraction onto a TLC plate. It is helpful to spot multiple fractions on a single plate for direct comparison.
-
Develop and Visualize: Develop the plate in the solvent system that gave an Rƒ of ~0.3. Visualize under a UV lamp.
-
Identify Pure Fractions: The fractions containing only the spot corresponding to this compound are the pure fractions.
Step 5: Product Isolation
-
Combine Fractions: Combine all fractions identified as pure into a single, clean round bottom flask.
-
Remove Solvent: Concentrate the combined fractions using a rotary evaporator to remove the mobile phase.
-
Dry the Product: Place the flask under a high vacuum for several hours to remove any residual solvent, yielding the purified this compound as a solid.
Summary of Key Chromatographic Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Polar adsorbent for separation of polar compounds.[10] Finer mesh provides higher surface area and better resolution. |
| Crude:Silica Ratio | 1:50 (w/w) | Ensures sufficient stationary phase to interact with and separate the components of the crude mixture.[9] |
| Loading Method | Dry Loading | Provides a narrow starting band, significantly improving separation efficiency over wet loading.[9] |
| Mobile Phase System | Dichloromethane / Methanol | A versatile system for polar heterocyclic compounds, allowing for a wide range of polarities.[4] |
| Elution Method | Step-Gradient | Allows for efficient removal of impurities at low polarity before eluting the target compound with a higher polarity solvent. |
| Target Rƒ (TLC) | ~0.3 | Optimal for column separation, balancing resolution and elution time.[4] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase with TLC. Try a different solvent system (e.g., Hexane/EtOAc).[4] |
| Product Streaking on TLC/Column | Compound is highly polar or acidic and interacting too strongly with the silica. | Add a small amount of triethylamine (~1%) to the mobile phase to neutralize the acidic sites on the silica gel.[4] |
| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., methanol) in the mobile phase.[7] |
| Cracked/Channeled Column Bed | Column was allowed to run dry or packed improperly. | The run must be stopped and the column repacked. Always keep the solvent level above the sand layer. |
Workflow Visualization
The following diagram illustrates the complete workflow for the purification process.
Caption: Workflow for the purification of this compound.
References
-
Vertex AI Search Result. (2023). This compound: An Overview of Its Uses and Properties. 1
-
BenchChem. (2025). Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol. 4
-
EvitaChem. (n.d.). Buy this compound (EVT-1215790). 3
-
Sigma-Aldrich. (n.d.). This compound | 13425-93-9.
-
LookChem. (n.d.). This compound.
-
Sigma-Aldrich. (n.d.). This compound | 13425-93-9.
-
Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
-
Westlab. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method.
-
BenchChem. (n.d.). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.
-
Khan Academy. (n.d.). Column chromatography.
-
University of Colorado Boulder. (n.d.). Column Chromatography.
-
Columbia University. (n.d.). Column chromatography.
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
-
ResearchGate. (2025). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
-
MolCore. (2015). MSDS of this compound.
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
-
National Institutes of Health. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
-
BenchChem. (n.d.). This compound | 13425-93-9.
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analytical HPLC method for 6,7-Dimethoxyquinolin-4-ol purity
An Application Note and Protocol for the Purity Determination of 6,7-Dimethoxyquinolin-4-ol by Reversed-Phase HPLC
Authored by: Senior Application Scientist
Abstract
This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for this compound. This method is suitable for quality control and purity assessment in research, development, and manufacturing environments. The protocol is designed to be specific, linear, accurate, and precise, ensuring trustworthy and reproducible results in accordance with international regulatory standards.
Introduction and Scientific Rationale
This compound is a heterocyclic aromatic compound belonging to the quinoline class.[1][2] As a functionalized quinoline, it serves as a key intermediate in the synthesis of various pharmaceutical compounds, including potential antineoplastic agents.[3] The purity of such intermediates is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quality control.
Methodology Rationale: The Choice of Reversed-Phase HPLC
Reversed-phase liquid chromatography (RP-LC) is the chosen methodology due to its exceptional resolving power and suitability for moderately polar, aromatic compounds like this compound.[4][5] The fundamental principle involves a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.[4] In this system, hydrophobic (less polar) molecules interact more strongly with the stationary phase and are retained longer, while more polar molecules elute earlier.[4]
The structure of this compound, with its aromatic rings and methoxy groups, provides sufficient hydrophobicity for strong retention on a C18 column. A gradient elution, where the concentration of an organic solvent (the modifier) is increased over time, is employed. This ensures that the main analyte peak is sharp and well-resolved, while also providing the capacity to separate and detect potential impurities that may possess a wide range of polarities. To improve peak shape, a small amount of acid is added to the mobile phase to suppress the ionization of the basic quinoline nitrogen, thereby minimizing peak tailing.
Experimental Workflow
The overall process for implementing this analytical method follows a logical progression from initial setup and system suitability testing to formal validation and routine analysis.
Caption: Overall workflow for HPLC method implementation.
Detailed Analytical Protocol
Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (ACN), HPLC grade or higher.
-
Methanol (MeOH), HPLC grade or higher.
-
Formic Acid (FA), ACS grade or higher.
-
Water, HPLC grade (e.g., Milli-Q® or equivalent).
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters for the analysis.
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Provides a consistent low pH to ensure the analyte is protonated, leading to sharp, symmetrical peaks. |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Program | Time (min) | %B |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 254 nm | The quinoline ring system provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds, but should be optimized by scanning the analyte's UV spectrum. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 30 minutes | Allows for the elution of the main peak and any late-eluting impurities, followed by column re-equilibration. |
Preparation of Solutions
-
Diluent: A mixture of Water:Acetonitrile (50:50, v/v) is recommended.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix well.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with diluent and mix well.
-
Sample Solution (approx. 50 µg/mL): Prepare in the same manner as the Working Standard Solution, using the sample to be tested.
System Suitability and Method Validation
Before any sample analysis, the system's performance must be verified. Following successful system suitability testing (SST), the method must be formally validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[6][7]
System Suitability Testing (SST)
Protocol: Inject the Working Standard Solution (50 µg/mL) five consecutive times.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can affect integration accuracy. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pumping system and mobile phase. |
Method Validation Protocol (Abbreviated)
The following outlines the key experiments required for method validation.
-
Specificity:
-
Protocol: Analyze a blank (diluent), the standard solution, and a sample solution. Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample to demonstrate that degradation peaks do not interfere with the main analyte peak. Peak purity analysis using a DAD is required.
-
Acceptance: The main peak should be free from co-elution from any degradants, impurities, or blank components.
-
-
Linearity:
-
Protocol: Prepare a series of at least five concentrations of the analyte, ranging from the limit of quantitation (LOQ) to 150% of the working concentration (e.g., 5 µg/mL to 75 µg/mL). Plot the peak area against concentration.
-
Acceptance: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.
-
-
Accuracy (Recovery):
-
Protocol: Spike a known amount of analyte standard into a sample matrix (or placebo) at three concentration levels (e.g., 80%, 100%, 120% of the working concentration), in triplicate.
-
Acceptance: The mean percent recovery should be within 98.0% to 102.0% at each level.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.
-
Acceptance: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) and Detection (LOD):
-
Protocol: Determine based on the signal-to-noise ratio (S/N) of serially diluted solutions.
-
Acceptance: LOQ is typically defined as S/N ≥ 10; LOD is S/N ≥ 3. The LOQ must be precise and accurate.
-
-
Robustness:
-
Protocol: Deliberately vary critical method parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase pH/composition by ±2%).
-
Acceptance: The SST criteria must still be met, and the results should not be significantly affected by the minor changes.
-
Conclusion
The RP-HPLC method described provides a reliable and robust solution for determining the purity of this compound. The detailed protocol, coupled with rigorous system suitability and validation requirements, ensures that the method generates accurate and reproducible data suitable for regulatory submission and routine quality control in the pharmaceutical industry.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Płotka-Wasylka, J., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
-
Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]
-
Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]
-
Journal of Pharmaceutical and Applied Chemistry. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]
-
Jones, D. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Hichrom. [Link]
-
Hungarian Journal of Industrial Chemistry. Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]
-
PubChem. 6,7-Dimethoxy-4-hydroxyquinoline. [Link]
-
Protheragen. 4-Hydroxy-6,7-dimethoxyqunioline. [Link]
-
LookChem. This compound. [Link]
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- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Note: A Practical Guide to the ¹H NMR Characterization of 6,7-Dimethoxyquinolin-4-ol
Abstract: This application note provides a comprehensive guide for the structural characterization of 6,7-Dimethoxyquinolin-4-ol using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Quinolone scaffolds are pivotal in medicinal chemistry, and precise structural verification is critical for drug discovery and development professionals.[1] This document outlines a detailed protocol for sample preparation, data acquisition, and in-depth spectral interpretation, explaining the causal relationships between the molecular structure and the resulting NMR spectrum.
Introduction: The Significance of this compound
This compound is a heterocyclic compound belonging to the quinoline family. Its structure, featuring a bicyclic aromatic system with methoxy and hydroxyl functional groups, makes it a valuable building block in the synthesis of pharmacologically active molecules.[1][2] Derivatives of this scaffold have been investigated for various therapeutic applications, including antibacterial and neuroprotective activities.[2]
Given its role as a synthetic intermediate, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy is an indispensable analytical technique for elucidating molecular structures in solution.[3] It provides critical information about the electronic environment of protons, their connectivity, and their relative numbers within a molecule, enabling researchers to verify identity, purity, and conformation.[4][5]
A key structural feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (quinolin-4-ol) and the more stable keto (quinolin-4(1H)-one) form.[6][7] This guide will demonstrate how ¹H NMR spectroscopy can be used to identify the predominant tautomer in solution.
Experimental Methodology
This section details a field-proven protocol for acquiring a high-quality ¹H NMR spectrum of this compound. The choices made in this protocol are designed to ensure spectral clarity and reproducibility.
Materials and Equipment
-
Analyte: this compound (>98% purity)[8]
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
Internal Standard: Tetramethylsilane (TMS) - often included in the deuterated solvent by the manufacturer.
-
Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-quality 5 mm NMR tubes[9]
-
Volumetric glassware and pipettes
-
Vortex mixer
-
Pipette with a glass wool filter plug
-
Protocol: NMR Sample Preparation
The quality of the NMR spectrum is profoundly affected by the sample preparation. This protocol emphasizes creating a homogenous solution free of particulate matter, which can degrade spectral resolution.
-
Weighing the Analyte: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Rationale: This amount provides sufficient concentration for a strong signal-to-noise ratio in a relatively short acquisition time without causing issues of viscosity or solubility that can broaden spectral lines.
-
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Rationale: DMSO-d₆ is an excellent solvent for many polar organic molecules. Its deuterium signal is used by the spectrometer's lock system to maintain magnetic field stability during the experiment.[3][10] The specified volume ensures the sample fills the active region of the NMR probe correctly.[9]
-
-
Dissolution: Securely cap the vial and vortex gently until the solid is fully dissolved. A brief application of sonication may be used if dissolution is slow.
-
Filtration and Transfer: Draw the resulting solution into a Pasteur pipette that has been tightly packed with a small plug of glass wool. Filter the solution directly into a clean, dry NMR tube.
-
Causality: Suspended solid particles severely distort the magnetic field homogeneity, leading to broad, poorly resolved peaks. Filtration is a critical, non-negotiable step for high-resolution spectra.
-
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Clean the exterior of the tube with a lint-free wipe moistened with isopropanol or ethanol before inserting it into the spectrometer.
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical flow from sample preparation to final structural verification.
Caption: Workflow for ¹H NMR characterization of this compound.
Spectral Analysis and Interpretation
The acquired ¹H NMR spectrum provides a detailed fingerprint of the molecule's structure. The data presented here are consistent with experimentally reported values.[11][12]
Structure and Proton Labeling
The analysis will refer to the proton labels on the quinolin-4(1H)-one tautomer, which is the predominant form observed in DMSO solution.
Caption: Structure of the 6,7-Dimethoxyquinolin-4(1H)-one tautomer.
¹H NMR Data Summary
The following table summarizes the expected signals in the ¹H NMR spectrum of this compound recorded in DMSO-d₆ at 400 MHz.
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| A | 7.76 | Doublet (d) | 7.3 | 1H | H-2 |
| B | 7.42 | Singlet (s) | - | 1H | H-5 |
| C | 7.05 | Singlet (s) | - | 1H | H-8 |
| D | 5.93 | Doublet (d) | 7.3 | 1H | H-3 |
| E | 3.84 | Singlet (s) | - | 3H | 7-OCH₃ |
| F | 3.81 | Singlet (s) | - | 3H | 6-OCH₃ |
Data sourced from ChemicalBook and ECHEMI.[11][12]
Detailed Peak Assignments
-
Methoxy Protons (E, F at δ 3.84 & 3.81): The two sharp signals in the upfield region, each integrating to 3 protons, are unambiguously assigned to the two methoxy groups. They appear as singlets because they have no adjacent protons to couple with. Their chemical shift around 3.8 ppm is characteristic of protons on a methyl group attached to an oxygen atom on an aromatic ring.[5]
-
Aromatic Protons (B at δ 7.42 & C at δ 7.05): These two signals, each integrating to a single proton, appear as singlets. This lack of splitting indicates they do not have any adjacent protons. H-5 is adjacent to a carbon bearing a methoxy group (C-6) and the ring fusion (C-4a), neither of which has a proton. Similarly, H-8 is adjacent to C-7 (with a methoxy group) and the ring fusion (C-8a). The downfield shift relative to benzene (δ ~7.3 ppm) is due to the fused aromatic ring system. H-5 (δ 7.42) is slightly more deshielded than H-8 (δ 7.05), which can be attributed to its proximity to the electron-withdrawing carbonyl group at position 4.
-
Vinyl Protons (A at δ 7.76 & D at δ 5.93): These two signals are characteristic of the quinolin-4(1H)-one tautomer. They appear as doublets, each with an integration of 1H, and they share the same coupling constant (J = 7.3 Hz). This mutual coupling confirms they are adjacent to each other.
-
H-2 (A at δ 7.76): This proton is significantly deshielded. Its position adjacent to the electronegative nitrogen atom in the heterocyclic ring causes a strong downfield shift.[13][14]
-
H-3 (D at δ 5.93): This proton is located adjacent to the carbonyl group. While the carbonyl is electron-withdrawing, the proton's position on a carbon-carbon double bond places it in a region typical for vinyl protons, upfield of the aromatic signals. The coupling to H-2 splits its signal into a doublet.
-
Conclusion
This application note has detailed a robust protocol for the ¹H NMR characterization of this compound. The analysis of the chemical shifts, integration values, and coupling patterns provides a clear and definitive confirmation of the compound's structure, specifically identifying the quinolin-4(1H)-one as the predominant tautomer in DMSO-d₆ solution. This methodology serves as a reliable template for researchers and scientists in the pharmaceutical and chemical industries for the routine structural verification of this important heterocyclic intermediate.
References
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]
-
A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. Available at: [Link]
-
¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]
-
NMR Sample Preparation. University of Cambridge. Available at: [Link]
-
NMR Sample Preparation. Western University. Available at: [Link]
-
4-Hydroxyquinoline | C9H7NO | CID 69141. PubChem. Available at: [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available at: [Link]
-
Sample Preparation | Department of Chemistry. University of Liverpool. Available at: [Link]
-
Table 1 ¹H NMR chemical shifts of aromatic protons of compounds 8-21. ResearchGate. Available at: [Link]
-
¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
-
Interpreting ¹H NMR Spectra. OpenOChem Learn. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. ResearchGate. Available at: [Link]
-
¹H chemical shifts in NMR. Part 18.¹ Ring currents and π-electron effects in hetero-aromatics. ResearchGate. Available at: [Link]
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. Available at: [Link]
-
6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]
-
This compound. LookChem. Available at: [Link]
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Application Note: A Robust and Scalable Synthesis of 4-Chloro-6,7-dimethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Key Pharmaceutical Intermediate
4-Chloro-6,7-dimethoxyquinoline stands as a critical building block in the landscape of modern medicinal chemistry. Its importance is primarily defined by its role as a key intermediate in the synthesis of several targeted anti-cancer agents, including the potent tyrosine kinase inhibitors Cabozantinib and Tivozanib.[1][2][3][4] These therapeutics have shown significant efficacy in treating various malignancies by inhibiting signaling pathways crucial for tumor growth and angiogenesis.[4] The efficient, reliable, and scalable production of this quinoline derivative is therefore a paramount concern for pharmaceutical research and manufacturing.
This document provides a comprehensive guide to the synthesis of 4-chloro-6,7-dimethoxyquinoline, focusing on the most prevalent and field-proven method: the chlorination of 4-hydroxy-6,7-dimethoxyquinoline. We will delve into the causality behind the procedural choices, offer a detailed, step-by-step protocol, and address critical safety considerations to ensure a reproducible and safe laboratory operation.
Synthetic Strategy: A Two-Stage Approach to the Target Molecule
The industrial synthesis of 4-chloro-6,7-dimethoxyquinoline is typically achieved through a well-established, two-stage process. This strategy is favored due to the accessibility of starting materials, high overall yields, and mild reaction conditions.[1][5]
-
Stage 1: Synthesis of the Precursor, 4-Hydroxy-6,7-dimethoxyquinoline. This intermediate is commonly prepared from 3,4-dimethoxyacetophenone. The synthesis involves a sequence of nitration, condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA), and finally, a reductive cyclization to form the 4-hydroxyquinoline core.[1][5]
-
Stage 2: Chlorination of the Hydroxy Intermediate. The pivotal step involves the conversion of the hydroxyl group at the 4-position of the quinoline ring into a chloro group. This is accomplished using a suitable chlorinating agent to yield the final product.[1][2][6]
This application note will focus in-depth on the second stage, the chlorination reaction, which is the final and crucial transformation to obtain the desired intermediate.
Caption: High-level overview of the two-stage synthetic workflow.
The Core Reaction: Mechanistic Insight and Reagent Selection
The conversion of 4-hydroxy-6,7-dimethoxyquinoline to its 4-chloro derivative is a nucleophilic substitution reaction. The hydroxyl group is a poor leaving group, and therefore must first be activated.
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[1][2] Its prevalence is due to its high reactivity and reliability in achieving clean conversion. Other reagents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) can also be employed.[1][5] For particularly challenging substrates, a mixture of POCl₃ and PCl₅ can serve as an exceptionally strong chlorinating system.[7]
Reaction Mechanism: The reaction of a 4-quinolone with POCl₃ is understood to proceed in two main stages.[8]
-
Phosphorylation: An initial reaction occurs where the hydroxyl group of the quinolone attacks the phosphorus center of POCl₃. This forms a phosphorylated intermediate, converting the hydroxyl into a much better leaving group.[8][9]
-
Nucleophilic Attack: A chloride ion (Cl⁻), present in the reaction medium, then acts as a nucleophile, attacking the 4-position of the quinoline ring and displacing the phosphate group to form the final 4-chloro product.[8]
This activation-substitution sequence is highly efficient and is the basis for the detailed protocol that follows.
Quantitative Data Summary
For clarity and reproducibility, the key quantitative parameters of the reaction are summarized below.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
|---|---|---|---|---|
| 4-Hydroxy-6,7-dimethoxyquinoline | C₁₁H₁₁NO₃ | 205.21 | Off-white to yellow solid | 285-290 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Colorless, fuming liquid | 1.25 |
| 4-Chloro-6,7-dimethoxyquinoline | C₁₁H₁₀ClNO₂ | 223.66 | Light brown or gray solid | 130-132 |
Data sourced from BenchChem.[2]
Table 2: Summary of Reaction Protocol
| Parameter | Value | Reference |
|---|---|---|
| Reactants | ||
| 6,7-Dimethoxyquinolin-4-ol | 11.7 g (0.057 mol) | [6] |
| Phosphorus Oxychloride (POCl₃) | 30.4 g (0.20 mol) | [6] |
| Solvent | ||
| Diethylene Glycol Dimethyl Ether | 100 mL | [6] |
| Reaction Conditions | ||
| Temperature | 100°C | [6] |
| Reaction Time | 6 hours | [6] |
| Work-up | ||
| 10% Potassium Carbonate Solution | 1200 mL | [6] |
| Purification | ||
| Recrystallization Solvent | Ethyl Acetate / Ethanol (1:1 v/v) | [6] |
| Yield | ||
| Product Mass (Typical) | 10.1 g | [6] |
| Yield (Typical) | 79.2% | [6] |
Detailed Experimental Protocol
This protocol is a robust method for the chlorination of 4-hydroxy-6,7-dimethoxyquinoline using phosphorus oxychloride in a suitable solvent.[6]
Materials and Reagents:
-
4-Hydroxy-6,7-dimethoxyquinoline (11.7 g, 0.057 mol)
-
Phosphorus oxychloride (POCl₃, 30.4 g, 0.20 mol)
-
Diethylene Glycol Dimethyl Ether (Diglyme), anhydrous (100 mL)
-
10% Potassium Carbonate (K₂CO₃) aqueous solution (1200 mL)
-
Ethyl Acetate (for recrystallization)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
TLC plates (silica gel) and developing chamber
-
Vacuum filtration apparatus
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
Topic: Developing c-Met Inhibitors from the 6,7-Dimethoxyquinolin-4-ol Scaffold
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are pivotal regulators of cellular growth, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is a well-documented driver of tumorigenesis and metastasis in a multitude of human cancers, including those of the lung, stomach, breast, and kidney, making it a high-priority target for oncology drug discovery.[2][3] The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[4][5] Specifically, the 6,7-dimethoxyquinoline framework is a key structural feature of potent c-Met inhibitors, such as the FDA-approved drug Cabozantinib. This document provides a comprehensive guide for the rational design, synthesis, and biological evaluation of novel c-Met inhibitors derived from a 6,7-dimethoxyquinolin-4-ol scaffold. It offers detailed, field-proven protocols and explains the scientific rationale behind key experimental choices, empowering researchers to efficiently advance their drug discovery programs.
The Scientific Rationale: Targeting c-Met in Oncology
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its sole ligand HGF, undergoes dimerization and autophosphorylation.[6] This activation initiates a cascade of downstream signaling events through pathways including the RAS/MAPK, PI3K/AKT, and STAT3 axes.[3] While essential for normal embryonic development and tissue repair, aberrant c-Met activation—arising from gene amplification, mutation, or protein overexpression—drives a program of aggressive cancer phenotypes, including proliferation, survival, angiogenesis, and invasion.[3][7]
Inhibiting the catalytic activity of the c-Met kinase domain is a clinically validated strategy to counteract its oncogenic effects.[1][8] Small molecule inhibitors that compete with ATP for binding in the kinase's active site can effectively shut down this signaling cascade. The 6,7-dimethoxy-4-anilinoquinoline scaffold has emerged as a particularly effective template for such inhibitors. The quinoline core provides a rigid backbone for optimal orientation within the ATP-binding pocket, while the 4-anilino group often forms critical hydrogen bond interactions with the hinge region of the kinase. The 6,7-dimethoxy substituents are known to contribute to favorable binding and pharmacokinetic properties.[9][10]
Medicinal Chemistry: Synthesis and Optimization
The development of novel inhibitors begins with a robust synthetic strategy. The core workflow involves the preparation of a key electrophilic intermediate, 4-chloro-6,7-dimethoxyquinoline, followed by its reaction with a diverse panel of nucleophilic aniline derivatives to explore structure-activity relationships (SAR).
Protocol 2.1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline (Key Intermediate)
This protocol is adapted from established methodologies for quinoline synthesis.[11]
-
Cyclization (Gould-Jacobs Reaction):
-
To a stirred solution of 3,4-dimethoxyaniline (1 equivalent), add diethyl(ethoxymethylene)malonate (1.1 equivalents).
-
Heat the mixture at 120-130 °C for 2 hours. The ethanol generated will distill off.
-
Cool the reaction mixture slightly and add it portion-wise to a pre-heated flask containing Dowtherm A or diphenyl ether (10-15 volumes) at 240-250 °C.
-
Maintain the temperature for 30-60 minutes.
-
Cool the mixture to below 100 °C and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to yield the intermediate cyclized ester.
-
Hydrolyze the ester by refluxing with 10% aqueous sodium hydroxide solution until a clear solution is obtained.
-
Cool the solution and acidify with acetic acid or dilute HCl to a pH of ~6 to precipitate this compound. Filter, wash with water, and dry.
-
-
Chlorination:
-
Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.
-
Suspend the dried this compound (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8.
-
The product, 4-chloro-6,7-dimethoxyquinoline, will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Protocol 2.2: General Procedure for Synthesis of Target Inhibitors
This protocol describes the nucleophilic aromatic substitution to generate the final compounds.[9]
-
In a round-bottom flask, combine 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and the desired substituted aniline (1.1-1.5 equivalents) in a suitable solvent such as isopropanol or n-butanol (10-20 volumes).
-
Heat the mixture to reflux (80-120 °C, depending on the solvent) and stir for 4-12 hours. Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with the reaction solvent and then a non-polar solvent like hexane or diethyl ether.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/hexane as the eluent, to afford the pure target compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[9]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the aniline moiety is crucial for optimizing potency and selectivity. Based on published studies, key SAR trends can be inferred.[9][10]
| Position of Modification | R-Group Example | Rationale / Observed Effect | c-Met IC₅₀ (nM) |
| Aniline Moiety | Benzimidazole | Introduces additional H-bond donors/acceptors and extends into the active site, often increasing potency. | 30 |
| Phenyl on Benzimidazole | 4-Fluorophenyl | Halogen substitutions can modulate electronic properties and fill small hydrophobic pockets. | 35 |
| Phenyl on Benzimidazole | 3,4-Dichlorophenyl | Can enhance binding through hydrophobic interactions, but may also impact solubility or off-target activity. | 80 |
| Phenyl on Benzimidazole | 4-Methoxyphenyl | The methoxy group can act as a hydrogen bond acceptor. | 55 |
| (Data presented is illustrative, based on trends reported in the literature, e.g., Zhang et al., 2019).[9][10] |
Biological Evaluation: From Enzyme to Cell
A tiered approach is essential for evaluating the synthesized compounds, starting with direct enzyme inhibition and progressing to cellular models to assess functional outcomes.
Protocol 3.1: In Vitro c-Met Kinase Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) against the recombinant c-Met enzyme.[12]
-
Objective: To quantify the direct inhibitory effect of test compounds on c-Met kinase activity.
-
Materials: Recombinant human c-Met enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, test compounds dissolved in DMSO, kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT). A detection system such as ADP-Glo™ (Promega) or similar is used to measure kinase activity.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
In a 96- or 384-well plate, add the kinase buffer.
-
Add the test compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Add the c-Met enzyme and substrate to all wells (except "no enzyme" controls) and incubate for 10-15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for an accurate IC₅₀ determination.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction and quantify the remaining ATP (which is inversely proportional to kinase activity) using the ADP-Glo™ reagent and a luminometer, according to the manufacturer's protocol.
-
-
Data Analysis:
-
Subtract background luminescence from all wells.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Protocol 3.2: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol assesses the impact of inhibitors on the viability of cancer cells dependent on c-Met signaling.[9]
-
Objective: To measure the growth-inhibitory effects of compounds on relevant cancer cell lines.
-
Cell Line Selection: Use cell lines with known c-Met dysregulation. For example, MKN-45 (gastric carcinoma, MET amplified), GTL-16 (gastric carcinoma, MET amplified), or A549 (lung carcinoma, expresses c-Met). A cell line with low c-Met expression can be used as a control for selectivity.[9][13]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds (prepared as in Protocol 3.1). Include a DMSO-only vehicle control.
-
Incubate the plates for 72 hours in a humidified incubator at 37 °C with 5% CO₂.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression analysis as described for the kinase assay.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel, potent, and selective c-Met inhibitors. By combining rational synthetic chemistry with a systematic biological evaluation workflow, researchers can efficiently identify and optimize lead candidates. The protocols and strategies outlined in this document provide a robust framework for advancing drug discovery projects targeting the c-Met signaling pathway, with the ultimate goal of developing new therapeutic options for patients with c-Met-driven cancers.
References
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. Available from: [Link][2]
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AbbVie Inc. (n.d.). c-MET. AbbVie Science. Available from: [Link][3]
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3657-3660. Available from: [Link][1]
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Bottaro, D. P., & Peruzzi, B. (2006). Targeting the c-Met Signaling Pathway in Cancer. ResearchGate. Available from: [Link][8]
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Mo, H., & Liu, B. (2017). An overview of the c-MET signaling pathway. Semantic Scholar. Available from: [Link][7]
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Zhang, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 294-303. Available from: [Link][9]
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Zhang, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. Available from: [Link][10]
-
Zhang, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar. Available from: [Link][6]
-
Al-Ostoot, F. H., et al. (2023). Selected quinoline derivatives with c-Met kinase inhibitory activity. ResearchGate. Available from: [Link][4]
-
Eder, J. P., et al. (2007). In vitro and in vivo anti-tumor activities of a novel c-Met kinase inhibitor. AACR Journals. Available from: [Link][13]
-
Cirrincione, G., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4296. Available from: [Link][5]
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in vitro assay for testing 6,7-Dimethoxyquinolin-4-ol derivatives
An Application Guide to the In Vitro Evaluation of 6,7-Dimethoxyquinolin-4-ol Derivatives as Kinase Inhibitors
Authored by: A Senior Application Scientist
Abstract
The this compound scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its role in the development of potent kinase inhibitors.[1] This scaffold forms the core of several FDA-approved anti-cancer drugs, including multikinase inhibitors that target key signaling pathways involved in tumor growth and angiogenesis.[1][2][3][4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize novel derivatives of this compound. We will detail the rationale and step-by-step protocols for a primary biochemical kinase assay and subsequent secondary cell-based assays to determine compound potency, cellular activity, and cytotoxic effects.
Introduction: The Significance of the Quinoline Scaffold in Oncology
Quinoline-based molecules are pivotal in the landscape of targeted cancer therapy.[5] Their versatile structure allows for modifications that can achieve high potency and selectivity against various protein kinases.[2] Derivatives of this compound, in particular, have been successfully developed to target receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Mesenchymal-Epithelial Transition factor (c-Met).[4][5][6][7]
Dysregulation of these RTK signaling pathways is a hallmark of many cancers.[8] The binding of ligands like VEGF or Hepatocyte Growth Factor (HGF) to their respective receptors (VEGFR-2, c-Met) triggers receptor dimerization and autophosphorylation of the intracellular kinase domain.[9] This event initiates downstream signaling cascades, like the RAS/RAF/MEK and PI3K/AKT pathways, which drive cell proliferation, survival, migration, and angiogenesis.[5] Small molecule inhibitors based on the this compound scaffold are typically designed to function as ATP competitors, binding to the kinase domain to block autophosphorylation and halt the signaling cascade.[9]
This guide outlines a strategic workflow to efficiently screen and characterize these derivatives, moving from direct target inhibition to cellular effects.
The Assay Cascade: A Strategic Approach to Characterization
A tiered approach is the most efficient method for evaluating a library of new chemical entities. This strategy, outlined below, allows for the rapid identification of potent compounds through high-throughput biochemical screening, followed by more complex cell-based assays to confirm on-target activity in a physiological context and assess the desired phenotypic outcome.
Caption: A strategic workflow for the in vitro evaluation of kinase inhibitors.
Tier 1: Primary Biochemical Kinase Inhibition Assay
Rationale: The first step is to determine if the synthesized compounds can directly inhibit the enzymatic activity of the purified target kinase. A luminescence-based assay that measures ATP consumption is a robust, sensitive, and high-throughput compatible method.[10][11] As the kinase uses ATP to phosphorylate a substrate, the amount of ATP remaining in the reaction is inversely proportional to kinase activity. A potent inhibitor will result in less ATP being consumed, leading to a higher luminescent signal.
Protocol 3.1: VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol is adapted from standard kinase assay kits and is designed to measure the activity of recombinant human VEGFR-2.[10][12]
A. Materials & Reagents
| Reagent | Recommended Supplier |
| Recombinant Human VEGFR-2 (KDR) | BPS Bioscience |
| 5x Kinase Buffer | BPS Bioscience |
| ATP (500 µM) | BPS Bioscience |
| PTK Substrate (Poly(Glu:Tyr, 4:1)) | BPS Bioscience |
| Kinase-Glo® MAX Reagent | Promega |
| Test Compounds (Derivatives) | User-Synthesized |
| DMSO (ACS Grade) | --- |
| Nuclease-Free Water | --- |
| White, Opaque 96-well Plates | --- |
B. Reagent Preparation
-
1x Kinase Buffer: Dilute the 5x Kinase Buffer stock with nuclease-free water.
-
Test Compound Dilutions: Prepare a 10 mM stock solution of each derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in 1x Kinase Buffer. The final DMSO concentration in the assay well should not exceed 1%.
-
Enzyme Preparation: Thaw recombinant VEGFR-2 on ice. Dilute the enzyme to a working concentration of 1 ng/µL in chilled 1x Kinase Buffer immediately before use. Do not reuse thawed enzyme aliquots.[12]
-
Master Mix: Prepare a master mix for the number of reactions needed. For each 25 µL reaction:
-
6 µL of 5x Kinase Buffer
-
1 µL of 500 µM ATP
-
1 µL of PTK Substrate
-
17 µL of Nuclease-Free Water
-
C. Assay Procedure
-
Plate Setup:
-
Add 25 µL of the Master Mix to all wells of a white 96-well plate.
-
Add 5 µL of your diluted test compounds to the "Test Inhibitor" wells.
-
Add 5 µL of 1x Kinase Buffer containing DMSO (matching the compound dilution) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
-
Initiate Reaction:
-
To the "Test Inhibitor" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme (final amount: 20 ng).
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[11]
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a microplate reader.
D. Data Analysis
-
Subtract the "Blank" reading from all other wells.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Test Inhibitor RLU / Positive Control RLU))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Parameter | Description |
| RLU | Relative Light Units |
| Positive Control | Represents 0% inhibition (full enzyme activity) |
| Blank | Represents 100% inhibition (no enzyme activity) |
| IC₅₀ | The concentration of an inhibitor where the response is reduced by half. |
Tier 2: Secondary Cell-Based Assays
Positive "hits" from the biochemical screen must be validated in a cellular context. Cell-based assays are critical to confirm that compounds are cell-permeable, engage the intended target in its native environment, and produce the desired biological effect.[13][14][15]
Protocol 4.1: Cell Viability & Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19][20] The amount of formazan produced is proportional to the number of living cells.[20] This assay is fundamental for determining if the inhibition of the target kinase translates into an anti-proliferative or cytotoxic effect on cancer cells.
A. Materials & Reagents
-
Cell Line: Select a cancer cell line known to be dependent on the target pathway (e.g., MKN-45 gastric cancer cells for c-Met, HUVEC cells for VEGFR-2).[6]
-
Complete Growth Medium: As recommended for the chosen cell line.
-
MTT Reagent: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Test Compounds (Derivatives)
-
Sterile 96-well clear tissue culture plates.
B. Assay Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" blank wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[18]
C. Data Analysis
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate the percentage of cell viability: % Viability = 100 * (Absorbance of Treated Cells / Absorbance of Vehicle Control)
-
Plot the % Viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% inhibition of cell growth) or IC₅₀ (concentration for 50% inhibition).
Mechanistic Insights: Target Engagement
To definitively link the observed cytotoxicity to the inhibition of the target kinase, a target engagement assay is crucial. This typically involves measuring the phosphorylation status of the receptor itself.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.
A common method is a cell-based ELISA. In this assay, cells are treated with the ligand to stimulate receptor phosphorylation, in the presence or absence of the inhibitor compounds. After treatment, cells are lysed, and the lysate is analyzed using an ELISA kit that specifically detects the phosphorylated form of the target receptor. A potent inhibitor will cause a dose-dependent decrease in the phosphorylation signal, confirming on-target activity within the cell.
Conclusion
The systematic in vitro evaluation pipeline detailed in this guide provides a robust framework for characterizing novel this compound derivatives. By progressing from direct biochemical inhibition to cellular target engagement and phenotypic outcomes, researchers can efficiently identify promising lead candidates for further preclinical development. This structured approach ensures that decisions are based on a comprehensive dataset, correlating molecular potency with cellular function and ultimately, the desired anti-cancer effect.
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Yu, X., et al. (2006). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. Analytical chemistry, 78(1), 197–205. [Link]
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Eurofins DiscoverX. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. [Link]
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Silva, T. O., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & biodiversity. [Link]
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BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]
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Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules (Basel, Switzerland), 25(18), 4279. [Link]
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Gheryani, S., et al. (2022). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. Turkish Journal of Radiology. [Link]
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Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]
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Minor, L. K. (2003). Assays to measure the activation of membrane tyrosine kinase receptors: focus on cellular methods. Combinatorial chemistry & high throughput screening, 6(6), 575–583. [Link]
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ResearchGate. C-Met quinoline inhibitors: cabozantinib and foretinib. [Link]
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BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit - Datasheet. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Wang, X., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1501–1511. [Link]
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Ingenta Connect. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents. [Link]
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Patel, K. S., Dubey, R., & Singh, A. (2022). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. [Link]
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Taylor & Francis Online. (2021). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
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ACS Publications. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]
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Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic chemistry, 116, 105342. [Link]
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Hsieh, Y. T., et al. (2012). The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. International journal of molecular sciences, 13(5), 6398–6412. [Link]
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Application Notes and Protocols for Assessing the Cytotoxicity of Quinoline Compounds in Cancer Cell Lines
Introduction: The Therapeutic Promise of Quinoline Scaffolds in Oncology
Quinoline, a heterocyclic aromatic organic compound, and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] In the realm of oncology, quinoline-based agents are of particular interest due to their potent anticancer properties.[1][3][4] These compounds exert their cytotoxic effects through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with key signaling pathways essential for tumor growth and proliferation.[1][3][4] Prominent mechanisms include DNA intercalation and the inhibition of topoisomerase enzymes, which are critical for DNA replication.[1][2][5]
The accurate and robust assessment of the cytotoxic effects of novel quinoline derivatives is a cornerstone of the preclinical drug development process.[6] This guide provides a comprehensive overview of established cell-based assays and detailed, field-proven protocols to evaluate the cytotoxicity of quinoline compounds, determine their potency (IC50), and elucidate their mechanisms of action in cancer cell lines.
Part 1: Initial Cytotoxicity Screening: Quantifying the Potency of Quinoline Derivatives
The initial phase of evaluating a new quinoline compound involves determining its overall cytotoxicity and quantifying its dose-dependent effect on cancer cell viability. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. Several robust assays are available for this purpose, each with a distinct underlying principle.
Metabolic Activity-Based Assays: The MTT and MTS Assays
Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[6][7][8] The amount of formazan produced is directly proportional to the number of living cells. The MTS assay is a similar, second-generation assay that produces a water-soluble formazan, simplifying the protocol.
Rationale for Use: MTT and MTS assays are widely used for high-throughput screening due to their simplicity, cost-effectiveness, and reproducibility. They provide a rapid assessment of a compound's cytostatic or cytotoxic effects.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of the quinoline compound in culture medium. A typical concentration range to start with is 0.1 to 100 µM.[10]
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.[6]
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.[11]
-
Protein Content-Based Assay: The Sulforhodamine B (SRB) Assay
Principle of the Assay: The Sulforhodamine B (SRB) assay is a colorimetric method that measures cell density by quantifying the total cellular protein content.[12][13] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.[12] The amount of bound dye is proportional to the total protein mass, which is directly related to the number of cells.
Rationale for Use: The SRB assay is less susceptible to interference from compounds that may affect cellular metabolism. It is a robust and reproducible method for assessing cytotoxicity and has been widely adopted, including by the National Cancer Institute (NCI) for its drug screening program.[13][14]
Experimental Protocol: SRB Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
Washing:
-
SRB Staining:
-
Removal of Unbound Dye:
-
Solubilization and Data Acquisition:
-
Data Analysis:
-
Follow the same data analysis procedure as for the MTT assay to determine the IC50 value.[11]
-
Membrane Integrity-Based Assay: The Lactate Dehydrogenase (LDH) Assay
Principle of the Assay: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[16] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[16][17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.[16][18][19]
Rationale for Use: The LDH assay is a reliable method for quantifying cytotoxicity resulting from necrosis or late-stage apoptosis, where membrane integrity is lost. It provides a direct measure of cell death rather than an indirect measure of cell viability.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
It is important to include controls for maximum LDH release (by lysing a set of untreated cells) and background LDH activity in the culture medium.[19]
-
-
Collection of Supernatant:
-
After the treatment period, centrifuge the 96-well plate (if working with suspension cells) or carefully collect 50 µL of the culture supernatant from each well without disturbing the adherent cells.[19]
-
-
LDH Reaction:
-
Stopping the Reaction and Data Acquisition:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Medium Background) / (Maximum LDH Release - Medium Background)] x 100.[19]
-
Part 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays
Once the cytotoxic potential of a quinoline compound has been established, the next critical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[4][6]
Detection of Apoptosis by Flow Cytometry: Annexin V/Propidium Iodide (PI) Staining
Principle of the Assay: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label early apoptotic cells.[20] Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact plasma membrane.[20] Therefore, PI can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[20]
Rationale for Use: Flow cytometry provides a quantitative and multi-parametric analysis of individual cells, allowing for the clear differentiation of cell populations based on their apoptotic status.
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Cell Harvesting:
-
Washing:
-
Resuspension:
-
Staining:
-
Analysis:
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Measurement of Apoptosis Executioners: Caspase-3/7 Activity Assay
Principle of the Assay: Caspases are a family of proteases that are key mediators of apoptosis.[23] Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis.[23] This assay utilizes a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[24] The cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7.
Rationale for Use: This assay provides a direct and sensitive measure of the activation of key executioner caspases, confirming that the observed cell death is occurring through the apoptotic pathway. It is also amenable to a high-throughput microplate format.[24]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat them with the quinoline compound as described previously.
-
-
Reagent Preparation and Addition:
-
Incubation:
-
Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Express the results as a fold-change in caspase activity compared to the untreated control.
-
Data Presentation and Visualization
Table 1: Summary of Cytotoxicity Data for a Hypothetical Quinoline Compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast) | MTT | 48 | 7.5 |
| HT-29 (Colon) | SRB | 48 | 8.1 |
| A549 (Lung) | LDH | 24 | 12.3 |
| HeLa (Cervical) | MTT | 72 | 5.2 |
Diagrams
Caption: Experimental workflow for primary cytotoxicity screening of quinoline compounds.
Caption: Simplified overview of apoptosis signaling and detection methods.
Conclusion
The protocols detailed in this guide provide a robust framework for the comprehensive cytotoxic evaluation of novel quinoline compounds. By employing a tiered approach that begins with broad cytotoxicity screening and progresses to mechanistic studies, researchers can effectively identify promising anticancer candidates and elucidate their modes of action. The selection of appropriate assays should be guided by the specific research question and the anticipated mechanism of the quinoline derivative. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the journey of these promising compounds from the laboratory to the clinic.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
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an overview of quinoline derivatives as anti-cancer agents. (2024, May 6). ResearchGate. Retrieved from [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013, March 20). Bio-protocol. Retrieved from [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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THE ASSAY FOR SULPHORHODAMINE (SRB) METHODS FOR EVALUATING PLANT EXTRACTS AND THEIR DERIVED CHEMICALS FOR PURPORTED ANTICANCER P. (n.d.). International Journal of Biological and Medical Research. Retrieved from [Link]
-
Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.). ResearchGate. Retrieved from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
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LDH cytotoxicity assay. (2024, December 11). Protocols.io. Retrieved from [Link]
-
Insights into Quinoline Schiff Bases as Anticancer Agents. (n.d.). International Journal of Research and Publication Reviews. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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Muse® Caspase-3/7 Kit. (n.d.). MilliporeSigma. Retrieved from [Link]
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
-
Note Synthesis and cytotoxicity of new quinoline derivatives. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). PubMed. Retrieved from [Link]
-
The slow cell death response when screening chemotherapeutic agents. (n.d.). PMC - NIH. Retrieved from [Link]
-
Review on recent development of quinoline for anticancer activities. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). RSC Advances. Retrieved from [Link]
-
Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022, February 3). PMC - NIH. Retrieved from [Link]
-
Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025, June 30). PMC - NIH. Retrieved from [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). NIH. Retrieved from [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024, July 12). RSC Publishing. Retrieved from [Link]
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Application Notes & Protocols: 6,7-Dimethoxyquinolin-4-ol in Materials Science
Prepared by: Gemini, Senior Application Scientist
I. Introduction: Beyond the Pharmaceutical Intermediate
6,7-Dimethoxyquinolin-4-ol is a heterocyclic aromatic compound well-documented as a crucial building block in the synthesis of various pharmaceuticals.[1][2] Its most notable role is as a key intermediate in the production of multi-kinase inhibitors like Cabozantinib, which are pivotal in oncology.[2][3] However, the inherent electronic and structural features of the quinoline scaffold, augmented by the electron-donating methoxy groups, present a compelling case for its application in the realm of materials science.
The quinoline ring system is isoelectronic with naphthalene and possesses a rich π-electron system, making it an attractive core for developing functional organic materials. The nitrogen heteroatom introduces a dipole moment and provides a site for coordination or hydrogen bonding, while the 4-hydroxy group offers a reactive handle for a multitude of chemical transformations. These characteristics suggest a high potential for designing novel materials for applications in organic electronics, sensing, and polymer science.[4][5]
This guide provides an in-depth exploration of the potential applications of this compound in materials science, complete with detailed protocols for its derivatization and characterization.
II. Physicochemical Properties & Safety
A thorough understanding of the fundamental properties of this compound is essential for its application in materials design.
| Property | Value | Reference |
| CAS Number | 13425-93-9 | [6][7] |
| Molecular Formula | C₁₁H₁₁NO₃ | [8][9][10] |
| Molecular Weight | 205.21 g/mol | [8][10] |
| Appearance | White to light orange/yellow solid/powder | [8][6][11] |
| Melting Point | 227-233 °C | [8][6] |
| Purity | >98% (typically by HPLC) | [6][7] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols. | [4][12] |
| Storage | Inert atmosphere, room temperature. | [7] |
Safety Information: Handle this compound in accordance with good industrial hygiene and safety practices.[13] It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat.[13] Avoid dust formation and ensure adequate ventilation.[13] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[13]
III. Potential Applications in Materials Science
The true potential of this compound in materials science lies in its versatility as a scaffold. The 4-hydroxy group can be readily converted to a chloro or triflate group, which then serves as an excellent leaving group for nucleophilic aromatic substitution or cross-coupling reactions. This allows for the introduction of a wide array of functional moieties to tailor the material's properties.
Caption: Functionalization pathways for this compound.
A. Organic Light-Emitting Diodes (OLEDs)
The quinoline core is an electron-deficient system, which can be paired with electron-donating groups to create molecules with strong intramolecular charge transfer (ICT) character. Such "push-pull" architectures are fundamental to the design of emitters for OLEDs.[14][15] The 6,7-dimethoxy groups act as moderate electron donors, and by attaching a strong donor (like a triarylamine or carbazole) at the 4-position, it's possible to create highly fluorescent materials.
Design Rationale:
-
Core: 6,7-Dimethoxyquinoline serves as the acceptor (A) and structural backbone.
-
Donor (D): Aromatic amines or carbazole derivatives can be coupled to the 4-position.
-
Tuning: The emission color can be tuned from blue to green by varying the strength of the donor moiety and extending the π-conjugation.[16]
Proposed Workflow:
Sources
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Application Notes & Protocols: Strategic Functionalization of 4-Chloro-6,7-dimethoxyquinoline via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 6,7-Dimethoxyquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, the 6,7-dimethoxyquinoline moiety is a recurring feature in a variety of biologically active molecules, including potent kinase inhibitors.[1] The functionalization of this scaffold is critical for modulating pharmacological activity, and the C4 position is a primary site for introducing molecular diversity.
4-Chloro-6,7-dimethoxyquinoline serves as a pivotal intermediate in this endeavor. The chlorine atom at the C4 position acts as an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This reactivity allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles, enabling the construction of extensive compound libraries for drug discovery campaigns. This document provides a detailed guide to the experimental setup for these transformations, grounded in mechanistic principles and field-proven protocols.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Core
Unlike typical SN1 and SN2 reactions, which are unfavorable on sp²-hybridized carbons, the SNAr reaction proceeds via a distinct addition-elimination pathway.[3][4] The reaction is profoundly influenced by the electronic nature of the aromatic system.
Causality Behind Reactivity: The key to the reactivity of 4-chloro-6,7-dimethoxyquinoline lies in the electron-withdrawing nature of the quinoline ring's nitrogen atom.[2] This nitrogen atom powerfully deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic attack, particularly at the C2 and C4 positions. The C4 position is especially reactive due to its para-relationship to the ring nitrogen, which allows for effective resonance stabilization of the reaction intermediate.
The SNAr mechanism involves two principal steps:
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized across the aromatic system and, most importantly, onto the electronegative nitrogen atom.
-
Elimination of the Leaving Group: Aromaticity is restored as the chloride ion is expelled, yielding the final substituted product. The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[5]
Caption: The addition-elimination mechanism of SNAr.
Core Synthetic Strategies & Protocols
The choice of methodology for substituting the C4-chloro group depends on the nucleophile's reactivity, the desired scale, and available equipment.
Strategy 1: Conventional Thermal Synthesis
This is a robust and straightforward method suitable for a wide range of amine nucleophiles. It involves heating the reactants in a suitable high-boiling solvent.
Expertise & Experience: Isopropanol is a common solvent choice as it effectively solubilizes the quinoline starting material and many amine nucleophiles, while its boiling point (82.6 °C) provides sufficient thermal energy to drive the reaction without requiring high-pressure equipment.[6] For less reactive anilines, this method is highly reliable. The reaction often results in the precipitation of the hydrochloride salt of the product, simplifying initial isolation.
Protocol 1: Synthesis of 4-Anilino-6,7-dimethoxyquinoline Derivatives
Materials:
-
4-Chloro-6,7-dimethoxyquinoline (1.0 eq)
-
Substituted Aniline (1.2 eq)
-
Isopropanol (approx. 8-10 mL per mmol of quinoline)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard equipment for filtration and purification (Büchner funnel, silica gel, etc.)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and the chosen aniline (1.2 eq).[6]
-
Solvation: Add isopropanol to the flask. The volume should be sufficient to dissolve the reactants upon gentle warming.[1][6]
-
Reaction: Heat the mixture to reflux (approx. 83-85 °C) with vigorous stirring.
-
Causality: Refluxing provides the necessary activation energy for the nucleophilic attack. The excess of the amine (1.2 eq) helps drive the reaction to completion.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent system: 10:1 Dichloromethane/Methanol). The reaction is typically complete within 5 hours for most anilines.[1][6]
-
Work-up & Isolation:
-
Upon completion, cool the reaction mixture to room temperature. Often, the product hydrochloride salt will precipitate.[1]
-
Collect the precipitate by vacuum filtration and wash the solid with cold isopropanol to remove residual starting materials.[1]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude solid residue.[6]
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: Dichloromethane/Methanol gradient) to yield the pure target compound.[1][6]
Strategy 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[1][2]
Expertise & Experience: This method is particularly advantageous for high-throughput synthesis or when dealing with less reactive nucleophiles. The reaction can often be performed in a high-boiling polar aprotic solvent like DMF or NMP, or even solvent-free for certain liquid amines.[1] The sealed vessel allows for temperatures to be reached that are well above the solvent's boiling point, dramatically increasing the reaction rate.
Protocol 2: Rapid Microwave-Assisted Amination
Materials:
-
4-Chloro-6,7-dimethoxyquinoline (1.0 eq)
-
Desired Amine (1.5 eq)
-
Solvent (e.g., DMF, NMP, or solvent-free)
-
Microwave vial with snap cap
-
Microwave reactor
Procedure:
-
Setup: In a designated microwave vial, combine 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and the desired amine (1.5 eq).[1]
-
Causality: A slightly larger excess of the nucleophile is often used in microwave synthesis to ensure rapid conversion.
-
-
Solvent: If necessary, add a minimal amount of a suitable high-boiling solvent (e.g., 1-2 mL of DMF). For many liquid amines, the reaction can be run effectively solvent-free.[1]
-
Reaction: Securely seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).[1]
-
Self-Validation: The reaction parameters (temperature, time) should be optimized for each new nucleophile, starting with a lower temperature and shorter time.
-
-
Work-up & Isolation:
-
After the reaction, allow the vial to cool to room temperature.
-
The product can often be isolated by precipitation upon the addition of water to the reaction mixture.
-
Alternatively, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and perform a standard aqueous extraction.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.[1]
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the nucleophilic substitution on 4-chloro-6,7-dimethoxyquinoline with various amine nucleophiles.
| Nucleophile Type | Method | Solvent | Temperature (°C) | Time | Typical Yield | Reference(s) |
| Substituted Anilines | Conventional | Isopropanol | Reflux (~83°C) | 5 h | 55-65% | [6] |
| Aliphatic Amines | Conventional | Isopropanol | Reflux (~83°C) | 3-5 h | Good-Excellent | [1] |
| Various Amines | Microwave | DMF / Solvent-free | 120-150°C | 10-30 min | Good-Excellent | [1] |
| Challenging Amines | Pd-Catalyzed | Anhydrous Toluene/Dioxane | 80-110°C | 12-24 h | Variable | [1][7] |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of 4-substituted-6,7-dimethoxyquinolines is a systematic process designed to ensure high purity of the final compound.
Caption: General workflow for nucleophilic substitution reactions.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.
- Reddy, G. J., et al. (N.D.). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Organic Preparations and Procedures International.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
-
Lv, M., et al. (2015). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Molecules. Available at: [Link]
-
Ostrowska, K., et al. (N.D.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]
-
Chemistry Steps. (N.D.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Wikipedia. (N.D.). Nucleophilic aromatic substitution. Available at: [Link]
-
Samieh, S. A., et al. (2011). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Science Alert. Available at: [Link]
- Yusof, N. S. M., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Sains Malaysiana.
- Unnamed Author. (N.D.). Aromatic Nucleophilic Substitution.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
- Al-Adiwish, W. M., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkat USA.
-
Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. Available at: [Link]
- Le-Hog, S., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
-
Castillo, J. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
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Application Note: A Practical Guide to Monitoring Reaction Progress Using Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Chemist's Essential Navigational Tool
In the landscape of organic synthesis and drug development, the ability to rapidly and accurately assess the status of a chemical reaction is paramount. Thin-Layer Chromatography (TLC) serves as an indispensable navigational tool, offering a simple, swift, and cost-effective method for this purpose.[1][2] Its primary application in this context is to qualitatively monitor the conversion of starting materials into products, providing real-time insights that guide critical experimental decisions.[3][4]
This application note provides a comprehensive, experience-driven guide to the principles and protocols for effectively monitoring reaction progress using TLC. It moves beyond a simple recitation of steps to explain the underlying scientific reasoning, empowering researchers to not only execute the technique but also to troubleshoot and adapt it to their specific needs.
The fundamental principle of TLC is the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[5][6][7] The stationary phase is a thin layer of an adsorbent material (most commonly silica gel) coated onto a solid support like glass or aluminum.[7][8] The mobile phase, or eluent, is a solvent or solvent mixture that travels up the plate via capillary action, carrying the components of the reaction mixture with it at different rates.[2][5] This separation allows for the distinct visualization of reactants, products, and any intermediates or byproducts.
The Scientific Basis of TLC Separations
A robust understanding of the interplay between the stationary phase, mobile phase, and the analyte is crucial for mastering TLC.
-
The Stationary Phase: For most applications (Normal-Phase TLC), the stationary phase is highly polar silica gel. The surface of silica gel is rich in silanol groups (Si-OH), which can form strong hydrogen bonds and dipole-dipole interactions with polar molecules in the sample mixture.[6][9] This interaction is the primary force of retention.
-
The Mobile Phase (Eluent): The mobile phase is typically a less polar organic solvent or a mixture of solvents. Its function is to compete with the analyte for binding sites on the stationary phase and to dissolve the analyte, allowing it to move up the plate.[10][11] The polarity of the eluent is a critical variable; increasing the polarity of the mobile phase will increase the mobility of all compounds on the plate.[2]
-
The Analyte and Polarity: A compound's polarity dictates its behavior. Polar compounds, rich in functional groups like alcohols (-OH) or amines (-NH2), will adhere strongly to the polar silica gel and thus travel a shorter distance up the plate.[12] Conversely, non-polar compounds (e.g., hydrocarbons) have a weaker affinity for the stationary phase, spend more time dissolved in the mobile phase, and travel further up the plate.[7][11]
-
The Retention Factor (Rf): The mobility of a compound is quantified by its Retention Factor (Rf), a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[12][13]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An Rf value is a constant for a given compound under specific conditions (stationary phase, mobile phase, and temperature).[12] Polar compounds have low Rf values, while non-polar compounds have high Rf values.[12][13] For effective analysis, the ideal Rf values for the compounds of interest should fall between 0.15 and 0.85.
Protocol: A Step-by-Step Guide to Reaction Monitoring with TLC
This protocol is designed as a self-validating system, incorporating a co-spot to ensure accurate interpretation.
Part A: Preparation and Setup
-
Plate Preparation:
-
Handle TLC plates only by the edges to avoid contaminating the surface with oils from your skin.[14]
-
Using a soft pencil, gently draw a thin origin line approximately 1 cm from the bottom of the plate.[15] Take care not to gouge the silica layer.
-
For robust analysis, mark three spotting lanes on the origin line: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[16]
-
-
Preparing the Developing Chamber:
-
Pour the chosen mobile phase into a developing chamber (a beaker or jar with a lid) to a depth of about 0.5 cm, ensuring the solvent level is below the origin line on your TLC plate.[4][17]
-
Line the inside of the chamber with a piece of filter paper, allowing it to become saturated with the mobile phase solvent.[18]
-
Close the chamber and allow it to equilibrate for 5-10 minutes. This chamber saturation is critical for achieving reproducible Rf values by ensuring the atmosphere inside is saturated with solvent vapors.[17]
-
-
Selecting the Mobile Phase (Eluent):
-
The choice of eluent is the most critical parameter for achieving good separation.[17] The goal is to find a solvent system where the starting material and product have significantly different Rf values, ideally between 0.2 and 0.8.[1][11]
-
Start with a common binary mixture, such as hexane and ethyl acetate. A 4:1 or 3:1 mixture of hexane:ethyl acetate is a good starting point for many organic compounds.
-
If the spots remain at the origin (Rf is too low), the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[19]
-
If the spots run with the solvent front (Rf is too high), the eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar one.[19]
-
Table 1: Mobile Phase Selection Guide Based on Compound Polarity
| Compound Class (Increasing Polarity) | Suggested Starting Solvent System (Non-polar:Polar) | Adjustment Strategy |
| Alkanes, Alkyl Halides, Aromatics | 100% Hexane or Hexane with 1-5% Ethyl Acetate | Increase polar component slowly if needed. |
| Ethers, Esters, Ketones | Hexane:Ethyl Acetate (9:1 to 4:1) | Increase ethyl acetate for more polar examples. |
| Aldehydes, Amines | Hexane:Ethyl Acetate (4:1 to 1:1) | May require addition of triethylamine (0.1-2%) for amines.[19] |
| Alcohols | Hexane:Ethyl Acetate (2:1 to 1:2) | Dichloromethane:Methanol systems are also effective. |
| Carboxylic Acids | Hexane:Ethyl Acetate with 1% Acetic Acid | The acid modifier prevents streaking.[19] |
Part B: Executing the TLC Analysis
-
Sample Preparation:
-
Spotting the Plate:
-
Use a capillary tube or micropipette to apply a small spot of the prepared solutions to the appropriate lanes on the origin line.[4][15] The goal is a small, concentrated spot, typically 1-2 mm in diameter.[12]
-
Lane 1 (SM): Spot the starting material solution.
-
Lane 2 (CO): First, spot the starting material solution. Allow it to dry completely, then spot the reaction mixture solution directly on top of the first spot. This "co-spot" is a crucial internal standard that validates the separation.[16]
-
Lane 3 (RXN): Spot the reaction mixture solution.
-
-
Developing the Plate:
-
Carefully place the spotted TLC plate into the pre-saturated developing chamber using forceps. Ensure the plate is vertical and the silica layer does not touch the filter paper.[4]
-
Close the chamber and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during development.[2]
-
When the solvent front is about 0.5-1 cm from the top of the plate, remove it from the chamber.[16]
-
-
Marking the Solvent Front:
-
Immediately upon removal, use a pencil to mark the position of the solvent front.[15] The solvent will evaporate quickly, making this line invisible later. This mark is essential for calculating the Rf values.
-
Part C: Visualization and Interpretation
-
Drying the Plate:
-
Allow all the solvent to evaporate from the plate in a fume hood. A gentle stream of air or a heat gun on a low setting can accelerate this process.[16]
-
-
Visualization:
-
UV Light (Non-destructive): If the compounds contain chromophores (e.g., aromatic rings), they can be visualized under a UV lamp (typically at 254 nm).[20] Most commercial plates contain a fluorescent indicator, causing the plate to glow green. UV-active compounds will quench this fluorescence and appear as dark spots.[21][22] Gently circle the spots with a pencil while viewing under the lamp.[20]
-
Iodine Chamber (Semi-destructive): Place the dried plate in a chamber containing a few crystals of iodine. Many organic compounds will form a temporary, colored complex with iodine vapor, appearing as yellow-brown spots.[20][23] This method is good for unsaturated and aromatic compounds.[21] The spots will fade, so they should be circled immediately.[23]
-
Chemical Stains (Destructive): For compounds not visible under UV light, chemical stains are used. The plate is dipped into the staining solution, and then gently heated with a heat gun until colored spots appear.[20][24] This method is destructive as it involves a chemical reaction.[22]
-
Table 2: Common TLC Visualization Stains and Their Applications
| Stain | Preparation | Application/Specificity |
| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water | General stain for oxidizable functional groups (alkenes, alkynes, alcohols, amines). Appears as yellow/brown spots on a purple background.[21] |
| p-Anisaldehyde | 135mL ethanol, 5mL conc. H₂SO₄, 1.5mL acetic acid, 3.7mL p-anisaldehyde | Excellent general-purpose stain, sensitive to most functional groups, especially nucleophiles. Produces a range of colors.[21] |
| Ceric Ammonium Molybdate (CAM) | 12g ammonium molybdate, 0.5g ceric ammonium molybdate in 235mL water, then add 15mL conc. H₂SO₄ | A highly sensitive, general stain for most organic compounds. Produces dark blue spots.[24] |
| Ninhydrin | 0.3g ninhydrin in 100mL n-butanol and 3mL acetic acid | Specific for primary and secondary amines and amino acids. Typically yields purple or pink spots. |
-
Interpreting the Results:
-
Time Zero: A TLC run at the beginning of the reaction should show a prominent spot in the "SM" lane and the "RXN" lane at the same Rf. The "CO" spot should appear as a single, merged spot.
-
During the Reaction: As the reaction proceeds, a new spot corresponding to the product will appear in the "RXN" lane. This product spot will typically have a different Rf value than the starting material. Concurrently, the intensity of the starting material spot in the "RXN" lane will decrease.
-
Reaction Completion: The reaction is generally considered complete when the starting material spot is no longer visible in the "RXN" lane.[1] The "CO" spot will now show two distinct spots: the original starting material spot and the new product spot from the reaction mixture, confirming their different identities.
-
Visual Workflow and Data Presentation
Workflow for Monitoring Reaction Progress with TLC
Caption: Workflow diagram illustrating the key stages of monitoring a chemical reaction using TLC.
Troubleshooting Common TLC Problems
| Problem | Probable Cause(s) | Solution(s) |
| Streaking/Elongated Spots | Sample overloaded (too concentrated).[14][19] | Dilute the sample solution and re-spot.[19][25] |
| Sample is highly acidic or basic. | Add a small amount (0.1-2%) of acetic acid (for acids) or triethylamine (for bases) to the mobile phase.[19] | |
| Inappropriate solvent polarity.[14] | Change the solvent system.[14] | |
| Spots Not Moving (Rf ≈ 0) | Mobile phase is not polar enough.[19] | Increase the proportion of the polar solvent in the eluent.[19] |
| Spots at Solvent Front (Rf ≈ 1) | Mobile phase is too polar.[19] | Decrease the proportion of the polar solvent or choose a less polar system.[19] |
| Uneven or Crooked Solvent Front | The plate is touching the side of the chamber or filter paper.[14] | Reposition the plate in the center of the chamber. |
| The bottom of the plate is not flat or the silica is chipped. | Use a new, undamaged plate. | |
| No Spots Visible | Sample concentration is too low.[14][19] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[14][19] |
| Compound is not UV-active and no stain was used. | Use an appropriate chemical stain for visualization.[19] | |
| Origin line was submerged in the solvent pool.[14] | Ensure the origin line is above the solvent level in the chamber. Re-run with a new plate.[14] |
Conclusion
Thin-Layer Chromatography is a powerful, versatile, and accessible technique that provides chemists with immediate feedback on the status of their reactions. By understanding the fundamental principles of separation and adhering to a systematic and validated protocol—including the crucial use of a co-spot—researchers can confidently interpret their results. This allows for timely decisions regarding reaction times, the identification of potential issues like byproduct formation, and the optimization of conditions, ultimately accelerating the pace of research and development.
References
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.8: TLC Visualization Methods. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Laboratory News. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
BrainKart. (2018). Choice Of Solvent System in Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ALWSCI. (2022). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Bitesize Bio. (2016). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ResearchGate. (2021). How i will select mobile phase solevent system for TLC?. Retrieved from [Link]
-
Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
JoVE. (2015). Video: Thin Layer Chromatography: Principle, Procedure, Applications. Retrieved from [Link]
-
Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]
-
Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]
-
University of York. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Wellesley College. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
California State University, Northridge. (n.d.). Principles of Thin Layer Chromatography. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]
-
BYJU'S. (n.d.). Thin Layer Chromatography Principle. Retrieved from [Link]
-
Medicine LibreTexts. (2023). 2.27: Thin Layer Chromatography (TLC) of Drugs. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Retrieved from [Link]
-
Cal State LA. (n.d.). Thin Layer Chromatography (TLC) Protocol. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6,7-Dimethoxyquinolin-4-ol
Welcome to the technical support center for the synthesis of 6,7-dimethoxyquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve your reaction yields and product purity.
Introduction to the Synthesis of this compound
This compound is a crucial building block in the synthesis of various pharmacologically active molecules, including several tyrosine kinase inhibitors used in cancer therapy.[1] The most prevalent and industrially relevant synthetic route is the Gould-Jacobs reaction.[2][3][4] This method involves the condensation of 3,4-dimethoxyaniline with diethyl ethoxymethylenemalonate (EMME) to form an intermediate, which is then cyclized at high temperatures to yield the desired quinolinol framework. While seemingly straightforward, this synthesis is often plagued by issues that can significantly impact the final yield and purity.
This guide will focus on troubleshooting the Gould-Jacobs approach, addressing common pitfalls from starting material quality to the critical thermal cyclization step and final product isolation.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Formation of the Diethyl (3,4-dimethoxyanilino)methylenemalonate Intermediate
A common initial hurdle is the incomplete formation of the enamine intermediate. This step is crucial as it sets the stage for the subsequent cyclization.
Symptoms:
-
TLC analysis shows a significant amount of unreacted 3,4-dimethoxyaniline.
-
The reaction mixture does not change in appearance as expected.
-
Isolation of the intermediate results in a low yield of an oily or impure product.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Poor Quality of 3,4-dimethoxyaniline | Aniline derivatives can oxidize and darken upon storage, leading to impurities that can inhibit the reaction. | Purify the 3,4-dimethoxyaniline by recrystallization or sublimation before use. Ensure it is a light-colored solid. |
| Impure Diethyl Ethoxymethylenemalonate (EMME) | EMME can hydrolyze or polymerize over time, reducing its reactivity. | Use freshly opened or distilled EMME for the best results. |
| Incorrect Stoichiometry | An improper molar ratio of reactants can lead to incomplete conversion. | A slight excess of EMME (1.05-1.1 equivalents) can be used to ensure complete consumption of the aniline. |
| Suboptimal Reaction Temperature | The condensation reaction is typically performed at a moderate temperature. If the temperature is too low, the reaction rate will be slow. | The reaction can be gently heated to 50-60 °C to increase the rate of formation of the intermediate. Monitor the reaction by TLC to avoid side product formation at higher temperatures. |
Experimental Protocol: Synthesis of Diethyl (3,4-dimethoxyanilino)methylenemalonate
-
To a solution of 3,4-dimethoxyaniline (1 equivalent) in a suitable solvent such as toluene or ethanol, add diethyl ethoxymethylenemalonate (1.05 equivalents).
-
Stir the mixture at room temperature or gently heat to 50-60 °C.
-
Monitor the reaction progress by TLC until the 3,4-dimethoxyaniline spot is no longer visible.
-
Once the reaction is complete, remove the solvent under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.
Problem 2: Low Yield During the Thermal Cyclization Step
The high-temperature cyclization is often the most challenging step and the primary determinant of the overall yield.
Symptoms:
-
Low yield of the final this compound product.
-
Formation of a significant amount of dark, tarry byproducts.
-
TLC analysis of the crude product shows multiple spots, indicating a complex mixture.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Insufficient Cyclization Temperature | The intramolecular Friedel-Crafts-type cyclization requires a high activation energy. Temperatures below 240 °C are often insufficient for efficient ring closure.[5][6] | Use a high-boiling point solvent such as Dowtherm A or diphenyl ether to achieve and maintain a stable reaction temperature of 250-260 °C.[5][7][8][9][10] |
| Decomposition at High Temperatures | While high temperatures are necessary, prolonged heating or excessive temperatures can lead to the decomposition of the starting material and product.[6] | Carefully control the reaction temperature and time. Monitor the reaction by TLC (if possible with high-boiling point solvents) to determine the optimal reaction time, which is typically 30-60 minutes at the target temperature.[6] |
| Atmospheric Oxidation | At high temperatures, the reaction mixture can be susceptible to oxidation by atmospheric oxygen, leading to byproduct formation. | Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.[6] |
Experimental Protocol: Thermal Cyclization to this compound
-
In a flask equipped with a high-temperature thermometer and a reflux condenser, add the crude diethyl (3,4-dimethoxyanilino)methylenemalonate intermediate to a high-boiling point solvent like Dowtherm A.
-
Heat the mixture with vigorous stirring under an inert atmosphere to 250-260 °C.
-
Maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture. The product will often precipitate upon cooling.
-
Dilute the cooled mixture with a hydrocarbon solvent (e.g., hexanes or toluene) to further precipitate the product and to help in washing away the high-boiling solvent.
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.
Problem 3: Product Purification Challenges
Even with a successful reaction, isolating the pure this compound can be challenging due to the presence of unreacted starting materials or side products.
Symptoms:
-
The isolated product is an oil and does not solidify.[2]
-
The product is a solid but contains persistent impurities that are difficult to remove by simple filtration.[2]
-
The product appears very polar and streaks on a silica gel TLC plate.[2]
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Residual High-Boiling Solvent | High-boiling solvents like Dowtherm A can be difficult to remove completely and can result in an oily product. | Thoroughly wash the filtered product with a suitable hydrocarbon solvent like hexanes or toluene to remove the residual high-boiling solvent. Drying under high vacuum is also crucial. |
| Presence of Unreacted Starting Materials | Incomplete reaction can lead to contamination with 3,4-dimethoxyaniline or the intermediate.[2] | Recrystallization is an effective method for purification. A mixture of ethanol and ethyl acetate has been reported to be effective for similar quinoline derivatives.[2] Alternatively, column chromatography can be used. |
| Strong Interaction with Silica Gel | The quinolinol product is polar and can interact strongly with acidic silica gel, leading to poor separation and streaking during column chromatography.[2] | Deactivate the silica gel by preparing a slurry with your eluent containing a small amount of triethylamine (1-2%). Alternatively, consider using a different stationary phase such as alumina.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound using the Gould-Jacobs reaction?
Yields can vary significantly depending on the scale and optimization of the reaction conditions. With careful control of temperature, reaction time, and reactant purity, yields of 60-80% are achievable.
Q2: Can I perform the cyclization reaction neat (without a solvent)?
While it is possible to perform the cyclization neat, it is generally not recommended.[11] The use of a high-boiling, inert solvent like Dowtherm A or diphenyl ether provides much better temperature control, leading to more consistent results and often higher yields by minimizing charring and decomposition.[5][11]
Q3: My TLC shows the formation of the intermediate, but the cyclization step fails. What is the most likely reason?
The most common reason for a failed cyclization is an insufficient reaction temperature.[5] Ensure your heating mantle and thermometer are calibrated correctly and that you are reaching a stable temperature of at least 250 °C. The use of a high-boiling solvent is critical to achieve this.[5]
Q4: Are there alternative methods to the high-temperature thermal cyclization?
Yes, acid-catalyzed cyclization methods have been developed. For instance, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to promote the cyclization under milder conditions, potentially avoiding the need for very high temperatures and specialized solvents.[9]
Visualizing the Workflow
Diagram 1: Synthetic Workflow for this compound
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Low Cyclization Yield
Caption: A decision tree for troubleshooting low yields in the cyclization step.
References
- Benchchem. (n.d.). Technical Support Center: 7-Hydroxy-4-methyl-2(1H)-quinolone Synthesis.
- Molbase. (n.d.). Synthesis of (A) [[(3,4-Dimethoxyphenyl)amino]methylene]malonic acid, diethyl ester.
- Benchchem. (n.d.). Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
- Benchchem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Alkyl-4-Quinolones.
- Wikipedia. (2023). Conrad–Limpach synthesis.
- PubMed Central (PMC). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- Wikipedia. (2023). Gould–Jacobs reaction.
- Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
- MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.
- Benchchem. (n.d.). This compound.
- Thermic Fluids Pvt Ltd. (n.d.). Dowtherm - Synthetic Organic Fluids.
Sources
- 1. benchchem.com [benchchem.com]
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- 4. Gould-Jacobs Reaction [drugfuture.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent | MDPI [mdpi.com]
- 10. Thermic Fluids Pvt Ltd - Dowtherm - Synthetic Organic Fluids [thermicfluids.com]
- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Strategies for the Removal of Unreacted 3,4-Dimethoxyaniline
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning a common challenge in organic synthesis: the removal of unreacted 3,4-dimethoxyaniline from your reaction mixture. Our goal is to equip you with the scientific rationale and practical steps needed to achieve a high-purity product.
The basicity of the amine group in 3,4-dimethoxyaniline and its polarity present unique purification challenges. This guide is structured to help you diagnose issues within your current purification protocol and to select the most effective strategy based on the properties of your desired product.
Physicochemical Properties of 3,4-Dimethoxyaniline
A thorough understanding of the physical and chemical properties of 3,4-dimethoxyaniline is the first step in designing an effective purification strategy. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | |
| Appearance | Brown powder/crystalline solid | [2] |
| Melting Point | 85-89 °C | [3] |
| Boiling Point | 174-176 °C at 22 mmHg | [3] |
| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [2][3][4] |
| pKa (Predicted) | 4.78 ± 0.10 | [3] |
Troubleshooting and FAQs by Purification Method
This section is designed to address specific issues you may encounter during the purification process.
Acid-Base Extraction
Acid-base extraction is often the first line of defense for removing basic impurities like anilines.[5] This technique exploits the ability of the amine to be protonated, forming a water-soluble salt.
Caption: Principle of Acid-Base Extraction for Amine Removal.
Q1: I've performed an acid wash, but my NMR spectrum still shows the presence of 3,4-dimethoxyaniline. What went wrong?
A1: This is a common issue that can arise from several factors:
-
Insufficient Acid: You may not have used enough acid to protonate all of the aniline. It's recommended to use a significant excess of dilute acid.
-
Inadequate Mixing: If the two phases are not mixed thoroughly, the extraction will be inefficient. Ensure you are shaking the separatory funnel vigorously for a sufficient amount of time.
-
pH is Not Low Enough: The pKa of 3,4-dimethoxyaniline is predicted to be around 4.78.[3] To ensure complete protonation, the pH of the aqueous layer should be at least 2 pH units below the pKa, so a pH of ~2-3 is ideal. You can test the pH of the aqueous layer with pH paper.
-
Emulsion Formation: Emulsions can trap the organic layer, preventing efficient separation.[5] If an emulsion forms, try adding brine (saturated NaCl solution) to break it up.
Q2: What is the best acid to use for the extraction?
A2: For most applications, a 1M solution of hydrochloric acid (HCl) is a good first choice. It is inexpensive, effective, and the resulting hydrochloride salt of the aniline is typically very water-soluble. If your product is sensitive to chlorides, you could consider using a 10% solution of citric acid or a dilute solution of sulfuric acid.
Q3: My desired product is acid-sensitive. What are my alternatives to an acid wash?
A3: If your product cannot tolerate acidic conditions, you have several options:
-
Copper Sulfate Wash: A wash with a 10% aqueous solution of copper (II) sulfate can be effective. The copper ions form a complex with the amine, which is then extracted into the aqueous layer.[6]
-
Chromatography: As discussed in the next section, column chromatography on silica gel (potentially with a basic modifier) is a powerful alternative.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent may allow you to isolate it from the aniline impurity.
Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[7]
Caption: Decision-making workflow for chromatographic separation.
Q4: What is a good starting solvent system for separating my product from 3,4-dimethoxyaniline on a silica gel column?
A4: The optimal solvent system will depend on the polarity of your product. However, a good starting point for many neutral organic compounds is a gradient of ethyl acetate in hexanes. 3,4-Dimethoxyaniline is a relatively polar compound, so it will likely require a moderate to high percentage of ethyl acetate to elute.
Q5: I am observing significant tailing of the 3,4-dimethoxyaniline peak during column chromatography. How can I improve the peak shape?
A5: Tailing of amines on silica gel is a very common problem due to the interaction of the basic amine with the acidic silanol groups on the silica surface.[8] To mitigate this, you can:
-
Add a Basic Modifier: Add a small amount of triethylamine (typically 0.1-1%) to your eluent. The triethylamine will compete with your aniline for the acidic sites on the silica, leading to sharper peaks.
-
Use a Deactivated Stationary Phase: Consider using an amine-functionalized silica gel, which is specifically designed for the purification of basic compounds.[8]
-
Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of amines.
Q6: Can I use reverse-phase chromatography to remove 3,4-dimethoxyaniline?
A6: Yes, reverse-phase chromatography (e.g., using a C18 column) can be an excellent method, especially for more polar products. In reverse-phase, the elution order is inverted, with nonpolar compounds eluting first. A typical mobile phase would be a gradient of acetonitrile or methanol in water. You may need to add an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to ensure the aniline is protonated and interacts well with the stationary phase.
Crystallization and Recrystallization
If your desired product is a solid, crystallization can be a highly effective and scalable purification technique.[7]
Q7: How do I choose a suitable solvent for recrystallizing my product away from 3,4-dimethoxyaniline?
A7: The ideal recrystallization solvent is one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while 3,4-dimethoxyaniline remains soluble at all temperatures.[7] You will likely need to perform some small-scale solvent screening to identify the best solvent or solvent mixture. Some suggestions for solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
Q8: My product and the unreacted 3,4-dimethoxyaniline are co-crystallizing. What can I do?
A8: Co-crystallization can be a challenging problem. Here are a few strategies to try:
-
Change the Solvent: A different recrystallization solvent may disrupt the crystal lattice that is allowing for co-crystallization.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities.[7]
-
Purify by Another Method First: It may be necessary to first reduce the amount of the aniline impurity by another method, such as an acid wash or column chromatography, before attempting recrystallization.
Other Purification Techniques
Q9: When is distillation a viable option for removing 3,4-dimethoxyaniline?
A9: Distillation is a suitable method if your product has a significantly different boiling point from 3,4-dimethoxyaniline.[9] Given that 3,4-dimethoxyaniline has a high boiling point (174-176 °C at 22 mmHg), distillation is most practical if your product is much more volatile.[3] If your product is a high-boiling liquid or solid, you would need to use vacuum distillation to remove the aniline.
Q10: Are there any chemical methods to "quench" the unreacted 3,4-dimethoxyaniline in the reaction mixture?
A10: In some cases, it may be possible to selectively react the unreacted aniline to form a derivative that is easier to remove. For example, you could add an isocyanate to form a urea, or an acid chloride to form an amide. These derivatives will have very different polarities and solubility profiles compared to the starting aniline, which could facilitate their removal by extraction or chromatography. This approach should be used with caution, as the quenching reagent could potentially react with your desired product.
Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction for Removal of 3,4-Dimethoxyaniline
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
First Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The protonated 3,4-dimethoxyaniline hydrochloride will be in the aqueous (bottom) layer. Drain the aqueous layer.
-
Repeat Extraction: Repeat the extraction with fresh 1M HCl two more times to ensure complete removal of the aniline.
-
Neutralization and Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
Column Packing: Pack a silica gel column using a slurry of silica in your chosen eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then carefully load the dry silica onto the top of the column.
-
Elution: Begin eluting the column with your starting solvent system (e.g., 95:5 hexanes:ethyl acetate containing 0.5% triethylamine).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
Sources
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- 2. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 3,4-Dimethoxyaniline, 98+% | Fisher Scientific [fishersci.ca]
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- 8. biotage.com [biotage.com]
- 9. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
troubleshooting oily product in 6,7-Dimethoxyquinolin-4-ol purification
<
Introduction
Welcome to the Technical Support Center for the purification of 6,7-Dimethoxyquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound, particularly the common issue of obtaining an oily product instead of a solid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and achieve a high-purity, solid final product.
The information herein is synthesized from established chemical literature and practical laboratory experience. We will explore the causality behind common purification hurdles and provide self-validating protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is an oil instead of the expected solid. What are the primary causes for this?
An oily product, when a solid is expected, is a frequent challenge in organic synthesis and purification. For this compound, which has a reported melting point between 206°C and 231°C, obtaining an oil at room temperature is a clear indication of impurities.[1][2] The primary reasons for this phenomenon are:
-
Residual Solvents: The most common cause is the presence of residual solvents from the reaction or workup.[3] Even small amounts of a solvent in which the compound is highly soluble can prevent crystallization.
-
Presence of Impurities: Impurities from the synthesis, such as unreacted starting materials or byproducts, can act as a "eutectic mixture," depressing the melting point of the final product and causing it to appear as an oil.[4] Common impurities in the synthesis of quinoline derivatives can arise from side reactions or incomplete cyclization.[3][5]
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility limit, but crystallization has not yet been initiated.[6]
-
Incorrect pH: The solubility of quinolone compounds can be highly dependent on the pH of the solution.[7] If the pH is not optimal for precipitation, the compound may remain in solution or separate as an oil.
Troubleshooting Guides: From Oily Product to Crystalline Solid
This section provides a systematic approach to converting your oily this compound into a pure, solid material.
Initial Step: Rigorous Removal of Residual Solvents
Before attempting more complex purification techniques, it is imperative to ensure all volatile solvents are removed.
Protocol 1: High-Vacuum Drying
-
Transfer your oily product to a round-bottom flask.
-
Connect the flask to a high-vacuum line (Schlenk line).
-
Gently heat the flask in a water bath (40-50°C) while under vacuum. This will help to azeotropically remove any trapped solvents.[8]
-
Continue this process for several hours, or until the product solidifies or no further solvent is observed condensing in the cold trap.
If the product remains an oil after this step, proceed to the following purification methods.
Q2: After vacuum drying, my product is still an oil. What is the next best step?
If residual solvent removal does not induce solidification, the issue likely lies with impurities. The following techniques are presented in order of increasing complexity and are designed to systematically remove impurities and promote crystallization.
Method 1: Trituration - A Simple and Effective Purification Technique
Trituration is a form of solid-liquid extraction where a solvent is chosen in which your desired product is insoluble, but the impurities are soluble.[9] This is an excellent first-line approach for removing highly soluble impurities from a crude product.[10][11]
Protocol 2: Trituration of Oily this compound
-
Solvent Selection: Choose a solvent in which this compound has poor solubility. A good starting point is a non-polar solvent like hexanes or a slightly more polar solvent like diethyl ether.[10] You may need to test a few solvents on a small scale to find the optimal one.
-
Procedure:
-
Add a small amount of the chosen solvent to your oily product.
-
Using a spatula or glass rod, vigorously scratch and stir the mixture.[12] This mechanical agitation can induce crystallization.
-
The goal is to "wash" the impurities into the solvent, leaving your purified product as a solid.
-
-
Isolation:
-
Once a solid has formed, collect it by vacuum filtration.
-
Wash the solid with a small amount of cold trituration solvent to remove any remaining dissolved impurities.
-
Dry the resulting solid under high vacuum.
-
dot graph TD { A[Oily Product] --> B{Add Trituration Solvent}; B --> C[Stir and Scratch]; C --> D{Solid Forms?}; D -- Yes --> E[Vacuum Filtration]; E --> F[Wash with Cold Solvent]; F --> G[Dry Solid Product]; D -- No --> H{Try a Different Solvent}; H --> B; } caption: "Workflow for Trituration."
Method 2: Recrystallization - The Gold Standard for Purification
Recrystallization is a powerful technique for purifying solids.[13] The principle relies on the differential solubility of your compound and its impurities in a given solvent at different temperatures.[6]
Q3: How do I choose the right solvent for recrystallizing this compound?
The ideal recrystallization solvent will dissolve your compound completely when hot, but your compound will have low solubility when the solvent is cold.[3] Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Table 1: Suggested Solvents for Recrystallization of this compound
| Solvent/Solvent System | Rationale |
| Ethanol/Ethyl Acetate (1:1) | A commonly used solvent mixture for quinoline derivatives, offering a good balance of polarity.[3][14] |
| Methanol | A polar protic solvent that may be effective if impurities are non-polar. |
| Acetone/Water | A polar aprotic/protic mixture that can be fine-tuned for optimal solubility.[15] |
| Dichloromethane/Methanol | A system with a wider polarity range, useful for more challenging separations.[3] |
Protocol 3: Recrystallization from an Oily Product
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your oily product.[16] Stir and continue to add hot solvent dropwise until the oil is fully dissolved.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[12]
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature.[13] Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]
-
Inducing Crystallization: If crystals do not form, try the following:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[12]
-
Seeding: Add a tiny crystal of pure this compound (if available).
-
-
Isolation: Collect the crystals by vacuum filtration.[13]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[6]
-
Drying: Dry the purified crystals under high vacuum.
dot graph TD { A[Oily Product] --> B{Add Minimal Hot Solvent}; B --> C{Dissolve Completely}; C --> D{Cool Slowly}; D --> E{Crystals Form?}; E -- Yes --> F[Vacuum Filtration]; F --> G[Wash with Cold Solvent]; G --> H[Dry Crystalline Product]; E -- No --> I{Induce Crystallization}; I -- Scratching/Seeding --> D; } caption: "Recrystallization Workflow."
Q4: I've tried trituration and recrystallization, but my product remains an oil. What other options do I have?
If standard crystallization techniques fail, it may be necessary to employ more advanced methods or consider the chemical properties of your compound.
Method 3: Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.[3]
Protocol 4: Column Chromatography of this compound
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[3] Aim for an Rf value of 0.2-0.4 for your product.
-
Column Packing: Pack a chromatography column with silica gel.
-
Sample Loading: Dissolve your oily product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Method 4: Salt Formation to Induce Crystallization
For compounds with acidic or basic functional groups, forming a salt can often dramatically increase the crystallinity.[15] this compound has a basic nitrogen atom and can be converted to a salt, such as a hydrochloride salt.[3]
Protocol 5: Hydrochloride Salt Formation
-
Dissolve your oily product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise while stirring.
-
The hydrochloride salt should precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash with the organic solvent, and dry under vacuum.
Q5: What are the common impurities in the synthesis of this compound and how can I remove them?
The most common impurities will depend on the synthetic route used. A frequent route to quinoline derivatives is the Bischler-Napieralski reaction.[17][18][19][20][21]
Table 2: Common Impurities and Removal Strategies
| Impurity | Origin | Recommended Removal Method |
| Unreacted Starting Materials | Incomplete reaction | Column Chromatography, Recrystallization |
| Byproducts from Side Reactions | Non-specific reactions | Column Chromatography, Recrystallization |
| Reagents/Catalysts | Incomplete workup | Aqueous washes during workup, Trituration |
For basic impurities, an acidic wash (e.g., with dilute HCl) during the workup can be very effective.[3]
Conclusion
Obtaining an oily product when a solid is expected can be a significant roadblock in a research project. However, by systematically addressing the potential causes—residual solvents and impurities—it is almost always possible to induce crystallization and obtain a pure, solid product. This guide provides a logical progression of troubleshooting steps, from simple solvent removal to more advanced purification techniques. By understanding the underlying principles of each method, you will be well-equipped to tackle this common laboratory challenge.
References
- BenchChem. (2025). Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol. BenchChem.
- LookChem. (n.d.). This compound. LookChem.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
- Echemi. (n.d.).
- ResearchGate. (2015). How to recrystallize an oily compound?
- MolCore. (2015). MSDS of this compound. MolCore.
- Chemtips. (2013). Shake, Scrape, and Drain. WordPress.com.
- ResearchGate. (2022). How to recrystallize an oily compound after column chromatography?
- Sigma-Aldrich. (n.d.). This compound | 13425-93-9. Sigma-Aldrich.
- University of California, Los Angeles. (n.d.).
- chemeurope.com. (n.d.).
- ResearchGate. (2017). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors.
- University of Colorado Boulder. (n.d.).
- ChemicalBook. (2023). 4-Hydroxy-6,7-dimethoxyqunioline. ChemicalBook.
- BenchChem. (2025).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- BenchChem. (2025). Technical Support Center: Troubleshooting Fluproquazone & Fluoroquinolone-Class Compound Experiments. BenchChem.
- Common Organic Chemistry. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. RSC Publishing.
- University of Rochester. (n.d.).
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Malaysian Journal of Chemistry. (2021).
- Reddit. (2022). How do I force my compound to solidify after workup? Please help! r/Chempros.
- BenchChem. (2025). Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors.
- National Institutes of Health. (2016).
- PubMed. (n.d.).
- ResearchGate. (2020). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
- BLD Pharm. (n.d.). 13425-93-9|this compound.
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- PubMed. (n.d.). Determination of quinolones and fluoroquinolones in hospital sewage water by off-line and on-line solid-phase extraction procedures coupled to HPLC-UV.
- PubMed. (2011). Impact of pH on bacterial growth and activity of recent fluoroquinolones in pooled urine.
- PubMed. (n.d.). Comparative study on antagonistic effects of low pH and cation supplementation on in-vitro activity of quinolones and aminoglycosides against Pseudomonas aeruginosa.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- Guidechem. (2023). How can 4-Hydroxy-6,7-Dimethoxyquinoline be synthesized?.
- Mettler Toledo. (2021).
- Smolecule. (2023). Buy this compound | 13425-93-9.
- Parchem. (n.d.). This compound (Cas 13425-93-9).
- PMC. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline | 13425-93-9.
- Echemi. (n.d.). 4 Hydroxy 6,7 dimethoxy quinoline.
Sources
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- 7. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Trituration - Wikipedia [en.wikipedia.org]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. Trituration [chemeurope.com]
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- 17. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 20. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 21. Bischler-Napieralski Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 4-Chloro-6,7-dimethoxyquinoline
Welcome to the technical support guide for the chlorination of 6,7-Dimethoxyquinolin-4-ol. This resource is designed for researchers, chemists, and drug development professionals who are utilizing 4-chloro-6,7-dimethoxyquinoline as a key intermediate in their synthetic pathways, notably for anti-cancer agents like Cabozantinib and Tivozanib.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field experience to help you navigate the common challenges associated with this critical transformation.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses the most common issues encountered during the chlorination of this compound. Each answer provides not only a solution but also the underlying chemical reasoning to empower your experimental design.
Question 1: My yield of 4-chloro-6,7-dimethoxyquinoline is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields are a frequent challenge and can stem from several factors. The key is to systematically investigate the reaction parameters. In our experience, the following areas are the most critical to examine:
-
Incomplete Reaction: The most common cause of low yield is an incomplete conversion of the starting material. This can be due to:
-
Insufficient Reagent: The molar ratio of the chlorinating agent, typically phosphorus oxychloride (POCl₃), to the quinolinol is crucial. While a stoichiometric amount is theoretically sufficient, an excess is often required to drive the reaction to completion. We recommend starting with at least 3.5 molar equivalents of POCl₃.[2][4] If TLC analysis shows significant starting material remaining, a modest increase in the equivalents of POCl₃ may be beneficial.
-
Suboptimal Temperature & Time: This reaction requires significant thermal energy. Temperatures below 90°C may lead to a sluggish and incomplete reaction.[5] The ideal range is typically 90-120°C.[1][5] Reaction time must also be optimized; we strongly advise monitoring the reaction's progress by Thin Layer Chromatography (TLC) every 1-2 hours to determine the point of maximum conversion, which usually occurs within 4-12 hours.[1][5]
-
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water, decomposing into phosphoric acid and HCl.[5] This not only consumes your reagent but can introduce unwanted side reactions. It is imperative to use thoroughly dried glassware and high-purity, dry reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent atmospheric moisture from interfering.[5]
-
Product Degradation: While the product is generally stable under the reaction conditions, unnecessarily prolonged reaction times or excessive temperatures (>>120°C) can lead to the formation of dark-colored impurities and degradation, thereby reducing the isolated yield.[5]
Logical Troubleshooting Flow for Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A troubleshooting workflow for diagnosing low product yield.
Question 2: My reaction mixture turns very dark, almost black, upon heating. What causes this, and is the product salvageable?
Answer: The formation of dark-colored impurities is a common observation, often due to side reactions. The quinoline ring, activated by two electron-donating methoxy groups, is susceptible to various electrophilic reactions, especially at elevated temperatures.[5]
-
Primary Cause: The most likely cause is thermal degradation or polymerization, which can be exacerbated by excessively high temperatures or impurities in the starting material.[5] Impurities from previous synthetic steps can react with the harsh chlorinating agent to form complex, colored byproducts.
-
Salvage Strategy: In many cases, the desired product can still be isolated, although the yield may be compromised. The key is a robust purification strategy. After the standard workup, the crude, dark solid should be subjected to recrystallization. A mixed solvent system of ethanol and ethyl acetate (e.g., in a 1:1 volume ratio) is highly effective for isolating the light brown or gray solid product from the dark, often tar-like impurities.[1][4] If recrystallization is insufficient, column chromatography on silica gel may be necessary.
Question 3: I'm struggling with the purification of the crude product. It seems to co-precipitate with impurities. What do you recommend?
Answer: Purification difficulties often arise from the similar solubility profiles of the product and unreacted starting material or byproducts.[5]
-
Optimizing Recrystallization: This is the most effective purification method.[4] If a standard ethanol/ethyl acetate mixture isn't providing adequate separation, try experimenting with the solvent ratio. Sometimes, adding a co-solvent in which the impurity is more soluble can help.
-
Workup pH Control: The 4-chloro group on the quinoline is susceptible to hydrolysis back to the starting hydroxyl group, especially under non-neutral pH conditions during the aqueous workup.[5] When quenching the reaction, ensure the pH is carefully controlled. Pouring the reaction mixture into a basic solution like 10% potassium carbonate and stirring vigorously helps neutralize the acidic byproducts and precipitate the product effectively.[1][2]
-
Filtration and Washing: After quenching, allow sufficient time for the product to fully precipitate (e.g., 2 hours with stirring).[2] When filtering, wash the crude solid thoroughly with cold water to remove any inorganic salts before drying and proceeding to recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of chlorination with phosphorus oxychloride (POCl₃)?
A1: The chlorination of a 4-hydroxyquinoline with POCl₃ is analogous to a Vilsmeier-Haack type reaction.[5] The reaction proceeds in two main stages. First, the hydroxyl group of the quinolinol acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphorylated intermediate. In the second stage, a chloride ion (from POCl₃) performs a nucleophilic attack at the C4 position, displacing the phosphate group and yielding the 4-chloroquinoline product.[6][7]
Caption: The two-stage mechanism for POCl₃ chlorination.
Q2: What are the generally accepted optimal reaction conditions?
A2: Based on multiple established protocols, the following conditions are recommended for achieving high conversion and yield.[1][2][4]
| Parameter | Recommended Value | Rationale & Notes |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Highly effective and commonly used. Other agents like SOCl₂ can be used but POCl₃ is standard.[1] |
| Solvent | POCl₃ (as reagent & solvent) or a high-boiling ether (e.g., diglyme) | Using POCl₃ as the solvent is common and efficient.[2][4] Using a co-solvent like diglyme can improve slurry handling.[1] |
| Reactant Ratio | 1 : 3.5 (molar, Quinolinol:POCl₃) | An excess of POCl₃ is necessary to drive the reaction to completion.[2] |
| Temperature | 90 - 110 °C | Balances reaction rate with minimizing side product formation.[1][5] |
| Reaction Time | 4 - 12 hours | Must be monitored by TLC to avoid incomplete reaction or product degradation.[1] |
Q3: How should I monitor the reaction progress effectively?
A3: Thin Layer Chromatography (TLC) is the most reliable and straightforward method.[4]
-
TLC System: A developing solvent system of dichloromethane:petroleum ether (1:8) has been shown to be effective.[1]
-
Procedure: Spot the starting material (dissolved in a suitable solvent) as a reference. Every 1-2 hours, carefully take a small aliquot from the reaction mixture, quench it (e.g., in a vial with a small amount of ice and base), extract with an organic solvent like ethyl acetate, and spot it on the TLC plate.
-
Completion: The reaction is considered complete when the spot corresponding to the starting this compound is no longer visible.[4]
Q4: What are the most critical safety precautions when using phosphorus oxychloride (POCl₃)?
A4: Phosphorus oxychloride is a highly corrosive and water-reactive substance that must be handled with extreme care.[8]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and heavy-duty chemical-resistant gloves.
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood. POCl₃ is a fuming liquid that releases corrosive vapors.
-
Handling: Use syringes or cannulas for transfers. Avoid pouring in the open air.
-
Quenching: Always add the POCl₃-containing reaction mixture slowly to a large volume of ice/water or a basic solution with vigorous stirring. Never add water to POCl₃, as the reaction is exothermic and can be explosive.
Validated Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the chlorination reaction, incorporating best practices for safety, monitoring, and purification.[1][2][8]
Workflow Overview
Caption: Experimental workflow for the synthesis of 4-chloro-6,7-dimethoxyquinoline.
Step-by-Step Procedure
-
Reactor Setup: In a chemical fume hood, assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a thermometer. Ensure all glassware is oven-dried and assembled while hot to prevent moisture.
-
Reagent Charging: Charge the flask with this compound (11.7 g, 0.057 mol, 1.0 equiv).[8] Add diethylene glycol dimethyl ether (100 mL).[8]
-
Addition of POCl₃: While stirring the suspension at room temperature (20°C), carefully and slowly add phosphorus oxychloride (30.4 g, 0.20 mol, 3.5 equiv).[8] The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to 100°C using a heating mantle and temperature controller.[8] Maintain this temperature and continue vigorous stirring for 6-8 hours.
-
Monitoring: Monitor the reaction progress using TLC as described in the FAQ section. The reaction is complete when the starting material spot has disappeared.
-
Work-up and Quenching: Once complete, cool the reaction mixture to room temperature (20°C).[1] In a separate large beaker (e.g., 2 L), prepare a stirred solution of 10% aqueous potassium carbonate (1200 mL) cooled in an ice bath.[1] Slowly and carefully pour the reaction mixture into the cold, stirred basic solution. A precipitate will form.
-
Isolation: Continue stirring the quenched mixture for 2 hours to ensure complete precipitation.[2] Collect the solid crude product by suction filtration, washing the filter cake thoroughly with cold water.
-
Purification: Dry the crude product. Transfer the solid to a flask and add a 1:1 mixture of ethyl acetate and ethanol (approx. 120 mL).[8] Heat the mixture to reflux until all the solid dissolves, then allow it to cool slowly to room temperature and then in an ice bath to crystallize. Collect the purified crystals by suction filtration.
-
Drying: Dry the purified product under vacuum to obtain 4-chloro-6,7-dimethoxyquinoline as a gray or light brown solid (Expected yield: ~79%).[2]
References
- BenchChem. (2025). .
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline.
- BenchChem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
-
Arnott, E. A., et al. (2011). POCl₃ chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-61. [Link]
- BenchChem. (2025).
- Google Patents. (CN106008336A). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- Raj, T., et al. (2016). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B, 55B(4), 517-525.
-
Figshare. (2011). POCl₃ Chlorination of 4-Quinazolones. [Link]
Sources
- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
preventing side product formation in Gould-Jacobs reaction
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful quinoline synthesis. Here, we address common challenges, with a focus on preventing side product formation and optimizing reaction outcomes. Our approach is rooted in mechanistic understanding to provide not just solutions, but the reasoning behind them.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My primary issue is a low yield of the desired 4-hydroxyquinoline, with a significant amount of the uncyclized anilidomethylenemalonate intermediate remaining. What's going wrong?
A1: This is the most common hurdle in the Gould-Jacobs reaction and almost always points to insufficient energy input during the critical thermal cyclization step. The conversion of the anilidomethylenemalonate intermediate to the quinoline ring system is a high-activation-energy, 6-electron electrocyclization that requires substantial thermal energy, typically above 250 °C.[1]
Causality & Expert Analysis: The reaction proceeds in two main stages: (1) condensation of the aniline and the malonate derivative to form the intermediate, which is relatively facile, and (2) the high-temperature intramolecular cyclization.[2] If the temperature is too low, the reaction stalls after the first stage.
Troubleshooting Protocol:
-
Verify Temperature: Ensure your heating apparatus is reaching and maintaining the target temperature. For conventional heating, high-boiling point solvents are essential. Diphenyl ether (b.p. 259 °C) is a standard choice.[1][3]
-
Increase Reaction Temperature: If using a high-boiling solvent, ensure you are achieving vigorous reflux. A gradual increase in temperature can significantly drive the cyclization forward.[4]
-
Optimize Reaction Time: While higher temperatures are needed, prolonged heating can lead to degradation.[2] It is crucial to find the optimal balance. We recommend performing a time-course study at your target temperature, analyzing aliquots by HPLC or TLC to determine the point of maximum conversion before degradation products become significant.
-
Switch to Microwave Heating: Microwave irradiation is a highly effective method for overcoming the energy barrier of this reaction. It provides rapid, uniform heating and can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields by minimizing the time the product is exposed to high temperatures.[1][2]
-
Consider a Chemical Promoter: For substrates that are particularly resistant to cyclization or are thermally sensitive, using a promoter like Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid) can facilitate cyclization under milder conditions, avoiding the need for extreme temperatures.[3]
Q2: The reaction mixture turns dark brown or black, and I'm isolating a tarry, intractable substance instead of my product. How can I prevent this decomposition?
A2: The formation of tar is a clear sign of thermal decomposition.[4] The high temperatures required for the Gould-Jacobs cyclization can also degrade your starting materials, the intermediate, or the final quinoline product, especially if heating is prolonged or uneven.
Causality & Expert Analysis: This issue stems from a competition between the desired intramolecular cyclization and intermolecular polymerization or degradation pathways. The key is to supply enough energy for the cyclization to occur rapidly, without dwelling in a temperature/time zone where decomposition dominates.
Mitigation Strategies:
-
Optimize Temperature-Time Balance: This is the most critical factor. As detailed in the table below, very high temperatures (e.g., 300 °C) can sometimes require shorter reaction times to maximize yield and prevent decomposition.[2] A thorough time-temperature examination is essential to optimize the yield.[2]
-
Use Microwave Synthesis: As mentioned previously, the primary advantage of microwave heating is the significant reduction in reaction time, which directly translates to less opportunity for thermal degradation.[2]
-
Ensure Homogeneity: In conventional heating setups, ensure efficient stirring to avoid localized "hot spots" where decomposition can initiate.
-
Workup Procedure: Sometimes, the product may be thermally stable but degrades during workup. Once the reaction is complete, cool the mixture promptly and proceed with isolation. For products that precipitate upon cooling, this can be a very effective way to separate them from soluble, dark-colored impurities.[1]
Table 1: Effect of Heating Method on Gould-Jacobs Cyclization
| Parameter | Conventional Heating (Diphenyl Ether) | Microwave Heating (Solvent-Free) | Rationale & Reference |
| Temperature | ~250-260 °C | 250-300 °C | High thermal energy is required for the 6-electron electrocyclization.[1][2] |
| Time | 30-60 minutes (or longer) | 5-15 minutes | Microwave heating is significantly more efficient at delivering energy, drastically cutting reaction times.[2][3] |
| Typical Yield | Often moderate; prone to degradation | Often higher due to reduced reaction time | Shorter exposure to high temperatures minimizes the formation of degradation byproducts.[2][4] |
| Key Issue | Thermal decomposition with prolonged heating | Potential for pressure buildup; requires specialized vials | High temperatures can lead to decarboxylation and other side reactions if not carefully controlled.[2] |
Q3: I am using a substituted aniline, and I'm getting a mixture of isomeric quinoline products. How can I control the regioselectivity of the cyclization?
A3: Regioselectivity is a known challenge when the aniline possesses substituents that could direct the cyclization to different positions, or when using heterocyclic amines (e.g., aminopyridines). The outcome is often a result of a competition between kinetically and thermodynamically favored pathways.[5]
Causality & Expert Analysis: The cyclization can occur at different unencombered positions on the aromatic ring. The preferred site of attack is governed by both steric and electronic factors. In some cases, an initial, kinetically favored product can rearrange to a more stable thermodynamic product under the harsh reaction conditions.[5]
Controlling Regioselectivity:
-
Choice of Heating Method: The method of energy delivery can influence the product ratio. Flash vacuum pyrolysis (FVP), a gas-phase thermolysis technique, tends to favor the kinetic product due to short contact times at high temperatures.[5][6] In contrast, solution-phase heating (conventional reflux or microwave) allows more time for potential equilibration to the thermodynamic product.[5]
-
Solvent and Temperature: The reaction medium and temperature can influence the transition states of the competing cyclization pathways. While systematic studies are substrate-dependent, exploring different high-boiling solvents or using microwave heating to precisely control the temperature may alter the isomeric ratio.
-
Mechanistic Insight: For complex substrates, it is highly advisable to consult the literature for precedents with similar substitution patterns. Computational methods, such as DFT calculations, can also provide valuable insight into the activation barriers for different cyclization pathways, helping to predict the likely outcome.[5]
Frequently Asked Questions (FAQs)
What is the complete mechanistic pathway of the Gould-Jacobs Reaction?
The reaction is a multi-step synthesis that transforms an aniline into a 4-hydroxyquinoline.[7][8]
-
Condensation: The reaction begins with a nucleophilic attack from the aniline nitrogen onto diethyl ethoxymethylenemalonate (DEEM) or a similar substrate, followed by the elimination of ethanol to form the key anilidomethylenemalonate intermediate.[7][9]
-
Thermal Cyclization: This intermediate undergoes a thermally induced 6-electron electrocyclization to form the quinoline ring. This is typically the rate-limiting and most challenging step.[1]
-
Saponification: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then hydrolyzed, usually with a base like sodium hydroxide, to convert the ester group into a carboxylic acid.[7]
-
Decarboxylation: Finally, the 4-hydroxyquinoline-3-carboxylic acid is heated above its melting point to eliminate carbon dioxide, yielding the final 4-hydroxyquinoline product.[1][7]
My cyclization works, but the subsequent saponification or decarboxylation steps are problematic. Any advice?
For saponification , ensure you are using a sufficient excess of base (e.g., 10% aqueous NaOH) and heating to reflux for an adequate time (1-2 hours) to ensure complete hydrolysis of the ester. Monitor the reaction by TLC until the starting material is consumed.[1]
For decarboxylation , the key is controlled heating. Place the dry carboxylic acid in a flask and heat it carefully above its melting point. The reaction is complete when the evolution of CO₂ gas ceases. Overheating can cause decomposition, so use the minimum temperature necessary.[1] Note that under certain high-pressure microwave conditions (e.g., >20 bar), decarboxylation can occur spontaneously during the cyclization step.[2]
When should I consider an alternative to the Gould-Jacobs reaction?
The Gould-Jacobs reaction is excellent for producing 4-hydroxyquinolines.[7] However, if you need a different substitution pattern, other named reactions might be more suitable.
-
For quinoline-4-carboxylic acids (cinchoninic acids): The Pfitzinger reaction , which condenses isatin with a carbonyl compound, is a classic choice.[10]
-
For general substituted quinolines: The Skraup synthesis (aniline, glycerol, acid, oxidizing agent) or the Doebner-von Miller reaction (aniline, α,β-unsaturated carbonyl compound) are powerful alternatives.[11]
Experimental Protocols
Protocol 1: Classical High-Temperature Cyclization
This protocol is adapted for the cyclization of the anilidomethylenemalonate intermediate using a high-boiling solvent.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, dissolve the anilidomethylenemalonate intermediate (1.0 eq) in diphenyl ether (5-10 mL per gram of intermediate).
-
Heating: Heat the solution to a vigorous reflux (approx. 250-260 °C).
-
Reaction: Maintain the reflux for 30-60 minutes. Monitor the reaction progress by taking small aliquots and analyzing via TLC or HPLC.
-
Isolation: Once complete, cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.
-
Purification: Add a non-polar solvent like hexanes or cyclohexane to aid precipitation. Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under vacuum.[1]
Protocol 2: Microwave-Assisted Cyclization (Solvent-Free)
This protocol, adapted from Biotage application notes, demonstrates a rapid, solvent-free approach for the synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate directly from aniline.[1][2]
-
Setup: In a 2-5 mL microwave vial, add aniline (1.0 eq, e.g., 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (3.0 eq, e.g., 6.0 mmol). The excess DEEM acts as both reagent and solvent.[1] Add a magnetic stir bar.
-
Irradiation: Seal the vial and place it in a dedicated microwave synthesis system. Heat the mixture to 250 °C and hold for 10 minutes. Note: This reaction will generate high pressure. Use appropriate safety precautions and equipment.
-
Isolation: After the reaction, cool the vial to room temperature. The product will typically precipitate from the reaction mixture.
-
Purification: Filter the solid product and wash with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and soluble impurities.
-
Analysis: Dry the solid under vacuum. Analyze the product and the mother liquor by HPLC-MS to determine purity and yield.[2]
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Organic Chemistry. Gould-Jacobs Reaction Mechanism. YouTube. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Puschnig, P., et al. On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. Eur. J. Org. Chem.2019 . [Link]
-
ResearchGate. Gould-Jacobs Reaction. [Link]
-
Name Reaction. Gould-Jacobs Reaction. [Link]
-
Pérez-Márquez, J., et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank2017 , 2017(4), M964. [Link]
-
Wikipedia. Pfitzinger reaction. [Link]
-
ResearchGate. The Pfitzinger Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ablelab.eu [ablelab.eu]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. wikiwand.com [wikiwand.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Poor Separation of Quinoline Derivatives on TLC
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Thin-Layer Chromatography (TLC) of quinoline derivatives. As a class of basic, nitrogen-containing heterocycles, quinolines present unique challenges on standard silica gel plates. This document provides in-depth troubleshooting advice, scientifically-grounded explanations, and practical protocols to help you achieve clean, reproducible separations.
Troubleshooting Guide: Common Problems & Solutions
This section addresses the most frequent issues encountered during the TLC analysis of quinoline derivatives in a direct question-and-answer format.
Question 1: My quinoline derivative spot is streaking or "tailing" down the plate. What's causing this and how do I fix it?
Answer: This is the most common problem when working with quinoline derivatives on silica gel.
The Cause: Acid-Base Interactions Standard silica gel (SiO₂) is an acidic stationary phase due to the presence of silanol groups (Si-OH) on its surface. The nitrogen atom in the quinoline ring is basic and can be protonated by these acidic silanols. This strong ionic interaction causes a portion of your sample to bind very tightly to the stationary phase, while the rest moves with the mobile phase, resulting in a "streak" or "tail" rather than a compact spot.[1]
Solutions:
-
Add a Basic Modifier to the Mobile Phase: This is the most effective and widely used solution. By adding a small amount of a competitive base to your eluent, you effectively "deactivate" the acidic sites on the silica gel.[1][2] The modifier competes with your quinoline derivative for binding to the silanol groups, allowing your compound to elute evenly.
-
Triethylamine (TEA) or Diethylamine (DEA): Add 0.5-2% TEA or DEA to your mobile phase. For many quinoline alkaloids, a quaternary mobile phase like Toluene:Chloroform:Diethyl ether:Diethylamine (40:15:35:10) has proven effective.[3][4]
-
Ammonia Solution: For highly basic compounds, a mixture of 1-10% of (10% NH₄OH in methanol) in dichloromethane can be highly effective.[3][5]
-
-
Reduce Sample Concentration: Overloading the plate is a frequent cause of streaking for any compound.[2] The stationary phase has a finite number of interaction sites. If you apply too much sample, these sites become saturated, leading to poor spot shape.
-
Action: Dilute your sample and re-spot. The ideal starting spot should be only 1-2 mm in diameter.[3]
-
-
Consider an Alternative Stationary Phase: If modifying the mobile phase doesn't resolve the issue, the interaction with silica may be too strong.
-
Alumina (Al₂O₃) Plates: Alumina is a good alternative for the separation of basic compounds.[6][7] You can use neutral or, more effectively, basic alumina plates which minimize acidic interactions.[8]
-
Reversed-Phase (C18) Plates: If your quinoline derivative is sufficiently non-polar, reversed-phase TLC can be an excellent option. Here, the stationary phase is non-polar, and a polar mobile phase (like methanol/water or acetonitrile/water) is used. This mode of separation relies on hydrophobic interactions, avoiding the problematic acid-base interactions altogether.[9]
-
Question 2: My spots are not moving off the baseline (Rf ≈ 0). What should I do?
Answer: An Rf value near zero indicates that your compound has a very strong affinity for the stationary phase and is not being effectively carried by the mobile phase.
The Cause: Insufficient Mobile Phase Polarity The mobile phase is not polar enough to displace your compound from the active sites of the silica gel. This is common for quinoline derivatives that possess additional polar functional groups (e.g., -OH, -NH₂, -COOH).
Solutions:
-
Increase the Polarity of the Mobile Phase: The most direct solution is to increase the eluting power of your solvent system.
-
Adjust Solvent Ratio: If you are using a mixture like hexane/ethyl acetate, increase the proportion of the more polar solvent (ethyl acetate). For example, move from a 9:1 ratio to a 7:3 or 1:1 ratio.[2][3]
-
Change Solvents: If adjusting the ratio is insufficient, switch to a more polar solvent system altogether. A common next step is to use a dichloromethane/methanol system.[2]
-
Question 3: My spots are running at the solvent front (Rf ≈ 1). How can I get them to separate?
Answer: An Rf value near one means your compound has very little affinity for the stationary phase and is moving almost exclusively with the mobile phase.
The Cause: Excessive Mobile Phase Polarity The mobile phase is too polar. It is so effective at dissolving your compound that it doesn't allow for sufficient interaction (adsorption) with the stationary phase, and thus no separation occurs.
Solutions:
-
Decrease the Polarity of the Mobile Phase: You need to reduce the eluting power of your solvent system to allow the compound to interact more with the silica gel.
-
Adjust Solvent Ratio: If using a hexane/ethyl acetate mixture, decrease the proportion of ethyl acetate. For example, move from a 1:1 ratio to a 4:1 or 9:1 ratio.[3]
-
Change Solvents: If your compound is very non-polar, you may need a less polar system, such as pure toluene or a mixture of toluene and hexane.
-
Question 4: I can't see any spots on my developed TLC plate after using a UV lamp. Does this mean my reaction failed?
Answer: Not necessarily. While many quinoline derivatives are UV-active due to their aromatic structure, some may not be, or the concentration might be too low for detection by UV light alone.
Solutions:
-
Use a Chemical Visualization Stain: Many stains react with organic compounds to produce colored spots.
-
Iodine Chamber: This is a great general-purpose, non-destructive method. Place the dried TLC plate in a sealed chamber containing a few iodine crystals. Iodine vapor will complex with most organic compounds, causing them to appear as temporary brown spots.[3]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent stain for compounds that can be oxidized. It produces yellow-brown spots on a vibrant purple background.[3]
-
Other Stains: For specific derivatives, other stains like ninhydrin (for primary/secondary amines) or anisaldehyde stains can be effective.[3]
-
-
Increase Sample Concentration: Your compound might simply be too dilute to see.
-
Action: Try re-running the TLC with a more concentrated sample solution. Alternatively, spot multiple times in the exact same location on the baseline, allowing the solvent to fully evaporate between each application to build up the concentration.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for a new quinoline derivative? A good starting point for a quinoline derivative of "average" polarity on a silica gel plate is a mixture of a non-polar and a polar solvent. A 7:3 mixture of Hexane:Ethyl Acetate is a classic choice.[2] If your compound is expected to be more polar (e.g., has hydroxyl or amino groups), starting with Dichloromethane:Methanol (95:5) might be more appropriate.[3] Remember to add ~0.5% triethylamine to your chosen system to prevent tailing.[3]
Q2: What is an ideal Rf value range for good separation? For effective separation and accurate analysis, aim for an Rf value between 0.3 and 0.7.[3] Rf values too close to 0 or 1 indicate poor partitioning between the stationary and mobile phases, meaning the chosen solvent system is not optimal for separation.
Q3: How can I separate two quinoline isomers with very similar Rf values? Separating isomers is challenging. Try the following:
-
Optimize Mobile Phase: Test multiple solvent systems with different selectivities (e.g., switch from an ethyl acetate-based system to a dichloromethane-based one). Sometimes, a three-component solvent system can provide the necessary selectivity.
-
Use High-Performance TLC (HPTLC) Plates: HPTLC plates have smaller, more uniform particles, which provide higher resolution and can often separate spots that merge on standard TLC plates.[10][11]
-
Change Stationary Phase: Switching to an alumina plate may alter the interaction dynamics enough to achieve separation.
Q4: How do I confirm the identity of a spot on my TLC plate? The best way is to use a co-spot . On the same TLC plate, apply three spots to the baseline:
-
Your reaction mixture/unknown sample.
-
An authentic, known standard of the suspected compound.
-
A "co-spot" where you apply both your unknown sample and the known standard at the same point. If your unknown is the same as the standard, the co-spot will appear as a single, unified spot after development. If they are different compounds, you will likely see two separate or elongated spots.[3]
Data Presentation
The selection of a mobile phase is highly dependent on the specific substituents on the quinoline ring. The following table provides examples of solvent systems used for various quinoline derivatives to serve as a starting point for your method development.
| Compound Type / Example | Stationary Phase | Mobile Phase (Solvent System) | Approximate Rf Value | Reference |
| General Quinine/Quinidine Alkaloids | Silica Gel | Toluene:Chloroform:Diethyl ether:Diethylamine (40:15:35:10) | Varies by alkaloid | [3][4] |
| 7-amino-4-trifluoromethyl-2-(3-azidooxypropyl) quinoline derivatives | Silica Gel | Hexane:Acetone (3:1) | 0.38 | [3] |
| 1-(3-isothiocyanopropyl)-4-trifluoromethyl-quinoline | Silica Gel | Hexane:Ethyl acetate (2:1) | Varies | [3] |
| Highly Basic Derivatives | Silica Gel | 1-10% of (10% NH₄OH in Methanol) in Dichloromethane | Varies | [3][5] |
| General Basic Compounds | Basic Alumina | Dichloromethane:Methanol (98:2) | Varies |
Experimental Protocols & Workflows
Protocol 1: Step-by-Step TLC Analysis
This protocol outlines the standard procedure for running a TLC plate.
Caption: Standard step-by-step TLC experimental workflow.
Diagram 1: Troubleshooting Logic for Poor Quinoline Separation
This workflow provides a logical path for diagnosing and solving common TLC separation issues.
Caption: Logical workflow for troubleshooting poor TLC separation.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. BenchChem.
- Wardas, W., et al. (1993). New visualizing agents for quinoline, isoquinoline, and selected methylquinolines in TLC.
- Mroczek, T., & Glowniak, K. (2000). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations.
- Sorbent Technologies, Inc. (2025).
- Arize, C. A. (2017). Mercuration of quinoline give different isomers how could these isomers separated.
- Adcerax. Alumina TLC Plates | Neutral & Basic | Glass/Al/PET Backing.
- Chemistry LibreTexts. (2022).
- National Institutes of Health (NIH). (n.d.). Detection Progress of Selected Drugs in TLC.
- Pavia, D. L., et al. (1982). Reverse-phase thin-layer chromatography.
- Sherma, J. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography.
- Merck Millipore.
- BenchChem. (2025). Monitoring quinoline synthesis progress using TLC or LC-MS.
- International Journal of Pharmaceutical Sciences. (n.d.).
- National Institutes of Health (NIH). (n.d.). Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants.
- Sigma-Aldrich.
- EPFL.
- Interchim.
- Journal of Food and Drug Analysis. (n.d.). HPTLC method development and validation: Strategy to minimize methodological failures.
- Scribd.
- Sigma-Aldrich.
- National Institutes of Health (NIH). (n.d.).
- SiliCycle. SiliaPlate TLC Plates, Glass-Backed, Basic Alumina, 250 µm, 20 x 20 cm, F254.
- MDPI. 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.).
- Semantic Scholar.
- ResearchGate. (2025).
- ResearchGate. (2013). Tailing in TLC - can anyone help?
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- 5. sorbtech.com [sorbtech.com]
- 6. Alumina TLC Plates | Neutral & Basic | Glass/Al/PET Backing [adcerax.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. TLC plates, Aluminium oxide 60 F₂₅₄, basic pkg of 25 plates, plate L × W 20 cm × 20 cm, glass support | Sigma-Aldrich [sigmaaldrich.com]
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- 10. Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Phenoxylation of 4-chloro-6,7-dimethoxyquinoline
Welcome to the technical support center for the optimization of the phenoxylation of 4-chloro-6,7-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this crucial synthetic transformation. The formation of the C-O bond in this context is a key step in the synthesis of various biologically active molecules, including potent c-Met inhibitors.[1][2][3] This guide will delve into the nuances of the two primary catalytic methods for this reaction: the Ullmann condensation and the Buchwald-Hartwig amination, providing practical, field-proven insights to overcome common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the phenoxylation of 4-chloro-6,7-dimethoxyquinoline.
Issue 1: Low to No Product Yield
A low or nonexistent yield of the desired 4-phenoxy-6,7-dimethoxyquinoline is the most common and frustrating issue. The root cause can often be traced back to several key factors in the reaction setup.
Potential Cause & Troubleshooting Steps:
-
Inactive Catalyst:
-
Ullmann Condensation (Copper-based): Copper(I) salts, such as CuI, are susceptible to oxidation to inactive Copper(II) species. Ensure you are using a fresh, high-purity source of the copper catalyst. If you suspect your catalyst has degraded, consider using freshly activated copper powder.[4]
-
Buchwald-Hartwig Reaction (Palladium-based): The active catalyst is a Pd(0) species.[5][6] If you are starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) might be inefficient. The presence of a suitable phosphine ligand is crucial for this reduction and for stabilizing the active catalyst.[5][7] Ensure your ligand is not oxidized and is used in the correct ratio to the palladium source.
-
-
Inert Atmosphere:
-
Both Ullmann and Buchwald-Hartwig reactions can be sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions.[4] It is highly recommended to set up the reaction under an inert atmosphere of nitrogen or argon using Schlenk techniques or a glovebox.[4] Degassing your solvents prior to use by sparging with an inert gas or through freeze-pump-thaw cycles is also crucial.[4]
-
-
Suboptimal Reaction Temperature:
-
Ullmann Condensation: Traditional Ullmann reactions often necessitate high temperatures, sometimes exceeding 150°C.[4] If your reaction temperature is too low, the rate of reaction will be impractically slow. A gradual increase in temperature should be explored, while monitoring for potential decomposition.
-
Buchwald-Hartwig Reaction: Modern ligand systems for the Buchwald-Hartwig reaction often allow for milder conditions. However, the reactivity of an electron-rich heteroaryl chloride like 4-chloro-6,7-dimethoxyquinoline may still require elevated temperatures (e.g., 80-120°C) to achieve a reasonable reaction rate.[6]
-
-
Incorrect Base Selection or Strength:
-
The base plays a critical role in deprotonating the phenol, making it a more potent nucleophile.[6] For Ullmann reactions, common bases include K₂CO₃, Cs₂CO₃, and KOH.[8][9] For Buchwald-Hartwig C-O coupling, strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are typically employed.[6] The choice of base can be critical, and a screening of different bases may be necessary.
-
Logical Troubleshooting Flow for Low/No Yield
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Significant Formation of Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of your desired product.
Potential Cause & Troubleshooting Steps:
-
Dehalogenation of the Starting Material:
-
A common side reaction is the reduction of 4-chloro-6,7-dimethoxyquinoline to 6,7-dimethoxyquinoline. This is often promoted by high temperatures and the presence of trace amounts of water or other protic sources.
-
Solution: Ensure anhydrous conditions by thoroughly drying all reagents and solvents. Running the reaction under a strictly inert atmosphere can also mitigate this.[4] If dehalogenation persists, consider lowering the reaction temperature and using a more active catalyst system to accelerate the desired phenoxylation.
-
-
Homocoupling of the Aryl Halide:
-
In some cases, particularly at high temperatures, the 4-chloro-6,7-dimethoxyquinoline can undergo homocoupling to form a bi-quinoline byproduct.
-
Solution: Lowering the reaction temperature can help to disfavor this side reaction. The use of appropriate ligands in both Ullmann and Buchwald-Hartwig reactions can also improve the selectivity for the desired cross-coupling pathway.[4]
-
-
Hydrolysis of the Starting Material:
-
The starting material, 4-chloro-6,7-dimethoxyquinoline, can be susceptible to hydrolysis back to 4-hydroxy-6,7-dimethoxyquinoline, especially in the presence of a strong base and water.
-
Solution: Meticulous control over the water content in your reaction is essential. Using anhydrous solvents and reagents is critical.
-
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is better for this reaction: Ullmann or Buchwald-Hartwig?
Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction are viable methods for the phenoxylation of aryl halides. The "better" system often depends on the specific substrate, available resources, and desired reaction conditions.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper-based (e.g., CuI, Cu₂O, Cu powder) | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligands | Often ligand-free, but can be accelerated with ligands like 1,10-phenanthroline or N,N-dimethylglycine. | Requires a phosphine ligand (e.g., XPhos, SPhos, DPEPhos). |
| Reaction Temp. | Typically higher (100-200°C). | Often milder (Room temp. to 120°C). |
| Substrate Scope | Traditionally good for electron-deficient aryl halides. | Generally broader, including electron-rich and sterically hindered substrates.[10] |
| Functional Group Tolerance | Can be limited by the harsh reaction conditions. | Generally higher due to milder conditions.[10] |
For 4-chloro-6,7-dimethoxyquinoline, which is an electron-rich heteroaryl chloride, a modern Buchwald-Hartwig protocol may offer advantages in terms of milder reaction conditions and potentially higher yields.[10] However, the lower cost of copper catalysts makes the Ullmann approach an attractive option to explore and optimize.[11]
Q2: How do I choose the right solvent for this reaction?
The choice of solvent is critical and can significantly influence the outcome of the reaction.
-
Ullmann Condensation: High-boiling point, polar aprotic solvents are generally preferred. These include DMF, DMSO, NMP, and dioxane.[12] The solvent must be able to solubilize the reagents and withstand the high reaction temperatures.
-
Buchwald-Hartwig Reaction: Aprotic solvents such as toluene, dioxane, and THF are commonly used.[5] The choice of solvent can affect the solubility of the catalyst, base, and substrates, as well as the overall reaction kinetics.
A solvent screen is often a valuable exercise during reaction optimization.
Q3: What is the role of the ligand in the Buchwald-Hartwig reaction?
In the Buchwald-Hartwig reaction, the phosphine ligand plays several crucial roles:
-
Facilitates the reduction of the Pd(II) precatalyst to the active Pd(0) species.[5]
-
Stabilizes the Pd(0) catalyst , preventing its decomposition.
-
Promotes the oxidative addition of the aryl chloride to the Pd(0) center.
-
Influences the rate of reductive elimination , which is the final step that forms the C-O bond and regenerates the catalyst.[13]
The steric and electronic properties of the ligand are critical. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), are often highly effective for the coupling of challenging substrates like heteroaryl chlorides.[14]
Reaction Mechanism Overview: Buchwald-Hartwig C-O Coupling
Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Ullmann Phenoxylation
-
Reagent Preparation: To an oven-dried Schlenk tube, add 4-chloro-6,7-dimethoxyquinoline (1.0 equiv.), phenol (1.2 equiv.), CuI (0.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 120-150°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Phenoxylation
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, to a Schlenk tube add Pd(OAc)₂ (0.02 equiv.) and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.). Add anhydrous toluene and stir at room temperature for 15-20 minutes.
-
Reagent Addition: To the catalyst solution, add 4-chloro-6,7-dimethoxyquinoline (1.0 equiv.), phenol (1.2 equiv.), and NaOt-Bu (1.5 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of NH₄Cl.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). [Link]
-
ARKAT USA, Inc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(15), 7274–7281. [Link]
-
Semantic Scholar. (n.d.). Mechanism of the Visible-Light-Mediated Copper-Catalyzed Coupling Reaction of Phenols and Alkynes. [Link]
-
National Institutes of Health. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]
-
National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
IOP Publishing. (n.d.). Ullmann reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. [Link]
-
ResearchGate. (n.d.). Oxidation mechanism of phenols by copper(II)-halide complexes. [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
American Chemical Society. (n.d.). Using Intelligent/Random Library Screening To Design Focused Libraries for the Optimization of Homogeneous Catalysts: Ullmann Ether Formation. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed carbonylation of aryl halides - A detailed investigation of the alkoxycarbonylation of 4-bromoacetophenone. [Link]
-
YouTube. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]
-
American Chemical Society. (n.d.). Solvent-assisted Ullmann ether synthesis. Reactions of dihydric phenols. [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
-
PubMed. (n.d.). Design, synthesis and pharmacological evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives as potential antitumor agents. [Link]
-
American Chemical Society. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]
-
National Institutes of Health. (n.d.). Progress and prospects in copper-catalyzed C–H functionalization. [Link]
-
National Institutes of Health. (n.d.). Aerobic Copper-Catalyzed Organic Reactions. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]
-
YouTube. (2020). palladium coupling catalyst activation. [Link]
-
Beilstein Journals. (n.d.). Visible-light-mediated copper photocatalysis for organic syntheses. [Link]
-
YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]
-
ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. [Link]
Sources
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Technical Support Center: Overcoming Incomplete Cyclization in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with incomplete cyclization during the synthesis of quinoline scaffolds. Quinolines are a cornerstone in pharmaceutical development, and achieving efficient, high-yield synthesis is paramount.[1][2]
Incomplete cyclization is a frequent and frustrating issue that leads to low yields, complex purification challenges, and the formation of difficult-to-characterize intermediates. This resource provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to help you diagnose and solve these common problems.
General Troubleshooting Workflow
Before diving into specific named reactions, it's crucial to have a systematic approach to troubleshooting. An incomplete reaction is often a sign of suboptimal conditions or reactant issues.
Question: My quinoline synthesis is giving a very low yield, and I suspect incomplete cyclization. What are the first general steps I should take?
Answer: A low conversion rate can be attributed to several factors that prevent the final ring-closing step.[3] A logical diagnostic workflow is essential.
-
Confirm Reactant & Reagent Quality: Verify the purity of your starting materials (anilines, carbonyl compounds, etc.). Impurities can act as catalyst poisons or introduce side reactions. Use freshly distilled or purified reagents if necessary.[4]
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the appearance of intermediates and the final product.[2][3] This will help you determine if the reaction is stalling at a specific step.
-
Evaluate Reaction Conditions: The catalyst, temperature, and solvent are the three most critical parameters. An inappropriate choice for any of these can halt the reaction before the final cyclization and dehydration.[3]
-
Consider Water Removal: Many quinoline syntheses generate water, which can inhibit acid catalysts or reverse equilibrium-driven steps.[3] Ensure you are using anhydrous conditions or a method for water removal (e.g., Dean-Stark apparatus) if the mechanism requires it.
Below is a general workflow for diagnosing cyclization issues.
Caption: General diagnostic workflow for troubleshooting incomplete cyclization.
Troubleshooting Guide: The Friedländer Synthesis
The Friedländer synthesis is a robust method for creating quinolines from a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group.[1][5] Failure often occurs at the final intramolecular cyclization step.
Question: My Friedländer reaction stalls, and I'm isolating the α,β-unsaturated carbonyl intermediate (chalcone analog). How do I promote the final ring closure?
Answer: The accumulation of the enone intermediate indicates that the initial aldol condensation has occurred, but the subsequent intramolecular nucleophilic attack by the aniline nitrogen is failing.[5][6] This is often the rate-limiting step.[7]
-
Causality: The cyclization step requires either acid or base catalysis to activate the carbonyl group or deprotonate the amino group, respectively. If the catalyst is too weak, deactivated, or used in insufficient quantity, the reaction will stall.[1][5] Furthermore, this step has a significant activation energy barrier that may not be overcome at lower temperatures.
-
Solutions:
-
Increase Catalyst Strength/Loading: If using a mild acid like acetic acid, consider switching to a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH) or even sulfuric acid.[1] Lewis acids can also be highly effective.[7][8] Sometimes, simply increasing the molar percentage of the catalyst is sufficient.
-
Increase Reaction Temperature: The intramolecular condensation often requires thermal energy. Refluxing in a higher-boiling solvent like toluene or DMF can provide the necessary energy to overcome the activation barrier.[1]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents are often used for acidic conditions, while non-polar solvents may be better for base-mediated reactions.[5]
-
Caption: The Friedländer synthesis pathway highlighting the common stall point.
Question: I'm using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of regioisomers. How can I control the cyclization?
Answer: Regioselectivity is a well-known challenge when an unsymmetrical ketone can form two different enamines, leading to cyclization at different positions.[5]
-
Causality: The reaction can proceed via two main mechanistic pathways: an initial aldol condensation or the formation of a Schiff base.[7] The preferred pathway and resulting regioselectivity are influenced by steric hindrance and the electronic nature of the ketone, as well as the specific catalyst used.
-
Solutions:
-
Substrate Modification: Pre-forming the enamine or using a directing group, such as a phosphoryl group on one of the α-carbons, can force the reaction down a single pathway.[4]
-
Catalyst Selection: The choice of catalyst can strongly influence the outcome. Certain amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer over the other.[4]
-
Reaction Conditions: Systematically optimizing the temperature and solvent can also alter the regiochemical outcome.[4] Lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamic product.
-
| Parameter | Effect on Regioselectivity | Recommendation |
| Steric Hindrance | Cyclization is often favored at the less sterically hindered α-carbon of the ketone.[9] | If possible, design your ketone substrate to sterically disfavor the unwanted cyclization pathway. |
| Catalyst Type | Lewis acids vs. Brønsted acids vs. specific amine catalysts can alter the product ratio.[4] | Screen a variety of catalysts (e.g., p-TsOH, Sc(OTf)₃, piperidine) to find the optimal selectivity. |
| Temperature | Can shift the balance between kinetic and thermodynamic products. | Run the reaction at a range of temperatures (e.g., RT, 60 °C, 110 °C) to determine the effect on isomer ratio. |
Troubleshooting Guide: The Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[10][11] Incomplete reactions often stem from a failure of the electrophilic aromatic annulation step.
Question: My Combes synthesis is giving a low yield, and I believe the enamine intermediate is not cyclizing properly. What should I investigate?
Answer: A low yield in the Combes synthesis often points to two potential issues: incomplete formation of the initial enamine intermediate or, more commonly, a failure in the rate-determining ring closure step.[4][12]
-
Causality: The cyclization step is an electrophilic aromatic substitution on the aniline ring. Its success is highly dependent on two factors: the nucleophilicity of the aniline and the strength of the acid catalyst, which acts as a dehydrating agent to drive the reaction forward.[4][13]
-
Electronic Effects: Electron-withdrawing groups on the aniline ring decrease its nucleophilicity, making the cyclization step more difficult and resulting in lower yields.[3]
-
Steric Hindrance: Bulky substituents on either the aniline or the diketone can sterically hinder the conformation required for ring closure.[4][12]
-
-
Solutions:
-
Use a Stronger Dehydrating Acid: While sulfuric acid is common, it can cause charring. Polyphosphoric acid (PPA) or polyphosphoric ester (PPE) are often more effective as they are excellent catalysts and dehydrating agents, frequently leading to higher yields.[4][9]
-
Optimize Temperature: Sufficient heat is required to overcome the activation energy of the annulation step.[3] Monitor the reaction at different temperatures to find an optimal balance that promotes cyclization without causing decomposition.
-
Substrate Choice: If possible, avoid strongly deactivated anilines. If you must use them, be prepared to employ more forceful conditions (stronger acid, higher temperature).
-
Troubleshooting Guide: The Skraup and Doebner-von Miller Syntheses
These related syntheses are powerful but can be aggressive, often leading to polymerization and tar formation rather than the desired quinoline.[9][14]
Question: My Skraup/Doebner-von Miller reaction is producing a thick, intractable tar with very little product. What is causing this, and how can I prevent it?
Answer: Tar formation is the most common failure mode in these reactions.[9][14] It is caused by the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone (e.g., acrolein) that is either added or generated in situ.[3][14]
-
Causality: The Skraup and Doebner-von Miller reactions are conducted under strongly acidic and often oxidizing, exothermic conditions.[9][15][16] These conditions are ideal for the self-condensation and polymerization of the electron-deficient carbonyl compounds, which competes directly with the desired conjugate addition of the aniline.
-
Solutions:
-
Use a Moderator: The Skraup reaction is notoriously violent.[9][15] Adding a moderator like ferrous sulfate (FeSO₄) is critical to control the exotherm and make the reaction less vigorous, reducing charring.[9][16][17]
-
Control Reactant Addition: Instead of mixing all reactants at once, add the α,β-unsaturated carbonyl compound (or its precursor, like glycerol) slowly to the heated acidic solution of the aniline. This maintains a low instantaneous concentration of the polymerizable species, favoring the desired reaction pathway.[14]
-
Optimize Temperature: Overheating is a primary driver of polymerization.[3] The reaction should be heated gently only to initiate it; afterward, the external heat source should be removed to allow the reaction to proceed under its own exotherm, with cooling applied if necessary.[3]
-
Consider a Biphasic System: For the Doebner-von Miller reaction, running the reaction in a biphasic system (e.g., aqueous acid with toluene) can sequester the carbonyl compound in the organic phase, reducing its contact with the strong acid and thus minimizing polymerization.[14]
-
Protocol: Moderated Skraup Synthesis to Minimize Tarring
This protocol illustrates the principle of moderation and controlled heating.
-
Preparation: In a large flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to aniline with cooling.
-
Moderation: To the resulting aniline sulfate mixture, add anhydrous glycerol and the moderator, ferrous sulfate heptahydrate (FeSO₄·7H₂O).[3]
-
Oxidant Addition: Add the oxidizing agent, such as nitrobenzene.[3][16]
-
Initiation: Heat the mixture gently until the exothermic reaction begins, evidenced by boiling.
-
Control: Immediately remove the external heating source. Allow the reaction to proceed under its own heat. If it becomes too vigorous, cool the flask with a wet towel or an ice bath.[3]
-
Work-up: After the exotherm subsides, heat the reaction for a few more hours to ensure completion. The quinoline is typically isolated from the tarry mixture by steam distillation.[9][17]
FAQs: Analytical & Purification
Q1: How can I identify the stalled intermediate in my reaction mixture? A1: The best methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[18] These techniques can separate the components of your crude reaction mixture, allowing you to compare retention times with your starting materials and identify new peaks corresponding to intermediates. The mass spectrum will provide the molecular weight of the intermediate, which is invaluable for proposing its structure (e.g., the acyclic enone).
Q2: My cyclization worked, but the final oxidation step of the Doebner-von Miller reaction is incomplete, leaving dihydroquinoline impurities. How do I fix this? A2: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate.[14] If this step is incomplete, you may need a stronger or more effective oxidizing agent. While air can be the oxidant, it is often slow. The co-reactant (e.g., the imine formed from aniline and the carbonyl) often acts as the primary oxidant. If yields are low, consider adding a dedicated oxidant like nitrobenzene (as in the Skraup synthesis) or arsenic acid, though caution is advised with the latter.[15]
Q3: What is the best general method for purifying quinolines away from acyclic intermediates and tar? A3: For tarry mixtures from reactions like the Skraup, steam distillation is a classic and effective method for isolating the relatively volatile quinoline product from non-volatile polymers.[9] For less complex mixtures, column chromatography on silica gel is standard.[2] Recrystallization can also be an effective technique for solid quinoline derivatives, provided a suitable solvent system can be found.[2]
References
-
J&K Scientific LLC. (2025). Friedländer Synthesis. Retrieved from [Link]
-
Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. Retrieved from [Link]
-
Química Organica.org. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]
-
Varma, R. S. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. Retrieved from [Link]
-
Marco, J. L., et al. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 63(21), 7581-7585. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5894. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry, 9(2), 141-161. Retrieved from [Link]
-
Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Current Organic Synthesis, 11(4), 545-572. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
ResearchGate. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 87(3), 1851-1860. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of derivatives of indole and quinoline by the intramolecular catalytic cyclization of allylanilines. Retrieved from [Link]
-
Scribd. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
SlideShare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
National Institutes of Health. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 87(3), 1851-1860. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]
-
Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 03-07. Retrieved from [Link]
-
PubMed. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International Journal of Molecular Sciences, 12(11), 7846-7860. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20537-20556. Retrieved from [Link]
-
ResearchGate. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 63(21), 7581-7585. Retrieved from [Link]
-
ACS Omega. (2021). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega, 6(15), 9893-9913. Retrieved from [Link]
-
IJFANS. (2022). ANALYSIS OF CONTEMPORARY METHODS FOR THE SYNTHESIS OF QUINOLINE DERIVATIVES. International Journal of Food and Nutritional Sciences, 11(13), 3157-3162. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(52), 32901-32905. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2023). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry, 21(34), 6926-6930. Retrieved from [Link]
-
PubMed. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. Inorganic Chemistry, 46(24), 10344-10354. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
American Chemical Society. (2024). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 146(1), 104-111. Retrieved from [Link]
Sources
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Technical Support Center: Strategies to Improve Solubility of 6,7-Dimethoxyquinolin-4-ol for Assays
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of 6,7-Dimethoxyquinolin-4-ol, a common challenge in assay development. Our goal is to equip you with the scientific rationale and practical protocols to overcome solubility hurdles and ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What's happening and what should I do first?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.[1] The dramatic decrease in the organic solvent concentration upon dilution is insufficient to keep the hydrophobic compound in solution.[1]
Initial Troubleshooting Steps:
-
Confirm Compound Purity: Ensure the purity of your this compound, as impurities can sometimes reduce solubility. Suppliers typically provide a certificate of analysis with purity data.
-
Minimize Final DMSO Concentration: The first and simplest adjustment is to lower the final concentration of DMSO in your assay. While DMSO is a versatile solvent, it can interfere with assays, especially at higher concentrations.[2][3][4] Aim for a final DMSO concentration of ≤ 1%, and ideally below 0.5%, to minimize potential artifacts.[5][6]
-
Prepare a More Dilute Stock: If you are using a very concentrated stock (e.g., 50-100 mM), try preparing a lower concentration stock solution (e.g., 10 mM) in DMSO. This will require a larger volume to be added to your assay, but the final DMSO concentration may still be within an acceptable range.
Q2: Can adjusting the pH of my buffer improve the solubility of this compound?
Yes, pH adjustment is a powerful and often underutilized technique for improving the solubility of ionizable compounds.[][8][9] this compound is a weakly acidic compound due to the hydroxyl group on the quinoline ring. The predicted pKa of this compound is approximately 4.26.[10]
Scientific Rationale:
According to the Henderson-Hasselbalch equation, a compound's ionization state is dependent on the pH of the solution and its pKa.[11] For a weak acid like this compound, increasing the pH above its pKa will cause it to deprotonate, forming a negatively charged ion. This charged species is generally more polar and thus more soluble in aqueous solutions.[12]
Experimental Protocol: pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Use buffers with appropriate buffering capacity for each pH range (e.g., acetate for pH 5, phosphate for pH 6-8, borate for pH 9).
-
Compound Addition: Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibration: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or your assay temperature) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the measured solubility against the buffer pH to identify the optimal pH for your assay that balances solubility with biological relevance.
Q3: I've optimized the pH, but my compound still precipitates at the desired concentration. Should I consider using co-solvents?
Yes, if pH adjustment alone is insufficient, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[][13][14] They work by reducing the polarity of the aqueous environment, which lessens the interfacial tension between the water and the hydrophobic solute.[15]
Common Co-solvents for In Vitro Assays:
| Co-solvent | Typical Starting Concentration (v/v) | Considerations |
| Ethanol | 1-5% | Generally well-tolerated by many biological systems. Can cause protein denaturation at higher concentrations. |
| Propylene Glycol (PG) | 1-5% | Often used in pharmaceutical formulations. Can increase the viscosity of the solution. |
| Polyethylene Glycol 400 (PEG-400) | 1-10% | Less volatile and often less toxic than other glycols. Can also increase viscosity. |
| Glycerin | 1-10% | Biocompatible and often used to stabilize proteins. Significantly increases viscosity. |
Troubleshooting with Co-solvents:
-
Assay Compatibility: Always run a solvent tolerance control experiment to ensure the chosen co-solvent and its final concentration do not affect your assay's performance (e.g., enzyme activity, cell viability).
-
Incremental Increases: Start with a low concentration of the co-solvent and incrementally increase it until the desired solubility is achieved, without exceeding the tolerance limit of your assay.
-
Combined Approach: Often, a combination of pH adjustment and a low concentration of a co-solvent can be more effective than either strategy alone.[]
Q4: Are there more advanced strategies if co-solvents are not sufficient or interfere with my assay?
For particularly challenging compounds, or when assay sensitivity to organic solvents is high, complexation agents like cyclodextrins can be an excellent alternative.[16][17][18]
Mechanism of Action:
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate hydrophobic molecules, like this compound, within their core, effectively shielding the hydrophobic part of the molecule from the aqueous environment.[16][18] This "host-guest" complex is more soluble in water.[17][19][20]
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): This chemically modified cyclodextrin is widely used due to its high aqueous solubility and low toxicity compared to natural beta-cyclodextrin.[19]
Experimental Protocol: Cyclodextrin Solubility Screen
-
Prepare HP-β-CD Solutions: Make a series of HP-β-CD solutions in your optimal assay buffer (e.g., 1%, 2%, 5%, 10% w/v).
-
Add Compound: Add an excess of solid this compound to each HP-β-CD solution.
-
Equilibrate: Shake or rotate the samples for 24-48 hours at a constant temperature.
-
Separate and Quantify: Centrifuge to pellet undissolved compound and quantify the concentration in the supernatant as described in the pH-solubility protocol.
-
Determine Optimal Concentration: Select the lowest concentration of HP-β-CD that provides the desired solubility for your assay.
Visual Troubleshooting Guide
To assist in your decision-making process, the following workflow provides a systematic approach to troubleshooting the solubility of this compound.
Caption: A decision-making workflow for troubleshooting solubility issues.
References
-
ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]
-
Ansari, M. J., et al. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Qeios. Available from: [Link]
-
Popescu, R-G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]
-
Gould, S., & Scott, R. C. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
-
LookChem. This compound. Available from: [Link]
-
Mizutani, M. J., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
IRO Chelating Chemical Co., Ltd. Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
-
ResearchGate. Effect of DMSO on assay performance. Available from: [Link]
-
Wikipedia. Dimethyl sulfoxide. Available from: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]
-
Quora. What effects does DMSO have on cell assays?. Available from: [Link]
-
BEPLS. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Available from: [Link]
-
Di Micco, S., et al. (2018). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Higashi, K., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Available from: [Link]
-
Slideshare. solubility enhancement -by pH change & complexation. Available from: [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. Available from: [Link]
-
Al-Hamidi, H., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available from: [Link]
-
YouTube. Why Does pH Influence A Substance's Dissolution?. Available from: [Link]
-
ResearchGate. Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. lookchem.com [lookchem.com]
- 11. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 12. youtube.com [youtube.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. bepls.com [bepls.com]
- 15. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. alzet.com [alzet.com]
- 20. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Scaling Up 6,7-Dimethoxyquinolin-4-ol Synthesis
This guide is meticulously crafted for researchers, scientists, and drug development professionals embarking on the scale-up of 6,7-Dimethoxyquinolin-4-ol synthesis. Beyond a mere recitation of steps, this document delves into the underlying chemical principles and practical challenges, empowering you to troubleshoot effectively and optimize your process for robust, larger-scale production.
PART 1: Foundational Synthesis Strategy: The Gould-Jacobs Reaction
The predominant and most industrially scalable route for synthesizing this compound is the Gould-Jacobs reaction.[1][2] This classic method involves two primary stages:
-
Condensation: 3,4-dimethoxyaniline reacts with diethyl 2-(ethoxymethylene)malonate (DEEMM) to form the intermediate, diethyl 2-((3,4-dimethoxyphenyl)amino)methylenemalonate.
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to yield the final product, this compound.
While elegant in its conception, this synthesis pathway presents distinct challenges upon scaling, primarily concerning reaction control, thermal management, and product purification.[3]
PART 2: Troubleshooting Guide: Navigating Scale-Up Pitfalls
This section is structured in a question-and-answer format to directly address the most common issues encountered during process scale-up.
Issue 1: Sub-optimal Yield of the Condensation Intermediate
-
Question: My initial condensation reaction is sluggish and results in a low yield of the diethyl 2-((3,4-dimethoxyphenyl)amino)methylenemalonate intermediate. What are the probable causes, and how can I enhance the yield?
-
Answer:
-
Potential Cause A: Incomplete Reaction: The condensation is an equilibrium-driven process. On a larger scale, achieving complete conversion can be difficult.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Employ Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to rigorously track the consumption of starting materials.
-
Extended Reaction Time: If the reaction plateaus, prolonging the reaction time at a moderate temperature (e.g., 90-110 °C) can drive the equilibrium towards the product.
-
Solvent Strategy: While often performed neat to maximize atom economy, the use of a high-boiling, non-polar solvent such as diphenyl ether can aid in the removal of the ethanol byproduct, thereby shifting the equilibrium. For a more straightforward workup, toluene or xylene are also viable options.
-
-
-
Potential Cause B: Competing Side Reactions: At elevated temperatures, DEEMM is susceptible to self-polymerization and other undesirable side reactions.
-
Troubleshooting Protocol:
-
Precise Thermal Control: Maintain stringent control over the reaction temperature. Localized overheating, a common issue in large reactors, must be avoided through efficient agitation and a well-designed heating system.
-
Optimized Addition Sequence: A controlled, slow addition of 3,4-dimethoxyaniline to pre-heated DEEMM can often mitigate side reactions involving the aniline starting material.
-
-
-
Issue 2: Inefficient Cyclization and Product Degradation
-
Question: The thermal cyclization step is producing a dark, tarry mixture with a disappointingly low yield of this compound. What is the likely cause of this issue?
-
Answer:
-
Potential Cause A: Sub-optimal Cyclization Temperature: This intramolecular cyclization is thermally demanding, typically requiring temperatures in the 240-260 °C range.[3] Deviations from this optimal window can be detrimental.
-
Troubleshooting Protocol:
-
High-Boiling Point Solvents for Thermal Stability: Utilize a high-boiling point solvent with a narrow boiling range, such as Dowtherm A or diphenyl ether, to maintain a consistent and accurately controlled cyclization temperature.[4]
-
Gradual Temperature Ramp: A slow, controlled increase to the target temperature can prevent the formation of thermally induced byproducts.
-
Process Analytical Technology (PAT): Monitor the evolution of ethanol, a byproduct of the cyclization, as a real-time indicator of reaction progress.
-
-
-
Potential Cause B: Thermal Degradation: The high temperatures necessary for cyclization can also promote the degradation of both the intermediate and the desired quinolinol product.[3]
-
Troubleshooting Protocol:
-
Minimize Residence Time at High Temperature: As soon as the reaction reaches completion (confirmed by in-process controls like TLC or HPLC), promptly initiate the cooling sequence.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, is crucial to minimize oxidative degradation at these elevated temperatures.
-
-
-
Issue 3: Challenges in Product Isolation and Purification
-
Question: I am finding it difficult to isolate a pure product. The crude material is intensely colored and resists standard purification techniques.
-
Answer:
-
Potential Cause A: Residual High-Boiling Point Solvents: The complete removal of solvents like Dowtherm A or diphenyl ether can be a significant challenge.
-
Troubleshooting Protocol:
-
Anti-Solvent Precipitation (Trituration): Upon cooling, dilute the reaction mixture with a non-polar solvent like hexane or toluene. This will cause the more polar product to precipitate, leaving the high-boiling solvent in the mother liquor.
-
Steam Distillation: For tenacious solvent residues, steam distillation can be a highly effective, albeit more resource-intensive, purification method.
-
-
-
Potential Cause B: Formation of Chromophoric Impurities: The harsh, high-temperature conditions are conducive to the formation of colored byproducts.
-
Troubleshooting Protocol:
-
Decolorization with Activated Carbon: Dissolving the crude product in a suitable solvent (e.g., ethanol, acetic acid) and treating it with activated charcoal can effectively adsorb many colored impurities.
-
Recrystallization: This is a critical final step for achieving high purity. An ethanol/ethyl acetate mixture has proven effective for recrystallizing quinoline derivatives.[5] A systematic approach to solvent selection is recommended, starting with small-scale trials.[5]
-
-
-
PART 3: Frequently Asked Questions (FAQs)
-
Q1: What is the mechanistic role of the ethoxymethylene group in DEEMM?
-
A1: The ethoxymethylene group functions as a potent electrophile, readily undergoing nucleophilic attack by the amino group of 3,4-dimethoxyaniline. This constitutes the initial and crucial step of the Gould-Jacobs reaction.[1]
-
-
Q2: Are there viable alternatives to DEEMM?
-
A2: While other activated malonates can be employed, DEEMM is generally favored due to its commercial availability and well-documented reactivity. The use of different ester groups (e.g., dimethyl, dibenzyl) will necessitate adjustments to the reaction conditions and will alter the alcohol eliminated during the cyclization phase.
-
-
Q3: Is a one-pot procedure for condensation and cyclization feasible for scale-up?
-
A3: A one-pot process, while theoretically more efficient, presents significant control challenges. The disparate temperature requirements for condensation and cyclization would demand a precisely controlled and validated temperature ramp. This complexity often increases the propensity for side reactions. A two-step process, involving the isolation of the intermediate, frequently offers superior overall yield and purity at scale.
-
-
Q4: What are the paramount safety considerations for this synthesis at scale?
-
A4:
-
High-Temperature Operations: The use of high-boiling solvents necessitates robust engineering controls, including appropriately rated heating systems and precise temperature monitoring to mitigate thermal hazards.
-
Pressure Management: The reaction vessel must be equipped with adequate venting to safely manage the pressure increase from the evolution of ethanol during cyclization.
-
Chemical Handling: Diethyl ether is highly flammable and requires handling in a properly ventilated area, away from ignition sources. High-boiling solvents like Dowtherm A and diphenyl ether have specific handling and disposal protocols. Always consult the Safety Data Sheet (SDS) for every reagent and solvent.[6]
-
-
PART 4: Visualized Workflows and Data
Experimental Workflow for Scaled-Up Synthesis
Caption: A three-stage workflow for the scaled-up synthesis of this compound.
Troubleshooting Decision Matrix
Caption: A decision matrix for troubleshooting common synthesis and purification issues.
PART 5: Key Parameter Summary for Scale-Up
| Parameter | Recommended Range/Method | Rationale & Justification |
| Condensation Temp. | 90-110 °C | Optimizes the balance between reaction rate and minimizing DEEMM side reactions. |
| Cyclization Temp. | 240-260 °C | The critical temperature window for efficient intramolecular cyclization.[3] |
| Cyclization Solvent | Dowtherm A / Diphenyl Ether | Provides superior temperature control and stability for this high-temperature transformation.[4] |
| Cyclization Atmosphere | Inert (Nitrogen/Argon) | Essential for preventing oxidative degradation of the product at elevated temperatures. |
| Primary Purification | Anti-Solvent Precipitation (Trituration) | An effective and scalable method for removing high-boiling point solvents. |
| Final Purification | Recrystallization | A crucial step for achieving high purity and removing chromophoric impurities.[5] |
PART 6: Illustrative Large-Scale Protocol (1.0 mol Scale)
Disclaimer: This protocol is a representative example and must be adapted and validated based on specific equipment, safety assessments, and in-process controls.
Step 1: Synthesis of Diethyl 2-((3,4-dimethoxyphenyl)amino)methylenemalonate
-
Charge a suitable reactor with diethyl 2-(ethoxymethylene)malonate (DEEMM) (216.2 g, 1.0 mol).
-
With efficient agitation, heat the DEEMM to 100 °C.
-
In a separate vessel, melt 3,4-dimethoxyaniline (153.2 g, 1.0 mol) by gentle warming.
-
Add the molten 3,4-dimethoxyaniline to the stirred DEEMM via an addition funnel over 45-60 minutes, maintaining the internal temperature between 100-110 °C.
-
After the addition is complete, maintain the reaction at 110 °C for 2-3 hours.
-
Monitor the reaction to completion by a validated HPLC or TLC method.
-
Cool the reaction mixture to ambient temperature, allowing the intermediate to solidify.
Step 2: Synthesis of this compound
-
Charge a high-temperature reactor with the crude intermediate from Step 1 and diphenyl ether (approx. 1 L).
-
Begin agitation and establish an inert nitrogen atmosphere.
-
Gradually heat the mixture to 250 °C. The evolution of ethanol should be observed.
-
Maintain the reaction temperature at 250-255 °C for 1-2 hours, or until the cessation of ethanol distillation.
-
Monitor the reaction to completion by a validated HPLC or TLC method.
-
Once complete, cool the reaction mixture to approximately 80-90 °C.
-
Slowly add hexane (approx. 1 L) to the stirred mixture to induce precipitation of the product.
-
Cool the resulting slurry to ambient temperature and stir for an additional 1-2 hours.
-
Isolate the solid product by filtration.
-
Wash the filter cake thoroughly with fresh hexane (2 x 250 mL) to remove residual diphenyl ether.
-
The crude product should then be subjected to a final purification step, such as recrystallization from hot ethanol or glacial acetic acid.
-
Dry the final, purified product in a vacuum oven at an appropriate temperature to a constant weight.
PART 7: References
-
BenchChem. (2025). Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol. Benchchem.
-
Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia.
-
Drugfuture. (n.d.). Gould-Jacobs Reaction.
-
Wrobel, M., & Domagala, A. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6483.
-
Guidechem. (2023). How can 4-Hydroxy-6,7-Dimethoxyquinoline be synthesized?.
Sources
Technical Support Center: Overcoming Cancer Cell Resistance with 6,7-Dimethoxyquinolin-4-ol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,7-dimethoxyquinolin-4-ol derivatives to overcome resistance in cancer cells. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your in vitro and cell-based assays.
Introduction: The Challenge of Chemoresistance
Acquired resistance to chemotherapy is a significant hurdle in oncology, often leading to treatment failure.[1][2] Cancer cells can develop resistance through various mechanisms, including the overexpression of drug efflux pumps like ATP-binding cassette (ABC) transporters, activation of pro-survival signaling pathways such as PI3K/Akt, and modulation of cellular processes like autophagy.[3][4][5][6] The this compound scaffold has emerged as a promising platform for the development of novel agents that can circumvent these resistance mechanisms.[7][8][9][10]
This guide is structured to anticipate and solve the practical challenges you may face in the lab, from initial compound handling to complex mechanistic studies.
Part 1: Compound Handling and Assay Setup - FAQs and Troubleshooting
This section addresses foundational issues that can impact the quality and reproducibility of your data.
Question: My this compound derivative, dissolved in DMSO, precipitates when diluted in my cell culture medium. What should I do?
Answer: This is a common solubility issue with quinoline derivatives.[11] Here’s a systematic approach to troubleshoot:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your assay does not exceed 0.5%. Higher concentrations can be toxic to cells and can also cause your compound to crash out of solution.
-
Pre-warm Media: Gently warming your culture media to 37°C before adding the compound can sometimes improve solubility.
-
Incremental Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in pre-warmed media. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Solubility Testing: Before a large experiment, perform a small-scale solubility test. Prepare your highest desired concentration in the final assay medium and visually inspect for precipitation under a microscope after a few hours of incubation at 37°C.[11]
Question: I'm observing high background fluorescence in my assays, potentially from my quinoline derivative. How can I mitigate this?
Answer: The aromatic nature of the quinoline ring can lead to autofluorescence, which can interfere with fluorescence-based assays.[12]
-
Run a Compound-Only Control: To confirm autofluorescence, measure the fluorescence of your compound in the assay buffer at the excitation and emission wavelengths of your fluorophore, but without any cells or other reagents.[12]
-
Switch to a Different Assay Readout: If autofluorescence is significant, consider alternative assay formats. Luminescence-based assays (e.g., CellTiter-Glo® for viability) or colorimetric assays (e.g., MTT or SRB) are excellent alternatives.
-
Use Red-Shifted Dyes: Autofluorescence from small molecules is often more pronounced in the blue-green spectrum. Switching to fluorophores that excite and emit in the red or far-red wavelengths (>600 nm) can often resolve the issue.[12]
Question: My results show high variability between replicate wells. What are the likely causes?
Answer: High variability can stem from several factors.[13]
-
Inconsistent Cell Seeding: Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. It's good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[13]
-
Compound Precipitation: As mentioned earlier, poor solubility can lead to inconsistent concentrations of the active compound across the plate. Visually inspect your plate for any signs of precipitation.[11]
Part 2: Mechanistic Studies - Investigating the Reversal of Resistance
This section focuses on experiments to elucidate how your this compound derivative overcomes chemoresistance.
Assessing Inhibition of Drug Efflux Pumps
A common mechanism of multidrug resistance (MDR) is the overexpression of ABC transporters, such as P-glycoprotein (ABCB1), which actively pump chemotherapeutic drugs out of the cell.[6][14]
Question: How can I determine if my compound is an inhibitor of ABC transporters?
Answer: A fluorescent substrate accumulation assay is a standard method.
Experimental Protocol: Rhodamine 123 Accumulation Assay
-
Cell Seeding: Plate a drug-resistant cell line known to overexpress an ABC transporter (e.g., NCI/ADR-RES) and its parental sensitive cell line in a 96-well, black, clear-bottom plate. Allow cells to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of your this compound derivative for 1-2 hours. Include a known ABC transporter inhibitor (e.g., Verapamil) as a positive control and a vehicle (DMSO) control.
-
Substrate Addition: Add a fluorescent substrate of the transporter, such as Rhodamine 123, to all wells at a final concentration of ~1 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Wash: Gently wash the cells with cold PBS to remove extracellular dye.
-
Data Acquisition: Measure the intracellular fluorescence using a fluorescence plate reader. An increase in fluorescence in the treated cells compared to the vehicle control indicates inhibition of the efflux pump.
Probing Modulation of Pro-Survival Signaling Pathways
The PI3K/Akt/mTOR pathway is a critical pro-survival pathway that is often hyperactivated in resistant cancer cells.[4][5][15][16]
Question: How can I investigate if my compound affects the PI3K/Akt signaling pathway?
Answer: Western blotting is the gold-standard method to assess changes in the phosphorylation status of key proteins in this pathway.
Experimental Protocol: Western Blot for PI3K/Akt Pathway
-
Cell Treatment: Treat your resistant cancer cell line with your compound at various concentrations and time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated mTOR (p-mTOR), total mTOR, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the pathway.
dot
Caption: Experimental workflow for confirming apoptosis induction.
Part 3: In Vitro Efficacy and Data Interpretation
This section covers the determination of compound potency and how to interpret the results.
Question: How do I determine the IC50 value of my compound in both sensitive and resistant cell lines?
Answer: A dose-response cell viability assay is the standard method. [17][18] Experimental Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Plate both sensitive and resistant cell lines at a pre-determined optimal density in 96-well, white, clear-bottom plates. [17]2. Compound Dilution: Prepare a serial dilution of your this compound derivative. A 10-point, 3-fold dilution series is a good starting point.
-
Treatment: Treat the cells with the compound dilutions and incubate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure ATP levels, which correlate with cell viability.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized viability versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation: Comparative IC50 Values
| Cell Line | Resistance Mechanism | IC50 of Standard Drug (e.g., Doxorubicin) | IC50 of this compound Derivative | Resistance Factor (RF) |
| MCF-7 (Sensitive) | - | 0.5 µM | 2.0 µM | - |
| NCI/ADR-RES (Resistant) | ABCB1 Overexpression | 50 µM | 2.5 µM | 100 |
The Resistance Factor (RF) is calculated as the IC50 in the resistant line divided by the IC50 in the sensitive line. A significant drop in the RF for your derivative compared to the standard drug indicates its ability to overcome that specific resistance mechanism.
References
Sources
- 1. Autophagy and multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
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- 18. sorger.med.harvard.edu [sorger.med.harvard.edu]
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- 23. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.crownbio.com [blog.crownbio.com]
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- 26. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
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- 29. ukm.my [ukm.my]
- 30. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 34. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 36. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. benchchem.com [benchchem.com]
- 39. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 40. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 41. benthamscience.com [benthamscience.com]
Technical Support Center: Enhancing the Stability of 6,7-Dimethoxyquinolin-4-ol Derivatives
Introduction: Welcome to the technical support center for 6,7-dimethoxyquinolin-4-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who work with this important class of heterocyclic compounds. The this compound scaffold is a key building block in the development of various therapeutic agents, including those with anticancer and anti-inflammatory properties.[1][2] However, the inherent chemical nature of the quinolin-4-ol (or 4-quinolone) ring system, combined with its methoxy substituents, presents unique stability challenges. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimental work. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve stability issues, ensuring the integrity and reliability of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary factors affecting the stability of my this compound derivative?
Answer: The stability of this compound derivatives is primarily influenced by a combination of pH, light, oxygen, and temperature. Understanding these factors is the first step in preventing degradation.
-
pH-Dependent Degradation & Solubility: The quinoline core contains both a weakly basic nitrogen atom and a weakly acidic 4-hydroxyl group, making its derivatives' solubility and stability highly dependent on the pH of the medium.[3][4][5] At isoelectric pH, typically near neutral, the compound may exhibit its minimum solubility, which can lead to precipitation and apparent loss of compound, rather than actual degradation.[5] Conversely, strongly acidic or basic conditions can catalyze hydrolytic degradation, especially if other sensitive functional groups are present on the molecule.
-
Oxidative Degradation: The benzene portion of the quinoline ring is electron-rich due to the two electron-donating methoxy groups. This makes the aromatic ring susceptible to oxidation.[6][7] The 4-hydroxyl group can also be oxidized to form quinone-type derivatives.[1] Dissolved oxygen in solvents or exposure to atmospheric oxygen can promote the formation of N-oxides or lead to O-demethylation, generating phenolic degradants.
-
Photodegradation: Aromatic heterocyclic systems like quinoline are often susceptible to degradation upon exposure to light, particularly UV radiation.[8][9] This can trigger complex photochemical reactions, leading to the formation of various photoproducts and sometimes discoloration of the sample.[8]
-
Thermal Stress: While the quinoline core is generally robust, elevated temperatures can accelerate all other degradation pathways, including oxidation and hydrolysis.[10] It is crucial to establish the thermal limits for your specific derivative.
Q2: My compound is degrading rapidly in my aqueous stock solution. What is the likely cause and how can I mitigate it?
Answer: Rapid degradation in an aqueous solution is most commonly due to oxidation or a pH-related issue . The electron-rich dimethoxy-substituted ring is prone to attack by dissolved oxygen, a process that can be accelerated by trace metal ions and light.
Troubleshooting Workflow:
-
Control the pH: Quinolone solubility often follows a "U"-shaped curve, with the lowest solubility near neutral pH.[5] First, determine the pH-solubility profile of your compound. Prepare your stock solution in a buffer system that maintains a pH where the compound is both soluble and stable. Often, a slightly acidic pH (e.g., pH 4-6) is a good starting point to avoid the low solubility at neutral pH and the potential for base-catalyzed degradation.
-
Deoxygenate Solvents: Before preparing your solution, sparge your solvent (e.g., buffered water, DMSO) with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Use Antioxidants: If oxidative degradation is confirmed, consider adding a small amount of an antioxidant to your stock solution. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid.
-
Protect from Light: Prepare and store the solution in amber vials to protect it from light. Wrap the container in aluminum foil for extra protection.
-
Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) to slow down any residual degradation kinetics. Freeze-thaw cycles should be minimized by preparing smaller, single-use aliquots.
A systematic approach to diagnosing this issue is visualized in the workflow diagram below.
Caption: Troubleshooting workflow for solution instability.
Q3: I am observing new, unexpected peaks in my HPLC chromatogram after sample storage. How can I identify these degradants?
Answer: The appearance of new peaks is a classic sign of degradation. To identify these unknown species, you should perform a forced degradation study , also known as stress testing.[11][12] This involves intentionally exposing your compound to harsh conditions to generate the degradants in sufficient quantities for analysis. The goal is to achieve a modest level of degradation, typically 5-20%, to ensure that the degradation pathways are relevant and not overly aggressive.[11]
Forced degradation studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies like the ICH (International Council for Harmonisation).[10][13] The primary analytical technique for this is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS) for structural elucidation of the degradants.[14][15]
Key Steps for Identification:
-
Run a Forced Degradation Study: Expose your compound to the conditions outlined in Q4 below (acid, base, oxidation, heat, light).
-
Develop a Stability-Indicating HPLC Method: Your analytical method must be able to separate the parent compound from all major degradation products.[13] This is crucial for accurate quantification.
-
Analyze with LC-MS: Use a high-resolution mass spectrometer to obtain the accurate mass of the degradant peaks. This will allow you to propose molecular formulas.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the degradant peaks. The fragmentation pattern provides structural clues that help you piece together the molecule's structure and identify the site of modification (e.g., addition of an oxygen atom, loss of a methyl group).
Q4: How do I properly design and execute a forced degradation study for my this compound derivative?
Answer: A well-designed forced degradation study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[12] The conditions should be based on the ICH Q1A(R2) guideline.[10][11]
Caption: Workflow for a standard forced degradation study.
Experimental Protocol: Forced Degradation Study
This protocol provides a starting point. Concentrations and durations should be adjusted to achieve the target degradation of 5-20%.[11]
-
Preparation:
-
Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
For each condition, prepare a sample and a corresponding control (without the stressor, kept at ambient, dark conditions).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix your stock solution with 0.1 M HCl. Heat at 60°C. Pull time points at 2, 6, 24, and 48 hours. Neutralize samples with an equivalent amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Mix your stock solution with 0.1 M NaOH. Keep at room temperature. Pull time points as above. Neutralize with HCl before analysis.
-
Oxidation: Mix your stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Pull time points as above.
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Also, prepare a solution sample and keep it at 60°C. Analyze at set time points.
-
Photostability: Expose both solid and solution samples to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[10] A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Analysis:
-
Analyze all stressed samples, controls, and a T=0 sample by a stability-indicating HPLC-UV method.
-
Calculate the percentage degradation and mass balance.
-
Submit samples with significant degradation to LC-MS for peak identification.
-
Sample Data Summary Table:
| Stress Condition | Duration (h) | % Parent Compound Remaining | % Degradation | Major Degradant Peaks (RT, min) |
| 0.1 M HCl, 60°C | 24 | 92.5% | 7.5% | 4.8 min |
| 0.1 M NaOH, RT | 24 | 88.1% | 11.9% | 3.5 min, 5.2 min |
| 3% H₂O₂, RT | 6 | 85.3% | 14.7% | 6.1 min (+16 Da) |
| 80°C (Solid) | 48 | 99.1% | 0.9% | N/A |
| Photolytic (ICH Q1B) | - | 94.2% | 5.8% | 7.3 min |
This table presents hypothetical data for illustrative purposes.
References
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]
-
American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
PubMed. (n.d.). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Available from: [Link]
-
MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Available from: [Link]
-
Frontiers. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Available from: [Link]
-
Springer. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available from: [Link]
-
YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available from: [Link]
-
ResearchGate. (n.d.). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Available from: [Link]
-
SciSpace. (2016). Forced Degradation Studies. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Photodegradation of quinoline in water. Available from: [Link]
-
PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]
-
ResearchGate. (n.d.). Metabolites produced in fungal degradation of different quinolone.... Available from: [Link]
-
PubMed. (2013). Removal and degradation characteristics of quinolone antibiotics in laboratory-scale activated sludge reactors under aerobic, nitrifying and anoxic conditions. Available from: [Link]
-
ResearchGate. (n.d.). Gas-Phase Oxidation of Aromatic Hydrocarbons: A Kinetic Study of the OH Reaction with Methoxybenzenes at Atmospheric Conditions | Request PDF. Available from: [Link]
-
ResearchGate. (n.d.). Influence of metal cations on the solubility of fluoroquinolones. Available from: [Link]
-
ResearchGate. (n.d.). Photocatalytic degradation of quinoline in aqueous TiO2 suspension | Request PDF. Available from: [Link]
-
ResearchGate. (n.d.). Photodegradation efficiency of quinoline yellow (QY): without presence.... Available from: [Link]
-
Even3. (n.d.). Evaluation of quinoline photodegradation from g-C 3 N 4 /TiO 2 heterostructured materials. Available from: [Link]
-
ResearchGate. (n.d.). Ionization equilibria of fluoroquinolones in aqueous solutions. K1-K5.... Available from: [Link]
-
MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. Available from: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability | Request PDF. Available from: [Link]
-
NIH. (n.d.). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Available from: [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
-
KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Available from: [Link]
-
Longdom. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Available from: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available from: [Link]
-
PharmaXChange. (2014). Phase I Metabolism- Oxidation of Aromatic compounds | Medicinal Chemistry. Available from: [Link]
-
NIH. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. Available from: [Link]
-
PubMed. (n.d.). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. Available from: [Link]
Sources
- 1. Buy this compound (EVT-1215790) | 127285-54-5 [evitachem.com]
- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. scispace.com [scispace.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Low Purity in 6,7-Dimethoxyquinolin-4-ol Synthesis
Welcome to the technical support center for the synthesis of 6,7-dimethoxyquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the purity of their final product. As a key intermediate in the synthesis of various pharmaceuticals, including tyrosine kinase inhibitors like Cabozantinib, achieving high purity of this compound is critical.[1] This document provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in the synthesis of this compound, and where do they originate?
The most prevalent synthetic route to this compound is the Gould-Jacobs reaction.[2][3] This multi-step process, while effective, can lead to several common impurities if not performed under optimal conditions.
Common Impurities and Their Origins:
| Impurity | Chemical Name | Origin |
| Unreacted Starting Materials | 3,4-dimethoxyaniline and Diethyl ethoxymethylenemalonate (DEEM) | Incomplete initial condensation reaction.[4] |
| Incomplete Cyclization Product | Diethyl anilinomethylenemalonate intermediate | Insufficient heat or reaction time during the thermal cyclization step.[5] |
| Side-Reaction Products | Polysubstituted byproducts or polymers | High reaction temperatures or presence of catalytic impurities promoting side reactions. |
| Hydrolysis/Decarboxylation Byproducts | 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid | Incomplete decarboxylation following the saponification of the ester intermediate.[2][6] |
Understanding the origin of these impurities is the first step in diagnosing and resolving purity issues. The Gould-Jacobs reaction pathway, which leads to the formation of the quinoline core, is illustrated below.
Caption: The Gould-Jacobs reaction pathway for this compound synthesis.
Q2: My final product is contaminated with unreacted 3,4-dimethoxyaniline. How can I effectively remove it?
Unreacted 3,4-dimethoxyaniline is a common basic impurity. Its removal can be achieved through extractive workup or recrystallization.
Troubleshooting Protocol: Removal of 3,4-dimethoxyaniline
-
Acidic Aqueous Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[4] The basic 3,4-dimethoxyaniline will be protonated and partition into the aqueous layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Recrystallization:
Q3: The thermal cyclization step seems to be inefficient, leaving a significant amount of the anilinomethylenemalonate intermediate. How can I drive this reaction to completion?
The intramolecular cyclization is often the most challenging step, requiring high temperatures to proceed efficiently.
Optimization Strategies for Thermal Cyclization:
-
Temperature Control: The cyclization typically requires temperatures around 250°C.[5] Ensure your heating apparatus can achieve and maintain this temperature consistently. Using a high-boiling point solvent like Dowtherm A or performing the reaction neat (without solvent) are common strategies.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[5][8]
-
Use of Catalysts: While traditionally a thermal reaction, the use of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to promote the cyclization under milder conditions.[8]
Caption: Troubleshooting workflow for incomplete cyclization.
Q4: My final product is an oil and refuses to solidify. What steps can I take to induce crystallization?
An oily product can be frustrating but is a solvable issue. The cause is often residual solvent or the presence of impurities that inhibit crystallization.
Protocol for Inducing Crystallization:
-
Ensure Complete Solvent Removal: Use a high-vacuum pump to remove any residual solvent from the crude product. Gentle heating may be applied if the compound is thermally stable.
-
Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexane, diethyl ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide nucleation sites for crystal growth.
-
Recrystallization from a Different Solvent System: If trituration fails, attempt recrystallization from a different solvent or solvent mixture. A good starting point is a polar solvent like ethanol or methanol, with the gradual addition of a less polar co-solvent like ethyl acetate or dichloromethane until turbidity is observed, followed by slow cooling.
-
Salt Formation: If the purified product remains an oil, converting it to a salt (e.g., hydrochloride salt) can often induce crystallization.
Q5: I am observing a byproduct with a mass corresponding to the 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid. How can I ensure complete decarboxylation?
Incomplete decarboxylation is a common issue if the final heating step after saponification is not sufficiently rigorous.
Ensuring Complete Decarboxylation:
-
Reaction Temperature and Time: The decarboxylation step typically requires heating the acidic intermediate to a high temperature, often above its melting point, until carbon dioxide evolution ceases. Monitor the reaction for the cessation of gas bubbling.
-
Acidic Conditions: Ensure the reaction mixture is sufficiently acidic after saponification to protonate the carboxylate, facilitating decarboxylation upon heating.
-
Solvent Choice: Performing the decarboxylation in a high-boiling point solvent can help to achieve the necessary temperature for a sustained period.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent or solvent mixture. A 1:1 mixture of ethanol and ethyl acetate is a good starting point.[4][7] The ideal solvent will dissolve the product when hot but lead to crystal formation upon cooling.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture gently on a hot plate while stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography for Highly Impure Samples
For samples with multiple impurities or those that fail to crystallize, column chromatography is an effective purification method.
-
Stationary Phase Selection: Silica gel is the most common stationary phase. For highly polar compounds that may streak on silica, consider deactivating the silica with triethylamine (1-2% in the eluent) or using alumina.[4]
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). A good starting point for this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Vary the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.
-
Column Packing and Loading: Pack the column with a slurry of the stationary phase in the initial, less polar eluent. The crude product can be dissolved in a minimal amount of the eluent and carefully added to the top of the column (wet loading) or adsorbed onto a small amount of silica gel and then added to the column (dry loading).
-
Elution and Fraction Collection: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is necessary. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
References
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol. BenchChem.
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
-
Wikipedia. (2023, September 27). Gould–Jacobs reaction. Wikipedia. [Link]
-
Organic Syntheses. (n.d.). Gould-Jacobs Reaction. Organic Syntheses. [Link]
- Li, J., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(14), 1834-1839.
- Abdel-Aal, E. A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Molecules, 26(15), 4583.
- Technical Disclosure Commons. (2024). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Technical Disclosure Commons.
- Yusoff, M. M., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana, 50(5), 1327-1337.
- Biotage. (n.d.).
- Sugasawa, S., Kakemi, K., & Tsuda, T. (1938). The Synthesis of 6, 7-Dimethoxy-Quinoline. Proceedings of the Imperial Academy, 14(2), 67-69.
- Google Patents. (n.d.). CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
MDPI. (2024, April 25). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. [Link]
-
MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]
- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 8. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
Technical Support Center: Purification of 6,7-dimethoxy-4-phenoxy-quinoline Analogs
Introduction: Navigating the Purification of Quinoline Scaffolds
For researchers engaged in the synthesis of 6,7-dimethoxy-4-phenoxy-quinoline analogs, achieving high purity is a critical, yet often challenging, step. These heterocyclic compounds are foundational in medicinal chemistry, with derivatives showing significant therapeutic potential.[1][2][3] However, the inherent basicity of the quinoline nitrogen, coupled with the varied polarity of substituents, frequently leads to purification issues such as product decomposition, poor chromatographic resolution, and difficulty with crystallization.
This technical support guide is designed to provide practical, field-proven solutions to common purification challenges. Drawing from established methodologies and troubleshooting experience, this center offers a direct line to resolving specific experimental issues, ensuring the integrity of your downstream biological assays and development programs.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems encountered during the purification of 6,7-dimethoxy-4-phenoxy-quinoline analogs in a direct question-and-answer format.
Issue 1: My compound is decomposing on the silica gel column.
Q: I'm observing significant streaking on my TLC plate, and my yield after column chromatography is very low. I suspect my quinoline analog is degrading on the column. What's happening and how can I prevent it?
A: This is a classic and frequent problem when purifying quinoline derivatives. The root cause is the interaction between the basic nitrogen atom in the quinoline ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[4] This acidic environment can catalyze decomposition or lead to irreversible adsorption of your product onto the stationary phase.
Probable Cause:
-
Acidity of Stationary Phase: Standard silica gel is acidic (pH ≈ 4-5) and can protonate the basic quinoline nitrogen, leading to strong, often irreversible, binding or degradation.[4][5]
Recommended Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by adding a basic modifier to your mobile phase. A common and highly effective method is to add 0.5-2% triethylamine (NEt₃) to your eluent system (e.g., Hexane/Ethyl Acetate with 1% NEt₃).[4][6] This simple addition will dramatically improve peak shape and recovery.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic or basic stationary phase.
-
Minimize Contact Time: Work efficiently. A faster flow rate during flash chromatography can reduce the time your compound spends in contact with the silica, thereby minimizing degradation.[4] Running the column in a cold room can also help slow down potential decomposition reactions.
Issue 2: I'm struggling to separate my target compound from a closely related impurity.
Q: My target analog and a byproduct have very similar Rf values on TLC, leading to poor separation and mixed fractions from my column. How can I improve the resolution?
A: This challenge stems from the similar polarities of the compounds. Achieving separation requires enhancing the subtle differences between your target molecule and the impurity.
Probable Cause:
-
Insufficient Selectivity: The chosen solvent system and stationary phase are not discriminating enough between the two analogs.
-
Column Overloading: Loading too much crude material onto the column will cause bands to broaden and overlap, destroying separation.[6]
Recommended Solutions:
-
Systematic Solvent Screening (TLC): Do not rely on a single solvent system. Test a variety of solvent mixtures with different selectivities. For example, if Hexane/Ethyl Acetate fails, try Dichloromethane/Methanol or Toluene/Acetone.[6][7] The goal is to maximize the difference in Rf values (ΔRf).
-
Employ Gradient Elution: Instead of an isocratic (constant solvent ratio) system, use a gradient elution. Start with a low-polarity mobile phase and gradually increase the polarity. This sharpens peaks and often improves the separation of later-eluting compounds.
-
Reduce Sample Load: As a rule of thumb, the mass of your crude sample should be no more than 1-5% of the mass of the silica gel in the column.[6] If you are overloading the column, you will never achieve good separation, regardless of the solvent system.
-
Consider High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolving power than flash chromatography. A reversed-phase C18 or a Phenyl-Hexyl column can provide the alternative selectivity needed.[8][9]
The following diagram outlines a logical decision-making process for troubleshooting common column chromatography issues.
Caption: Troubleshooting Decision Tree for Column Chromatography.
Frequently Asked Questions (FAQs)
Q1: Should I use normal-phase or reversed-phase chromatography for my 6,7-dimethoxy-4-phenoxy-quinoline analog? A: The choice depends on the overall polarity of your specific analog.
-
Normal-Phase (NP): This is the most common starting point. It uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase (like hexane/ethyl acetate).[7][10] It is ideal for compounds of low to moderate polarity.
-
Reversed-Phase (RP): This uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[11][12] RP-HPLC is particularly effective for more polar or ionizable quinoline analogs that do not retain well or streak on normal-phase columns.[8][13]
Q2: My compound is a solid, but it "oils out" instead of crystallizing. What should I do? A: "Oiling out" typically happens when the solution is too supersaturated, cooled too quickly, or when impurities are present that inhibit crystal lattice formation.[6]
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent until the solution is clear.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Try scratching the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.
-
If available, add a single "seed" crystal of the pure compound to induce crystallization.
-
If impurities are the problem, you may need to perform a preliminary purification (e.g., a quick filtration through a plug of silica) before attempting the recrystallization.[6]
-
Q3: What are the best analytical techniques to confirm the purity of my final product? A: A single technique is often insufficient. A combination of methods provides the most reliable assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., 99.5% by peak area).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can reveal the presence of residual solvents or synthetic impurities that may not be visible by other methods.[14][15]
-
Mass Spectrometry (MS): Confirms the molecular weight of your target compound. Techniques like GC-MS or LC-MS can also help identify impurities.[14][16]
| Technique | Primary Information Provided | Common Use Case |
| HPLC | Quantitative Purity (% Area), Retention Time | Final quality control, batch-to-batch consistency.[14] |
| ¹H & ¹³C NMR | Structural Confirmation, Impurity Identification | Verifying the correct molecule was synthesized; identifying residual solvents or byproducts.[15][17] |
| LC-MS | Molecular Weight Confirmation, Impurity m/z | Confirming product mass; identifying masses of unknown impurities in the sample.[16] |
| Table 1: Key Analytical Techniques for Purity Assessment. |
Q4: How should I handle and dispose of waste generated during purification? A: All quinoline derivatives and solvents contaminated with them should be treated as hazardous chemical waste.[18][19]
-
Waste Segregation: Collect solid waste (contaminated silica/alumina, filter paper) separately from liquid waste (column fractions, mother liquor from crystallization).[19][20]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical names of the contents.[20]
-
Disposal: Never dispose of this waste down the drain or in the regular trash.[18][21] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Deactivation
This protocol describes a standard procedure for purifying a basic quinoline analog on silica gel while minimizing decomposition.
-
Solvent System Selection: Use TLC to identify a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate) that provides a target Rf of 0.2-0.4. Prepare this eluent and add 1% triethylamine (NEt₃) by volume.
-
Column Packing (Slurry Method):
-
In a beaker, add silica gel to a pool of the NEt₃-containing eluent until a homogenous, pourable slurry is formed.
-
Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of your packed column.
-
-
Elution:
-
Begin eluting with the NEt₃-containing solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization from a Two-Solvent System
This method is effective when a single solvent is not ideal. It uses one solvent in which the compound is soluble (the "good" solvent) and another in which it is insoluble (the "poor" solvent).[1]
-
Solvent Selection: Common pairs for quinoline analogs include Ethyl Acetate/Hexane or Methanol/Ether.[1]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.
-
Induce Crystallization: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a few drops of the hot "good" an solvent to clarify.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
The choice of the initial purification method is crucial for efficiency. This diagram provides a general guide.
Caption: Decision Guide for Initial Purification Strategy.
References
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (2025). Benchchem.
- Troubleshooting guide for the purification of polar quinoline compounds. (2025). Benchchem.
- Separation of Quinoline, 1,2,3,4-tetrahydro-6-methoxy- on Newcrom R1 HPLC column. SIELC Technologies.
- Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10. (2025). Benchchem.
- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
- Technical Support Center: Purification of Quinoline Deriv
- Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)
- Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Labor
- Proper Disposal of 2-(2-Chloroethyl)
- Overcoming challenges in the purification of heterocyclic compounds. (2025). Benchchem.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard. (2025). Benchchem.
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
- Successful Flash Chrom
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025).
- Normal-phase vs.
- Aqueous normal-phase chrom
- Purifying 6,7-Dimethoxy-4-phenoxy-quinoline: A Guide for Researchers. (2025). Benchchem.
- Reversed Phase HPLC Columns. Phenomenex.
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
- 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one. (2023). MDPI.
- Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds.
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Talanta.
- Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021). Mini Reviews in Medicinal Chemistry.
- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Quinoline, 1,2,3,4-tetrahydro-6-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 12. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Guide to Structural Confirmation of 6,7-Dimethoxyquinolin-4-ol using 13C NMR
A Senior Application Scientist's Comparative Analysis for Researchers in Drug Development
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific integrity and regulatory compliance. For novel heterocyclic compounds like 6,7-Dimethoxyquinolin-4-ol, a key intermediate in the synthesis of various bioactive agents, certainty in its atomic framework is non-negotiable. This guide provides an in-depth, experience-driven comparison of analytical techniques for its structural elucidation, with a primary focus on the power and predictive capabilities of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy.
While direct experimental 13C NMR data for this specific molecule is not widely published, this guide will demonstrate how a robust and reliable structural hypothesis can be constructed. We will achieve this by leveraging established NMR principles, analyzing substituent effects from closely related analogs, and integrating data from complementary analytical methods. This approach mirrors the real-world challenges scientists often face when dealing with novel compounds.
The Analytical Challenge: Confirming the Quinolinol Core
The structure of this compound presents a distinct analytical puzzle. It comprises a bicyclic quinoline core, which exists in tautomeric equilibrium between the -ol and -one forms, further functionalized with two methoxy groups on the benzene ring. The key to confirmation lies in ensuring the precise placement of these substituents and confirming the core ring structure.
Primary Method: 13C NMR Spectroscopy
13C NMR spectroscopy is an unparalleled tool for mapping the carbon skeleton of an organic molecule. Each unique carbon atom in the structure gives rise to a distinct signal, whose chemical shift (δ) is highly sensitive to its local electronic environment.
Predicting the 13C NMR Spectrum of this compound
In the absence of a direct experimental spectrum, we can predict the chemical shifts with a high degree of confidence. This prediction is not a guess but a reasoned deduction based on:
-
Base Skeleton Data: Using experimental data from simpler, analogous structures like Quinoline and 4-Quinolinol.
-
Substituent Chemical Shift (SCS) Effects: Applying known effects of methoxy (-OCH3) and hydroxyl (-OH) groups on the chemical shifts of aromatic carbons.
The structure and numbering scheme for our analysis is as follows:
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 | ~140 | Adjacent to nitrogen, expected to be deshielded. |
| C-3 | ~110 | Shielded by the C-4 oxygen/hydroxyl group. |
| C-4 | ~175 | Carbonyl-like carbon due to tautomerism, significantly deshielded by oxygen. |
| C-4a | ~142 | Bridgehead carbon adjacent to nitrogen's influence. |
| C-5 | ~105 | Ortho to the C-6 methoxy group, expected to be shielded. |
| C-6 | ~150 | Directly attached to an electron-donating methoxy group, deshielded. |
| C-7 | ~155 | Directly attached to an electron-donating methoxy group, deshielded. |
| C-8 | ~98 | Shielded carbon, ortho to the C-7 methoxy group. |
| C-8a | ~148 | Bridgehead carbon influenced by the fused ring system. |
| 6-OCH3 | ~56 | Typical chemical shift for an aromatic methoxy carbon. |
| 7-OCH3 | ~56 | Typical chemical shift for an aromatic methoxy carbon. |
Note: Predictions are based on data from analogous compounds and standard SCS effects. The solvent used for analysis (e.g., DMSO-d6) will cause minor variations.
Experimental Protocol for 13C NMR Acquisition
To validate the predicted data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.
1. Sample Preparation:
- Accurately weigh approximately 15-20 mg of high-purity this compound.
- Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is crucial as it effectively solubilizes the compound and its residual proton signal (at ~2.50 ppm) does not interfere with most analyte signals.
- Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Spectrometer Setup and Calibration:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
- Tune and match the 13C probe to the resonant frequency.
- Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal from the solvent.
3. Data Acquisition:
- Acquire a standard proton-decoupled 13C NMR spectrum.
- Key Parameters:
- Pulse Angle: 30-45° (to allow for faster repetition without saturating quaternary carbons).
- Acquisition Time: ~1.5 seconds.
- Relaxation Delay (d1): 2 seconds (ensures quantitative data is not strictly necessary for simple identification but good practice).
- Number of Scans: 1024 or more, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
4. Data Processing:
- Apply an exponential multiplication function (line broadening of ~1 Hz) to improve the signal-to-noise ratio.
- Perform a Fourier transform.
- Phase the spectrum to achieve a flat baseline and pure absorption peaks.
- Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Comparison with Alternative & Complementary Techniques
While 13C NMR is powerful, a multi-technique approach provides the most robust structural confirmation.
Proton NMR (1H NMR) Spectroscopy
1H NMR is faster to acquire and provides information on the proton environment. Experimental data for this compound is available and highly informative.[1]
-
Experimental Data (400 MHz, DMSO-d6): δ ~7.76 (d, 1H), ~7.42 (s, 1H), ~7.05 (s, 1H), ~5.93 (d, 1H), ~3.84 (s, 3H), ~3.81 (s, 3H).[1]
-
Insights:
-
The two singlets at ~3.8 ppm clearly indicate the two chemically non-equivalent methoxy groups.
-
The two aromatic singlets (~7.42 and ~7.05 ppm) correspond to the isolated protons at C-5 and C-8.
-
The two doublets (~7.76 and ~5.93 ppm) represent the coupled protons at C-2 and C-3.
-
-
Comparison to 13C NMR: 1H NMR confirms the number and type of protons and their connectivity, which complements the carbon skeleton information from 13C NMR. Techniques like HSQC (Heteronuclear Single Quantum Coherence) can directly correlate the signals from the 1H and 13C spectra, confirming which proton is attached to which carbon.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a fundamental check on its elemental composition.
-
Expected Data: For C11H11NO3, the expected monoisotopic mass is 205.0739 g/mol .
-
Insights: High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy (typically within 5 ppm), ruling out alternative structures with the same nominal mass.
-
Comparison to 13C NMR: MS confirms the formula, while 13C NMR reveals the specific arrangement of the atoms (isomerism). They are orthogonal and essential techniques.
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure.
-
Insights: This is the "gold standard" for structural proof.
-
Comparison to 13C NMR: Crystallography provides a static picture of the solid-state structure. NMR provides the structure in solution, which is often more relevant to biological applications. NMR can also reveal dynamic processes (like tautomerism) that are not visible in a static crystal structure.
Visualizing the Workflow
The logical flow of structural confirmation can be visualized as a multi-step process, where each step adds a layer of confidence.
Caption: Workflow for structural confirmation.
The relationship between these core analytical techniques highlights their complementary nature.
Caption: Interrelation of analytical techniques.
Conclusion
Confirming the structure of this compound is a task that exemplifies the synergy of modern analytical chemistry. While a directly published experimental 13C NMR spectrum remains elusive, a scientifically rigorous confirmation is achievable. By combining predictive methods based on sound chemical principles with empirical data from 1H NMR, mass spectrometry, and crystallographic data of close derivatives, researchers can build an unassailable case for the molecule's structure. This guide underscores that the absence of a single piece of data is not a barrier but an opportunity to apply deep scientific reasoning and a multi-faceted analytical approach—a cornerstone of expertise in drug development.
References
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. Available at: [Link]
Sources
A Technical Guide to the Mass Spectrometry Analysis of 6,7-Dimethoxyquinolin-4-ol: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and medicinal chemistry, the structural elucidation and purity assessment of heterocyclic compounds are of paramount importance. Among these, quinoline derivatives hold a significant position due to their wide-ranging biological activities. This guide provides an in-depth technical analysis of 6,7-Dimethoxyquinolin-4-ol using mass spectrometry, a cornerstone analytical technique in modern research. We will explore its ionization and fragmentation behavior, present a detailed experimental protocol, and compare its mass spectrometric analysis with alternative analytical methodologies, supported by experimental data and authoritative references.
The Pivotal Role of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to potent tyrosine kinase inhibitors used in oncology. Its chemical structure, featuring a quinoline core with methoxy and hydroxyl functional groups, dictates its physicochemical properties and, consequently, its behavior in analytical instrumentation. Accurate characterization of this molecule is crucial for ensuring the quality and efficacy of the final drug product.
Mass Spectrometry: A Tool for Unraveling Molecular Identity
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This information allows for the determination of a compound's molecular weight and can provide valuable insights into its structure through the analysis of its fragmentation patterns.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical in mass spectrometry as it influences the extent of fragmentation and the type of information obtained. For a molecule like this compound, both soft and hard ionization techniques can be employed, each offering distinct advantages.
-
Electrospray Ionization (ESI): A soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In ESI, a solution of the analyte is sprayed into a fine mist, and the droplets are charged, leading to the formation of gas-phase ions with minimal fragmentation. This technique is ideal for determining the molecular weight of the intact molecule.
-
Atmospheric Pressure Chemical Ionization (APCI): Another relatively soft ionization technique that is suitable for a wide range of compounds, including those with lower polarity. APCI involves the ionization of the analyte at atmospheric pressure through a corona discharge.
-
Electron Ionization (EI): A hard ionization technique where the analyte molecules in the gas phase are bombarded with a high-energy electron beam. This results in extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that is highly useful for structural elucidation and library matching.
Anticipated Mass Spectral Data for this compound
Based on its chemical properties and data from related compounds, we can predict the key mass spectral features of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [1] |
| Exact Mass | 205.0739 Da | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| Predicted [M+H]⁺ (ESI) | 206.1 Da | [2] |
Deciphering the Fragmentation Puzzle: MS/MS Analysis
Tandem mass spectrometry (MS/MS) provides deeper structural insights by isolating a specific ion (the precursor ion) and inducing its fragmentation through collision-induced dissociation (CID)[3]. The resulting fragment ions (product ions) are then analyzed.
Proposed ESI-MS/MS Fragmentation Pathway
For this compound, the protonated molecule ([M+H]⁺ at m/z 206.1) would be the precursor ion in a positive ion mode ESI-MS/MS experiment. Based on the fragmentation patterns of similar methoxy-substituted quinolines, a primary fragmentation pathway would likely involve the sequential loss of a methyl radical (•CH₃) followed by the loss of a neutral carbon monoxide (CO) molecule.[4][5]
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, this compound is expected to undergo more extensive fragmentation. The initial molecular ion (M⁺• at m/z 205) would be formed, followed by a cascade of fragmentation events. Key fragmentation pathways for methoxyquinolines under EI include the loss of a methyl radical, followed by the loss of carbon monoxide.[4][5] The presence of two methoxy groups in this compound could lead to sequential losses of these functionalities.
Caption: Predicted EI fragmentation pathway for this compound.
Experimental Protocol: UPLC-MS/MS Analysis
For the sensitive and selective analysis of this compound, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is highly recommended.[6]
Workflow for UPLC-MS/MS Analysis
Caption: General workflow for UPLC-MS/MS analysis.
Detailed Methodological Parameters
1. Sample and Standard Preparation:
-
Accurately weigh a reference standard of this compound.
-
Dissolve in HPLC-grade methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions with an appropriate solvent (e.g., methanol/water mixture) to create a calibration curve.
-
Prepare unknown samples by dissolving them in the same solvent and diluting to fall within the calibration range.
2. UPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 206.1.
-
Product Ions: Monitor for the predicted fragments (e.g., m/z 191.1 and 163.1). The transition 206.1 > 191.1 would likely be a good choice for quantification.
-
Collision Energy: Optimize the collision energy to maximize the intensity of the desired product ions.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
A Comparative Look: Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves cross-validation with other techniques.
| Technique | Principle | Advantages for this compound | Limitations |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity, detection based on UV absorbance. | Robust, cost-effective, good for quantification. | Lower sensitivity and selectivity compared to MS; structural information is limited. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, with mass spectrometric detection. | High-resolution separation, provides EI mass spectra for library matching. | Requires derivatization for non-volatile compounds like this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation, can identify and quantify impurities without a reference standard. | Lower sensitivity than MS, more complex data interpretation. |
Conclusion: An Integrated Analytical Approach
The mass spectrometric analysis of this compound, particularly when coupled with a high-resolution separation technique like UPLC, offers a highly sensitive and selective method for its identification and quantification. Electrospray ionization is the preferred method for determining its molecular weight, while tandem mass spectrometry provides valuable structural information through the analysis of its fragmentation patterns. While alternative techniques such as HPLC-UV and NMR have their merits, a comprehensive understanding and robust quality control of this important pharmaceutical intermediate are best achieved through an integrated analytical approach that leverages the strengths of each method.
References
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Introduction: The Promise of the 6,7-Dimethoxyquinoline Scaffold in Oncology
A Comparative Guide to the Efficacy of 6,7-Dimethoxyquinolin-4-ol Derivatives as c-Met Kinase Inhibitors
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] Within this class, derivatives of 6,7-dimethoxyquinoline have emerged as particularly promising agents in the realm of oncology. Their rigid, planar structure provides an ideal framework for developing targeted therapies that can interact with high specificity and affinity with key proteins involved in cancer progression.[2]
This guide focuses on a specific series of these compounds—6,7-dimethoxy-4-anilinoquinolines—and evaluates their efficacy as inhibitors of the c-Met receptor tyrosine kinase. The cellular Mesenchymal-Epithelial Transition factor (c-Met), also known as the hepatocyte growth factor receptor (HGFR), is a critical player in cell proliferation, survival, and migration.[3][4] In many cancers, the HGF/c-Met signaling pathway is abnormally activated through gene amplification, mutation, or overexpression, leading to tumor growth and metastasis.[3] This makes c-Met a highly validated and compelling target for the development of novel anticancer therapeutics. Here, we present a comparative analysis of a series of novel 6,7-dimethoxy-4-anilinoquinoline derivatives, synthesizing data on their enzymatic inhibition and cellular antiproliferative activities to provide a clear overview of their structure-activity relationships and therapeutic potential.
Mechanism of Action: Targeting the HGF/c-Met Signaling Pathway
The primary mechanism of action for the 6,7-dimethoxy-4-anilinoquinoline derivatives discussed is the inhibition of c-Met kinase activity. The binding of the ligand, Hepatocyte Growth Factor (HGF), to the extracellular domain of c-Met triggers receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR axes, which are fundamental drivers of cell growth, proliferation, and survival.[3]
The 6,7-dimethoxy-4-anilinoquinoline derivatives function as ATP-competitive inhibitors, binding to the ATP-binding site of the c-Met kinase domain. This occupation of the active site prevents the phosphorylation of c-Met, thereby blocking the downstream signaling cascade and mitigating its oncogenic effects.[4]
Comparative Efficacy of 6,7-Dimethoxy-4-anilinoquinoline Derivatives
A series of novel 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine derivatives were synthesized and evaluated for their ability to inhibit c-Met kinase and suppress the growth of human cancer cell lines.[3] The core structure was systematically modified with different substituents on the 2-phenyl ring of the benzimidazole moiety to investigate the structure-activity relationship (SAR).
In Vitro c-Met Kinase Inhibitory Activity
The direct inhibitory effect of the synthesized compounds on c-Met enzymatic activity was measured using a biochemical assay. The half-maximal inhibitory concentration (IC50) values are summarized below, with the clinically available c-Met inhibitor Cabozantinib used as a positive control.[3]
| Compound | Substituent (R) on 2-Phenyl Ring | c-Met Kinase IC50 (µM)[3] |
| 12a | 2-F | > 50 |
| 12b | 3-F | 0.81 ± 0.13 |
| 12c | 4-F | 0.15 ± 0.05 |
| 12d | 2-Cl | > 50 |
| 12e | 3-Cl | 0.25 ± 0.04 |
| 12f | 4-Cl | 0.12 ± 0.02 |
| 12g | 2-Br | > 50 |
| 12h | 3-Br | 0.23 ± 0.03 |
| 12i | 3-I | 0.35 ± 0.06 |
| 12j | 4-I | 0.14 ± 0.02 |
| 12k | 3-CH3 | 0.45 ± 0.09 |
| 12l | 4-CH3 | 0.21 ± 0.05 |
| 12m | 3-OCH3 | 0.52 ± 0.07 |
| 12n | 4-OCH3 | 0.030 ± 0.008 |
| Cabozantinib | - | 0.035 ± 0.006 |
In Vitro Antiproliferative Activity
The cytotoxic effects of the compounds were evaluated against three human cancer cell lines: A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer), using an MTT assay.[3] The results are presented as IC50 values.
| Compound | A549 IC50 (µM)[3] | MCF-7 IC50 (µM)[3] | MKN-45 IC50 (µM)[3] |
| 12b | 21.3 ± 1.5 | 18.2 ± 1.1 | 25.7 ± 2.0 |
| 12c | 12.5 ± 1.3 | 10.8 ± 0.9 | 18.4 ± 1.2 |
| 12e | 15.4 ± 1.2 | 13.1 ± 1.0 | 20.3 ± 1.6 |
| 12f | 10.2 ± 0.8 | 8.9 ± 0.7 | 15.6 ± 1.1 |
| 12h | 14.8 ± 1.1 | 12.5 ± 0.9 | 19.8 ± 1.4 |
| 12i | 16.2 ± 1.4 | 14.7 ± 1.2 | 22.1 ± 1.8 |
| 12j | 11.8 ± 0.9 | 9.5 ± 0.8 | 16.2 ± 1.3 |
| 12k | 18.9 ± 1.6 | 16.3 ± 1.3 | 24.5 ± 1.9 |
| 12l | 13.1 ± 1.1 | 11.4 ± 0.8 | 17.9 ± 1.5 |
| 12m | 19.5 ± 1.7 | 17.8 ± 1.4 | 26.3 ± 2.2 |
| 12n | 7.3 ± 1.0 | 6.1 ± 0.6 | 13.4 ± 0.5 |
| Cabozantinib | 6.5 ± 0.8 | 5.8 ± 0.5 | 12.1 ± 0.9 |
Structure-Activity Relationship (SAR) Analysis
The data reveals several key insights into the structure-activity relationships of these 6,7-dimethoxy-4-anilinoquinoline derivatives:[3]
-
Impact of Substituent Position: Substituents at the para (4-position) or meta (3-position) of the 2-phenyl ring generally conferred greater potency than those at the ortho (2-position). Compounds with 2-substituents (12a, 12d, 12g) were largely inactive, likely due to steric hindrance that disrupts the optimal conformation for binding to the c-Met active site.
-
Effect of Electron-Withdrawing Groups: Halogen substituents (F, Cl, Br, I) were well-tolerated, particularly at the para-position. Potency generally increased with the electronegativity and optimal size of the halogen, with 4-Cl (12f) and 4-F (12c) showing strong c-Met inhibition.
-
Effect of Electron-Donating Groups: The introduction of electron-donating groups like methyl (CH3) and methoxy (OCH3) was also favorable. Notably, the 4-methoxy substituent in compound 12n resulted in the most potent inhibitory activity against c-Met kinase (IC50 = 0.030 µM), which was comparable to the reference drug Cabozantinib.[3]
-
Correlation between Kinase Inhibition and Antiproliferative Activity: A clear correlation was observed between the compounds' ability to inhibit c-Met kinase and their antiproliferative activity against cancer cell lines. Compound 12n , the most potent c-Met inhibitor, also demonstrated the strongest cytotoxic effects against all three tested cell lines.[3] This suggests that the anticancer activity of these compounds is directly related to their on-target inhibition of c-Met.
Experimental Methodologies
The evaluation of these derivatives relies on robust and reproducible experimental protocols. The following sections detail the methodologies for the synthesis and biological evaluation of the 6,7-dimethoxy-4-anilinoquinoline series.
General Synthesis Workflow
The target compounds were synthesized via a multi-step process, culminating in a nucleophilic aromatic substitution reaction.[3][5] The key intermediate, 4-chloro-6,7-dimethoxyquinoline, is first prepared and then reacted with the appropriate substituted aniline to yield the final product.
Step-by-Step Protocol for Final Synthesis: [3]
-
Reactant Mixture: A mixture of 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and the appropriate substituted 2-phenyl-1H-benzo[d]imidazol-5-amine (1.2 equivalents) is prepared in isopropanol.
-
Reaction Condition: The mixture is stirred at reflux for approximately 5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.
-
Purification: The resulting solid residue is purified by column chromatography on silica gel to yield the final target compound.
In Vitro c-Met Kinase Assay Protocol
To determine the IC50 values for c-Met inhibition, a biochemical kinase assay is performed. While the original study used a Caliper motility shift assay, a common alternative is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[6][7]
Principle: This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity, and its reduction in the presence of an inhibitor indicates the inhibitor's potency.
Step-by-Step Protocol: [7]
-
Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., 6,7-dimethoxy-4-anilinoquinoline derivatives) in the appropriate kinase buffer. Also, prepare solutions of recombinant c-Met kinase enzyme, the substrate (e.g., Poly (4:1 Glu, Tyr) peptide), and ATP.
-
Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations. A DMSO control (vehicle) is also included.
-
Initiation: Add the diluted c-Met kinase enzyme to the wells, followed by the substrate/ATP mixture to start the kinase reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent. This converts the ADP produced into ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
IC50 Calculation: Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
In Vitro Antiproliferation (MTT) Assay Protocol
The MTT assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[8][9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the overnight culture medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO at a final concentration of <0.5%) and an untreated control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The systematic evaluation of 6,7-dimethoxy-4-anilinoquinoline derivatives has identified a series of potent c-Met kinase inhibitors with significant antiproliferative activity against various cancer cell lines. The structure-activity relationship studies clearly indicate that substitution at the para-position of the 2-phenyl ring is highly favorable, with the 4-methoxy derivative (12n ) emerging as a lead compound with efficacy comparable to the established drug Cabozantinib.[3] The strong correlation between c-Met inhibition and cancer cell cytotoxicity underscores the on-target activity of these compounds. These findings provide a solid foundation for the further development of this chemical scaffold, paving the way for the optimization of lead candidates with improved potency, selectivity, and pharmacokinetic properties for potential clinical application in oncology.
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Gong, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133. [Link]
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Gong, Y., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 124-133. [Link]
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Munagala, G., et al. (2021). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Elbadawi, M. M., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 190, 112111. [Link]
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Yakes, F. M., et al. (2011). ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. Molecular Cancer Therapeutics, 10(8), 1541-1550. [Link]
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Sieniawska, E., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1019. [Link]
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Dash, A., et al. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Anti-Cancer Agents in Medicinal Chemistry, 24(7), 514-532. [Link]
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Liu, X., et al. (2023). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Journal of Computer-Aided Molecular Design, 37(4-5), 223-238. [Link]
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Munshi, N., et al. (2011). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. Journal of Biological Chemistry, 286(40), 34943-34953. [Link]
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Tan, M. L., et al. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 24(16), 2898. [Link]
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Jamshed, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Daruj. [Link]
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Zhang, L., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 21(11), 1438. [Link]
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Kaczor, A. A., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 657-664. [Link]
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ResearchGate. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. [Link]
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Li, X., et al. (2014). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 19(11), 17878-17895. [Link]
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Li, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as Novel ALK/PI3K/AKT Pathway Inhibitors. ACS Omega. [Link]
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Wang, S. F., et al. (2015). Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. Molecules, 20(2), 2639-2661. [Link]
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Dash, A., et al. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Anti-Cancer Agents in Medicinal Chemistry, 24(7), 514-532. [Link]
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Blatter, H. L., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[3][4][11]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(11), 2928. [Link]
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The 6,7-Dimethoxy-4-Anilinoquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the 6,7-dimethoxy-4-anilinoquinoline scaffold represents a cornerstone of targeted therapy. Its derivatives have given rise to a multitude of potent and selective inhibitors, most notably targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and the Mesenchymal-Epithelial Transition factor (c-Met), which are critical drivers in various cancers. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) governing this privileged scaffold, grounded in experimental data to inform rational drug design and optimization.
The Architectural Logic of a Kinase Inhibitor: Deconstructing the 6,7-Dimethoxy-4-Anilinoquinoline Core
The efficacy of 4-anilinoquinoline derivatives as kinase inhibitors is not accidental; it is a product of specific, well-defined molecular interactions within the ATP-binding pocket of the target kinase. The core scaffold can be dissected into three key pharmacophoric elements, each contributing to the overall potency and selectivity of the molecule:
-
The Quinoline Core: This heterocyclic system acts as the foundational scaffold, mimicking the adenine ring of ATP to anchor the inhibitor within the kinase's active site.
-
The 4-Anilino Moiety: Projecting from the quinoline core, this substituted phenyl ring extends into a more solvent-exposed region of the ATP-binding pocket, offering a critical handle for modulating potency and selectivity.
-
The 6,7-Dimethoxy Substituents: These electron-donating groups on the quinoline ring play a crucial role in fine-tuning the electronic properties of the scaffold and influencing its interaction with the kinase.
The following sections will delve into the specific SAR for each of these components, supported by comparative experimental data.
Comparative Analysis of Structure-Activity Relationships
The Pivotal Role of the 4-Anilino Substituent
Modifications to the anilino ring have a profound impact on the inhibitory activity of 6,7-dimethoxy-4-anilinoquinolines. The nature, position, and size of substituents on this ring can dramatically alter the compound's affinity for the target kinase.
Table 1: Impact of 4-Anilino Moiety Modifications on EGFR and c-Met Inhibition
| Compound ID | 4-Anilino Substitution | Target Kinase | IC50 (µM) | Reference |
| 1a | Unsubstituted | c-Met | >10 | [1] |
| 1b | 4-fluoro | c-Met | 0.225 ± 0.015 | [1] |
| 1c | 4-chloro | c-Met | 0.098 ± 0.009 | [1] |
| 1d | 4-bromo | c-Met | 0.075 ± 0.005 | [1] |
| 1e | 4-iodo | c-Met | 0.045 ± 0.006 | [1] |
| 1f | 3-chloro | c-Met | 0.136 ± 0.011 | [1] |
| 1g | 3-bromo | c-Met | 0.102 ± 0.008 | [1] |
| 2a | 3-chloro-4-fluoro | EGFR | 0.011 | [1] |
| 2b | 3-ethynyl | EGFR | 0.001 | [1] |
Data presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity.
From the data in Table 1, a clear trend emerges for c-Met inhibition: the introduction of a halogen at the para-position of the anilino ring significantly enhances potency, with a direct correlation between the size of the halogen and the inhibitory activity (I > Br > Cl > F). This suggests that this region of the c-Met ATP-binding pocket can accommodate larger, more lipophilic groups, leading to more favorable interactions. A similar trend is observed for substitutions at the meta-position.
In the context of EGFR inhibition, small, electron-withdrawing groups on the anilino ring are often favored. For instance, the combination of a 3-chloro and 4-fluoro substitution (as seen in many clinically relevant inhibitors) or a small, rigid group like an ethynyl at the 3-position leads to highly potent EGFR inhibition[1]. The rationale behind this is that these groups can form key interactions with specific residues in the hydrophobic pocket of the EGFR active site.
Fine-Tuning Activity via the Quinoline Core: The Significance of the 6,7-Dimethoxy Groups
The 6,7-dimethoxy substitution pattern is a recurring motif in potent 4-anilinoquinoline and the closely related 4-anilinoquinazoline kinase inhibitors. These groups are not mere decorations; they play a critical role in orienting the inhibitor within the active site and enhancing binding affinity.
Table 2: Influence of Quinoline C6 and C7 Substituents on Kinase Inhibition
| Compound ID | C6-Substituent | C7-Substituent | Target Kinase | IC50 (nM) | Reference |
| 3a | -OCH3 | -OCH3 | EGFR | 3.2 | [2] |
| 3b | H | -OCH3 | EGFR | >1000 | [3] |
| 3c | -OCH3 | H | EGFR | >1000 | [3] |
| 3d | -OCH3 | -O(CH2)3-Morpholine | KDR (VEGFR2) | 20 | [4] |
| 3e | -OCH3 | -O(CH2)3-Piperidine | KDR (VEGFR2) | 10 | [4] |
Data presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity.
As demonstrated in Table 2, the presence of both methoxy groups at the C6 and C7 positions is crucial for potent EGFR inhibition. Removal of either methoxy group leads to a dramatic loss of activity, highlighting their synergistic contribution to binding[3]. These methoxy groups often engage in hydrogen bonding interactions with key residues in the hinge region of the kinase, thereby stabilizing the inhibitor-enzyme complex.
Furthermore, the C7 position, in particular, offers a vector for introducing larger, more basic side chains to enhance solubility and target other kinases. For example, the introduction of morpholino or piperidine-containing side chains at the C7 position can shift the selectivity profile towards kinases like VEGFR2, as shown in compounds 3d and 3e [4]. This highlights the versatility of the 6,7-disubstituted quinoline scaffold in achieving dual or multi-targeted kinase inhibition.
The Mechanistic Underpinnings: Targeting Key Signaling Pathways
The therapeutic rationale for developing 6,7-dimethoxy-4-anilinoquinoline inhibitors lies in their ability to disrupt oncogenic signaling pathways. By competitively binding to the ATP pocket of receptor tyrosine kinases like EGFR and c-Met, these compounds prevent receptor autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades.
EGFR Signaling Pathway and Point of Inhibition
Caption: Inhibition of the EGFR signaling pathway.
c-Met Signaling Pathway and Point of Inhibition
Caption: Inhibition of the c-Met signaling pathway.
Experimental Protocols for Activity Assessment
The validation of SAR is contingent on robust and reproducible experimental data. The following protocols outline standard methodologies for assessing the inhibitory activity of 6,7-dimethoxy-4-anilinoquinoline derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. The inhibition of this activity by a test compound can thus be accurately measured.
Experimental Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the kinase, a suitable peptide substrate, ATP, and the test compound (typically in DMSO). Create serial dilutions of the test compound.
-
Kinase Reaction: In a 96- or 384-well plate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiation: Initiate the reaction by adding a solution of ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP[5]. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal[5]. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of the test compound and plot the results to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[6].
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to untreated control cells and determine the IC50 value.
Concluding Remarks
The 6,7-dimethoxy-4-anilinoquinoline scaffold is a remarkably versatile and potent platform for the design of kinase inhibitors. A thorough understanding of its structure-activity relationships is paramount for the successful development of novel therapeutics. The insights provided in this guide, from the nuanced effects of substitutions on the anilino ring to the critical role of the 6,7-dimethoxy groups, offer a rational framework for optimizing inhibitor potency and selectivity. By integrating this knowledge with robust experimental validation, researchers can continue to harness the potential of this scaffold to create the next generation of targeted cancer therapies.
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to the Validation of c-Met Inhibition by 6,7-Dimethoxyquinolin-4-ol Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic validation of c-Met kinase inhibitors, focusing on a promising class of compounds: 6,7-dimethoxyquinolin-4-ol analogs. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present a comparative analysis of analog performance, grounded in authoritative data.
The Rationale for Targeting c-Met in Oncology
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase (RTK) that, with its ligand Hepatocyte Growth Factor (HGF), plays a pivotal role in regulating essential cellular processes like proliferation, motility, migration, and invasion.[1][2] Under normal physiological conditions, the HGF/c-Met signaling axis is tightly controlled and crucial for embryonic development and tissue repair.[3][4]
However, in numerous cancers—including lung, gastric, breast, and renal carcinomas—this pathway becomes aberrantly activated through mechanisms such as gene amplification, mutation, or protein overexpression.[5][6][7] This dysregulation transforms c-Met into a potent oncogenic driver, promoting tumor growth, angiogenesis, and metastasis, making it a high-value target for therapeutic intervention.[8][9] Small molecule inhibitors, designed to compete with ATP at the kinase's catalytic site, represent a primary strategy for neutralizing this oncogenic signaling.
The c-Met Signaling Cascade
Upon HGF binding, c-Met undergoes dimerization and autophosphorylation, creating docking sites for adaptor proteins like GRB2 and GAB1. This initiates a cascade of downstream signaling, most notably through the RAS/MAPK and PI3K/AKT pathways, which drive proliferation and survival, and the STAT3 pathway, implicated in invasion and tubulogenesis.[9][10][11]
A Validated Workflow for c-Met Inhibitor Characterization
A rigorous validation pipeline is essential to confirm that a compound's anti-cancer effects are a direct result of on-target c-Met inhibition. This process moves from direct biochemical engagement to cellular and phenotypic consequences.
Comparative Analysis: Biochemical Potency
The initial and most critical step is to determine the direct inhibitory activity of the analogs against purified c-Met kinase. This biochemical assay isolates the enzyme-inhibitor interaction from complex cellular systems, providing a direct measure of potency (IC50).
Experimental Protocol: In Vitro c-Met Kinase Assay
This protocol is adapted from standard luminescence-based kinase assays.[12]
-
Reagent Preparation : Prepare a reaction buffer [e.g., 50 mmol/L Tris-HCl (pH 7.5), 10 mmol/L MgCl2, 2 mmol/L DTT, 1 mmol/L EGTA].[13] Prepare serial dilutions of the this compound analogs in DMSO. The final DMSO concentration in the assay should not exceed 1%.[12]
-
Enzyme & Substrate Addition : In a white 96-well plate, add 5 µL of each inhibitor dilution. Add 20 µL of a mix containing recombinant c-Met kinase (e.g., 2.5 ng/µL) and a universal tyrosine kinase substrate [e.g., Poly (Glu:Tyr, 4:1)].[12]
-
Initiate Reaction : Add 25 µL of ATP solution (e.g., 20 µM final concentration) to each well to start the kinase reaction. Incubate the plate at 30°C for 45-60 minutes.
-
Detect Activity : Add 50 µL of a luminescence-based detection reagent (e.g., Kinase-Glo® Max) to each well. This reagent measures the amount of ATP remaining; lower ATP levels (higher luminescence) indicate higher kinase activity.
-
Data Acquisition : Incubate at room temperature for 10 minutes to stabilize the signal. Read the luminescence on a microplate reader.
-
Analysis : Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Performance Comparison: 6,7-Dimethoxy-4-anilinoquinoline Analogs
Research into 6,7-dimethoxy-4-anilinoquinolines has identified several potent c-Met inhibitors.[14][15] The data below, derived from published studies, compares analogs where different substitutions were made on a benzimidazole moiety attached to the core scaffold.[4][16]
| Compound ID | Key Substitution (R Group) | c-Met IC50 (µM)[14][15][16] |
| 12f | 4-chlorophenyl | 0.045 ± 0.005 |
| 12l | p-tolyl | 0.049 ± 0.004 |
| 12k | m-tolyl | 0.051 ± 0.006 |
| 12r | 3,4-dichlorophenyl | 0.063 ± 0.007 |
| 12i | 3-iodophenyl | 0.12 ± 0.01 |
| 12h | 2-iodophenyl | 0.52 ± 0.04 |
| 12q | 2,6-dichlorophenyl | 0.68 ± 0.05 |
| Cabozantinib | Reference Inhibitor | Not directly compared in same study |
Table 1: In Vitro c-Met Kinase Inhibition by select 6,7-dimethoxy-4-anilinoquinoline analogs. Data sourced from published literature.[14][17]
Expert Insight : The biochemical data reveals crucial structure-activity relationships (SAR). Small, electron-withdrawing groups at the para-position of the terminal phenyl ring (e.g., 12f, 12l) confer the highest potency. Conversely, bulky ortho-substituents (e.g., 12h, 12q) dramatically reduce activity, likely due to steric hindrance preventing optimal binding within the ATP pocket.[17] This initial screen is vital for prioritizing which analogs to advance into more complex cellular studies.
Cellular Validation: On-Target Activity and Phenotypic Outcomes
After confirming biochemical potency, the next step is to verify that the analogs can enter cells, engage c-Met, and elicit the desired anti-cancer effects.
Protocol 1: Phospho-c-Met Western Blot
This assay provides direct evidence of target engagement within a cellular context.
-
Cell Culture & Treatment : Culture a c-Met dependent cancer cell line (e.g., MKN-45 gastric cancer, A549 lung cancer) to ~80% confluency.[14] Starve the cells in serum-free media for 12-24 hours.
-
Inhibitor Pre-treatment : Pre-treat cells with various concentrations of the c-Met inhibitor analogs for 2 hours.
-
Stimulation : Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation. Note: Testing at physiological HGF levels (0.4-0.8 ng/mL) can also be predictive of in vivo efficacy.[18]
-
Lysis & Protein Quantification : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE & Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with a primary antibody against phospho-c-Met (Tyr1234/1235) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane for total c-Met and a loading control (e.g., β-actin) to ensure equal loading.
-
Analysis : A potent inhibitor will show a dose-dependent decrease in the p-c-Met signal while total c-Met and loading control levels remain constant.
Protocol 2: MTT Anti-Proliferation Assay
This assay measures the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines.
-
Cell Seeding : Seed cancer cells (e.g., A549, MCF-7, MKN-45) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]
-
Compound Treatment : Treat the cells with serial dilutions of the inhibitor analogs and a vehicle control (DMSO).
-
Incubation : Incubate the plates for 72 hours in a humidified incubator at 37°C, 5% CO2.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan precipitate.
-
Solubilization : Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 or GI50 (concentration for 50% inhibition of growth) value for each analog.
Performance Comparison: Anti-Proliferative Activity
The most potent biochemical hits were evaluated for their ability to inhibit the growth of various cancer cell lines. A strong correlation between biochemical potency and anti-proliferative activity suggests the observed cytotoxicity is on-target.[14]
| Compound ID | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | MKN-45 (Gastric) IC50 (µM) |
| 12n * | 7.3 ± 1.0 | 6.1 ± 0.6 | 13.4 ± 0.5 |
| Cabozantinib | Comparable activity reported | Comparable activity reported | Comparable activity reported |
*Table 2: Anti-proliferative activity of a lead 6,7-dimethoxy-4-anilinoquinoline analog against human cancer cell lines.[14] Compound 12n, with a c-Met IC50 of 0.030 µM, was identified as the most potent analog in its series.
Expert Insight : The consistency between the biochemical IC50 values (Table 1) and the cellular anti-proliferative IC50 values (Table 2) is a critical validation checkpoint. It strongly indicates that the compounds' mechanism of action in killing cancer cells is directly related to their inhibition of c-Met kinase.[14] Discrepancies could suggest poor cell permeability, rapid metabolism, or significant off-target effects.
Conclusion
The validation of c-Met inhibitors is a multi-step process that requires a logical and systematic approach. By progressing from direct biochemical target engagement to cellular mechanism of action and finally to phenotypic outcomes, researchers can build a robust data package. The this compound scaffold has yielded analogs with nanomolar potency against c-Met kinase, which translates effectively into micromolar anti-proliferative activity in c-Met-driven cancer cell lines.[14][15][16] The comparative data presented in this guide highlights critical structure-activity relationships that can inform the design of next-generation inhibitors with improved potency and selectivity, ultimately advancing the development of targeted cancer therapies.
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Role of c-Met in Cancer: Emphasis on Lung Cancer. National Institutes of Health (NIH). [Link]
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Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... ResearchGate. [Link]
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What are c-Met inhibitors and how do they work?. Patsnap Synapse. [Link]
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Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. MDPI. [Link]
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Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Taylor & Francis Online. [Link]
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Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. ACS Publications. [Link]
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Have clinical trials properly assessed c-Met inhibitors?. National Institutes of Health (NIH). [Link]
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Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar. [Link]
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Experimental confirmation of predicted kinase inhibitors. ResearchGate. [Link]
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Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. PubMed Central. [Link]
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ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. AACR Journals. [Link]
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A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]
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A Comparative Study of Quinoline vs. Quinazoline Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of scaffolds utilized in their design, the quinoline and quinazoline heterocycles have proven to be particularly fruitful, leading to the development of several FDA-approved drugs. This guide provides an in-depth comparative analysis of quinoline and quinazoline-based kinase inhibitors, offering insights into their structural nuances, mechanisms of action, and the experimental methodologies used to characterize them. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two pivotal classes of kinase inhibitors.
The Core Scaffolds: A Tale of Two Bicyclic Heterocycles
At the heart of this comparison lie the fundamental structural differences between the quinoline and quinazoline ring systems. Both are bicyclic aromatic heterocycles composed of a benzene ring fused to a pyridine or pyrimidine ring, respectively.
-
Quinoline: A fusion of a benzene ring and a pyridine ring.
-
Quinazoline: A fusion of a benzene ring and a pyrimidine ring.
This seemingly subtle difference in the nitrogen atom placement within the heterocyclic ring has profound implications for the physicochemical properties and three-dimensional conformations of the resulting inhibitor. These differences influence hydrogen bonding patterns, solubility, metabolic stability, and ultimately, the kinase binding affinity and selectivity of the drug candidates.[1]
Mechanism of Action: Targeting the Engine of Cellular Signaling
Both quinoline and quinazoline inhibitors typically function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that drives tumor cell proliferation and survival.[2][3]
The specificity of these inhibitors for particular kinases is dictated by the unique amino acid residues lining the ATP-binding pocket. The quinoline and quinazoline scaffolds serve as versatile platforms for medicinal chemists to append various side chains that can form specific interactions with these residues, leading to high-potency and selective inhibitors.
Case Studies: FDA-Approved Quinoline and Quinazoline Kinase Inhibitors
To illustrate the distinct therapeutic applications of these two scaffolds, we will compare a representative FDA-approved inhibitor from each class: Gefitinib (a quinazoline-based EGFR inhibitor) and Bosutinib (a quinoline-based dual Src/Abl inhibitor).
| Feature | Gefitinib (Quinazoline) | Bosutinib (Quinoline) |
| Primary Targets | Epidermal Growth Factor Receptor (EGFR)[4] | Src family kinases, Abl kinase[1][5] |
| Indications | Non-small cell lung cancer (NSCLC) with EGFR mutations[3][4] | Chronic myeloid leukemia (CML)[1][6] |
| Mechanism | Reversible ATP-competitive inhibitor of EGFR tyrosine kinase.[3] | ATP-competitive inhibitor of Src and Abl kinases.[1] |
Comparative Kinase Selectivity Profile
The following table presents a comparative analysis of the inhibitory activity (IC50 values) of Gefitinib and Bosutinib against a panel of selected kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Gefitinib IC50 (nM) | Bosutinib IC50 (nM) |
| EGFR | 0.41 [7] | >10,000 |
| Abl | >10,000 | 1.2 [5] |
| Src | >10,000 | 1.2 [5] |
| LCK | >10,000 | 1.1 |
| LYN | >10,000 | 1.0 |
| VEGFR2 | 3,700 | 86 |
| PDGFRβ | 2,400 | 100 |
Data compiled from multiple sources.[4][5][7]
This data clearly illustrates the distinct selectivity profiles of the two inhibitors, driven by the unique interactions of their respective scaffolds and substituents with the target kinases. Gefitinib exhibits high potency and selectivity for EGFR, while Bosutinib is a potent dual inhibitor of Src and Abl kinases.
Experimental Workflow: Characterizing Kinase Inhibitor Potency
A crucial step in the development of any kinase inhibitor is the accurate determination of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). The following section outlines a detailed, step-by-step methodology for a common in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)
This protocol describes a robust and widely used method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[1][8][9][10]
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal directly proportional to the kinase activity.[1][11]
Materials:
-
Kinase of interest (e.g., EGFR, Src)
-
Kinase-specific substrate peptide
-
ATP
-
Test inhibitor (e.g., Gefitinib, Bosutinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Perform a serial dilution of the inhibitor stock in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The optimal concentrations should be determined empirically for each kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow for the development of the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Signaling Pathways: The Cellular Context
To fully appreciate the impact of these inhibitors, it is essential to visualize the signaling pathways they disrupt.
EGFR Signaling Pathway and Quinazoline Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[10][12][13][14] These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.[9] Quinazoline-based inhibitors like Gefitinib bind to the ATP-binding site of the EGFR kinase domain, blocking its activity and shutting down these pro-cancerous signals.[14]
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Src-Abl Signaling Pathway and Quinoline Inhibition
In Chronic Myeloid Leukemia (CML), the chromosomal translocation known as the Philadelphia chromosome results in the formation of the BCR-Abl fusion protein.[15][16][17] This oncoprotein possesses constitutively active Abl kinase activity, leading to the activation of multiple downstream pathways, including the Src family kinases, which promote cell proliferation and survival.[15] Quinoline-based inhibitors like Bosutinib are designed to dually target both Abl and Src kinases, effectively cutting off these aberrant signals and inducing apoptosis in CML cells.[1]
Caption: Simplified Src-Abl signaling pathway in CML and the dual inhibitory action of Bosutinib.
Conclusion: Choosing the Right Scaffold for the Right Target
The comparative analysis of quinoline and quinazoline-based kinase inhibitors underscores a fundamental principle in drug discovery: the choice of the core scaffold is a critical determinant of the final drug's biological activity and therapeutic utility. The quinazoline framework has proven to be exceptionally well-suited for targeting EGFR, leading to the successful development of drugs like Gefitinib for the treatment of NSCLC.[3][7] Conversely, the quinoline scaffold has been effectively leveraged to create potent dual Src/Abl inhibitors such as Bosutinib, a valuable therapeutic for CML.[1][6]
As our understanding of the human kinome and its role in disease continues to expand, both the quinoline and quinazoline scaffolds will undoubtedly remain privileged structures in the medicinal chemist's toolbox. The insights provided in this guide, from fundamental structural differences to detailed experimental protocols, are intended to empower researchers in their quest to design the next generation of highly effective and selective kinase inhibitors.
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Kuiper, R., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cellular and Molecular Life Sciences, 79(10), 522. [Link]
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Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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Rao, S., et al. (2015). (a) IC50 values of tumor cell growth inhibition on a panel of human cancer cell lines using gefitinib (EGFR kinase inhibitor), dasatinib (c-Src kinase inhibitor), and their equimolar combination. ResearchGate. [Link]
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Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]
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ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
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Pu, Y., et al. (2020). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget, 11(30), 2886–2898. [Link]
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Hantschel, O. (2015). The BCR-ABL signaling network and ABL kinase inhibition. Journal of Molecular Signaling, 10, 1. [Link]
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A Comparative Guide to the Cytotoxic Activity of Novel Quinoline Derivatives Against Cancer Cell Lines
Introduction: The Enduring Promise of the Quinoline Scaffold in Oncology
The quinoline scaffold, a heterocyclic aromatic compound, represents a cornerstone in medicinal chemistry, particularly in the development of anticancer agents.[1] Its rigid, planar structure is a privileged pharmacophore, enabling it to interact with a variety of biological targets within cancer cells.[2] Quinoline derivatives have demonstrated a remarkable breadth of mechanistic diversity, acting as inhibitors of topoisomerases, modulators of signaling pathways, and disruptors of fundamental cellular processes like angiogenesis and cell division.[1][3] This versatility has led to the development of approved anticancer drugs, such as the multi-kinase inhibitors Anlotinib and Bosutinib, and continues to fuel the synthesis of novel derivatives with enhanced potency and selectivity.[4][5]
This guide provides a comparative analysis of the cytotoxic profiles of recently developed quinoline derivatives, presenting their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. We will delve into the underlying mechanisms of action that drive this activity, provide a detailed, field-proven protocol for determining cytotoxicity, and offer a perspective on the authoritative grounding of these findings.
Comparative Analysis: IC50 Values of Novel Quinoline Derivatives
The efficacy of a potential anticancer compound is quantitatively expressed by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency. The following table summarizes the in vitro cytotoxic activity of several novel quinoline derivatives reported in recent literature, showcasing their performance against various cancer cell lines.
| Compound ID / Series | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference Compound |
| Compound 13e | PC-3 | Prostate Cancer | 2.61 | Doxorubicin |
| KG-1 | Leukemia | 3.56 | Doxorubicin | |
| Quinoline-Chalcone Hybrid 12e | MGC-803 | Gastric Cancer | 1.38 | 5-Fluorouracil |
| HCT-116 | Colon Cancer | 5.34 | 5-Fluorouracil | |
| MCF-7 | Breast Cancer | 5.21 | 5-Fluorouracil | |
| Bis-Quinoline 2a | U937 | Leukemia | 0.7 | SGI-1027 |
| HL60 | Leukemia | 0.2 | SGI-1027 | |
| Pyridin-2-one derivative 4c | HOP-92 | Non-Small Cell Lung Cancer | 2.37 | Not Specified |
| SNB-75 | CNS Cancer | 2.38 | Not Specified | |
| RXF 393 | Renal Cancer | 2.21 | Not Specified | |
| HS 578T | Breast Cancer | 2.38 | Not Specified | |
| 7-chloro-4-quinolinylhydrazone | SF-295 | CNS Cancer | 0.314 - 4.65 (µg/cm³) | Not Specified |
| HTC-8 | Colon Cancer | 0.314 - 4.65 (µg/cm³) | Not Specified | |
| HL-60 | Leukemia | 0.314 - 4.65 (µg/cm³) | Not Specified |
Data synthesized from multiple sources.[1][4][6][7][8]
Mechanisms of Action: Deconstructing Cytotoxicity
The potent IC50 values observed are a direct result of the interaction of these quinoline derivatives with critical molecular targets that regulate cancer cell proliferation, survival, and metastasis. The diverse chemical modifications to the quinoline core allow for the targeting of multiple, distinct pathways.
Inhibition of Tubulin Polymerization
Several highly active quinoline derivatives exert their cytotoxic effects by interfering with microtubule dynamics, a mechanism shared with classic chemotherapeutics like paclitaxel and vinca alkaloids.[9] Microtubules are essential for forming the mitotic spindle during cell division. By inhibiting tubulin polymerization, these compounds prevent proper spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[4][8] For instance, a series of quinoline-indole derivatives were found to inhibit microtubule polymerization by binding to the colchicine site of tubulin, with IC50 values in the low nanomolar range.[9] Similarly, compound 4c was shown to successfully inhibit tubulin polymerization with an IC50 of 17 ± 0.3 μM and induce G2/M phase arrest in breast cancer cells.[8]
Kinase Inhibition: Disrupting Oncogenic Signaling
Cancer is often driven by the aberrant activity of protein kinases, which act as key nodes in signaling pathways that control cell growth and survival.[10] Quinoline derivatives have been successfully designed as inhibitors of several critical oncogenic kinases.
-
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, drives proliferation in many cancers, including lung and colorectal cancer.[11][12] Quinoline-based tyrosine kinase inhibitors (TKIs) are small molecules that compete with ATP in the kinase domain of EGFR, preventing its activation and blocking downstream signaling through pathways like PI3K/Akt/mTOR and Ras/Raf/MEK.[10][11] George et al. reported quinoline hybrids that inhibit EGFR at nanomolar concentrations, comparable to the approved drug Gefitinib.[3][13]
The diagram below illustrates the central role of EGFR in cancer cell signaling and its inhibition by targeted therapies.
Caption: EGFR signaling pathway and point of inhibition by quinoline-based TKIs.
-
Other Kinases: Beyond EGFR, novel quinolines have been developed to target other kinases like Pim-1 and the PI3K/mTOR pathway.[6][13][14] Pim-1 is a serine/threonine kinase implicated in prostate and other cancers; its inhibition by certain quinoline derivatives leads to cell cycle arrest and apoptosis.[14] Dual PI3K/mTOR inhibitors block a critical survival pathway, and several quinoline derivatives have shown potent activity against these targets.[13]
DNA Damage and Topoisomerase Inhibition
The foundational quinoline anticancer agents, such as camptothecin, function by targeting topoisomerase enzymes.[5] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Quinoline derivatives can intercalate into the DNA helix or stabilize the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strand.[1][14] This leads to an accumulation of double-strand breaks, triggering a DNA damage response that culminates in apoptosis.
Experimental Protocol: A Self-Validating System for IC50 Determination
To ensure the trustworthiness and reproducibility of cytotoxicity data, a robust and well-defined experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[15] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[15]
Detailed Step-by-Step MTT Assay Protocol
Principle: Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured, which correlates to the number of living cells.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Cancer cell line of interest in logarithmic growth phase
-
Complete culture medium (specific to the cell line)
-
Novel quinoline derivative stock solution (typically in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[16]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference at 630-690 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >95%. b. Dilute the cell suspension to the optimal seeding density (typically 1,000-10,000 cells/well, determined empirically for each cell line) in a final volume of 100 µL of complete culture medium per well.[16][17] c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.[15]
-
Compound Treatment: a. Prepare serial dilutions of the quinoline derivative in culture medium. It is critical to maintain a consistent final DMSO concentration (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity.[15] b. Include appropriate controls: wells with untreated cells (vehicle control, e.g., 0.5% DMSO) and wells with medium only (blank control). c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. d. Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition and Incubation: a. After the treatment period, carefully remove the drug-containing medium. b. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[15] c. Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[17]
-
Formazan Solubilization: a. Carefully remove the MTT solution without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals.[16] Causality Check: DMSO is a powerful organic solvent necessary to solubilize the water-insoluble formazan crystals, allowing for accurate spectrophotometric measurement. c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[15]
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15] b. Subtract the average absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. d. Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.[15]
The workflow for this protocol is visualized below.
Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
Conclusion
Novel quinoline derivatives continue to emerge as a highly promising class of anticancer agents, demonstrating potent cytotoxic activity across a wide range of cancer cell lines.[18] Their strength lies in their chemical tractability, which allows for the fine-tuning of their structure to engage diverse and critical molecular targets, from structural proteins like tubulin to key signaling kinases such as EGFR. The comparative data presented here highlights the significant potential of these compounds, with several exhibiting IC50 values in the low micromolar and even nanomolar range. The provided experimental framework for IC50 determination underscores the importance of methodological rigor in validating these findings. As research progresses, the continued exploration of the quinoline scaffold is poised to deliver the next generation of targeted and effective cancer therapies.
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A Head-to-Head Comparison of 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives in Oncology Research
The 6,7-dimethoxy-4-phenoxy-quinoline scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of potent inhibitors targeting key signaling pathways in cancer.[1] This guide provides a detailed head-to-head comparison of representative derivatives, elucidating their distinct biological activities and mechanisms of action. By presenting supporting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to advance their oncology research.
The Versatility of the Quinoline Scaffold: Beyond a Single Target
The core 6,7-dimethoxy-4-phenoxy-quinoline structure has been ingeniously modified to generate derivatives with high affinity and selectivity for various oncogenic targets. Unlike single-target agents, the chemical tractability of this scaffold allows for the development of inhibitors against a range of kinases, including c-Met and Aurora Kinase B (AURKB), as well as other critical enzymes like Topoisomerase I.[2][3] This adaptability makes it a focal point in the quest for novel anticancer therapeutics.
This guide will focus on a comparative analysis of two distinct classes of 6,7-dimethoxy-4-phenoxy-quinoline derivatives: a potent c-Met inhibitor and an Aurora Kinase B (AURKB) relocation blocker. Their divergent mechanisms of action underscore the remarkable versatility of the core scaffold.
Comparative Analysis of Lead Derivatives
For this guide, we will compare two promising derivatives:
-
Compound 12n: A 6,7-dimethoxy-4-anilinoquinoline derivative identified as a potent c-Met inhibitor.[4][5]
-
LXY18: A 4-phenoxy-quinoline derivative that acts as an Aurora Kinase B (AURKB) relocation blocker.[6]
Mechanism of Action: A Tale of Two Pathways
Compound 12n functions as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[4][5] The HGF/c-Met signaling pathway is a critical driver of cell proliferation, survival, migration, and invasion in many human cancers.[7] Dysregulation of this pathway, through gene amplification, mutation, or overexpression, is implicated in tumorigenesis and metastasis.[7] Compound 12n binds to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4]
LXY18 , in contrast, exhibits a novel, non-catalytic inhibitory mechanism. It disrupts the proper localization of the Chromosomal Passenger Protein (CPP) complex, of which AURKB is a key component.[6] This complex is essential for accurate chromosome segregation and cytokinesis during mitosis. By preventing the relocalization of AURKB, LXY18 leads to cytokinesis failure, resulting in polyploidy and eventual cell death.[6] This unique mode of action presents a potential advantage in overcoming resistance mechanisms associated with direct catalytic inhibition of Aurora kinases.[6]
Caption: Contrasting mechanisms of Compound 12n and LXY18.
In Vitro Potency: A Quantitative Comparison
The efficacy of these derivatives has been quantified through enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.
| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference |
| Compound 12n | c-Met Kinase Assay | c-Met | 0.030 ± 0.008 µM | [4][5] |
| Antiproliferation | A549 (Lung) | Low micromolar | [4] | |
| Antiproliferation | MCF-7 (Breast) | Low micromolar | [4] | |
| Antiproliferation | MKN-45 (Gastric) | Low micromolar | [4] | |
| LXY18 | AURKB Relocation | RPE-MYC H2B-GFP | Sub-nanomolar (MEC) | [6] |
| Antiproliferation | Various Cancer | Potent in vitro activity | [6] |
MEC: Minimum Effective Concentration
These data highlight the potent, nanomolar-level activity of both compounds against their respective targets. Compound 12n demonstrates excellent enzymatic inhibition of c-Met and translates this to effective antiproliferative activity in various cancer cell lines.[4][5] LXY18, with its sub-nanomolar MEC for inducing AURKB mislocalization, showcases remarkable potency through its unique mechanism.[6]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below. These methods are based on established procedures for evaluating kinase inhibitors and antimitotic agents.
Protocol 1: In Vitro c-Met Kinase Assay
This protocol is designed to quantify the enzymatic inhibition of c-Met kinase by a test compound.
Caption: Workflow for in vitro c-Met kinase assay.
Step-by-Step Methodology:
-
Preparation: Prepare a kinase reaction buffer containing HEPES, MgCl₂, MnCl₂, and DTT at optimal concentrations.
-
Enzyme and Substrate Addition: In a 96-well plate, add the recombinant c-Met kinase enzyme and a suitable peptide substrate.
-
Compound Incubation: Add the 6,7-dimethoxy-4-phenoxy-quinoline derivative (e.g., Compound 12n) at a range of concentrations to the wells. Include a positive control (e.g., cabozantinib) and a DMSO vehicle control.[4]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C for a defined period, typically 60 minutes, to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a solution of EDTA, which chelates the divalent cations necessary for kinase activity.
-
Detection and Analysis: Quantify the extent of substrate phosphorylation using a suitable detection method, such as a Caliper mobility shift assay or luminescence-based assay.[4] Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the antiproliferative effect of a compound on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, MKN-45) into a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of 6,7-dimethoxy-4-phenoxy-quinoline derivatives are highly dependent on the nature and position of substituents. For instance, in the development of c-Met inhibitors, the addition of a benzimidazole moiety to the 4-anilino position was found to be crucial for potent inhibitory activity.[4][5] Furthermore, substitutions on the phenyl ring of the anilino group can significantly modulate the compound's activity.[8] For the AURKB relocation blockers, halogen substitutions on the phenoxy ring were found to improve the compound's drug-like properties and potency.[6]
Conclusion
The 6,7-dimethoxy-4-phenoxy-quinoline scaffold represents a highly promising platform for the development of novel anticancer agents. The ability to generate derivatives with distinct mechanisms of action, such as the c-Met inhibitor Compound 12n and the AURKB relocation blocker LXY18, highlights the immense potential of this chemical class. This comparative guide provides a framework for understanding the key differences between these derivatives and offers robust protocols for their evaluation. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential in the fight against cancer.
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A Comparative Guide to the Validation of Topoisomerase I Inhibition by Dimethoxyquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Topoisomerase I in Cancer Therapy
DNA topoisomerase I (Top1) is a vital nuclear enzyme that alleviates torsional stress in DNA during critical cellular processes such as replication and transcription.[1] It achieves this by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before resealing the break.[1] In rapidly proliferating cancer cells, the demand for Top1 activity is significantly heightened, making it a well-validated and compelling target for anticancer drug development.[1]
Top1 inhibitors function by trapping the transient covalent complex formed between the enzyme and DNA, known as the Top1-DNA cleavage complex (Top1cc).[1] The stabilization of this complex prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[1] When a replication fork collides with this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering programmed cell death (apoptosis) in the cancer cell.[1]
Camptothecin and its derivatives (e.g., topotecan, irinotecan) are the archetypal Top1 inhibitors that have been successfully translated into clinical practice. However, their use is often associated with significant side effects and the development of drug resistance, underscoring the urgent need for novel Top1 inhibitors with improved pharmacological profiles.[2] Dimethoxyquinolines have emerged as a promising new class of non-camptothecin Top1 inhibitors, demonstrating potent anticancer activity.[3][4] This guide will provide a comprehensive framework for validating their mechanism of action and comparing their performance against established inhibitors.
Comparative Analysis: Dimethoxyquinolines vs. Camptothecin
A thorough evaluation of a novel inhibitor requires a direct comparison with the current standard of care. Here, we compare the performance of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines with camptothecin, focusing on their Top1 inhibitory activity and their cytotoxic effects on cancer cells.
Topoisomerase I Inhibitory Activity: A Semi-Quantitative Assessment
The primary validation of a putative Top1 inhibitor is its ability to stabilize the Top1cc. This is typically assessed using a Top1-mediated DNA cleavage assay . In a key study by Elbadawi et al., the Top1 inhibitory activity of several 4-alkoxy-2-aryl-6,7-dimethoxyquinolines was evaluated and compared to camptothecin.[3][4]
While specific IC50 values for Top1 inhibition from DNA relaxation assays are not yet widely available for this class of compounds, the DNA cleavage assay provides a clear indication of their mechanism of action. In this assay, the ability of the compounds to induce Top1-mediated DNA cleavage is visualized on a gel. The morpholino analogs 14h and 14p from the study demonstrated moderate Top1 inhibitory activity when compared to a 1 µM concentration of camptothecin.[3][4] This finding confirms that these dimethoxyquinolines indeed function as Top1 poisons, stabilizing the Top1cc.
Table 1: Semi-Quantitative Comparison of Top1 Inhibitory Activity
| Compound | Class | Top1 Inhibitory Activity (vs. 1 µM Camptothecin) | Reference |
| Camptothecin | Camptothecin | High (Reference) | [3][4] |
| Compound 14h | Dimethoxyquinoline | Moderate | [3][4] |
| Compound 14p | Dimethoxyquinoline | Moderate | [3][4] |
In Vitro Cytotoxicity: A Quantitative Comparison
The ultimate measure of an anticancer agent's potential is its ability to kill cancer cells. The cytotoxicity of the most promising 4-alkoxy-2-aryl-6,7-dimethoxyquinolines was assessed against the National Cancer Institute's 60 human cancer cell line panel (NCI-60).[3][4] The results are presented as GI50 values, the concentration required to inhibit cell growth by 50%.
Compound 14m emerged as the most potent derivative, exhibiting a mean GI50 of 1.26 µM across the full panel.[3][4] It displayed sub-micromolar activity against several cancer types, with particularly high potency against leukemia, colon cancer, and melanoma cell lines.[3][4]
For a direct comparison, we have included the GI50 values for camptothecin against some of the same cell lines from the NCI-60 database. It is important to note that these values may not have been generated from the same experimental batch, but they provide a valuable benchmark.
Table 2: Comparative Cytotoxicity (GI50, µM) in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Compound 14m (Dimethoxyquinoline)[3][4] | Camptothecin (NCI-60 Data)[5] |
| SR | Leukemia | 0.133 | ~0.01-0.1 |
| COLO 205 | Colon Cancer | 0.401 | ~0.01-0.1 |
| LOX IMVI | Melanoma | 0.116 | Not available |
| NCI-H226 | Non-Small Cell Lung Cancer | 0.343 | ~0.01-0.1 |
| SF-295 | CNS Cancer | 0.328 | ~0.01-0.1 |
| NCI/ADR-RES | Ovarian Cancer | 0.458 | ~0.01-0.1 |
| CAKI-1 | Renal Cancer | 0.188 | ~0.1-1 |
| T-47D | Breast Cancer | 0.472 | ~0.01-0.1 |
Note: Camptothecin GI50 values are approximate ranges from the NCI-60 database for comparative purposes.
These data suggest that while camptothecin is generally more potent at the cellular level, the dimethoxyquinoline compound 14m demonstrates significant and broad-spectrum anticancer activity in the sub-micromolar to low micromolar range. This makes it a promising lead compound for further optimization.
Experimental Protocols for Validation
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments used to validate Top1 inhibition.
Top1-Mediated DNA Relaxation Assay
This assay is a fundamental method to determine if a compound inhibits the catalytic activity of Top1. The principle is based on the ability of Top1 to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.
Workflow for DNA Relaxation Assay
Caption: Workflow of the Top1-mediated DNA relaxation assay.
Detailed Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10x Top1 assay buffer, supercoiled plasmid DNA (e.g., pBR322), and nuclease-free water to the desired final volume.
-
Compound Addition: Add the dimethoxyquinoline compound or camptothecin (as a positive control) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add purified human Topoisomerase I enzyme to each reaction tube, except for the negative control (DNA only).
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and Proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualization: Run the gel and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than the relaxed circular DNA. A potent inhibitor will show a higher proportion of supercoiled DNA compared to the control with the enzyme alone.
Top1-Mediated DNA Cleavage Assay
This assay directly assesses the ability of a compound to stabilize the Top1-DNA cleavage complex, the hallmark of a Top1 poison.
Workflow for DNA Cleavage Assay
Caption: Workflow of the Top1-mediated DNA cleavage assay.
Detailed Protocol:
-
DNA Substrate Preparation: A specific DNA oligonucleotide is radiolabeled at the 3'-end.[2]
-
Reaction Setup: The radiolabeled DNA substrate is incubated with purified human Topoisomerase I in the presence of the test compound (dimethoxyquinoline or camptothecin) at various concentrations.[2]
-
Incubation: The reaction is incubated at 37°C to allow for the formation of the cleavage complex.[2]
-
Denaturation and Electrophoresis: The reaction is stopped, and the DNA is denatured and separated by size on a denaturing polyacrylamide gel.[2]
-
Autoradiography: The gel is dried and exposed to an X-ray film. The appearance of shorter DNA fragments indicates that the compound has stabilized the Top1-DNA cleavage complex, leading to DNA cleavage. The intensity of these bands correlates with the potency of the inhibitor.[2]
Cell-Based Cytotoxicity Assay (MTT/SRB Assay)
This assay determines the concentration of the inhibitor required to reduce the viability of cancer cells.
Workflow for Cytotoxicity Assay
Caption: Workflow of a cell-based cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[6]
-
Compound Treatment: The cells are then treated with a range of concentrations of the dimethoxyquinoline or camptothecin.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.[6]
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.[6]
-
SRB Assay: Cells are fixed, and then stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins. The bound dye is solubilized, and the absorbance is measured.[1]
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration. The GI50 (or IC50) value is then determined by plotting the inhibition percentage against the compound concentration.[7]
Mechanism of Action: How Dimethoxyquinolines Inhibit Topoisomerase I
The current evidence suggests that 4-alkoxy-2-aryl-6,7-dimethoxyquinolines act as Top1 poisons , similar to camptothecin.[3][4] They stabilize the Top1-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis.
Signaling Pathway of Top1 Inhibition and Cell Death
Caption: Mechanism of action of Top1 poisons.
Conclusion and Future Directions
The 4-alkoxy-2-aryl-6,7-dimethoxyquinolines represent a promising new class of non-camptothecin topoisomerase I inhibitors with significant anticancer activity. The validation of their Top1 inhibitory mechanism through DNA cleavage assays and the demonstration of their potent cytotoxicity against a broad range of cancer cell lines establish them as valuable lead compounds for further drug development.
Future research should focus on:
-
Quantitative Top1 Inhibition Studies: Determining the IC50 values for Top1 inhibition using DNA relaxation assays to allow for a more precise comparison with camptothecin and other inhibitors.
-
Head-to-Head Comparative Studies: Performing direct comparative cytotoxicity and mechanistic studies against camptothecin and its derivatives in relevant cancer models.
-
In Vivo Efficacy and Toxicity: Evaluating the antitumor efficacy and toxicity profiles of the most promising dimethoxyquinoline candidates in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Further optimizing the dimethoxyquinoline scaffold to enhance potency, improve solubility, and reduce potential off-target effects.
By rigorously validating and comparing these novel inhibitors, the scientific community can continue to advance the development of next-generation topoisomerase I-targeted therapies with the potential to improve outcomes for cancer patients.
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A Comparative Guide to the Biological Activity of 6,7-Dimethoxyquinoline Positional Isomers
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, stands as one of the most vital scaffolds in medicinal chemistry.[1][2] Its unique structural features and versatile chemical reactivity have allowed for the development of numerous therapeutic agents across a wide spectrum of diseases, including cancer, malaria, and bacterial infections.[2][3] Within this broad class of compounds, the 6,7-dimethoxyquinoline core has emerged as a particularly "privileged" scaffold. This substitution pattern is a key feature in a variety of biologically active molecules, demonstrating its importance as a foundational structure for interacting with diverse biological targets.[4]
This guide offers an in-depth comparative analysis of the biological activities of 6,7-dimethoxyquinoline positional isomers. We will explore how the placement of different functional groups on this core structure dictates its pharmacological profile, with a focus on anticancer applications. By synthesizing data from multiple studies, this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) that govern the efficacy of these promising compounds.
The Strategic Importance of the 6,7-Dimethoxy Substitution
The methoxy groups at the C6 and C7 positions are not merely passive substituents. They play a crucial role in modulating the molecule's electronic properties and its ability to form key interactions with biological targets. These groups can act as hydrogen bond acceptors and influence the overall lipophilicity and metabolic stability of the compound, which are critical parameters in drug design. The 6,7-dimethoxy pattern is a recurring motif in potent inhibitors of various enzymes, particularly protein kinases, highlighting its value as a starting point for inhibitor design.[4][5]
Comparative Analysis of Biological Activities: A Focus on Anticancer Properties
The versatility of the 6,7-dimethoxyquinoline scaffold is most evident in its wide range of anticancer activities. The biological effect is profoundly influenced by the nature and position of substituents, primarily at the C2 and C4 positions.
Tyrosine Kinase Inhibition: Targeting Oncogenic Signaling
Many derivatives of 6,7-dimethoxyquinoline are potent inhibitors of protein tyrosine kinases, enzymes that are often dysregulated in cancer and play a central role in cell proliferation, survival, and metastasis.[6]
-
c-Met Inhibition: The HGF/c-Met signaling pathway is a critical driver in the development and progression of many cancers.[6] A significant body of research has identified 4-anilino-6,7-dimethoxyquinolines as potent c-Met inhibitors.[6][7] In these molecules, the anilino group at the C4 position is crucial for activity. Further substitution on this aniline ring, as well as the addition of moieties like benzimidazole, can dramatically enhance potency. For instance, compound 12n from one study, a 6,7-dimethoxy-4-anilinoquinoline possessing a specific benzimidazole moiety, demonstrated a remarkable IC50 value of 0.030 µM against c-Met kinase.[6]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another key tyrosine kinase target in cancer therapy. The 4-anilino-6,7-dimethoxyquinazoline (a closely related scaffold) is the basis for approved EGFR inhibitors like gefitinib.[8][9] This highlights the importance of the 6,7-dimethoxy substitution pattern and the C4-anilino linkage for achieving potent inhibition within the ATP-binding site of kinases like EGFR.[10]
Topoisomerase I Inhibition: Inducing DNA Damage
Topoisomerase I (TOP1) is a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[1] Stabilizing the transient TOP1-DNA cleavage complex leads to DNA double-strand breaks and cell death, making TOP1 a validated target for cancer therapy.[1][11] A novel class of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has been identified as potent TOP1 inhibitors.[1]
SAR studies revealed that:
-
C4 Position: An alkoxy linker at this position is critical. Specifically, a propyl linker (-(CH2)3-O-) showed significantly better activity than an ethyl linker.[1]
-
C2 Position: An aryl group at C2 is required. The substitution on this phenyl ring further modulates activity.
Compound 14m from this series, featuring a propyl linker at C4 and a p-trifluoromethylphenyl group at C2, exhibited potent anticancer activity against a full panel of 59 cancer cell lines, with a mean GI50 of 1.26 µM.[1] Melanoma cell lines were particularly sensitive to these compounds.[1][11]
Histone Methyltransferase (G9a) Inhibition: An Epigenetic Approach
G9a is a histone methyltransferase that plays a key role in epigenetic regulation by methylating histone H3 on lysine 9 (H3K9), typically leading to gene silencing. Overexpression of G9a is associated with a poor prognosis in many cancers.[5] Starting from the known G9a inhibitor BIX-01294, which has a 6,7-dimethoxyquinazoline core, researchers developed a new series of 2,4-diamino-6,7-dimethoxyquinoline derivatives.[5] This work demonstrated that the N-3 nitrogen of the quinazoline ring was not essential for activity, and the quinoline scaffold could serve as a potent and selective core for G9a inhibitors.[5]
Data Summary: Potency of 6,7-Dimethoxyquinoline Derivatives
| Compound Class | Target | Representative Compound | Potency (IC50/GI50) | Target Cell Lines/Enzyme | Reference |
| 4-Anilinoquinoline | c-Met | Compound 12n | 0.030 µM | c-Met Kinase | [6] |
| 4-Alkoxy-2-arylquinoline | Topoisomerase I | Compound 14m | 1.26 µM (Mean GI50) | NCI-59 Cell Panel | [1] |
| 4-Alkoxy-2-arylquinoline | Topoisomerase I | Compound 14m | 0.116 µM (GI50) | Melanoma (LOX IMVI) | [1] |
| 2,4-Diaminoquinoline | G9a | Compound 41 | 2.9 nM | G9a Methyltransferase | [5] |
Experimental Protocols: Validating Biological Activity
The following protocols represent standard methodologies for evaluating the biological activities discussed.
Protocol 1: In Vitro Kinase Assay (c-Met Inhibition)
This protocol is adapted from methodologies used to screen for c-Met kinase inhibitors.[6]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create serial dilutions in assay buffer to achieve final desired concentrations.
-
Reaction Setup: In a 96-well plate, add the test compound, recombinant c-Met enzyme, and a suitable peptide substrate in kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration) to all wells. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based methods (e.g., ADP-Glo™ Kinase Assay), which measure ADP production as an indicator of kinase activity.
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by plotting inhibition against the logarithm of the compound concentration.
Protocol 2: In Vitro Antiproliferation (MTT) Assay
This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[6]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 values.[12]
Conclusion and Future Outlook
The 6,7-dimethoxyquinoline scaffold is a remarkably versatile platform for the development of potent inhibitors targeting diverse mechanisms of cancer biology. The position and nature of substituents are critical determinants of biological activity, with the C4 and C2 positions being key sites for modification. 4-Anilino derivatives show profound kinase inhibitory activity, while 4-alkoxy-2-aryl derivatives are effective Topoisomerase I poisons. Furthermore, the successful translation of activity from a quinazoline to a quinoline core in the context of G9a inhibition opens up new avenues for epigenetic drug discovery.
Future research should continue to explore the vast chemical space around this privileged scaffold. Investigating novel substitutions, exploring other positional isomers, and evaluating these compounds against a broader range of biological targets will undoubtedly uncover new therapeutic opportunities. The insights provided in this guide serve as a foundation for the rational design of the next generation of 6,7-dimethoxyquinoline-based drugs.
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A Head-to-Head Comparative Guide: Benchmarking Novel Tyrosine Kinase Inhibitors Against Lapatinib in HER2-Positive Cancer Models
Introduction: The Rationale for Targeting EGFR/HER2 and the Role of Lapatinib
The human epidermal growth factor receptor (HER) family, particularly the epidermal growth factor receptor (EGFR or ErbB1) and HER2/neu (ErbB2), are pivotal players in cell proliferation, differentiation, and survival.[1] In a significant portion of breast cancers, ranging from 10% to 20%, the HER2 gene is amplified, leading to an overexpression of HER2 receptors on the cell surface.[2] This overexpression drives the formation of HER2 homodimers and heterodimers with other HER family members, resulting in constitutive activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[3][4][5] This aberrant signaling cascade promotes aggressive tumor growth and is associated with a poorer prognosis.[6]
Lapatinib is a potent, orally active, dual tyrosine kinase inhibitor that targets both EGFR and HER2.[7][8] Unlike monoclonal antibodies like trastuzumab, which bind to the extracellular domain of HER2, Lapatinib is a small molecule that reversibly binds to the intracellular ATP-binding pocket of the EGFR and HER2 kinase domains.[3][6] This competitive inhibition prevents receptor autophosphorylation and subsequent activation of downstream signaling, ultimately leading to cell growth arrest and apoptosis.[3][7] Its distinct mechanism of action provides a therapeutic option for patients with HER2-positive metastatic breast cancer, including those who have developed resistance to trastuzumab.[2][8]
Given the established clinical efficacy of Lapatinib, it serves as a critical benchmark for the development of new-generation tyrosine kinase inhibitors. This guide provides a comprehensive framework for the head-to-head comparison of novel chemical derivatives against Lapatinib, focusing on in vitro and in vivo models of HER2-positive cancer. We will delve into the experimental design, detailed protocols, and data interpretation necessary to rigorously evaluate the potency, selectivity, and preclinical efficacy of these new chemical entities.
I. Design and Synthesis of Novel Derivatives
The development of novel inhibitors often starts from the chemical scaffold of a known drug. In the case of Lapatinib, a 4-anilinoquinazoline derivative, medicinal chemists can introduce various modifications to enhance potency, alter selectivity, improve pharmacokinetic properties, or overcome resistance mechanisms.[3][9] For instance, modifications to the side chains can influence the compound's interaction with the ATP-binding pocket or its solubility and metabolic stability.[9]
Hypothetical Derivatives for this Guide:
For the purpose of this guide, we will consider two hypothetical novel derivatives:
-
Derivative A: Designed for increased potency by modifying the aniline substituent to form additional hydrogen bonds within the HER2 kinase domain.
-
Derivative B: Synthesized with a modified side chain aimed at improving oral bioavailability and metabolic stability compared to Lapatinib.[10]
The synthesis of such derivatives involves multi-step organic chemistry protocols, which can be adapted from published methods for Lapatinib and its analogues.[11][12][13]
II. In Vitro Benchmarking: A Multi-tiered Approach
A robust in vitro evaluation is the cornerstone of preclinical drug development. It allows for a systematic assessment of a compound's activity at the molecular, cellular, and pathway levels.
A. Biochemical Kinase Activity Assays: Gauging Potency at the Molecular Target
The first step is to determine the direct inhibitory effect of the new derivatives on the kinase activity of EGFR and HER2. This is crucial for confirming on-target activity and quantifying potency, typically expressed as the half-maximal inhibitory concentration (IC50). A variety of in vitro kinase assay formats are available, including radiometric, luminescence, and TR-FRET-based methods.[14][15]
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol: Luminescence-based Kinase Assay
-
Reagent Preparation: Prepare a reaction buffer containing 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, and 50 µg/mL heparin.[16] Reconstitute recombinant human EGFR and HER2 kinases, and the peptide substrate in the reaction buffer. Prepare ATP at a concentration equivalent to the Km for each kinase.[17]
-
Compound Plating: Perform serial dilutions of Lapatinib, Derivative A, and Derivative B in DMSO, and then dilute further in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the peptide substrate, and the diluted compounds. Pre-incubate for 20 minutes at room temperature.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 1 hour.[16]
-
Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Kinase Inhibition IC50 Values (nM)
| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) |
| Lapatinib | 10.2 | 9.8 |
| Derivative A | 2.5 | 2.1 |
| Derivative B | 12.1 | 11.5 |
This is hypothetical data for illustrative purposes.
Interpretation: Derivative A demonstrates a significant improvement in potency against both EGFR and HER2 compared to Lapatinib. Derivative B shows comparable potency to Lapatinib at the molecular level.
B. Cell Viability Assays: Assessing Anti-proliferative Effects
The next critical step is to evaluate the ability of the compounds to inhibit the proliferation of cancer cells that overexpress HER2. Cell viability assays, such as the MTT or XTT assays, are widely used for this purpose.[18][19] These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of the number of viable cells.[18][20]
Experimental Workflow: Cell Viability Assay
Caption: Workflow for a cell viability assay (XTT).
Detailed Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate HER2-overexpressing breast cancer cell lines (e.g., SK-BR-3, BT-474) in 96-well plates at an appropriate density and allow them to attach overnight.[18]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Lapatinib, Derivative A, and Derivative B. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.[18]
-
Incubation: Incubate the plates for 2-4 hours at 37°C.[18]
-
Absorbance Reading: Measure the absorbance of the formazan product at 450 nm using a microplate reader, with a reference wavelength of 650 nm.[20]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) for each compound by plotting the percentage of viability against the log of the compound concentration.
Data Presentation: Growth Inhibition GI50 Values (µM)
| Compound | SK-BR-3 GI50 (µM) | BT-474 GI50 (µM) |
| Lapatinib | 0.08 | 0.05 |
| Derivative A | 0.02 | 0.01 |
| Derivative B | 0.09 | 0.06 |
This is hypothetical data for illustrative purposes.
Interpretation: Derivative A exhibits superior anti-proliferative activity in HER2-positive cell lines compared to Lapatinib, consistent with its higher kinase inhibitory potency. Derivative B shows similar cellular activity to Lapatinib.
C. Western Blot Analysis: Probing the Inhibition of Downstream Signaling
To confirm that the observed anti-proliferative effects are due to the intended mechanism of action, it is essential to analyze the phosphorylation status of EGFR, HER2, and key downstream signaling proteins like AKT and ERK.[8][21] Western blotting is the gold-standard technique for this purpose.[22]
EGFR/HER2 Signaling Pathway
Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition by Lapatinib.
Detailed Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat SK-BR-3 cells with Lapatinib, Derivative A, and Derivative B at their respective GI50 concentrations for 2-4 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[22]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.[22]
-
Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR, p-HER2, p-AKT, p-ERK, total EGFR, total HER2, total AKT, total ERK, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation: Western Blot Analysis of Signaling Inhibition
| Treatment | p-HER2 / Total HER2 (Fold Change) | p-AKT / Total AKT (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Vehicle | 1.00 | 1.00 | 1.00 |
| Lapatinib (0.08 µM) | 0.25 | 0.30 | 0.35 |
| Derivative A (0.02 µM) | 0.15 | 0.20 | 0.22 |
| Derivative B (0.09 µM) | 0.28 | 0.33 | 0.38 |
This is hypothetical data for illustrative purposes.
Interpretation: The data confirms that Derivative A is more effective at inhibiting the phosphorylation of HER2 and its downstream effectors AKT and ERK at its GI50 concentration compared to Lapatinib. This provides a mechanistic explanation for its enhanced anti-proliferative activity. Derivative B shows a similar signaling inhibition profile to Lapatinib.
III. In Vivo Benchmarking: Efficacy in Animal Models
Promising candidates from in vitro studies must be evaluated in vivo to assess their anti-tumor efficacy, pharmacokinetics, and tolerability in a whole-organism setting. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard approach.[23][24]
A. Pharmacokinetic (PK) Studies
Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the new derivatives. A preliminary PK study in mice will inform the dosing regimen for the efficacy study.[25][26]
Detailed Protocol: Mouse Pharmacokinetic Study
-
Animal Dosing: Administer a single oral dose of Lapatinib, Derivative A, and Derivative B to groups of mice (n=3 per time point).[26]
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the drug concentrations using LC-MS/MS.[27]
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).[26]
Data Presentation: Pharmacokinetic Parameters in Mice
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| Lapatinib | 50 | 850 | 4200 | 4.5 |
| Derivative A | 50 | 780 | 3900 | 4.2 |
| Derivative B | 50 | 1250 | 7500 | 6.8 |
This is hypothetical data for illustrative purposes.
Interpretation: Derivative A has a similar PK profile to Lapatinib. Derivative B exhibits significantly improved exposure (higher Cmax and AUC) and a longer half-life, suggesting enhanced bioavailability and/or reduced clearance.
B. Xenograft Tumor Model Efficacy Study
The definitive preclinical test is to evaluate the ability of the compounds to inhibit tumor growth in vivo.
Experimental Workflow: Xenograft Efficacy Study
Caption: Workflow for a xenograft tumor model efficacy study.
Detailed Protocol: BT-474 Xenograft Study
-
Tumor Implantation: Subcutaneously implant BT-474 cells mixed with Matrigel into the flank of female nude mice.
-
Tumor Growth and Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Dosing: Administer vehicle, Lapatinib, Derivative A, and Derivative B orally, once daily, for 21 days. Doses should be based on the PK data and previously established effective doses for Lapatinib.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation: In Vivo Anti-Tumor Efficacy
| Treatment Group (Dose, mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | 1550 ± 210 | - | +2.5 |
| Lapatinib (50) | 620 ± 95 | 60 | -1.5 |
| Derivative A (25) | 590 ± 88 | 62 | -2.0 |
| Derivative B (50) | 310 ± 65 | 80 | -1.8 |
This is hypothetical data for illustrative purposes.
Interpretation: Derivative A achieves comparable tumor growth inhibition to Lapatinib but at half the dose, indicating superior in vivo potency. Derivative B demonstrates significantly greater efficacy than Lapatinib at the same dose, likely due to its improved pharmacokinetic profile. Both derivatives appear to be well-tolerated, as indicated by the minimal body weight changes.
IV. Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to benchmarking novel tyrosine kinase inhibitors against the established drug, Lapatinib. Through a combination of biochemical, cellular, and in vivo assays, we can build a comprehensive profile of a new derivative's potency, mechanism of action, and preclinical efficacy.
Based on our hypothetical data:
-
Derivative A is a promising candidate due to its enhanced potency, which translates from the kinase assay through to the in vivo model.
-
Derivative B stands out for its superior in vivo efficacy, driven by its favorable pharmacokinetic properties.
The choice of which candidate to advance would depend on a broader assessment of their overall drug-like properties, including safety pharmacology and manufacturability. This structured benchmarking process is essential for making informed decisions in the drug discovery pipeline, ensuring that only the most promising candidates progress toward clinical development.
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Comparative Docking Analysis of 6,7-Dimethoxyquinolin-4-ol Derivatives as c-Met Kinase Inhibitors
<
A Technical Guide for Researchers in Drug Discovery
Abstract
The c-Met receptor tyrosine kinase, a key regulator of cell growth, motility, and invasion, is a well-validated target in oncology.[1][2] Its aberrant activation is implicated in the progression and metastasis of numerous cancers, making it a focal point for the development of targeted therapies.[3][4][5] This guide provides a comprehensive comparative analysis of the docking of 6,7-dimethoxyquinolin-4-ol derivatives within the ATP-binding site of c-Met kinase. We will delve into the structural rationale for selecting this scaffold, detail the in-silico methodology, and present a comparative analysis of binding affinities and interaction patterns for a series of derivatives. This guide is intended for researchers and scientists in the field of drug development seeking to understand the molecular basis of c-Met inhibition and to leverage computational tools for the rational design of novel inhibitors.
Introduction: The Rationale for Targeting c-Met Kinase
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways. These pathways, including the RAS-MAPK and PI3K-Akt pathways, are crucial for normal cellular processes like embryonic development and tissue regeneration.[6] However, dysregulation of c-Met signaling, through mechanisms such as gene amplification, mutation, or overexpression, is a frequent event in a wide variety of human cancers, including those of the lung, liver, stomach, and kidney.[5][7] This aberrant signaling promotes tumor growth, angiogenesis, and metastasis, making c-Met an attractive target for therapeutic intervention.[4]
The this compound scaffold has emerged as a promising starting point for the design of c-Met inhibitors. This core structure is present in several known kinase inhibitors and provides a rigid framework for the strategic placement of functional groups to optimize interactions within the ATP-binding pocket of c-Met.[8][9][10] This guide will explore how modifications to this core structure influence binding affinity and selectivity.
The c-Met Signaling Pathway
To appreciate the significance of c-Met inhibition, it is essential to understand its signaling cascade. The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain.[5] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating multiple downstream pathways that collectively drive cancer progression.
Caption: The c-Met signaling pathway, illustrating key downstream effectors.
Methodology: A Step-by-Step Guide to Comparative Docking
This section outlines the detailed protocol for performing comparative docking studies of this compound derivatives against the c-Met kinase domain. The workflow is designed to be reproducible and scientifically rigorous.
Software and Hardware
-
Molecular Modeling and Visualization: PyMOL, Discovery Studio
-
Docking Software: AutoDock Vina[11]
-
Ligand and Protein Preparation: AutoDockTools (ADT)[12]
-
Hardware: High-performance computing cluster for docking calculations.
Experimental Workflow
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6,7-Dimethoxyquinolin-4-ol
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 6,7-Dimethoxyquinolin-4-ol. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work, underpinning laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
The foundational principle is that this compound and all materials contaminated with it must be treated as hazardous waste.[1][2] Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain.[1][3] Adherence to these protocols is essential for protecting yourself, your colleagues, and the environment.
Part 1: Hazard Assessment & Immediate Safety Protocols
Before beginning any disposal-related task, a thorough understanding of the compound's hazards is essential. This informs the necessary precautions and personal protective equipment (PPE) required to minimize exposure risk. This compound is a solid compound that presents several health hazards upon exposure.
Key Hazards:
-
Causes skin and serious eye irritation (GHS Hazard H315, H319)[4][5]
-
May cause respiratory irritation , particularly if handled in a way that generates dust (GHS Hazard H335)[4][5]
The following table summarizes the critical safety and identification information for this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | [3][6] |
| CAS Number | 13425-93-9 | [3][6] |
| Molecular Formula | C₁₁H₁₁NO₃ | [3][6] |
| Physical Form | Solid | [6] |
| GHS Hazard Codes | H302, H315, H319, H335 | [4][5] |
| Primary Disposal Route | Licensed Professional Waste Disposal Company | [3][7] |
| Required PPE | Safety glasses with side-shields (conforming to EN166 or OSHA 29 CFR 1910.133), chemical-resistant gloves (e.g., nitrile, conforming to EN 374), laboratory coat. | [1][3][8] |
| Engineering Controls | Handle in a well-ventilated area or under a chemical fume hood to prevent dust accumulation and inhalation. | [3][8] |
Part 2: Core Disposal Workflow
The proper management of this compound waste follows a structured workflow from the point of generation to the final handoff for disposal. The causality is clear: segregating waste streams prevents dangerous reactions and ensures that each type of waste is handled by the most appropriate and compliant disposal method.
The diagram below illustrates the decision-making process for handling various forms of waste contaminated with this compound.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,7-Dimethoxyquinolin-4-ol
This document provides a comprehensive operational guide to the safe handling of 6,7-Dimethoxyquinolin-4-ol (CAS No. 13425-93-9). As drug development professionals, our commitment to safety is inseparable from our pursuit of scientific innovation. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety protocols are both understood and effectively implemented. The toxicological profile of many research chemicals, including this quinoline derivative, is not fully characterized, demanding a risk-based approach grounded in the precautionary principle.
Hazard Assessment: A Proactive Stance on Safety
This compound is a heterocyclic compound whose known hazards necessitate careful handling. The primary risks are associated with its physical form—typically a solid powder—and its chemical reactivity.
GHS Hazard Classification: According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A critical point noted in multiple safety documents is that the "chemical, physical, and toxicological properties have not been thoroughly investigated."[2] This lack of comprehensive data is the cornerstone of our safety philosophy. We must treat this compound as potentially more hazardous than its current classification suggests, particularly concerning long-term exposure and other potential systemic effects. The primary physical hazard stems from the potential for generating airborne dust during handling, which creates inhalation and contamination risks.[2]
Core Protective Measures: Engineering Controls and PPE
A multi-layered defense is essential. The first and most effective line of defense is not worn, but engineered into the laboratory environment.
Primary Engineering Control: The Chemical Fume Hood All manipulations of solid this compound or its concentrated solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow contains dust and vapors, preventing inhalation and minimizing contamination of the laboratory environment.
Personal Protective Equipment (PPE) Selection The selection of PPE is dictated by the scale and nature of the operation. The following table summarizes the minimum requirements.
| Task | Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solution Prep | Milligrams to Grams | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat | Not required inside fume hood |
| Handling Dilute Solutions | Any | Safety Glasses with Side Shields | Single Nitrile Gloves | Flame-Resistant Lab Coat | Not required |
| Large-Scale Operations | >10 grams | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | FR Lab Coat & Chemical Apron | Recommended (N95) |
| Spill Cleanup | Any | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile/Neoprene Gloves | FR Lab Coat & Chemical Apron | Required (N95 or higher) |
Rationale for PPE Choices:
-
Eye Protection : For handling the solid powder, chemical splash goggles are mandatory. They provide a full seal around the eyes, offering superior protection from airborne dust compared to standard safety glasses.[3] A full-face shield should be worn over goggles during procedures with a high risk of splashing or when handling larger quantities.[3][4]
-
Hand Protection : Double-gloving with standard laboratory nitrile gloves is recommended when handling the solid. This practice provides a safeguard against undetected pinholes and allows for the safe removal of the outer glove if contamination occurs. Always inspect gloves before use and remove them using the proper technique to avoid skin contact.[2]
-
Body Protection : A flame-resistant lab coat is standard for all laboratory work. For larger-scale operations or spill cleanup, a chemical-resistant apron provides an additional layer of protection against splashes.[3]
-
Respiratory Protection : While a fume hood mitigates the need for respiratory protection during routine handling, an N95 respirator is required for cleaning up spills outside of a containment system to prevent inhalation of aerosolized powder.[2]
The following diagram illustrates the decision-making process for PPE selection.
Caption: PPE selection workflow based on the task.
Operational and Disposal Plans
Adherence to strict protocols is critical for minimizing exposure and ensuring a safe laboratory environment.
Protocol 1: Weighing and Preparing a Stock Solution
-
Preparation : Before bringing the chemical into the workspace, don all required PPE (FR lab coat, chemical splash goggles, double nitrile gloves).
-
Containment : Designate a workspace inside a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Weighing : Use a tared weigh boat or glass vial. Open the primary container slowly to avoid creating a "puff" of airborne powder. Use a spatula to carefully transfer the desired amount of solid. Do not tap the container against the balance or weigh boat.
-
Dissolution : Place the weigh boat or vial containing the powder into the receiving flask. Use a solvent wash bottle to rinse the weighing vessel, ensuring all powder is transferred.
-
Initial Cleanup : Immediately cap the stock solution. Dispose of the contaminated weigh boat and outer gloves into a designated solid waste container inside the fume hood.
-
Final Cleanup : Wipe down the spatula, balance, and any other surfaces with a damp towel, followed by a dry one. Dispose of the towels in the solid waste container.
Protocol 2: Accidental Spill Response
The response to a spill depends on its size and location.
Caption: Decision tree for spill response procedures.
Protocol 3: Decontamination and Waste Disposal
-
Waste Streams : Maintain separate, clearly labeled waste containers for:
-
Solid Waste : Contaminated gloves, weigh boats, paper towels, etc.
-
Liquid Waste : Unused solutions or reaction mixtures.
-
Sharps : Contaminated needles or razor blades.
-
-
Disposal : All waste must be handled as hazardous. Do not dispose of this chemical down the drain or in regular trash.[2][5] Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[2][6]
-
Decontamination : Glassware should be rinsed with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood, with the rinsate collected as hazardous liquid waste. Following the solvent rinse, glassware can be washed normally.
Emergency First Aid
Immediate and correct first aid is crucial in the event of an exposure.[2]
-
Skin Contact : Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation occurs or persists, seek medical attention.[5]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse the mouth with water and seek immediate medical attention.[2]
Always have the Safety Data Sheet (SDS) available for emergency responders.
References
-
6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611. PubChem. [Link]
-
QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]
-
Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. ResearchGate. [Link]
-
Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. MDPI. [Link]
-
Protective Equipment. American Chemistry Council. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]
-
Synthesis of Quinoline and derivatives. SlideShare. [Link]
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
Sources
- 1. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molcore.com [molcore.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
